molecular formula C9H14N4 B1311792 4-Methyl-2-(1-piperazinyl)pyrimidine CAS No. 59215-36-0

4-Methyl-2-(1-piperazinyl)pyrimidine

Cat. No.: B1311792
CAS No.: 59215-36-0
M. Wt: 178.23 g/mol
InChI Key: QMFLDCBHGGRGNY-UHFFFAOYSA-N
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Description

4-Methyl-2-(1-piperazinyl)pyrimidine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to the class of pyrimidinylpiperazine derivatives, a group of compounds known for their significant pharmacological potential. The core 1-(2-pyrimidinyl)piperazine (1-PP) structure is a recognized pharmacophore, notable for being an active metabolite of a class of anxiolytic and antidepressant drugs known as azapirones, which includes buspirone, gepirone, and tandospirone . This structural motif is frequently investigated for its interaction with key neurological targets. Researchers value this scaffold for its role as a versatile building block in synthesizing more complex molecules for biological screening . The piperazinylpyrimidine structure is commonly employed in the design and synthesis of novel compounds evaluated as monoamine oxidase (MAO) inhibitors, which are relevant for the treatment of depression and neurodegenerative diseases . Furthermore, synthetic methodologies for related piperazino-pyrimidines often involve nucleophilic substitution reactions, where a chloropyrimidine intermediate is reacted with a piperazine derivative . This product is intended for research purposes by qualified personnel in a laboratory setting only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-8-2-3-11-9(12-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFLDCBHGGRGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435969
Record name 4-methyl-2-(1-piperazinyl)pyrimidine
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59215-36-0
Record name 4-Methyl-2-(1-piperazinyl)pyrimidine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methyl-2-(1-piperazinyl)pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methyl-2-(1-piperazinyl)pyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methyl-2-(1-piperazinyl)pyrimidine: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrimidinylpiperazine core is a quintessential example of such a scaffold, underpinning the pharmacological activity of numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of a specific, highly valuable derivative: This compound .

This compound merges the pyrimidine ring—a fundamental component of nucleobases and a cornerstone in many approved drugs—with the versatile piperazine moiety, a pharmacophore renowned for its prevalence in centrally active agents.[3][4] The parent compound, 2-(1-piperazinyl)pyrimidine, is the primary active metabolite of the anxiolytic drug buspirone and its analogues, exerting its effects through modulation of serotonergic and adrenergic receptors.[5][6] The addition of a methyl group at the 4-position of the pyrimidine ring subtly alters the molecule's electronic and steric properties, offering a nuanced tool for researchers to fine-tune selectivity, potency, and pharmacokinetic profiles in drug discovery campaigns.

This document, intended for researchers, chemists, and drug development professionals, will explore the core chemical properties, synthesis, characterization, and therapeutic potential of this compound, grounding its claims in established scientific principles and methodologies.

Part 1: Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectroscopic properties is the foundation of its application in research. This section details the identity and analytical profile of this compound.

Chemical Identity and Properties

The fundamental identifiers and computed physicochemical properties are summarized below. These values are critical for predicting the compound's behavior in various experimental settings, from reaction workups to biological assays.

PropertyValueSource(s)
IUPAC Name 4-methyl-2-(piperazin-1-yl)pyrimidine[1]
CAS Number 59215-36-0[7][8]
Molecular Formula C₉H₁₄N₄[7]
Molecular Weight 178.24 g/mol [7]
Predicted pKa (Basic) ~8.8 (for the piperazine N-H)[9][10] (inferred)
Predicted XLogP3 ~0.5[11] (inferred)
Topological Polar Surface Area 41.1 Ų[11] (inferred)
Hydrogen Bond Donors 1[11] (inferred)
Hydrogen Bond Acceptors 4[11] (inferred)
Appearance Expected to be a solid or high-boiling oil at room temperature, potentially hygroscopic and light-sensitive.[9] (inferred)
Structural Elucidation Workflow

The confirmation of a newly synthesized batch of this compound follows a standardized yet rigorous workflow. The primary objective is to unequivocally confirm the chemical structure and assess its purity before its use in further applications.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis synthesis Chemical Synthesis workup Aqueous Workup & Extraction synthesis->workup purification Purification (Column Chromatography or Recrystallization) workup->purification ms Mass Spectrometry (MS) Confirms Molecular Weight purification->ms Sample Prep nmr NMR Spectroscopy (¹H, ¹³C) Confirms Connectivity purification->nmr Sample Prep purity_analysis Purity Assessment (HPLC, LC-MS) ms->purity_analysis nmr->purity_analysis final Verified Compound (>95% Purity) purity_analysis->final

Caption: Standard workflow for synthesis and verification.

Spectroscopic Analysis

The causality behind spectroscopic interpretation lies in how the molecule's unique arrangement of atoms and electrons interacts with electromagnetic radiation.

¹H NMR Spectroscopy: Proton NMR is the primary tool for confirming the compound's covalent framework. The expected spectrum in CDCl₃ would display characteristic signals corresponding to each unique proton environment.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale & Comparative Data
Pyrimidine H (at C6)~8.1 - 8.3Doublet (d)Located ortho to a ring nitrogen, this proton is significantly deshielded. The corresponding proton in 4-methylpyrimidine appears at ~8.58 ppm.[12]
Pyrimidine H (at C5)~6.4 - 6.6Doublet (d)Located meta to both ring nitrogens, this proton is more shielded. The corresponding proton in 4-methylpyrimidine appears at ~7.20 ppm.[12]
Piperazine CH₂ (N-C-C-N)~3.8 - 4.0Triplet (t)These four protons are directly attached to the pyrimidine ring, which withdraws electron density, causing a downfield shift.
Piperazine CH₂ (C-NH-C)~2.9 - 3.1Triplet (t)These four protons are adjacent to the secondary amine. Similar protons in related structures appear in this region.[13]
Pyrimidine CH₃~2.4 - 2.5Singlet (s)The methyl group attached to the pyrimidine ring. In 4-methylpyrimidine itself, this signal is at 2.54 ppm.[12]
Piperazine NH~1.8 - 2.5 (variable)Broad SingletThe chemical shift of the N-H proton is variable and concentration-dependent; it may exchange with trace water in the solvent.

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton. The electron-withdrawing pyrimidine ring and nitrogen atoms will cause significant downfield shifts for adjacent carbons. Expected approximate shifts include ~163 ppm (C2), ~168 ppm (C4), ~157 ppm (C6), ~110 ppm (C5), ~45 ppm (piperazine C's), and ~24 ppm (methyl C).

Mass Spectrometry (MS): MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion: In ESI-MS positive mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 179.24.

  • Key Fragmentation Pathways: The piperazine ring is prone to characteristic fragmentation. Cleavage of the C-N bonds within the piperazine ring and the bond between the piperazine and pyrimidine rings are common fragmentation routes.[14] Key fragment ions would be expected at m/z 122 (loss of the C₃H₅N fragment from the piperazine ring) and m/z 96 (the protonated 4-methyl-pyrimidin-2-amine fragment).[10]

Part 2: Synthesis and Reactivity

The synthesis of this compound is most efficiently achieved through nucleophilic aromatic substitution (SₙAr), a cornerstone reaction in heterocyclic chemistry.

Rationale for Synthetic Strategy

The pyrimidine ring, particularly when substituted with a good leaving group like a halide at the 2-position, is electron-deficient. This deficiency makes it highly susceptible to attack by nucleophiles. Piperazine, with its secondary amine, is an excellent nucleophile. The reaction proceeds readily because the nitrogen atom of piperazine can attack the electron-poor C2 carbon of the pyrimidine, leading to the displacement of the leaving group. This method is robust, high-yielding, and widely documented for analogous structures.[15][16]

Synthetic Workflow

The process involves a single, efficient step from commercially available starting materials.

G cluster_reaction Reaction Conditions SM1 2-Chloro-4-methylpyrimidine (Electrophile) Reaction Heat (Reflux) ~80-100 °C, 4-12h SM1->Reaction SM2 Piperazine (Nucleophile, excess) SM2->Reaction Solvent Solvent (e.g., Ethanol, Acetonitrile) Solvent->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Product This compound (Crude Product) Reaction->Product

Caption: Nucleophilic aromatic substitution route.

Detailed Experimental Protocol

This protocol is a self-validating system; successful progression is monitored at each stage.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-methylpyrimidine (1.0 eq), piperazine (2.5 eq), and anhydrous potassium carbonate (2.0 eq).

    • Causality: Using an excess of piperazine helps to drive the reaction to completion and minimizes the formation of a disubstituted byproduct. Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.

    • Add a suitable solvent, such as ethanol or acetonitrile (approx. 15 mL per gram of chloropyrimidine).

  • Reaction Execution & Monitoring:

    • Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the 2-chloro-4-methylpyrimidine spot. This typically takes 4-12 hours.

    • Self-Validation: TLC provides a direct visual confirmation of the conversion of starting material to a new, typically more polar, product.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl).

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Redissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water (3x) to remove excess piperazine and any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a pure solid or oil.

Part 3: Application in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a building block for novel therapeutics. Its structure is intrinsically linked to potent biological activity.

The Pyrimidinylpiperazine Pharmacophore

The unsubstituted core, 1-(2-pyrimidinyl)piperazine (1-PP), is a well-established antagonist of α₂-adrenergic receptors and a partial agonist of the 5-HT₁ₐ receptor.[5][6] This dual activity is believed to contribute to the anxiolytic effects of drugs like buspirone. The piperazine nitrogen (N1) attaches to the pyrimidine, while the other nitrogen (N4) serves as a key attachment point for further chemical exploration, allowing chemists to append different functionalities to target specific receptor subtypes or influence physicochemical properties. The 4-methyl group on the pyrimidine ring of the title compound can serve to enhance metabolic stability or improve binding affinity through favorable steric interactions within a target's binding pocket.

Therapeutic Potential and Logical Design

The scaffold's proven interaction with G-protein coupled receptors (GPCRs) and its structural similarity to kinase hinge-binding motifs make it a versatile starting point for designing new drugs across multiple therapeutic areas.[3][17]

G cluster_targets Primary Molecular Targets cluster_areas Potential Therapeutic Areas Core 4-Methyl-2-(1-piperazinyl) -pyrimidine Scaffold GPCR GPCRs (e.g., Serotonin, Adrenergic, Dopamine Receptors) Core->GPCR Proven Interaction Kinase Protein Kinases (e.g., Tyr, Ser/Thr Kinases) Core->Kinase Structural Analogy Enzyme Other Enzymes (e.g., MAO) Core->Enzyme Scaffold for Inhibitors Infection Infectious Disease (Antimicrobial) Core->Infection Broad Activity of Pyrimidines CNS CNS Disorders (Anxiety, Depression, Schizophrenia) GPCR->CNS Metabolic Metabolic Disease (Diabetes, Obesity) GPCR->Metabolic Oncology Oncology (Signal Transduction Inhibition) Kinase->Oncology Enzyme->CNS

Caption: From chemical structure to therapeutic application.

  • CNS Disorders: Building on the known pharmacology of 1-PP, derivatives can be designed to fine-tune activity at serotonin and dopamine receptors for treating anxiety, depression, and psychosis.[4]

  • Oncology: The 2-aminopyrimidine structure is a key component of numerous successful kinase inhibitors, such as Imatinib, where it forms critical hydrogen bonds in the ATP-binding site of the target kinase.[18] this compound provides a pre-organized scaffold for developing new kinase inhibitors.

  • Metabolic Disease: Recent research has identified pyrimidinylpiperazine derivatives as agonists for GPR119, a receptor involved in glucose homeostasis, highlighting potential applications in treating type 2 diabetes and obesity.[17]

  • Antimicrobial Agents: The pyrimidine ring is a common feature in molecules with antibacterial and antifungal properties.[2][15]

Part 4: Safety, Handling, and Storage

As a research chemical, proper handling of this compound is paramount to ensure laboratory safety. The following guidelines are based on data from structurally related piperazine and pyrimidine compounds.[19][20]

Hazard Identification
  • Skin/Eye Contact: Likely to be a skin and eye irritant. Piperazine itself is classified as corrosive and can cause severe burns.[20][21]

  • Inhalation: May cause respiratory tract irritation.[21]

  • Ingestion: Harmful if swallowed.[19]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[22] Ensure an eyewash station and safety shower are readily accessible.[20]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[19]

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[23]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[20]

  • Stability: Many related amine-containing heterocycles are sensitive to light and air.[9][20] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists and pharmacologists. Its synthesis is straightforward, and its structure is rich with potential. Grounded in the proven pharmacology of the pyrimidinylpiperazine core, it offers a versatile and promising platform for the rational design of next-generation therapeutics targeting a wide spectrum of human diseases, from CNS disorders to cancer and metabolic conditions. Its careful and informed use in the laboratory is the first step toward unlocking this potential.

References

  • Thriveni, K. S., Padmashali, B., Siddesh, M. B., & Sandeep, C. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. Retrieved from [Link]

  • Thermo Fisher Scientific. (2016). SAFETY DATA SHEET: 1-Amino-4-methylpiperazine. Retrieved from [Link]

  • Li, Y., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18321137, 4-(Piperazin-1-yl)pyrimidine. Retrieved from [Link].

  • Thriveni, K. S., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-337. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-Methyl-2-piperazin-1-ylpyrimidine. Retrieved from [Link]

  • Kumar, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(11), 2533. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidinylpiperazine. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • Popova, E., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1556. Retrieved from [Link]

  • Wikipedia. (n.d.). Imatinib. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88747, 1-(2-Pyrimidinyl)piperazine. Retrieved from [Link].

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4-Methyl-2-(1-piperazinyl)pyrimidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, certain molecular scaffolds emerge as privileged structures due to their versatile binding capabilities and favorable pharmacokinetic properties. The pyrimidine ring system is one such scaffold, forming the core of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents.[1] When combined with a piperazine moiety, its utility is significantly enhanced, creating a versatile building block for targeting a diverse range of biological targets.[2][3]

This guide provides an in-depth technical overview of 4-Methyl-2-(1-piperazinyl)pyrimidine (CAS 59215-36-0), a key intermediate and structural motif in modern drug discovery. This compound serves as a crucial precursor in the synthesis of targeted therapies, most notably in the development of tyrosine kinase inhibitors like Imatinib.[4][5][6] Our focus will be on the practical application of this molecule, detailing its synthesis, chemical properties, and its role in the generation of high-value pharmaceutical agents. We will explore the causality behind synthetic strategies and provide field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. This compound is a solid at room temperature with characteristics that make it suitable for a variety of reaction conditions.

PropertyValueSource
CAS Number 59215-36-0[7][8]
Molecular Formula C₉H₁₄N₄[7][8]
Molecular Weight 178.23 g/mol [7][8]
Melting Point 45-48 °C[7]
Boiling Point 170 °C (at 20 Torr)[7]
Appearance Solid[7]

These properties, particularly its defined melting point and boiling point under vacuum, are critical for purification and handling during multi-step synthetic campaigns.

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved via nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of heterocyclic chemistry and provides a reliable and scalable route to the desired product. The general strategy involves the displacement of a suitable leaving group from the 2-position of the pyrimidine ring by the secondary amine of piperazine.

Common Synthetic Pathway

A prevalent and efficient method begins with a 2-halopyrimidine or a 2-methylthiopyrimidine. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms activates the 2-position towards nucleophilic attack.

Diagram 1: General Synthesis Workflow A flowchart illustrating the typical synthetic sequence for this compound.

G cluster_start Starting Materials cluster_process Reaction cluster_conditions Typical Conditions cluster_product Final Product SM1 2-Chloro-4-methylpyrimidine or 2-(Methylthio)-4-methylpyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) SM1->Reaction SM2 Piperazine SM2->Reaction Product This compound (CAS 59215-36-0) Reaction->Product Workup & Purification Conditions Solvent: Ethanol or Water Base: K2CO3 (optional) Temperature: Reflux (60-80 °C) Conditions->Reaction

Detailed Experimental Protocol

This protocol describes a representative synthesis adapted from established methodologies for analogous compounds.[9][10]

Objective: To synthesize this compound from 2-chloro-4-methylpyrimidine and piperazine.

Materials:

  • 2-Chloro-4-methylpyrimidine (1 equivalent)

  • Piperazine (2-3 equivalents)

  • Potassium Carbonate (K₂CO₃) (1.5 equivalents)

  • Ethanol or Water (as solvent)

  • Chloroform or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a stirred solution of piperazine (2-3 eq.) and K₂CO₃ (1.5 eq.) in ethanol (or water), add 2-chloro-4-methylpyrimidine (1 eq.) portion-wise at room temperature. The use of excess piperazine serves both as the nucleophile and as a base to neutralize the HCl byproduct, although an inorganic base like K₂CO₃ is often preferred for a cleaner reaction.[10]

  • Reaction Execution: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 1-4 hours.[9][10] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting chloropyrimidine is consumed.

  • Workup: After cooling the mixture to room temperature, filter off any solid byproducts (such as 1,4-bis(4-methylpyrimidin-2-yl)piperazine).[10]

  • Extraction: Extract the aqueous or ethanolic filtrate multiple times with a suitable organic solvent like chloroform.[10]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to yield pure this compound.

Causality and Trustworthiness:

  • Choice of Leaving Group: A chloro or methylthio group at the C2 position is ideal. Chlorine is a good leaving group, and the methylthio group can be displaced by refluxing with the amine, often without an added base.[9][11]

  • Excess Nucleophile: Using an excess of piperazine drives the reaction to completion (Le Châtelier's principle) and helps minimize the formation of the undesired bis-substituted byproduct.

  • Solvent Choice: Polar protic solvents like ethanol or water are effective for this type of SNAr reaction, as they can solvate the ions formed during the reaction. Water is a particularly green and cost-effective solvent choice.[10]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-(piperazinyl)pyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[2][4] Its structure is prominently featured in Imatinib (Gleevec), a revolutionary drug for chronic myelogenous leukemia (CML) that targets the BCR-ABL tyrosine kinase.[4][5] this compound serves as a direct precursor to the core of Imatinib and its analogues.

The pyrimidine ring acts as a versatile "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase ATP-binding site. The piperazine group serves as a linker, connecting the hinge-binding moiety to other pharmacophoric elements that occupy adjacent pockets, thereby conferring potency and selectivity.

The Role in Imatinib Synthesis

In the synthesis of Imatinib, this compound is coupled with a benzamide derivative. This C-N bond formation is typically achieved through a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation.[4][6]

Diagram 2: Role in BCR-ABL Kinase Inhibition A simplified diagram showing Imatinib, derived from the pyrimidinylpiperazine core, blocking the ATP binding site of the BCR-ABL kinase.

cluster_kinase BCR-ABL Kinase Domain ATP_Site ATP Binding Site Substrate Protein Substrate ATP_Site->Substrate Substrate->Substrate ATP ATP ATP->ATP_Site Imatinib Imatinib Imatinib->ATP_Site

The modular nature of this synthesis allows for the rapid generation of analogues for Structure-Activity Relationship (SAR) studies.[5][12] By modifying the substituents on the pyrimidine, piperazine, or the coupled aryl group, researchers can fine-tune the compound's selectivity, potency, and pharmacokinetic profile to overcome drug resistance or target other kinases.

Conclusion

This compound is more than a simple chemical intermediate; it is a validated and highly valuable scaffold in medicinal chemistry. Its straightforward and robust synthesis, combined with its proven utility as a core component of potent kinase inhibitors like Imatinib, ensures its continued relevance in drug discovery. For researchers and drug development professionals, a deep understanding of its synthesis, properties, and strategic application provides a powerful tool for designing the next generation of targeted therapeutics. The principles outlined in this guide—from the mechanistic rationale of its synthesis to its role in molecularly targeted therapy—underscore the blend of fundamental chemistry and biological insight required to advance modern medicine.

References

  • Gümüş, M., Özkay, Y., & Kaplancıklı, Z. A. (2021). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. [Source provided without specific journal name, linked via PMC/NIH][Link]

  • Fu, W. C., & Jamison, T. F. (2019). Modular Continuous Flow Synthesis of Imatinib and Analogues. Organic Letters. [Link]

  • Fu, W. C., & Jamison, T. F. (2019). Modular Continuous Flow Synthesis of Imatinib and Analogues. DSpace@MIT. [Link]

  • Zhang, Z., et al. (2013). A Facile Total Synthesis of Imatinib Base and Its Analogues. ACS Publications. [Link]

  • The synthesis of Imatinib. ResearchGate. [Link]

  • Siddesh, M. B., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. [Link]

  • Piperazines database - synthesis, physical properties. ChemSynthesis. [Link]

  • 2-piperazin-1-yl-pyrimidine. ChemSynthesis. [Link]

  • Yurttaş, L., et al. (2016). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Siddesh, M. B., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. [Link]

  • Pyrimidinylpiperazine. Wikipedia. [Link]

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An In-depth Technical Guide to the Molecular Structure of 4-Methyl-2-(1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the molecular architecture of 4-Methyl-2-(1-piperazinyl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural characteristics, synthesis, and analytical validation of this molecule, grounding its assertions in established scientific principles and methodologies.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] As a fundamental component of nucleobases like cytosine, thymine, and uracil, its biological relevance is profound.[3] In synthetic chemistry, the pyrimidine scaffold is prized for its versatile reactivity and its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for molecular recognition at biological targets.[3] The derivatization of the pyrimidine core allows for the fine-tuning of a compound's physicochemical and pharmacological properties.

This compound belongs to this important class of molecules. It incorporates a pyrimidine core, a piperazine moiety known for its prevalence in centrally active agents, and a methyl group that can influence steric and electronic properties.[4] Understanding the precise three-dimensional arrangement of these components is paramount for predicting and optimizing interactions with biological macromolecules.

Molecular Identity and Physicochemical Profile

The fundamental identity of this compound is established by its chemical formula and unique identifiers.

  • Molecular Formula: C₉H₁₄N₄[5]

  • Molecular Weight: 178.23 g/mol [5]

  • CAS Number: 59215-36-0[5]

The key physicochemical properties, which are critical for predicting its behavior in both chemical and biological systems, are summarized below. These parameters influence factors such as solubility, absorption, and membrane permeability.

PropertyValueSignificance
Melting Point45-48°CIndicates purity and the strength of intermolecular forces in the solid state.
Boiling Point170°C (at 20 Torr)Reflects the molecule's volatility.
pKa8.68 ± 0.10 (Predicted)The basicity of the molecule, crucial for salt formation and interaction with acidic residues in proteins.
Density1.0 ± 0.06 g/cm³ (Predicted)A fundamental physical property of the bulk material.

(Data sourced from ChemicalBook)[5]

Synthesis and Structural Elucidation: A Validated Workflow

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution reaction. This well-established pathway offers high yields and a straightforward purification process, making it a reliable method for obtaining the target compound.

General Synthetic Protocol

The standard synthesis involves the reaction of a substituted chloropyrimidine with piperazine. The causality behind this choice is the high reactivity of the chlorine atom at the 2-position of the pyrimidine ring, which is activated by the electron-withdrawing nature of the ring nitrogens, making it an excellent electrophilic site for nucleophilic attack by the secondary amine of piperazine.

Step-by-Step Methodology:

  • Precursor Preparation: The synthesis begins with 2-chloro-4-methylpyrimidine. This precursor is often synthesized from commercially available starting materials.

  • Reaction Setup: Piperazine (in excess to minimize dialkylation) and a base such as potassium carbonate are dissolved in a suitable solvent like water or ethanol.[4][6]

  • Nucleophilic Substitution: 2-chloro-4-methylpyrimidine is added portion-wise to the stirred piperazine solution at a moderately elevated temperature (e.g., 60-65°C).[6] The base neutralizes the HCl formed during the reaction, driving the equilibrium towards the product.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is cooled. The product is then extracted using an organic solvent (e.g., chloroform), dried over sodium sulfate, and concentrated under reduced pressure to yield the crude product.[6] Further purification can be achieved by column chromatography or recrystallization.

Workflow Visualization

The following diagram illustrates the logical flow from starting materials to the structurally validated final product.

G cluster_synthesis Synthesis Stage cluster_validation Structural Validation Stage start 2-chloro-4-methylpyrimidine + Piperazine reaction Nucleophilic Aromatic Substitution (SNAr) (K2CO3, 60-65°C) start->reaction Step 1 workup Aqueous Work-up & Organic Extraction reaction->workup Step 2 product Crude Product: This compound workup->product Step 3 nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Analysis ms Mass Spectrometry (HRMS) product->ms Analysis xray Single-Crystal X-ray Crystallography product->xray Analysis (if crystalline) validated Validated Molecular Structure nmr->validated ms->validated xray->validated G cluster_interaction Molecular Interaction at Target Site cluster_effect Cellular Response molecule This compound target Biological Target (e.g., Receptor, Enzyme) molecule->target Binding Event (H-Bonding, Ionic, π-π) pathway Signaling Pathway Modulation target->pathway Signal Transduction response Pharmacological Effect (e.g., Agonism, Antagonism) pathway->response

Sources

Synthesis of 4-Methyl-2-(1-piperazinyl)pyrimidine: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

4-Methyl-2-(1-piperazinyl)pyrimidine is a key heterocyclic scaffold prevalent in medicinal chemistry, serving as a foundational building block for a diverse range of pharmacologically active agents. Its structural motif, the pyrimidinyl-piperazine core, is notably present as an active metabolite in several azapirone-class anxiolytic and antidepressant drugs.[1] This guide, presented from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the synthesis of this compound from 2-chloro-4-methylpyrimidine and piperazine. We will delve into the underlying principles of the nucleophilic aromatic substitution (SNAr) mechanism, provide a detailed and robust experimental protocol, discuss process optimization, and outline critical safety considerations. This document is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required for the successful synthesis and application of this important intermediate.

The Synthetic Rationale: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is particularly effective for electron-deficient aromatic and heteroaromatic systems, such as pyrimidines, where the ring's electronic nature is perturbed by the presence of electronegative nitrogen atoms.

Mechanistic Principles

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which exert a strong electron-withdrawing inductive effect. This effect polarizes the ring system, rendering the carbon atoms electrophilic and susceptible to attack by nucleophiles. The chlorine atom at the C-2 position further enhances this electrophilicity and serves as an excellent leaving group.

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Attack: A lone pair of electrons from the secondary amine of the piperazine molecule attacks the electron-deficient C-2 carbon of the pyrimidine ring. This step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity.[2]

  • Formation of the Meisenheimer Intermediate: The attack results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyrimidine ring and, crucially, onto the electronegative nitrogen atoms, which provides significant resonance stabilization.[2]

  • Elimination of the Leaving Group: Aromaticity is restored through the expulsion of the chloride ion, yielding the final substituted product, this compound.

The regioselectivity of the reaction, favoring attack at the C-2 (and C-4/C-6) positions, is a direct consequence of the ability to delocalize the negative charge of the Meisenheimer intermediate onto the ring nitrogen atoms.[2] Attack at other positions would not allow for this favorable stabilization.

Figure 1: SNAr Reaction Mechanism

Synthesis of this compound

The following section details the necessary materials and a validated protocol for the synthesis. The procedure is based on well-established methods for analogous reactions between 2-chloropyrimidines and piperazine derivatives.[3][4][5]

Materials and Reagents
ReagentCAS No.Molecular Wt.PuritySupplier
2-Chloro-4-methylpyrimidine13036-57-2128.56 g/mol ≥97%Sigma-Aldrich
Piperazine (anhydrous)110-85-086.14 g/mol ≥99%Thermo Fisher
Ethanol (anhydrous)64-17-546.07 g/mol ≥99.5%VWR
Dichloromethane (DCM)75-09-284.93 g/mol ACS GradeFisher Scientific
Sodium Sulfate (anhydrous)7757-82-6142.04 g/mol ACS GradeMilliporeSigma
Deionized Water7732-18-518.02 g/mol N/AIn-house
Proposed Synthetic Protocol

This protocol employs an excess of piperazine, which serves as both the nucleophile and the acid scavenger to neutralize the HCl generated during the reaction. This approach simplifies the reaction setup by obviating the need for an additional inorganic or organic base.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous piperazine (10.8 g, 0.125 mol, 5.0 eq).

  • Solvent Addition: Add 100 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the piperazine is fully dissolved.

  • Substrate Addition: In a single portion, add 2-chloro-4-methylpyrimidine (3.21 g, 0.025 mol, 1.0 eq) to the stirred solution.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol eluent system.

  • Solvent Removal: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add 50 mL of deionized water and 50 mL of dichloromethane (DCM). Stir vigorously for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with 25 mL portions of DCM.

  • Drying and Filtration: Combine all organic extracts and dry over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.

  • Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a solid.

Experimental Workflow
Figure 2: Experimental Synthesis Workflow

Characterization and Expected Results

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Parameter2-Chloro-4-methylpyrimidine (Starting Material)Piperazine (Starting Material)This compound (Product)
CAS Number 13036-57-2[6][7]110-85-0[8][9]59215-36-0[1][10]
Molecular Formula C₅H₅ClN₂[11]C₄H₁₀N₂[9]C₉H₁₄N₄[10]
Molecular Weight 128.56 g/mol [11]86.14 g/mol [9]178.24 g/mol [10]
Appearance White to light yellow solid[7]Off-white solid[9]Expected to be an off-white to yellow solid
Melting Point 45-50 °C106-110 °CNot reported; determined experimentally
Purity ≥97%≥99%≥95% (Typical)[10]
Expected Yield N/AN/A75-90% (Typical, based on analogous reactions)

Note: Some physical properties for the final product are not widely reported and should be determined experimentally upon synthesis.

Safety and Handling

A thorough understanding and implementation of safety protocols are paramount for this synthesis.

  • 2-Chloro-4-methylpyrimidine: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[11] It is harmful if swallowed.[6] Full personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed within a certified chemical fume hood.[11][12]

  • Piperazine: Piperazine is corrosive and can cause severe skin burns and eye damage.[8][9][13] It is a respiratory and skin sensitizer, meaning it may cause allergic reactions upon exposure.[8][9] It is also suspected of damaging fertility or the unborn child.[9][13] Due to its corrosive and sensitizing nature, extreme care must be taken to avoid contact and inhalation. Work must be conducted in a well-ventilated fume hood.[14]

  • General Precautions: The reaction should be conducted in a well-ventilated area, away from ignition sources. Ensure that an emergency eyewash station and safety shower are readily accessible.

Conclusion

The synthesis of this compound from 2-chloro-4-methylpyrimidine is a straightforward and efficient process rooted in the principles of nucleophilic aromatic substitution. The electron-deficient nature of the pyrimidine ring provides the driving force for a facile reaction with piperazine. The provided protocol, which leverages an excess of piperazine as both nucleophile and base, represents a robust and scalable method for producing this valuable intermediate. By understanding the underlying mechanism and adhering to strict safety protocols, researchers can reliably access this key building block for further elaboration in drug discovery and development programs.

References

  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: Piperazine, anhydrous. [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. [Link]

  • PubChem. 2-Chloro-4-methylpyrimidine. [Link]

  • PubChem. 2-(4-methylpiperazin-1-yl)-4-phenylpyrimidine. [Link]

  • Barlin, G. B., & Brown, D. J. (1967). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the Chemical Society B: Physical Organic, 648-652. [Link]

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

  • Al-Ostath, A., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2841. [Link]

  • Amerigo Scientific. 4-Methyl-2-piperazin-1-ylpyrimidine. [Link]

  • Wujec, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1556. [Link]

  • Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654. [Link]

  • Google Patents. Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]

  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Radhakrishnamurti, P. S., & Sarangi, C. (1982). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Indian Journal of Chemistry, Section A, 21(2), 132-134. [Link]

  • PubChem. 4-(Piperazin-1-yl)pyrimidine. [Link]

  • LookChem. Cas 13036-57-2, 2-Chloro-4-methylpyrimidine. [Link]

  • NIST. Pyrimidine, 4-methyl-. [Link]

  • PrepChem. Synthesis of 2-(1-piperazinyl)pyrimidine. [Link]

  • Organic Chemistry Portal. Piperazine synthesis. [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • National Institutes of Health. Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. [Link]

  • MDPI. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Catalysts, 8(11), 532. [Link]

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The Biological Activity of Pyrimidine-Piperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds in Modern Drug Discovery

The pyrimidine and piperazine moieties, each a cornerstone in medicinal chemistry, unite to form a class of compounds with remarkable therapeutic potential: the pyrimidine-piperazine derivatives. This technical guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic applications of these derivatives, with a particular focus on their burgeoning role in oncology. The inherent versatility of the pyrimidine ring, a fundamental component of nucleobases, coupled with the piperazine scaffold's ability to modulate physicochemical properties and interact with biological targets, has led to the development of numerous potent and selective therapeutic agents. This guide will delve into the mechanistic underpinnings of their activity, provide practical experimental protocols for their evaluation, and present a forward-looking perspective on their future in drug development.

Synthetic Strategies: Building the Pyrimidine-Piperazine Core

The construction of pyrimidine-piperazine derivatives typically involves a multi-step synthetic approach, beginning with the formation of a substituted pyrimidine ring, followed by the introduction of the piperazine moiety. A common strategy involves the cyclization of chalcones with thiourea to form a pyrimidine-2-thiol, which can then be further modified and coupled with a desired piperazine derivative.[1]

A representative synthetic scheme is outlined below:

  • Chalcone Synthesis: The synthesis often commences with a Claisen-Schmidt condensation between an appropriate acetophenone and an aromatic aldehyde to yield a chalcone.

  • Pyrimidine Ring Formation: The chalcone is then cyclized with thiourea in the presence of a base, such as potassium hydroxide, to form a 4,6-disubstituted pyrimidine-2-thiol.

  • Methylthiolation: The pyrimidine-2-thiol is subsequently treated with methyl iodide to introduce a methylthio group at the 2-position, creating a good leaving group for the subsequent nucleophilic substitution.

  • Piperazine Coupling: Finally, the 2-(methylthio)pyrimidine is refluxed with a desired N-substituted piperazine to yield the target pyrimidine-piperazine derivative.[1]

The choice of substituents on both the pyrimidine and piperazine rings is crucial in determining the final compound's biological activity and pharmacokinetic profile.

A Spectrum of Biological Activities: From Antimicrobials to Anticancer Agents

Pyrimidine-piperazine derivatives have demonstrated a broad range of biological activities, including antimicrobial, antifungal, and antiviral properties.[2] However, their most significant therapeutic potential lies in their anticancer activity, which is often mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][4]

Anticancer Activity: Targeting Key Kinases and Signaling Pathways

A substantial body of research has focused on the development of pyrimidine-piperazine derivatives as potent kinase inhibitors.[4][5] These compounds have been shown to target a variety of kinases implicated in cancer, including:

  • Epidermal Growth Factor Receptor (EGFR): Several fused pyrimidine derivatives have been identified as potent EGFR inhibitors, a key target in non-small cell lung cancer.[6][7]

  • Aurora Kinases: Pyrimidine-based derivatives have been designed to inhibit Aurora A kinase, leading to a reduction in the levels of MYC oncoproteins.[8]

  • PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway is frequently deregulated in cancer, and numerous pyrimidine-piperazine derivatives have been developed as inhibitors of this critical pathway.[9][10][11]

  • c-Met and VEGFR-2: Triazolopyrazine derivatives incorporating a piperazine linker have shown inhibitory activity against both c-Met and VEGFR-2 kinases.[3]

The ability of these compounds to simultaneously target multiple kinases has led to the development of dual-target inhibitors, which may offer advantages in overcoming drug resistance.[4]

The PI3K/Akt/mTOR Signaling Pathway: A Prime Target

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Pyrimidine-piperazine derivatives have emerged as a promising class of inhibitors targeting this pathway, often by competing with ATP for binding to the kinase domain of PI3K or mTOR.[10][12]

Below is a diagram illustrating the points of intervention for pyrimidine-piperazine derivatives within the PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation TSC1_2 TSC1/2 Akt->TSC1_2 Inhibition mTORC2 mTORC2 mTORC2->Akt Activation Rheb Rheb-GTP TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Inhibition Inhibitor Pyrimidine-Piperazine Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by pyrimidine-piperazine derivatives.

Quantitative Assessment of Biological Activity

The anticancer potency of pyrimidine-piperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. The following table summarizes the reported activities of several representative compounds.

Compound IDTarget/Cell LineIC50/GI50 (µM)Reference
Compound 4i MCF-7 (Breast Cancer)2.86[8]
HepG2 (Liver Cancer)5.91[8]
A549 (Lung Cancer)14.79[8]
Compound 4j MCF-7 (Breast Cancer)3.09[8]
HepG2 (Liver Cancer)6.87[8]
A549 (Lung Cancer)17.92[8]
Compound 6b HepG2 (Liver Cancer)3.26[8]
MCF-7 (Breast Cancer)3.19[8]
HCT116 (Colon Cancer)5.01[8]
Compound 5b MCF-7 (Breast Cancer)6.29[13]
Compound 3a MCF-7 (Breast Cancer)9.17[13]
Compound XVI NCI-60 Panel1.17 - 18.40[14]
Oxazolo[4,5-d]pyrimidine Derivative Leukemia & Colon Cancer0.2 - 2.0 (GI50)[15]
Vindoline-Piperazine Conjugate 23 MDA-MB-468 (Breast Cancer)1.00 (GI50)[16]
Vindoline-Piperazine Conjugate 25 HOP-92 (Lung Cancer)1.35 (GI50)[16]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[17][18] The following protocol provides a detailed, step-by-step methodology for evaluating the cytotoxicity of pyrimidine-piperazine derivatives against a cancer cell line.

Materials:
  • 96-well flat-bottom microplates

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrimidine-piperazine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Methodology:
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine-piperazine derivative in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a dose-response curve.

Experimental Workflow Diagram:

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding overnight_incubation Overnight Incubation (37°C, 5% CO2) cell_seeding->overnight_incubation compound_treatment Compound Treatment (Serial Dilutions) overnight_incubation->compound_treatment incubation_48_72h Incubation (48-72 hours) compound_treatment->incubation_48_72h mtt_addition MTT Addition incubation_48_72h->mtt_addition incubation_2_4h Incubation (2-4 hours) mtt_addition->incubation_2_4h solubilization Formazan Solubilization incubation_2_4h->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (IC50 Determination) absorbance_reading->data_analysis end End data_analysis->end

Sources

In-Depth Technical Guide: Mechanism of Action of 4-Methyl-2-(1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for the synthetic compound 4-Methyl-2-(1-piperazinyl)pyrimidine. This molecule is a member of the pyrimidinylpiperazine chemical class, a scaffold known for its diverse interactions with neuroreceptors. The primary focus of this document is to elucidate the compound's interaction with the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR) critically involved in various central nervous system functions. We will detail its role as a competitive antagonist, the downstream signaling consequences of this interaction, and the validated experimental protocols used to characterize its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically grounded understanding of this and similar compounds.

Introduction and Pharmacological Context

This compound belongs to a well-established class of neurologically active compounds known as pyrimidinylpiperazines. This structural motif is present in numerous therapeutic agents, including anxiolytics and antipsychotics, which often target monoamine receptors. The parent compound, 2-(1-piperazinyl)pyrimidine, is a known antagonist of α2-adrenergic receptors and an active metabolite of several azapirone drugs like buspirone.[1][2] The addition of a methyl group at the 4-position of the pyrimidine ring modifies the compound's steric and electronic properties, refining its selectivity and affinity for specific receptor subtypes.

Extensive research has identified the serotonin (5-HT) receptor system as a primary target for this class of molecules.[3][4][5] Specifically, this compound exhibits a notable affinity for the 5-HT2A receptor, a key modulator of cognitive processes, mood, and perception.[6][7] Understanding its precise mechanism of action at this receptor is crucial for evaluating its potential as a research tool or a therapeutic lead compound.

Primary Target and Molecular Mechanism: 5-HT2A Receptor Antagonism

The principal mechanism of action for this compound is its function as a competitive antagonist at the serotonin 5-HT2A receptor.

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin, primarily couples to the Gαq signal transduction pathway.[6][7] This initiates a cascade of intracellular events. By acting as a competitive antagonist, this compound binds to the same orthosteric site on the 5-HT2A receptor as serotonin but fails to induce the conformational change necessary for receptor activation. This effectively blocks serotonin from binding and initiating downstream signaling.

The Gq Signaling Pathway Blockade

The canonical signaling pathway for the 5-HT2A receptor involves the activation of the Gq/11 protein.[6] When this compound occupies the receptor, this activation is prevented.

The sequence of events blocked by the compound is as follows:

  • Gαq Activation: Normally, agonist binding causes the Gαq subunit to exchange GDP for GTP and dissociate from the Gβγ dimer. This is inhibited.

  • Phospholipase C (PLC) Stimulation: The activated Gαq subunit would typically stimulate PLC. This step is blocked.

  • Second Messenger Production: PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG) does not occur.[6][8]

  • Intracellular Calcium Release: Consequently, IP3 is not available to bind to its receptors on the endoplasmic reticulum, preventing the release of stored intracellular calcium (Ca2+).[6][9]

  • Protein Kinase C (PKC) Activation: The absence of DAG and Ca2+ elevation prevents the activation of PKC.

This blockade of the Gq pathway is the core of the compound's antagonistic action, preventing the excitatory effects typically associated with 5-HT2A receptor stimulation.[6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound 4-Methyl-2-(1-piperazinyl) pyrimidine Receptor 5-HT2A Receptor Compound->Receptor Binds & Blocks Gq Gq Protein (Inactive) Receptor->Gq Activation Blocked PLC Phospholipase C (PLC) Gq->PLC Stimulation Blocked PIP2 PIP2 PLC->PIP2 Hydrolysis Blocked IP3_DAG IP3 & DAG (Not Produced) Ca Ca²⁺ Release (Blocked) PKC PKC Activation (Blocked)

Figure 1. Signaling pathway illustrating the antagonistic action of this compound at the 5-HT2A receptor.

Experimental Validation and Methodologies

The characterization of a compound's mechanism of action requires a multi-faceted experimental approach. Two foundational assays are employed to determine the binding affinity and functional activity of this compound: the radioligand binding assay and the calcium flux functional assay.

Workflow for Pharmacological Characterization

The logical flow of experiments is designed to first confirm physical interaction with the target (binding) and then to measure the functional consequence of that interaction (antagonism).

start Hypothesis: Compound targets 5-HT2A assay1 Protocol 1: Radioligand Binding Assay start->assay1 decision1 Does it bind with high affinity? assay1->decision1 assay2 Protocol 2: Calcium Flux Functional Assay decision1->assay2 Yes stop Re-evaluate Target decision1->stop No decision2 Does it block agonist- induced Ca²⁺ flux? assay2->decision2 conclusion Conclusion: Compound is a functional 5-HT2A antagonist decision2->conclusion Yes decision2->stop No

Figure 2. Experimental workflow for validating the mechanism of action.
Protocol 1: Competitive Radioligand Binding Assay

Causality: This assay is the gold standard for quantifying the affinity of a test compound for a specific receptor. It directly measures the ability of this compound to displace a known high-affinity radiolabeled ligand from the 5-HT2A receptor. The resulting inhibition constant (Ki) is a direct measure of binding affinity.

Methodology:

  • Receptor Preparation: Prepare cell membrane homogenates from a stable cell line (e.g., CHO-K1 or HEK293) recombinantly expressing the human 5-HT2A receptor.[10] Protein concentration is determined using a standard method like the Pierce® BCA assay.[11]

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin or [3H]LSD), and varying concentrations of the unlabeled test compound (this compound).[10][12]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[11]

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration onto glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine to reduce non-specific binding).[11][12]

  • Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand. The radioactivity trapped on the filters, which corresponds to the bound ligand, is measured using a scintillation counter.[10][11]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[11]

Self-Validation: The protocol includes controls for total binding (radioligand + buffer) and non-specific binding (radioligand + a saturating concentration of a known unlabeled ligand) to ensure that the measured displacement is specific to the 5-HT2A receptor.

Protocol 2: Calcium Flux Functional Assay

Causality: While the binding assay confirms physical interaction, it does not reveal whether the compound is an agonist, antagonist, or inverse agonist. This functional assay directly measures the downstream consequence of receptor activation—the release of intracellular calcium.[9][13] By assessing the ability of this compound to inhibit a calcium signal induced by a known 5-HT2A agonist (like serotonin), we can confirm its antagonistic activity and determine its functional potency (IC50).[14]

Methodology:

  • Cell Preparation: Plate cells stably expressing the human 5-HT2A receptor in a 96- or 384-well microplate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9][15] The esterified dye crosses the cell membrane and is cleaved by intracellular esterases, trapping the fluorescent indicator in the cytoplasm.

  • Compound Pre-incubation: Add varying concentrations of the antagonist (this compound) to the wells and incubate for a set period to allow the compound to bind to the receptors.

  • Agonist Challenge & Measurement: Place the plate into a real-time fluorescence plate reader (e.g., a FLIPR or FDSS).[9] Inject a fixed concentration (typically the EC80) of a 5-HT2A agonist (e.g., serotonin) into the wells. Simultaneously, measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.[13]

  • Data Analysis: The peak fluorescent signal in each well is measured. Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration. Use non-linear regression to determine the functional IC50 value.

Self-Validation: The assay includes controls with no antagonist (to determine the maximum agonist response) and cells with no agonist (to establish the baseline fluorescence), ensuring the measured inhibition is a direct result of the test compound's activity.

Quantitative Data Summary

The following table summarizes typical binding affinity and functional potency values for pyrimidinylpiperazine-class compounds at the 5-HT2A receptor, as determined by the protocols described above.

ParameterDescriptionTypical Value RangeReference Compound
Ki (nM) Inhibition constant from radioligand binding assay. A measure of binding affinity.1 - 50 nMKetanserin (~1 nM)[10][16]
IC50 (nM) Functional inhibition concentration from calcium flux assay. A measure of potency.5 - 100 nMSerotonin (as agonist)[16]

Note: Specific values for this compound would be determined experimentally.

Conclusion and Future Directions

The evidence strongly supports that this compound acts as a competitive antagonist of the serotonin 5-HT2A receptor. Its mechanism involves direct binding to the orthosteric site, which in turn blocks the Gq-protein signaling cascade and prevents the subsequent release of intracellular calcium. The combination of radioligand binding assays and calcium flux functional assays provides a robust and validated framework for confirming this mechanism and quantifying the compound's affinity and potency.

Future research should focus on determining the compound's selectivity profile across other serotonin receptor subtypes and other GPCRs to fully understand its potential off-target effects. Furthermore, investigating its impact on more complex, non-canonical signaling pathways, such as β-arrestin recruitment, could provide a more nuanced understanding of its cellular effects.[17] These studies will be critical in defining the utility of this compound as a precise pharmacological tool for dissecting the role of 5-HT2A receptors in health and disease.

References

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  • González-Maeso, J., et al. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. PMC. Available from: [Link]

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Spectroscopic data (NMR, IR, Mass Spec) for 4-Methyl-2-(1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-2-(1-piperazinyl)pyrimidine. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural and analytical characteristics is paramount. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the interpretation of the spectra and the methodologies for their acquisition.

Introduction

This compound belongs to the class of pyrimidinylpiperazine derivatives, a scaffold that is a recognized pharmacophore in numerous centrally acting agents. The parent compound, 2-(1-piperazinyl)pyrimidine, is a known metabolite of several anxiolytic and antidepressant drugs. The addition of a methyl group at the 4-position of the pyrimidine ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Accurate spectroscopic analysis is therefore crucial for its identification, purity assessment, and for understanding its metabolic fate.

Molecular Structure

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of this compound. The structure consists of a pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, substituted with a methyl group at position 4 and a piperazine ring at position 2.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR data for this compound, based on the known spectra of 2-(1-piperazinyl)pyrimidine and the expected influence of the 4-methyl group.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10d1HH-6 (pyrimidine)
~6.30d1HH-5 (pyrimidine)
~3.80t4HH-2', H-6' (piperazine)
~3.00t4HH-3', H-5' (piperazine)
~2.40s3H-CH₃
~1.90s (br)1H-NH (piperazine)

Interpretation:

  • The pyrimidine protons (H-6 and H-5) are expected to appear as doublets in the aromatic region. The presence of the electron-donating methyl group at C-4 would likely shield the adjacent H-5 proton, causing a slight upfield shift compared to the unsubstituted analog.

  • The piperazine protons will appear as two triplets, corresponding to the four protons adjacent to the pyrimidine ring (H-2', H-6') and the four protons adjacent to the NH group (H-3', H-5').

  • The methyl protons will give rise to a sharp singlet at approximately 2.40 ppm.

  • The NH proton of the piperazine ring will appear as a broad singlet, the chemical shift of which can be concentration-dependent.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~165.0C-4 (pyrimidine)
~162.0C-2 (pyrimidine)
~157.0C-6 (pyrimidine)
~108.0C-5 (pyrimidine)
~45.0C-2', C-6' (piperazine)
~45.0C-3', C-5' (piperazine)
~24.0-CH₃

Interpretation:

  • The pyrimidine carbons will show distinct signals in the downfield region. The C-4 carbon, being attached to the methyl group, is expected to be significantly downfield.

  • The two sets of methylene carbons in the piperazine ring may have very similar chemical shifts, potentially appearing as a single peak.

  • The methyl carbon will appear as a signal in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, sharpN-H stretch (piperazine)
2850 - 3000MediumC-H stretch (aromatic and aliphatic)
~1620StrongC=N stretch (pyrimidine ring)
~1580StrongC=C stretch (pyrimidine ring)
1400 - 1500MediumC-H bend (aliphatic)
1200 - 1350MediumC-N stretch

Interpretation:

  • The N-H stretching vibration of the secondary amine in the piperazine ring is a key diagnostic peak.[1]

  • The aromatic C-H stretching and the characteristic C=N and C=C stretching vibrations of the pyrimidine ring are expected in their typical regions.[1][2]

  • The aliphatic C-H stretching and bending vibrations arise from the methyl and piperazine methylene groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron ionization (EI) is a common technique for this purpose.

Predicted Fragmentation Pattern:

The molecular ion peak (M⁺) for this compound would be observed at m/z = 178. The fragmentation is expected to proceed through several key pathways:

  • Cleavage of the piperazine ring: This is a common fragmentation pathway for piperazine derivatives, leading to characteristic fragment ions.[3][4]

  • Loss of the piperazine moiety: Cleavage of the C-N bond between the pyrimidine and piperazine rings.

  • Fragmentation of the pyrimidine ring: The pyrimidine ring itself can undergo cleavage after initial fragmentation.[5][6][7][8]

G M [M]+. m/z = 178 F1 m/z = 107 M->F1 - C4H9N F2 m/z = 94 M->F2 - C4H8N2 F3 m/z = 85 M->F3 - C5H5N2 F4 m/z = 56 F3->F4 - C2H5

Figure 2: Predicted major fragmentation pathways of this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

G Start Sample Preparation Acquisition Data Acquisition Start->Acquisition Processing Data Processing Acquisition->Processing Analysis Spectral Analysis Processing->Analysis

Figure 3: General workflow for an NMR experiment.

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[9][10][11][12]

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the free induction decay (FID) using a standard pulse sequence.

    • For ¹³C NMR, acquire the FID using a proton-decoupled pulse sequence to simplify the spectrum. A greater number of scans will be required compared to ¹H NMR.[13][14][15][16]

  • Data Processing: Apply a Fourier transform to the FID to obtain the spectrum. Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

G Start Sample Preparation Background Background Scan Start->Background Sample Sample Scan Background->Sample Analysis Spectral Analysis Sample->Analysis

Figure 4: General workflow for an FT-IR experiment.

FT-IR Spectroscopy Protocol (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[17][18]

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample holder. Then, record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.[19][20][21]

Mass Spectrometry

G Start Sample Introduction Ionization Ionization Start->Ionization Separation Mass Analysis Ionization->Separation Detection Detection Separation->Detection

Figure 5: General workflow for a mass spectrometry experiment.

Mass Spectrometry Protocol (Electron Ionization):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[22][23][24][25][26]

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecules.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic data for this compound. The predicted NMR, IR, and mass spectra, along with the provided interpretation and experimental protocols, serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and analysis of this and related compounds. The structural insights gained from these spectroscopic techniques are fundamental to advancing the understanding and application of pyrimidinylpiperazine derivatives in drug discovery and development.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
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  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Journal of the Indian Chemical Society.
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  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
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  • IR, NMR spectral data of pyrimidine derivatives. (n.d.).
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  • Crupi, V., Ficarra, S., Guardo, M., Majolino, D., Stancanelli, R., & Venuti, V. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035.
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The Pyrimidinylpiperazine Core: A Journey from Serendipity to Selective Serotonin Modulation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidinylpiperazine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a clinically significant class of drugs primarily targeting the serotonergic system. This technical guide provides a comprehensive exploration of the discovery, history, and development of these compounds. From the serendipitous discovery of buspirone's anxiolytic properties to the nuanced understanding of their mechanism of action as 5-HT1A receptor partial agonists, this document traces the evolution of pyrimidinylpiperazine derivatives. We will delve into the key structure-activity relationships that govern their pharmacological profile, provide detailed experimental protocols for their synthesis and biological evaluation, and present a forward-looking perspective on the future of this important chemical class.

Introduction: The Emergence of a Privileged Scaffold

The piperazine ring is a ubiquitous motif in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and serve as a versatile linker between different pharmacophoric elements.[1][2] When fused with a pyrimidine ring, it forms the pyrimidinylpiperazine core, a structure that has proven to be particularly adept at interacting with G-protein coupled receptors (GPCRs), most notably the serotonin 1A (5-HT1A) receptor. This guide will illuminate the path of pyrimidinylpiperazine compounds from their initial synthesis to their establishment as crucial therapeutic agents.

A History Steeped in Serendipity: The Buspirone Story

The history of pyrimidinylpiperazine compounds is inextricably linked with the development of buspirone. Initially synthesized in 1968 by a team at Mead Johnson, buspirone was first investigated as an antipsychotic agent, with its primary mechanism of action thought to be antagonism of the dopamine D2 receptor.[3] However, it proved ineffective for treating psychosis.[3]

A pivotal shift occurred when researchers observed its unique anxiolytic effects, distinct from the sedative and muscle-relaxant properties of the then-dominant benzodiazepines.[3] This led to its repositioning as a non-benzodiazepine anxiolytic. In 1986, Bristol-Myers Squibb gained FDA approval for buspirone for the treatment of Generalized Anxiety Disorder (GAD).[3] The patent for buspirone expired in 2001, paving the way for its widespread availability as a generic medication.[3]

The Molecular Mechanism of Action: A Dance with Serotonin

The therapeutic effects of pyrimidinylpiperazine compounds, particularly the "azapirones" like buspirone, are primarily attributed to their action on the 5-HT1A receptor. They act as partial agonists at postsynaptic 5-HT1A receptors and as full agonists at presynaptic 5-HT1A autoreceptors. This dual action is crucial to their clinical profile.

Initially, their agonism at presynaptic autoreceptors reduces the firing rate of serotonergic neurons. However, with chronic administration, these autoreceptors desensitize, leading to an overall increase in serotonin release and enhanced serotonergic neurotransmission. This delayed onset of therapeutic action is a hallmark of this drug class.

While the 5-HT1A receptor is the primary target, many pyrimidinylpiperazine derivatives also exhibit affinity for other receptors, including dopamine D2 receptors (where they often act as antagonists) and alpha-adrenergic receptors. This polypharmacology can contribute to both their therapeutic effects and their side-effect profiles.

Structure-Activity Relationships (SAR): Tuning the Core for Therapeutic Gain

The pharmacological activity of pyrimidinylpiperazine derivatives can be finely tuned by modifying three key structural components: the pyrimidine ring, the piperazine linker, and the terminal functional group.

The Pyrimidine Moiety

Substitutions on the pyrimidine ring can significantly impact receptor affinity and selectivity. The unsubstituted pyrimidine ring is a common feature in many active compounds. However, the addition of various substituents has been explored to modulate activity. For instance, the incorporation of a thiophene group has been shown to yield compounds with antimicrobial properties.[4]

The Piperazine Linker

The piperazine ring serves as a central scaffold and its conformational rigidity is important for receptor binding. N-alkylation of the piperazine is a common strategy to introduce diverse functionalities.

The Terminal Group

The nature of the terminal group is a major determinant of the pharmacological profile. In the case of buspirone, the azaspirodecanedione moiety is crucial for its anxiolytic activity. Extensive research has explored replacing this with other cyclic imides and different heterocyclic systems to optimize affinity, selectivity, and pharmacokinetic properties.[5][6]

The following diagram illustrates the general structure and key points for SAR modification:

SAR cluster_core Pyrimidinylpiperazine Core cluster_terminal Terminal Group pyrimidine Pyrimidine Ring (Substitutions affect selectivity) piperazine Piperazine Linker (Conformational rigidity) pyrimidine->piperazine Linkage terminal_group Terminal Moiety (Major determinant of activity, e.g., azaspirodecanedione in buspirone) piperazine->terminal_group Linker substitutions Modifications at these positions fine-tune the pharmacological profile. synthesis_workflow start Start: Anhydrous piperazine 2-Chloropyrimidine Ethanol reaction Reaction: Stir at room temperature for 3 hours start->reaction workup Workup: Add 5% NaOH (aq) Extract with Chloroform reaction->workup purification Purification: Wash with water Dry over MgSO4 Distill workup->purification product Product: 1-(2-Pyrimidinyl)piperazine purification->product

Caption: Synthetic workflow for 1-(2-pyrimidinyl)piperazine.

5-HT1A Receptor Binding Assay ([³H]-8-OH-DPAT)

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the 5-HT1A receptor using [³H]-8-OH-DPAT, a selective 5-HT1A agonist. [3][7] Materials:

  • Membrane preparations from cells expressing the human 5-HT1A receptor (e.g., CHO or HeLa cells)

  • [³H]-8-OH-DPAT (radioligand)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mM EDTA, 0.1% ascorbic acid)

  • Test compounds at various concentrations

  • Serotonin (for determining non-specific binding)

  • 96-well microplate

  • Scintillation counter

Procedure:

  • Prepare a working solution of the test compounds in the assay buffer.

  • In a 96-well microplate, add the following to each well:

    • 50 µL of the test compound working solution.

    • 50 µL of [³H]-8-OH-DPAT (final concentration typically 1 nM).

    • 150 µL of diluted membrane preparation (e.g., 10 µg protein per well).

  • To determine non-specific binding, use a high concentration of serotonin (e.g., 10 µM) instead of the test compound in separate wells.

  • Seal the microplate, mix, and incubate for 60 minutes at 27°C.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat, followed by washing with cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound and subsequently calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

The following diagram illustrates the key steps in the receptor binding assay:

binding_assay prepare Prepare reagents: Membrane prep, [3H]-8-OH-DPAT, Test compounds, Buffers incubate Incubate: Combine reagents in 96-well plate (60 min at 27°C) prepare->incubate filtrate Filtration and Washing: Separate bound from unbound radioligand incubate->filtrate measure Measure Radioactivity: Scintillation counting filtrate->measure analyze Data Analysis: Calculate specific binding, IC50, and Ki values measure->analyze

Caption: Workflow for a 5-HT1A receptor binding assay.

Future Directions and Conclusion

The pyrimidinylpiperazine scaffold continues to be a fertile ground for drug discovery. Current research is focused on developing derivatives with improved selectivity for different serotonin receptor subtypes, as well as multi-target ligands that may offer enhanced therapeutic efficacy for complex neuropsychiatric disorders. The exploration of this chemical space for indications beyond the central nervous system, such as oncology and inflammatory diseases, is also an active area of investigation.

References

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  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. Available at: [Link]

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An In-Depth Technical Guide to the Physicochemical Characteristics of 4-Methyl-2-(1-piperazinyl)pyrimidine (CAS: 59215-36-0)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of the physicochemical properties of 4-Methyl-2-(1-piperazinyl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the pyrimidinylpiperazine class, this molecule serves as a crucial building block and pharmacophore in the design of novel therapeutic agents.[1][2] This document details the compound's structural identity, core physical properties, and the analytical workflows essential for its characterization. Authored for researchers, scientists, and drug development professionals, this guide synthesizes fundamental data with practical, field-proven protocols for synthesis, purification, and analysis, ensuring a foundation of scientific integrity for its application in research and development.

Introduction & Significance

This compound belongs to a class of nitrogen-containing heterocyclic compounds that are pivotal in modern drug discovery.[2] The core structure, featuring a pyrimidine ring linked to a piperazine moiety, is a "privileged scaffold," meaning it is capable of binding to multiple biological targets and is a recurring motif in a wide range of clinically significant drugs.[3][4]

The significance of this structural class is underscored by its presence in numerous agents targeting the central nervous system (CNS). For instance, the related compound 1-(2-pyrimidinyl)piperazine is an active metabolite of several azapirone anxiolytics, including buspirone.[5] The versatility of the pyrimidinylpiperazine scaffold allows for structural modifications that modulate pharmacokinetic and pharmacodynamic properties, leading to compounds with diverse activities such as anticancer, antimicrobial, and anti-inflammatory effects.[2][3] A thorough understanding of the physicochemical characteristics of this compound is therefore a prerequisite for its rational use in drug design, enabling researchers to predict its behavior in biological systems, design appropriate formulations, and develop robust synthetic and analytical methods.

Core Physicochemical Properties

The fundamental properties of a compound dictate its handling, reactivity, and behavior in both chemical and biological environments. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 59215-36-0[6]
Molecular Formula C₉H₁₄N₄[7]
Molecular Weight 178.23 g/mol [7]
IUPAC Name 4-methyl-2-(piperazin-1-yl)pyrimidine[1]
Synonyms 1-(4-Methyl-2-pyrimidinyl)piperazine[6]
Melting Point 45-48 °CN/A
Boiling Point 170 °C (at 20 Torr)N/A
pKa (Predicted) 8.68 ± 0.10N/A
Appearance Light yellow solid[8]

2.1 Molecular Structure and Identity The compound consists of a pyrimidine ring substituted with a methyl group at the 4-position and a piperazine ring at the 2-position. The presence of four nitrogen atoms, two in the aromatic pyrimidine ring and two in the saturated piperazine ring, defines its chemical character, particularly its basicity and hydrogen bonding capability.[9]

2.2 Acidity/Basicity (pKa) With a predicted pKa of approximately 8.68, the compound is basic. This value is primarily attributed to the secondary amine in the piperazine ring. This basicity is a critical parameter, as it dictates the compound's ionization state at physiological pH (around 7.4). In the body, it will exist predominantly in its protonated, cationic form, which significantly influences its solubility, membrane permeability, and interaction with biological targets. This property is also key for developing stable salt forms for pharmaceutical use.

2.3 Solubility Profile While specific quantitative solubility data for this compound is not widely published, compounds with the pyrimidinylpiperazine scaffold generally exhibit moderate solubility in polar organic solvents and aqueous buffers. The related compound, 2-(1-piperazinyl)pyrimidine, is soluble in DMF, DMSO, ethanol, and PBS (pH 7.2) at concentrations of 10 mg/mL.[5] Solubility is a critical factor for drug development, impacting everything from the feasibility of in vitro assays to oral bioavailability.

Causality Behind Experimental Choice: Determining solubility in a range of solvents and pH conditions is a foundational step. For instance, assessing solubility in phosphate-buffered saline (PBS) at pH 7.4 provides a direct indication of its suitability for cell-based assays and initial pharmacokinetic studies.

Analytical Characterization Workflow

Confirming the identity, purity, and structure of a synthesized compound is paramount. A multi-technique approach ensures the reliability of the material used in subsequent research.

G cluster_0 Synthesis & Purification cluster_1 Compound Validation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crude Product Purity Purity Assessment (RP-HPLC) Purification->Purity Purified Compound Structure Structural Confirmation (NMR, MS, FTIR) Purity->Structure PhysChem Physicochemical Analysis (MP, Solubility) Structure->PhysChem

Caption: Standard workflow for compound synthesis and validation.
Spectroscopic Analysis

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. The expected signals for this compound in a solvent like DMSO-d₆ are predictable.[10][11]

  • ¹H NMR:

    • Pyrimidine Ring Protons: Two signals are expected in the aromatic region (δ 6.5-8.5 ppm). A doublet at a higher chemical shift corresponds to the proton at the 6-position, and a doublet at a lower chemical shift for the proton at the 5-position.[12]

    • Methyl Protons (-CH₃): A sharp singlet around δ 2.3-2.5 ppm, integrating to three protons.[10]

    • Piperazine Ring Protons: Two distinct signals, likely broad multiplets or triplets, are expected. The four protons adjacent to the pyrimidine ring will be deshielded (δ 3.6-3.9 ppm), while the four protons adjacent to the secondary amine will appear further upfield (δ 2.8-3.1 ppm).[11][12]

    • Amine Proton (-NH): A broad singlet that may be exchangeable with D₂O, typically appearing around δ 1.5-3.0 ppm.

  • ¹³C NMR:

    • Pyrimidine Ring Carbons: Signals for the substituted carbons (C2, C4) and unsubstituted carbons (C5, C6) will appear in the aromatic region (δ 110-170 ppm).

    • Methyl Carbon: A signal in the aliphatic region (δ ~20-25 ppm).

    • Piperazine Ring Carbons: Two signals are expected for the non-equivalent carbons of the piperazine ring, typically in the range of δ 40-55 ppm.[13]

3.1.2 Infrared (IR) Spectroscopy FTIR spectroscopy provides information about the functional groups present in the molecule.[14][15]

  • N-H Stretch: A moderate, sharp band around 3300-3400 cm⁻¹ from the secondary amine of the piperazine ring.

  • C-H Aromatic Stretch: Weak to medium bands just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Medium to strong bands between 2850-2960 cm⁻¹ from the methyl and piperazine methylene groups.

  • C=N and C=C Ring Stretch: Several characteristic sharp bands in the 1450-1600 cm⁻¹ region, indicative of the pyrimidine aromatic system.[16]

  • C-N Stretch: Bands in the 1200-1350 cm⁻¹ region.[17]

3.1.3 Mass Spectrometry (MS) MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis.[18]

  • Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the expected protonated molecule [M+H]⁺ would be observed at m/z 179.24.

  • Fragmentation Pattern: Tandem MS (MS/MS) would likely show characteristic fragmentation. A common pathway for piperazine derivatives is the cleavage of the piperazine ring, which can help confirm the connectivity of the molecule.[19][20]

Chromatographic Purity Assessment

Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) This protocol provides a robust method for determining the purity of the synthesized compound. The principle is to separate the compound from any starting materials, by-products, or degradation products based on polarity.

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as needed.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

    • Rationale: The use of an acidic modifier improves peak shape for basic compounds like this one by suppressing the ionization of free silanol groups on the column and ensuring the analyte is consistently protonated.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 239 nm or 247 nm, based on the UV absorbance maximum of similar pyrimidinylpiperazine structures.[5][21]

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

    • Rationale: A gradient elution is employed to ensure that both polar and non-polar impurities are effectively separated and eluted from the column within a reasonable timeframe.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

Synthesis and Purification Protocol

The most common and reliable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction.

G cluster_0 Reaction Conditions Reactant_A 2-Chloro-4-methylpyrimidine Product This compound Reactant_A->Product Nucleophilic Aromatic Substitution Reactant_B Piperazine (excess) Reactant_B->Product Nucleophilic Aromatic Substitution Solvent Solvent (e.g., Ethanol, Acetonitrile) Base Base (e.g., K₂CO₃, DIPEA) Heat Heat (Reflux)

Caption: Synthetic pathway via nucleophilic aromatic substitution.

Protocol: Synthesis via Nucleophilic Aromatic Substitution This procedure details the reaction between 2-chloro-4-methylpyrimidine and piperazine.[17][22]

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-methylpyrimidine (1.0 eq).[8] Add a suitable solvent such as ethanol or acetonitrile (approx. 10 mL per gram of starting material).

  • Addition of Reagents: Add piperazine (2.0-3.0 eq) to the flask. The use of excess piperazine serves both as the nucleophile and as a base to neutralize the HCl by-product. Alternatively, a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq) can be added if using a smaller excess of piperazine.

    • Self-Validating System: Using excess piperazine simplifies the reaction setup. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting material, 2-chloro-4-methylpyrimidine.

  • Reaction: Heat the mixture to reflux (the boiling point of the solvent) and stir for 4-12 hours. Monitor the reaction until the starting material is no longer visible by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with water or a saturated sodium bicarbonate solution to remove any excess piperazine and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again to yield the crude product.

  • Purification: Purify the crude product using silica gel column chromatography. Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to separate the desired product from any remaining impurities.

  • Final Characterization: Combine the pure fractions, remove the solvent, and dry the final product under high vacuum. Confirm the identity and purity using the analytical methods described in Section 3.0.

Stability, Storage, and Handling

Proper storage is essential to maintain the integrity of the compound over time.

  • Storage Conditions: Based on data for related compounds, this compound should be stored at 2-8°C in a tightly sealed container, protected from light. For long-term storage, temperatures of -20°C are recommended.[23]

  • Stability: Piperazine derivatives can be susceptible to degradation over extended periods, especially at room temperature.[24] Phenylpiperazines, in particular, have shown degradation after six months regardless of storage conditions.[23] Chemical stability is a critical parameter that affects a drug's quality, safety, and efficacy.

  • Handling: The compound should be handled in a well-ventilated area. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a valuable chemical entity with a physicochemical profile that makes it an attractive scaffold for drug discovery. Its basicity, predictable spectroscopic signature, and well-defined synthetic pathways provide a solid foundation for its use by researchers. The protocols and data presented in this guide offer a comprehensive framework for the synthesis, characterization, and handling of this compound, enabling its effective application in the development of novel therapeutic agents.

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In silico prediction of 4-Methyl-2-(1-piperazinyl)pyrimidine bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Prediction of 4-Methyl-2-(1-piperazinyl)pyrimidine Bioactivity

Abstract

In the landscape of modern drug discovery, the early and accurate prediction of a novel compound's biological activity is paramount to mitigating the high costs and attrition rates associated with pharmaceutical research and development. This technical guide provides a comprehensive, in-depth methodology for the in silico prediction of the bioactivity of this compound, a novel small molecule with therapeutic potential. This document is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical protocols with the underlying scientific rationale. We will explore a multi-faceted computational workflow, beginning with target identification and progressing through pharmacophore modeling, quantitative structure-activity relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations. Each step is designed as a self-validating system, ensuring the generation of a robust and reliable bioactivity profile for our compound of interest.

Introduction: The Rationale for an In Silico First Approach

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to unforeseen toxicity or a lack of efficacy. Computational, or in silico, methods have emerged as indispensable tools in the early stages of this process, allowing for the rapid screening and prioritization of compounds before significant resources are invested in laboratory synthesis and testing.[1][2] this compound belongs to the piperazinyl-pyrimidine class of compounds, a scaffold known to interact with various biological targets, including serotonin receptors and G protein-coupled receptors (GPCRs).[3][4] This guide will utilize this molecule as a case study to demonstrate a rigorous in silico workflow for bioactivity prediction.

The core philosophy of this guide is to present a workflow that is not merely a sequence of steps, but a logical, self-validating process. By integrating multiple computational techniques, we can build a consensus prediction that is more robust than any single method alone. This approach enhances the probability of success in subsequent experimental validation.[5][6]

Part I: Target Identification and Prioritization

Before we can predict the bioactivity of this compound, we must first identify its most likely biological targets. This process, often referred to as target fishing or target deconvolution, can be approached from both ligand-based and structure-based perspectives.

Ligand-Based Target Prediction: Leveraging Chemical Similarity

The principle of ligand-based target prediction is that structurally similar molecules often exhibit similar biological activities.[7] By searching large bioactivity databases for compounds structurally similar to this compound, we can infer potential targets.

Experimental Protocol: Ligand-Based Target Fishing

  • Compound Preparation: The 2D structure of this compound is converted to a simplified molecular-input line-entry system (SMILES) string.

  • Database Selection: We will utilize a comprehensive, manually curated database of bioactive molecules such as ChEMBL.[8]

  • Similarity Search: A Tanimoto similarity search is performed against the ChEMBL database using the SMILES string of our query molecule. The Tanimoto coefficient is a widely used metric for quantifying chemical similarity.

  • Target Annotation and Enrichment Analysis: The biological targets of the most structurally similar compounds (Tanimoto coefficient > 0.85) are collected. An enrichment analysis is then performed to identify targets that are statistically over-represented in this set.

  • Target Prioritization: The list of potential targets is then prioritized based on factors such as the strength of the similarity score, the number of supporting compounds, and the relevance of the target to known disease pathways.

Structure-Based Target Prediction: Reverse Docking

Reverse docking flips the conventional virtual screening paradigm: instead of screening a library of compounds against a single target, we screen a single compound against a library of protein structures.[7]

Experimental Protocol: Reverse Docking

  • Protein Structure Database: A curated database of 3D protein structures, such as the Protein Data Bank (PDB), is utilized. This can be filtered to include only human proteins or specific protein families.

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.

  • Docking Simulation: A molecular docking program is used to systematically predict the binding pose and affinity of our compound in the active site of each protein in the database.

  • Scoring and Ranking: The proteins are ranked based on the predicted binding affinity (docking score).

  • Consensus and Prioritization: The results from the reverse docking are cross-referenced with the findings from the ligand-based approach to identify high-confidence targets.

Data Presentation: Prioritized Target List

Predicted Target Supporting Evidence Rationale for Prioritization
Serotonin 5-HT7 ReceptorHigh Tanimoto similarity to known 5-HT7 antagonists.[3]The piperazinyl-pyrimidine scaffold is a known pharmacophore for serotonin receptors.
GPR119Moderate similarity to known GPR119 agonists.[4]A plausible target given the compound's structural features.
α2-Adrenergic ReceptorStructural analogy to known antagonists.[9]A common off-target for similar chemotypes; important for toxicity prediction.

Part II: A Multi-faceted Workflow for Bioactivity Prediction

With a prioritized list of potential targets, we can now employ a suite of in silico techniques to predict the bioactivity of this compound against these targets.

Visualization: Overall In Silico Bioactivity Prediction Workflow

G cluster_0 Target Identification cluster_1 Bioactivity Prediction cluster_2 Validation & Hypothesis Ligand-Based Search Ligand-Based Search Prioritized Targets Prioritized Targets Ligand-Based Search->Prioritized Targets Similarity Reverse Docking Reverse Docking Reverse Docking->Prioritized Targets Binding Affinity Pharmacophore Modeling Pharmacophore Modeling Consensus Scoring Consensus Scoring Pharmacophore Modeling->Consensus Scoring QSAR Modeling QSAR Modeling QSAR Modeling->Consensus Scoring Molecular Docking Molecular Docking MD Simulation MD Simulation Molecular Docking->MD Simulation Refinement MD Simulation->Consensus Scoring Experimental Validation Plan Experimental Validation Plan Consensus Scoring->Experimental Validation Plan Prioritized Targets->Pharmacophore Modeling Prioritized Targets->QSAR Modeling Prioritized Targets->Molecular Docking

Caption: A multi-pronged approach for in silico bioactivity prediction.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to interact with a specific biological target.[10] Pharmacophore models can be used to rapidly screen large compound libraries for molecules with the desired features.[11][12]

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

  • Dataset Preparation: A set of known active ligands for the prioritized target (e.g., 5-HT7 receptor) is compiled from the ChEMBL database.

  • Feature Identification: Common pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) are identified across the active ligands.

  • Model Generation and Validation: A pharmacophore model is generated that encapsulates these key features in a 3D arrangement. The model is validated by its ability to distinguish active from inactive compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.[13][14][15] A well-validated QSAR model can predict the potency of a novel compound before it is synthesized.

Visualization: QSAR Model Development Workflow

QSAR_Workflow Data Data Collection (Active & Inactive Compounds) Descriptors Descriptor Calculation (2D & 3D Properties) Data->Descriptors Split Data Splitting (Training & Test Sets) Descriptors->Split Model Model Building (e.g., Random Forest) Split->Model Training Set Validation Model Validation (Internal & External) Model->Validation Test Set Prediction Predict Bioactivity of This compound Validation->Prediction

Caption: The systematic workflow for developing a predictive QSAR model.

Experimental Protocol: QSAR Model Development

  • Data Curation: A dataset of compounds with experimentally measured activity (e.g., IC50 values) against the target of interest is curated.

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical properties, topological indices) are calculated for each compound.

  • Data Splitting: The dataset is divided into a training set for model building and a test set for model validation.

  • Model Building: A machine learning algorithm, such as Random Forest or Support Vector Machines, is used to build a model that correlates the descriptors with biological activity.[16]

  • Rigorous Validation: The model's predictive power is assessed using both internal (e.g., cross-validation) and external validation on the test set.[17][18] Key statistical metrics are evaluated.

Data Presentation: QSAR Model Validation Statistics

Metric Value Interpretation
R² (Coefficient of Determination)0.8585% of the variance in the training set is explained by the model.
Q² (Cross-Validation R²)0.75Good internal model robustness.
R²_pred (External Validation R²)0.78Strong predictive power on an independent test set.
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[19][20] This provides insights into the binding mode and allows for an estimation of the binding affinity.

Experimental Protocol: Protein-Ligand Docking

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from the PDB. Water molecules are removed, and polar hydrogens are added.

  • Ligand Preparation: The 3D structure of this compound is generated and its geometry is optimized.

  • Binding Site Definition: The active site of the protein is defined, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to sample different conformations of the ligand within the binding site.[21][22]

  • Pose Analysis and Scoring: The resulting binding poses are ranked based on a scoring function that estimates the binding free energy. The top-ranked pose is analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Molecular Dynamics (MD) Simulation

While molecular docking provides a static snapshot of the protein-ligand interaction, MD simulations can reveal the dynamic behavior of the complex over time.[23][24] This is crucial for assessing the stability of the predicted binding pose.

Visualization: The Role of MD Simulation

MD_Simulation Docking Static Docking Pose (Predicted Binding Mode) MD Molecular Dynamics Simulation (ns to µs timescale) Docking->MD Initial Coordinates Analysis Stability Analysis (RMSD, Interaction Fingerprints) MD->Analysis FreeEnergy Binding Free Energy Calculation (e.g., MM/PBSA) MD->FreeEnergy

Caption: MD simulation refines and validates the static docking prediction.

Experimental Protocol: MD Simulation

  • System Setup: The top-ranked protein-ligand complex from docking is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

  • Simulation Run: An MD simulation is run for a sufficient duration (e.g., 100 nanoseconds) to allow the system to reach equilibrium.

  • Trajectory Analysis: The trajectory of the simulation is analyzed to assess the stability of the ligand in the binding site. Root Mean Square Deviation (RMSD) of the ligand is a key metric.

  • Binding Free Energy Calculation: More accurate binding free energy calculations (e.g., MM/PBSA) can be performed on the MD trajectory to refine the initial docking score.[16]

Part III: Data Synthesis and Formulation of an Experimental Hypothesis

Data Presentation: Consensus Bioactivity Prediction for this compound

Method Prediction for 5-HT7 Receptor Confidence Level
Pharmacophore Screen High fit scoreHigh
QSAR Model Predicted pIC50: 7.8High
Molecular Docking Binding Affinity: -9.2 kcal/molHigh
MD Simulation Stable binding pose over 100 nsHigh
Overall Hypothesis Potent antagonist of the 5-HT7 receptor. High Confidence

Based on the convergent evidence from our in silico workflow, we can formulate a clear experimental hypothesis: This compound is a potent antagonist of the serotonin 5-HT7 receptor. This hypothesis is now ready for experimental validation through targeted in vitro assays, such as radioligand binding assays and functional cell-based assays. The successful validation of this prediction would not only confirm the bioactivity of our novel compound but also validate the predictive power of the in silico workflow itself.[25]

Conclusion: The Future is Predictive

This technical guide has outlined a comprehensive and rigorous workflow for the in silico prediction of the bioactivity of this compound. By integrating ligand- and structure-based methods, we have moved from a compound of unknown function to a data-driven, testable hypothesis. This approach, grounded in scientific integrity and self-validation, represents a powerful strategy for accelerating the pace of drug discovery and increasing the likelihood of success. As computational power and algorithmic sophistication continue to grow, the role of predictive in silico modeling will only become more central to the development of new medicines.

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A Framework for the Preclinical Safety and Toxicity Assessment of Novel Heterocyclic Compounds: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available safety and toxicity data for the specific compound 4-Methyl-2-(1-piperazinyl)pyrimidine are limited. This guide, therefore, provides a comprehensive framework for the preclinical safety and toxicity assessment of novel heterocyclic compounds, using the pyrimidine-piperazine scaffold as a representative example. The principles, protocols, and workflows described herein are based on established toxicological science and international regulatory guidelines.

Introduction: Navigating the Preclinical Safety Gauntlet

In modern drug discovery, heterocyclic scaffolds, particularly those containing pyrimidine and piperazine moieties, are ubiquitous due to their versatile chemical properties and ability to interact with a wide range of biological targets.[1][2][3] However, the journey from a promising hit compound to a clinical candidate is perilous, with safety and toxicity being major hurdles that cause significant attrition.[4][5] Early and accurate prediction of potential adverse effects is critical for de-risking candidates, saving invaluable time and resources, and, most importantly, ensuring patient safety.[6][7]

This technical guide provides a structured, in-depth overview of the non-clinical safety and toxicity evaluation process for a novel chemical entity (NCE). From the perspective of a senior application scientist, it moves beyond a simple checklist of assays to explain the causal logic behind the experimental strategy. The narrative is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH M3(R2), which provides a roadmap for the non-clinical safety studies required to support human clinical trials.[8][9][10] Our goal is to equip researchers, scientists, and drug development professionals with a robust framework for building a comprehensive safety profile, enabling informed, data-driven decisions throughout the preclinical development lifecycle.

Part 1: Early-Stage Profiling — In Silico and In Vitro De-risking

The initial phase of safety assessment focuses on rapid, cost-effective methods to identify potential liabilities inherent in a molecule's structure. This "fail fast, fail early" approach relies on a combination of computational modeling and a battery of standardized in vitro assays to triage compounds before committing to resource-intensive in vivo studies.[11][12]

Computational Toxicology: Predicting Toxicity from Structure

Before a compound is even synthesized, its chemical structure can be mined for potential toxicological risks using computational models.[13] These in silico methods leverage vast databases of known toxic compounds to identify structural alerts or predict activity against toxicity-related targets.[14][15]

For a molecule like this compound, a computational assessment would involve:

  • (Q)SAR Models: Quantitative Structure-Activity Relationship models correlate molecular fragments (toxicophores) with specific toxicities. The pyrimidine ring, while a common pharmacophore, can sometimes be associated with toxic effects, while the piperazine moiety can, in some contexts, be linked to adverse CNS or cardiovascular effects.[16][17][18]

  • Metabolite Prediction: A significant portion of drug toxicity is caused not by the parent compound but by its metabolites.[19] Computational tools can predict the likely metabolic fate of a compound, identifying potentially reactive metabolites that could lead to toxicities such as drug-induced liver injury (DILI).

  • Machine Learning and AI: Modern deep learning models can analyze entire molecular structures to predict a range of toxic endpoints with increasing accuracy, offering a powerful tool for early hazard identification.[20]

Foundational In Vitro Safety Panel

A standard panel of in vitro assays is essential for early de-risking. These tests provide the first experimental data on a compound's potential to cause genetic damage, cardiotoxicity, and cytotoxicity, which are three of the most common reasons for preclinical and clinical compound attrition.[4][7]

Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes, a key indicator of carcinogenic potential. A standard battery is required by regulatory agencies.[8]

  • Bacterial Reverse Mutation (Ames) Test: This assay assesses a compound's ability to cause gene mutations in several strains of bacteria (e.g., Salmonella typhimurium).[21][22] A positive result is a strong indicator of mutagenic potential.[23][24] The test is run with and without a mammalian metabolic activation system (rat liver S9 fraction) to detect metabolites that may be mutagenic.[23]

  • In Vitro Micronucleus Assay: This test evaluates the potential of a compound to cause chromosomal damage (clastogenicity) or chromosome loss (aneugenicity) in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes).[25][26][27] Cells that have undergone division are examined for the presence of micronuclei—small, secondary nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[28][29]

Drug-induced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability.[30] Inhibition of this channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia known as Torsades de Pointes.[31] Therefore, screening for hERG inhibition is a mandatory step in early safety profiling.

The most common methods include:

  • Automated Patch Clamp Electrophysiology: This is the gold-standard method, providing a direct functional measure of ion channel activity in cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).[30][32]

  • Binding Assays: These are higher-throughput methods that use fluorescence polarization or radioligands to measure a compound's ability to displace a known ligand from the hERG channel, serving as a surrogate for potential inhibition.[33]

  • Thallium Flux Assays: These cell-based fluorescent assays provide a functional, high-throughput alternative to patch clamp, measuring channel activity by detecting the influx of thallium ions (a surrogate for potassium) through open hERG channels.[34]

Hepatotoxicity, or drug-induced liver injury (DILI), remains a leading cause of drug failure in late-stage development and post-market withdrawal.[35][36][37] Early screening for cytotoxicity in liver-derived cells is a crucial first step in assessing this risk.

Assay TypePrincipleEndpoint MeasuredTypical Cell Lines
MTT/MTS Assay Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.[6]Cell Viability / Metabolic ActivityHepG2, Primary Hepatocytes
LDH Release Assay Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged membranes.[6]Cell Death / Membrane IntegrityHepG2, Primary Hepatocytes
ATP Content Assay Quantifies cellular ATP levels as an indicator of cell health and viability. A decrease in ATP is an early marker of cytotoxicity.[35]Cell Viability / Energy StatusHepG2, 3D Liver Microtissues
High Content Imaging Uses automated microscopy and fluorescent probes to simultaneously measure multiple cytotoxicity indicators (e.g., nuclear condensation, membrane permeability, mitochondrial potential).Multiple parameters of cell healthPrimary Hepatocytes, HepG2

Early-stage screening using human liver cell lines (like HepG2) or, ideally, primary human hepatocytes or 3D liver microtissues, can provide valuable, human-relevant data to flag compounds with potential hepatotoxic liabilities.[35][38]

Workflow and Data Integration

The data from this initial profiling stage are integrated to build a preliminary risk profile. This allows for early-stage structure-activity relationship (SAR) and structure-toxicity relationship (STR) analysis to guide the chemical optimization of lead compounds.

Early_Safety_Workflow cluster_0 In Silico Assessment cluster_1 In Vitro Screening Battery cluster_2 Decision Gate in_silico Computational Models (QSAR, Metabolite ID) genotox Genotoxicity (Ames, Micronucleus) in_silico->genotox Prioritize herg Cardiotoxicity (hERG Assay) in_silico->herg Prioritize hepato Hepatotoxicity (Cytotoxicity Assays) in_silico->hepato Prioritize decision Risk Assessment Go / No-Go genotox->decision herg->decision hepato->decision proceed Proceed to In Vivo decision->proceed decision->proceed optimize Optimize & Re-test decision->optimize decision->optimize terminate Terminate decision->terminate decision->terminate

Caption: Tiered workflow for early-stage safety de-risking.

Part 2: Definitive Non-Clinical Safety Evaluation for IND Submission

Once a candidate molecule demonstrates a promising profile in early screening, it advances to more comprehensive safety testing in animals. These studies are designed to characterize the toxicity profile in detail and to establish a safe starting dose for human clinical trials. These studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations and are guided by the ICH M3(R2) guideline.[8][9]

Core Study Battery for IND-Enabling Toxicology

The standard package of studies required to support a First-in-Human (FIH) clinical trial typically includes repeated-dose toxicity studies in two species, a safety pharmacology battery, and toxicokinetic assessments.

Study TypeObjectiveSpeciesDurationKey Endpoints
Repeated-Dose Toxicity Identify target organs of toxicity, determine dose-response, and establish the No-Observed-Adverse-Effect Level (NOAEL).[9]Rodent (e.g., Rat) & Non-Rodent (e.g., Dog, Monkey)Typically 28 days to support Phase 1 trials.Clinical observations, body weight, food consumption, clinical pathology (hematology, chemistry), urinalysis, organ weights, full histopathology.
Safety Pharmacology Core Battery (ICH S7A/B) Investigate potential adverse effects on vital organ systems (Cardiovascular, Respiratory, Central Nervous System).Various (Rat, Dog)Acute dosingCV: Blood pressure, heart rate, ECG. Resp: Respiratory rate, tidal volume. CNS: Functional observational battery.
Toxicokinetics (ICH S3A) Characterize the systemic exposure (AUC, Cmax) to the drug and its major metabolites in the toxicology species at the doses tested.[8]Same as toxicity studiesConcurrent with toxicity studiesPlasma concentrations of parent drug and metabolites over time.
Genetic Toxicology Complete the standard battery (in vivo micronucleus test in rodents if in vitro assays were positive or equivocal).[8]Rodent (e.g., Mouse, Rat)AcuteFrequency of micronucleated erythrocytes in bone marrow or peripheral blood.

The choice of species is critical and should be based on metabolic and pharmacokinetic similarity to humans. The duration of the repeated-dose toxicity studies is dictated by the planned duration of the human clinical trial.[8][10]

Data Interpretation: The Importance of Exposure

Toxicology findings are only meaningful when interpreted in the context of drug exposure. Toxicokinetic data are essential to determine the safety margins, which compare the exposure at the NOAEL in the most sensitive animal species to the anticipated clinical exposure in humans. A sufficient safety margin is a key requirement for regulatory approval to proceed with clinical trials.

Data_Integration cluster_0 Non-Clinical Data Package cluster_1 Analysis & Assessment cluster_2 Regulatory Submission invivo In Vivo Toxicity Studies (Rodent & Non-Rodent) noael Identify Target Organs Determine NOAEL invivo->noael safety_pharm Safety Pharmacology (CNS, CV, Resp) margin Calculate Safety Margins (NOAEL Exposure vs. Human Exposure) safety_pharm->margin tk Toxicokinetics (TK) (Exposure Data) tk->noael noael->margin ind Investigational New Drug (IND) Application margin->ind

Caption: Integration of non-clinical data for regulatory submission.

Part 3: Experimental Protocols

To ensure the integrity and reproducibility of safety data, studies must be conducted according to validated, detailed protocols. Below are illustrative, high-level protocols for key in vitro assays.

Protocol: Bacterial Reverse Mutation (Ames) Test

Objective: To evaluate the mutagenic potential of a test article by measuring its ability to induce reverse mutations at selected loci of several bacterial strains.[21][39]

Methodology:

  • Strain Preparation: Use appropriate histidine-dependent (his- ) Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-dependent (trp- ) Escherichia coli strain (e.g., WP2 uvrA).[22] Grow cultures overnight to reach a specific cell density.[24]

  • Metabolic Activation: Prepare a liver homogenate fraction (S9 mix) from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone) to simulate mammalian metabolism.[23]

  • Exposure: In separate tubes for each strain, combine the bacterial culture, the test article at several concentrations, and either the S9 mix or a buffer (for the non-activated condition).[23][39] Positive and negative (vehicle) controls must be included.

  • Plating: Add the mixture to a molten top agar containing a trace amount of histidine (to allow for a few cell divisions, which is necessary for mutations to be expressed). Pour this mixture onto minimal glucose agar plates.[39]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[39]

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine) on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is statistically significant compared to the negative control.

Protocol: In Vitro Micronucleus Assay

Objective: To detect the clastogenic and aneugenic potential of a test article in mammalian cells.[25][27]

Methodology:

  • Cell Culture: Culture appropriate mammalian cells (e.g., human peripheral blood lymphocytes, L5178Y, CHO, TK6) to a logarithmic growth phase.[26]

  • Exposure: Treat the cells with the test article at a minimum of three analyzable concentrations, alongside negative and positive controls. The treatment is conducted with and without S9 metabolic activation.[26] The highest concentration should induce significant cytotoxicity (e.g., ~50-60% reduction in cell growth).

  • Cytokinesis Block: After the treatment period, add Cytochalasin B (CytoB), an agent that blocks cytokinesis (the final step of cell division), to the culture.[28] This results in the accumulation of binucleated cells, which are cells that have completed nuclear division but not cellular division.[25]

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).[26]

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[25][28]

  • Analysis: A compound is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Conclusion

The safety and toxicity assessment of a novel chemical entity is a complex, multi-stage process that forms the bedrock of a successful drug development program. It is a self-validating system that begins with broad, predictive screening and progressively refines the risk profile through definitive, guideline-driven studies. By integrating data from computational, in vitro, and in vivo models, drug developers can characterize potential hazards, understand dose-response relationships, and establish safety margins necessary for human clinical trials. A scientifically rigorous, well-documented, and transparent preclinical safety package is not merely a regulatory requirement; it is a fundamental ethical obligation to ensure the well-being of patients who will ultimately benefit from new medicines.

References

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Preliminary research on 4-Methyl-2-(1-piperazinyl)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of 4-Methyl-2-(1-piperazinyl)pyrimidine Derivatives

Executive Summary

The pyrimidine nucleus is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2] When coupled with a piperazine moiety, it forms the pyrimidinylpiperazine scaffold, a recognized pharmacophore with significant central nervous system (CNS) activity and broader therapeutic potential.[3] This guide delves into the specific subclass of this compound derivatives, offering a comprehensive exploration of their synthesis, mechanisms of action, structure-activity relationships (SAR), and applications in drug discovery. We will provide detailed experimental protocols, analyze key biological data, and present forward-looking insights for researchers, scientists, and drug development professionals.

The Pyrimidinylpiperazine Core: A Privileged Scaffold in Drug Discovery

The fusion of the pyrimidine and piperazine rings creates a versatile structural motif with a wide range of biological activities. Pyrimidine itself, an electron-rich aromatic heterocycle, is fundamental to life as a component of DNA, RNA, and Vitamin B1.[1] Its derivatives are found in a vast array of approved drugs, from antihypertensives like Minoxidil to anti-HIV agents like Zidovudine.[4]

The piperazine ring, on the other hand, is a common pharmacophore known to improve the pharmacokinetic properties of drug candidates. The 1-(2-pyrimidinyl)piperazine structure is particularly noteworthy as the active metabolite of several azapirone anxiolytic and antidepressant drugs, including buspirone.[3][5] This core structure is a frequent starting point for the design of novel compounds targeting monoamine oxidase (MAO) for the treatment of depression and neurodegenerative diseases.[3][6] The addition of a methyl group at the 4-position of the pyrimidine ring serves as a critical modulator of this activity, influencing binding affinity and metabolic stability.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives can be approached through several reliable routes. The most common strategy involves the nucleophilic aromatic substitution (SNAr) of a leaving group (typically a halogen) on the pyrimidine ring with piperazine.

General Synthesis Workflow

The logical flow for synthesizing these target compounds typically begins with the construction of the core pyrimidine ring, followed by the introduction of the piperazine moiety.

Synthesis_Workflow cluster_0 Pyrimidine Ring Formation cluster_1 Piperazine Coupling A Starting Materials (e.g., Acetylacetone, Urea) B Cyclocondensation Reaction A->B Reaction C 4-Methyl-2-chloropyrimidine (Intermediate) B->C Workup E Nucleophilic Substitution (SNAr) C->E Reactant D Piperazine (or derivative) D->E F Target Compound: This compound Derivative E->F Purification GPR119_Pathway ligand Pyrimidine Derivative (GPR119 Agonist) receptor GPR119 Receptor ligand->receptor Binds & Activates g_protein Gαs Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP (Increased) ac->camp Synthesizes pka Protein Kinase A (PKA) camp->pka Activates secretion Insulin / GLP-1 Secretion pka->secretion Promotes SAR_Logic core 4-Methyl-2-(piperazinyl)pyrimidine Core Position 4 (Pyrimidine) Position 5/6 (Pyrimidine) Position 4 (Piperazine) pos4_pyr Methyl Group: Influences binding pocket interactions and metabolic stability. core:f1->pos4_pyr pos56_pyr Substituents (e.g., Thiophene, Phenyl): Modulates lipophilicity and can introduce new binding interactions (e.g., antimicrobial activity). [1] core:f2->pos56_pyr pos4_pip Substituents (e.g., Phenyl, Benzyl): Drastically alters target selectivity (e.g., CNS vs. Metabolic). [2, 9] core:f3->pos4_pip

Sources

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrimidine nucleus, a deceptively simple six-membered aromatic heterocycle containing two nitrogen atoms, stands as a titan in the field of medicinal chemistry.[1][2] Its fundamental role as a building block of nucleic acids (DNA and RNA) has made it an evolutionary-validated starting point for therapeutic intervention.[2][3][4] This technical guide provides a comprehensive exploration of the pyrimidine scaffold's multifaceted role in drug discovery, moving beyond a mere recitation of facts to delve into the causal relationships that underpin its success. We will dissect its inherent physicochemical properties, explore its diverse biological activities, and provide actionable insights into the synthesis, screening, and optimization of pyrimidine-based drug candidates. This document is designed to be a practical resource for professionals in the field, offering not only a thorough understanding of the subject but also detailed experimental protocols and visual aids to facilitate the translation of knowledge into practice.

The Pyrimidine Nucleus: A Privileged Scaffold by Nature's Design

The enduring prevalence of the pyrimidine motif in drug discovery is not a matter of chance; it is a direct consequence of its intrinsic molecular properties that render it "drug-like."[4][5] The two nitrogen atoms at positions 1 and 3 of the ring create a unique electronic landscape, bestowing upon the scaffold the ability to act as both a hydrogen bond donor and acceptor.[4] This dual capacity facilitates robust and specific interactions with a wide array of biological targets, a critical feature for achieving therapeutic efficacy.[4][6]

Furthermore, the pyrimidine ring is synthetically tractable, allowing for the facile introduction of various substituents at multiple positions. This chemical versatility is a medicinal chemist's playground, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its potency, selectivity, and pharmacokinetic profile.[4][7] It is this inherent adaptability that has led to the development of a vast and ever-growing portfolio of FDA-approved drugs containing the pyrimidine scaffold.[6][8]

A Pharmacological Chameleon: The Diverse Biological Activities of Pyrimidine Derivatives

The pyrimidine scaffold is a testament to the principle that a single core structure can be tailored to address a multitude of pathological conditions. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, a selection of which are highlighted below.[6][9][10][11]

Anticancer Agents: A Pillar of Oncology

The fight against cancer has been a major arena for the triumph of pyrimidine-based drugs.[3][12] Their mechanisms of action are varied, but a significant portion of their efficacy stems from their ability to inhibit protein kinases, enzymes that are often dysregulated in cancer cells and are crucial for cell growth, differentiation, and survival.[5][13][14]

Table 1: Prominent Pyrimidine-Based Anticancer Drugs and their Mechanisms

Drug NameTarget(s)Mechanism of ActionApproved Indications (Examples)
Imatinib Bcr-Abl, c-KIT, PDGFRTyrosine Kinase InhibitorChronic Myeloid Leukemia, Gastrointestinal Stromal Tumors
Gefitinib EGFRTyrosine Kinase InhibitorNon-Small Cell Lung Cancer
5-Fluorouracil Thymidylate SynthaseAntimetabolite, inhibits DNA synthesisColorectal, Breast, Stomach, Pancreatic Cancer
Gemcitabine DNA PolymeraseNucleoside metabolic inhibitorPancreatic, Non-Small Cell Lung, Breast, Ovarian Cancer
Dasatinib Bcr-Abl, Src family kinasesTyrosine Kinase InhibitorChronic Myeloid Leukemia, Acute Lymphoblastic Leukemia

This table is for illustrative purposes and does not represent an exhaustive list.

The success of pyrimidine derivatives as kinase inhibitors can be attributed to their structural mimicry of the adenine fragment of ATP, the natural substrate for kinases.[15][16] This allows them to competitively bind to the ATP-binding pocket of the kinase, thereby blocking its phosphotransferase activity and disrupting downstream signaling pathways that promote cancer cell proliferation.

Antimicrobial and Antiviral Agents: Combating Infectious Diseases

The fundamental role of pyrimidines in nucleic acid synthesis also makes them attractive targets for antimicrobial and antiviral drug development. By interfering with the synthesis of DNA and RNA in pathogens, pyrimidine analogs can effectively halt their replication.[17]

  • Antiviral Activity: Pyrimidine derivatives have been developed to treat a range of viral infections, including HIV, hepatitis B and C, and influenza.[17] For instance, non-nucleoside reverse transcriptase inhibitors (NNRTIs) containing a pyrimidine core are used in the treatment of HIV.[11]

  • Antibacterial and Antifungal Activity: The pyrimidine scaffold is also a key component in a number of antibacterial and antifungal agents.[10][18] For example, trimethoprim, an antibacterial drug, inhibits dihydrofolate reductase, an enzyme essential for the synthesis of nucleic acids in bacteria.[14]

Anti-inflammatory and Other Therapeutic Areas

Beyond oncology and infectious diseases, pyrimidine derivatives have shown promise in a variety of other therapeutic areas, including as anti-inflammatory, analgesic, anticonvulsant, and cardiovascular agents.[9][10] This versatility underscores the remarkable potential of this scaffold to be adapted to interact with a wide range of biological targets.

The Art and Science of Pyrimidine Synthesis and Screening

The journey of a pyrimidine-based drug from concept to clinic is a testament to the synergy between synthetic chemistry and biological evaluation. A deep understanding of both is essential for success.

Synthetic Strategies: Building the Pyrimidine Core

A variety of synthetic methods have been developed for the construction of the pyrimidine ring and its derivatives. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.

Experimental Protocol: A General Method for the Synthesis of a Dihydropyrimidine Derivative (Biginelli Reaction)

  • Reaction Setup: In a round-bottom flask, combine one equivalent of an aldehyde, one equivalent of a β-ketoester (e.g., ethyl acetoacetate), and 1.5 equivalents of urea or thiourea.

  • Solvent and Catalyst: Add a suitable solvent, such as ethanol or acetic acid, and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂).

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired dihydropyrimidine.

This is a classic and versatile method for the synthesis of a wide range of dihydropyrimidine derivatives.[19]

Screening for Biological Activity: A Workflow for Hit Identification and Lead Optimization

Once a library of pyrimidine derivatives has been synthesized, the next critical step is to screen them for biological activity. A well-designed screening cascade is essential for efficiently identifying promising lead compounds.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

  • Assay Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase (e.g., EGFR). The assay can be performed in a variety of formats, such as a fluorescence-based assay or an ELISA.

  • Materials:

    • Recombinant human EGFR kinase

    • A suitable substrate (e.g., a synthetic peptide)

    • ATP

    • Test compounds (dissolved in DMSO)

    • Assay buffer

    • Detection reagents (e.g., a phosphospecific antibody)

  • Procedure:

    • Add the assay buffer, kinase, and substrate to the wells of a microplate.

    • Add the test compounds at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period of time.

    • Stop the reaction and add the detection reagents.

    • Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition versus the log of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the kinase activity) from the dose-response curve.

This protocol provides a general framework for assessing the kinase inhibitory activity of pyrimidine derivatives. The specific conditions will need to be optimized for each kinase and assay format.

Structure-Activity Relationship (SAR) Studies: The Path to Optimization

The initial hits identified from a screening campaign are rarely optimal drug candidates. They often require further optimization to improve their potency, selectivity, and pharmacokinetic properties. This is where structure-activity relationship (SAR) studies come into play.[20][21]

SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these modifications on its biological activity.[22][23] This iterative process of design, synthesis, and testing allows medicinal chemists to identify the key structural features that are responsible for a compound's activity and to rationally design new analogs with improved properties.

Diagram: A Representative SAR Workflow

SAR_Workflow Hit Hit Compound (from HTS) Analog_Design Analog Design (SAR-driven) Hit->Analog_Design Synthesis Synthesis of New Analogs Analog_Design->Synthesis Bio_Assay Biological Assay (e.g., Kinase Assay) Synthesis->Bio_Assay Data_Analysis Data Analysis (IC50, Selectivity) Bio_Assay->Data_Analysis Data_Analysis->Analog_Design Iterative Cycle Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Candidate Preclinical Candidate Lead_Optimization->Candidate

Caption: A typical iterative workflow for Structure-Activity Relationship (SAR) studies.

Visualizing the Mechanism: Pyrimidine-Based Kinase Inhibition

To better understand how pyrimidine-based drugs exert their effects, it is helpful to visualize their interaction with their biological targets and the signaling pathways they modulate.

Diagram: Simplified EGFR Signaling Pathway and Inhibition by a Pyrimidine-Based Drug

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Pyrimidine_Drug Pyrimidine-based Inhibitor Pyrimidine_Drug->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based drug.

Conclusion: The Enduring Legacy and Future Potential of the Pyrimidine Scaffold

The pyrimidine scaffold has unequivocally earned its status as a "privileged" structure in medicinal chemistry.[5][13] Its journey from a fundamental component of life to a cornerstone of modern therapeutics is a testament to the power of nature's design and the ingenuity of chemical synthesis. The versatility of the pyrimidine core, coupled with our ever-deepening understanding of its structure-activity relationships, ensures that it will continue to be a rich source of novel drug candidates for years to come. As we venture into an era of personalized medicine and targeted therapies, the ability to fine-tune the properties of pyrimidine derivatives will be more critical than ever in our quest to combat a wide range of human diseases.

References

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  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health.
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Der Pharma Chemica.
  • Anti-cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. PubMed.
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
  • An overview on synthesis and biological activity of pyrimidines. SciSpace.
  • Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. Sci. Pharm.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S.
  • The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. Benchchem.
  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. ResearchGate.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate.
  • Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI.
  • A Synthesis and Pharmaceutical Evaluation of Pyrimidine Derivatives and Their Docking Studies. ResearchGate.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate.
  • Pyrimidines in Drug Discovery. PharmaBlock.
  • Application Notes and Protocols: Designing Structure-Activity Relationship (SAR) Studies for Pyrimidine Derivatives. Benchchem.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.
  • Synthesis of Pyrimidine and Its Derivatives. YouTube. Available from: [Link]

  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed.
  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed.
  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed.
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  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed.
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  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI.
  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC - NIH.
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  • Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. PubMed.
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  • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. PMC - NIH.
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The Pharmacophore Blueprint of 4-Methyl-2-(1-piperazinyl)pyrimidine: An In-depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of a pyrimidine core and a piperazine moiety has yielded a plethora of biologically active molecules, positioning this scaffold as a "privileged structure" in modern medicinal chemistry. This guide provides an in-depth technical exploration of the pharmacophore features of a representative member of this class, 4-Methyl-2-(1-piperazinyl)pyrimidine. We will dissect the key chemical attributes that underpin its potential biological activity, drawing upon established principles of pharmacophore modeling and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable, field-proven protocols for the computational derivation and experimental validation of a pharmacophore model for this compound class. We will navigate through both ligand-based and structure-based modeling approaches, provide detailed experimental workflows, and present visual representations to elucidate complex concepts, thereby empowering researchers to leverage these insights in their own drug discovery endeavors.

Introduction: The Pyrimidine-Piperazine Scaffold - A Marriage of Versatility and Potency

The pyrimidine ring, a fundamental component of nucleobases, is a cornerstone in the design of therapeutic agents, lending itself to a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] Its inherent electronic properties and multiple points for substitution make it a versatile template for molecular design.[2] Complementing this is the piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions.[3] The piperazine moiety is a common feature in many approved drugs and is prized for its ability to introduce a basic center, which is often crucial for target engagement, as well as for its conformational flexibility that allows for optimal spatial arrangement of substituents.[4]

The combination of these two pharmacophoric giants in structures like this compound creates a molecule with a rich and tunable set of chemical features. Understanding the precise three-dimensional arrangement of these features—the pharmacophore—is paramount to elucidating its mechanism of action and designing novel, more potent, and selective analogs.

While direct and extensive biological studies on this compound are not widely published, its structural analog, 4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine, has been identified as a ligand with high binding affinity for the 5-HT7 receptor, a G-protein coupled receptor (GPCR) implicated in various neurological processes.[5] This provides a strong rationale for hypothesizing that this compound may also interact with GPCRs or other biological targets where a similar pharmacophoric profile is required. Furthermore, the pyrimidine-piperazine scaffold is a recognized feature in a number of protein kinase inhibitors.[6][7] This dual potential underscores the importance of a detailed pharmacophoric analysis.

This guide will therefore proceed with a dual-hypothesis approach, considering both GPCRs and protein kinases as potential target classes, to illustrate the process of defining and validating the pharmacophore of this compound.

Defining the Core Pharmacophore Features

Based on the constituent moieties and known structure-activity relationships of related compounds, we can define the essential pharmacophoric features of this compound.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For this compound, these features can be categorized as follows:

  • Hydrogen Bond Acceptors (HBA): The two nitrogen atoms within the pyrimidine ring are potent hydrogen bond acceptors. These are critical for anchoring the molecule within a binding pocket through interactions with hydrogen bond donor residues like arginine, lysine, or asparagine on the target protein.

  • Basic Nitrogen (Positive Ionizable Feature): The distal nitrogen of the piperazine ring is basic and will likely be protonated at physiological pH. This positive charge is a key feature for forming strong ionic interactions with acidic residues such as aspartate or glutamate in the binding site of many GPCRs and kinases.[5]

  • Hydrophobic Features: The methyl group on the pyrimidine ring and the ethylene bridges of the piperazine ring contribute to the molecule's hydrophobicity. These regions can engage in van der Waals interactions with nonpolar pockets in the target protein, contributing to binding affinity.

  • Aromatic Ring: While the pyrimidine ring itself is a heteroaromatic system, its pi-system can participate in aromatic interactions (pi-pi stacking or cation-pi) with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target's binding site.

These core features are visually represented in the hypothetical pharmacophore model below.

Pharmacophore_Features cluster_molecule This compound cluster_features Pharmacophore Features molecule molecule p1 p2 p3 p4 p5 p6 HBA1 HBA HBA1->p1 HBA2 HBA HBA2->p2 PI Positive Ionizable PI->p3 HY1 Hydrophobic HY1->p4 HY2 Hydrophobic HY2->p5 AR Aromatic Ring AR->p6 Ligand_Based_Workflow cluster_data Data Preparation cluster_modeling Model Generation cluster_validation Validation training_set Compile Training Set (Active & Inactive Analogs) conformations Generate 3D Conformations training_set->conformations align Align Molecules & Identify Common Features conformations->align generate Generate Pharmacophore Hypotheses align->generate validate Validate Model with Test Set & Decoys generate->validate roc ROC Curve Analysis validate->roc final_model Final Pharmacophore Model roc->final_model Select Best Model Structure_Based_Workflow cluster_prep Preparation cluster_generation Model Generation cluster_validation Validation pdb Obtain Protein 3D Structure (e.g., from PDB) prepare Prepare Protein Structure pdb->prepare binding_site Identify Binding Site prepare->binding_site interaction_map Map Protein-Ligand Interactions binding_site->interaction_map generate_model Generate Pharmacophore Model interaction_map->generate_model refine Refine with Excluded Volumes generate_model->refine validate Validate with Docking (Actives vs. Inactives) refine->validate final_model Final Structure-Based Pharmacophore Model validate->final_model Final Pharmacophore Model

Sources

Methodological & Application

Application Note: A Validated Protocol for the Laboratory Synthesis of 4-Methyl-2-(1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 4-Methyl-2-(1-piperazinyl)pyrimidine, a key intermediate in contemporary drug discovery. Pyrimidine-piperazine scaffolds are integral to a wide range of pharmacologically active agents, attributed to their ability to interact with various biological targets.[1][2] This guide details a reliable synthetic route via nucleophilic aromatic substitution (SNAr), offering in-depth explanations of the reaction mechanism, step-by-step procedures, purification techniques, and necessary safety precautions. The protocol is designed for researchers in medicinal chemistry and drug development, ensuring reproducibility and high-purity yields.

Introduction and Scientific Context

The fusion of pyrimidine and piperazine moieties creates a privileged scaffold in medicinal chemistry. Pyrimidine, a fundamental component of nucleobases, offers a versatile platform for substitution, while the piperazine ring provides a basic nitrogen center that can be crucial for target binding and improving pharmacokinetic properties.[1][3] The title compound, this compound, serves as a valuable building block for synthesizing more complex molecules, including potential kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.[4] Its derivatives have been investigated for a multitude of therapeutic applications, from oncology to neuroscience.[2][5][6]

This protocol focuses on the most direct and efficient synthetic pathway: the reaction between 2-Chloro-4-methylpyrimidine and piperazine. This reaction is a classic example of nucleophilic aromatic substitution (SNAr), a cornerstone of heterocyclic chemistry.

Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)

The synthesis hinges on the SNAr mechanism. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the carbon atoms of the ring, particularly C2 and C4/C6, susceptible to attack by nucleophiles. The chlorine atom at the C2 position is an effective leaving group.

The reaction proceeds as follows:

  • Nucleophilic Attack: The secondary amine of the piperazine molecule acts as the nucleophile, attacking the electron-deficient C2 carbon of the 2-Chloro-4-methylpyrimidine ring.

  • Formation of Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily disrupted.

  • Leaving Group Departure: The intermediate collapses, re-establishing aromaticity by expelling the chloride ion.

  • Deprotonation: A base (either an external base or a second equivalent of piperazine) removes the proton from the newly attached piperazinyl nitrogen, yielding the neutral final product and a salt byproduct (e.g., piperazine hydrochloride or potassium chloride).

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding a high-purity product.

Materials and Equipment
Reagents & Chemicals Grade CAS Number Supplier Example
2-Chloro-4-methylpyrimidine≥98%13036-57-2Sigma-Aldrich, Combi-Blocks
Piperazine (anhydrous)≥99%110-85-0Acros Organics, Alfa Aesar
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%584-08-7Fisher Scientific
Isopropanol (IPA)Anhydrous, ≥99.5%67-63-0VWR Chemicals
Dichloromethane (DCM)ACS Grade75-09-2Macron Fine Chemicals
Ethyl Acetate (EtOAc)ACS Grade141-78-6EMD Millipore
HexanesACS Grade110-54-3Pharmco-Aaper
Magnesium Sulfate (MgSO₄)Anhydrous7487-88-9BDH Chemicals
Deionized WaterN/A7732-18-5Laboratory Supply
Equipment
250 mL Round-bottom flask
Reflux condenser
Magnetic stirrer with hotplate
Inert atmosphere setup (Nitrogen or Argon)
Thermometer/Temperature probe
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Rotary evaporator
Separatory funnel (500 mL)
Glass funnel and filter paper
Standard laboratory glassware
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-4-methylpyrimidine (5.0 g, 38.9 mmol).

    • Add piperazine (6.7 g, 77.8 mmol, 2.0 equivalents). A molar excess of piperazine is used both as the nucleophile and as a base to neutralize the HCl formed during the reaction.[7][8]

    • Alternative: Use piperazine (3.7 g, 42.8 mmol, 1.1 eq.) and an inorganic base like anhydrous potassium carbonate (8.1 g, 58.3 mmol, 1.5 eq.).

    • Add 100 mL of anhydrous isopropanol to the flask.

    • Attach the reflux condenser and place the flask in a heating mantle on the magnetic stirrer.

  • Reaction Execution:

    • Begin stirring the mixture.

    • Heat the reaction to reflux (approximately 82 °C for isopropanol) and maintain this temperature for 4-6 hours.

    • The reaction should be performed under an inert atmosphere (e.g., nitrogen) to prevent moisture from interfering.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by TLC every hour after the first 2 hours.

    • TLC System: Use a mobile phase of 10% Methanol in Dichloromethane.

    • Visualization: UV lamp (254 nm). The starting material (2-Chloro-4-methylpyrimidine) will have a different Rf value than the product. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent (isopropanol) under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 100 mL of deionized water and 100 mL of dichloromethane (DCM).

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the bottom organic layer (DCM).

    • Extract the aqueous layer two more times with 50 mL portions of DCM.

    • Combine all organic extracts.

  • Purification:

    • Wash the combined organic layer with 50 mL of brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to yield the crude product as a solid or oil.

    • For final purification, recrystallize the crude product from a suitable solvent system like ethyl acetate/hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified solid and dry under vacuum.

Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment and structure.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 179.1).

  • Melting Point: To assess purity.

Visualization of Synthetic Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification cluster_final 5. Final Product reagents Combine Reactants: - 2-Chloro-4-methylpyrimidine - Piperazine - Isopropanol reflux Heat to Reflux (4-6 hours) reagents->reflux tlc Monitor by TLC reflux->tlc Hourly Check evap1 Remove Solvent (Rotary Evaporator) tlc->evap1 Reaction Complete extract Aqueous Work-up & DCM Extraction evap1->extract dry Dry & Concentrate extract->dry recrystal Recrystallization (EtOAc/Hexanes) dry->recrystal product This compound recrystal->product

Caption: Workflow for the synthesis of this compound.

Expected Results and Data

ParameterValue / DescriptionRationale / Notes
Reactant Ratio 1 : 2 (2-Chloro-4-methylpyrimidine : Piperazine)Excess piperazine acts as both reactant and base.
Solvent Anhydrous IsopropanolGood solubility for reactants; appropriate boiling point for reflux.
Temperature ~82 °C (Reflux)Provides sufficient thermal energy to overcome the activation barrier.
Reaction Time 4 - 6 hoursTypical duration for this type of SNAr reaction.[7][9]
Expected Yield 75 - 90%This is a high-yielding reaction under optimized conditions.
Appearance White to off-white solidThe pure compound is typically a crystalline solid.[10]
Purity (Post-Recrystallization) >98% (by NMR/HPLC)Recrystallization is effective for removing impurities.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves (nitrile or neoprene).

  • Ventilation: All steps should be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors and reagent dust.

  • Reagent Hazards:

    • 2-Chloro-4-methylpyrimidine: Harmful if swallowed. Causes skin and serious eye irritation.[11]

    • Piperazine: Causes severe skin burns and eye damage. Harmful if swallowed. May cause an allergic skin reaction.[5]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Organic waste and aqueous waste should be collected in separate, labeled containers.

References

  • Thriveni, K. S., Padmashali, B., Siddesh, M. B., & Sandeep, C. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332–337. [Link]

  • ResearchGate. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 4-(Piperazin-1-yl)pyrimidine. Retrieved January 11, 2026, from [Link]

  • PubMed. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654. [Link]

  • Wikipedia. (n.d.). Pyrimidinylpiperazine. Retrieved January 11, 2026, from [Link]

  • Google Patents. (2015). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(1), 123. [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved January 11, 2026, from [Link]

  • LookChem. (n.d.). Cas 13036-57-2, 2-Chloro-4-methylpyrimidine. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f). Retrieved January 11, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(2-pyrimidinyl)piperazine. Retrieved January 11, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(1-piperazinyl)pyrimidine. Retrieved January 11, 2026, from [Link]

  • Google Patents. (2015). CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
  • National Institutes of Health. (2022). Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. Molecules, 27(21), 7268. [Link]

  • Google Patents. (2014). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

Sources

Application Note: Methodologies for Evaluating the Antimicrobial Efficacy of 4-Methyl-2-(1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for new therapeutic agents.[1] The pyrimidine ring, a core component of nucleobases, and the piperazine moiety, a privileged structure in medicinal chemistry, are both found in numerous biologically active compounds.[2][3][4] The hybrid structure, 4-Methyl-2-(1-piperazinyl)pyrimidine, represents a promising starting point for antimicrobial discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of its antimicrobial properties. We present detailed, field-proven protocols for determining the Minimum Inhibitory Concentration (MIC), assessing activity via agar disk diffusion, and characterizing the pharmacodynamics through time-kill kinetics assays. The methodologies are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[5][6]

Introduction: The Rationale for Pyrimidine-Piperazine Scaffolds

Pyrimidine derivatives have long been a cornerstone of medicinal chemistry, demonstrating a wide array of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][7] Their structural similarity to the building blocks of DNA and RNA allows them to interfere with essential cellular processes.[8] The piperazine ring is another pharmacologically significant scaffold, known to improve the pharmacokinetic properties of drug candidates and to interact with various biological targets.[2][4] The combination of these two moieties into a single molecule, such as this compound, creates a novel chemical entity with significant potential for antimicrobial activity.[9][10]

This guide is designed to be a self-validating framework for the initial antimicrobial characterization of this, or similar, novel compounds. By explaining the causality behind each experimental step and embedding necessary controls, these protocols empower researchers to generate trustworthy and authoritative data.

Compound Profile: this compound

A thorough understanding of the test article's physicochemical properties is critical for designing and interpreting antimicrobial assays.

  • Structure: Chemical structure of this compound

  • Molecular Formula: C₉H₁₄N₄[11]

  • Molecular Weight: 178.24 g/mol [11]

  • Key Consideration - Solubility: The solubility of a test compound directly impacts its bioavailability in an assay. Preliminary solubility testing is paramount. Many novel organic molecules exhibit poor aqueous solubility and require a solvent like dimethyl sulfoxide (DMSO). When a solvent is used, its final concentration in the assay must be controlled and kept at a non-inhibitory level (typically ≤1% v/v). A "vehicle control" (broth + solvent, no compound) must always be included to ensure the solvent itself does not affect microbial growth.

Foundational Assay: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of a compound that prevents the visible growth of a microorganism.[12][13] The broth microdilution method is a standardized, quantitative, and efficient technique for determining MIC values.[14]

Principle of Broth Microdilution

A standardized suspension of the test microorganism is introduced to a series of two-fold serial dilutions of the antimicrobial compound in a liquid growth medium within a 96-well microtiter plate.[13][15] Following incubation, the presence or absence of visible growth in each well is determined. The MIC is the lowest concentration where no growth is observed.[16]

Workflow for MIC Determination

The following diagram outlines the critical steps in the broth microdilution assay.

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis Culture 1. Grow fresh microbial culture (18-24h) McFarland 2. Prepare inoculum to 0.5 McFarland standard (~1.5x10^8 CFU/mL) Culture->McFarland DiluteInoculum 3. Dilute inoculum to final test concentration (~5x10^5 CFU/mL) McFarland->DiluteInoculum AddInoculum 6. Inoculate wells with diluted microbial suspension DiluteInoculum->AddInoculum Stock 4. Prepare compound stock solution (e.g., in DMSO) SerialDilute 5. Perform 2-fold serial dilutions of compound in broth in 96-well plate Stock->SerialDilute SerialDilute->AddInoculum Incubate 7. Incubate plate (e.g., 35-37°C for 16-20h) ReadMIC 8. Read results visually or with a plate reader. Determine MIC. Incubate->ReadMIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol: Broth Microdilution

Materials:

  • This compound

  • Sterile 96-well, U-bottom microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB)[17]

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.[15] b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance of 0.08-0.10 at 625 nm), corresponding to approximately 1.5 x 10⁸ CFU/mL.[16] d. Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well. (This is typically a 1:300 dilution of the 0.5 McFarland suspension, but should be verified).

  • Compound Dilution Plate Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12 of a designated row. c. In well 1, add 200 µL of the compound solution at twice the highest desired final concentration. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly. Continue this process from well 2 to well 10. Discard the final 100 µL from well 10.[16] e. Well 11 will serve as the growth control (no compound). Add 100 µL of CAMHB. f. Well 12 will serve as the sterility control (no compound, no inoculum). Add 200 µL of CAMHB.

  • Inoculation and Incubation: a. Add 100 µL of the final diluted inoculum (from step 1d) to wells 1 through 11. Do not add inoculum to well 12. b. The final volume in wells 1-11 is now 200 µL, and the compound concentrations are halved to their final test concentrations. c. Cover the plate and incubate at 35-37°C for 16-20 hours for most common bacteria.[15]

  • MIC Determination: a. Following incubation, examine the plate. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid. b. The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well in the dilution series).[13]

Data Presentation

Summarize results in a clear, tabular format.

Table 1: Example MIC Data for this compound

Test Microorganism Gram Stain ATCC Strain MIC (µg/mL) Positive Control (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus Positive 29213 16 0.5
Escherichia coli Negative 25922 32 0.015
Pseudomonas aeruginosa Negative 27853 >128 0.5

| Enterococcus faecalis | Positive | 29212 | 64 | 1 |

Secondary Screening: Agar Disk Diffusion Assay

The Kirby-Bauer disk diffusion test is a valuable qualitative or semi-quantitative method for rapidly screening the antimicrobial activity of a compound.[18][19] It is particularly useful for visualizing the inhibitory effect.

Principle of Disk Diffusion

A paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been swabbed with a standardized inoculum of a microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the disk.[19]

Detailed Protocol: Disk Diffusion

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[19]

  • Sterile paper disks (6 mm diameter)

  • Standardized inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Forceps

Procedure:

  • Plate Inoculation: a. Within 15 minutes of preparing the 0.5 McFarland standard suspension, dip a sterile cotton swab into the inoculum. b. Remove excess liquid by pressing the swab against the inside of the tube.[18] c. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage (a "lawn" culture).[19] d. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[18]

  • Disk Application: a. Prepare a stock solution of this compound. Impregnate sterile blank paper disks with a specific volume of the solution to achieve a desired amount of compound per disk (e.g., 30 µ g/disk ). Allow the solvent to evaporate completely. b. Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate. c. Gently press the disk down to ensure complete contact with the agar. d. Place disks at least 24 mm apart.[19] Include a standard antibiotic disk as a positive control and a solvent-only disk as a negative control.

  • Incubation and Measurement: a. Invert the plates and incubate at 35-37°C for 16-20 hours. b. After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.

Data Interpretation: For a novel compound, there are no established breakpoints for "Susceptible," "Intermediate," or "Resistant." The primary result is the zone diameter in mm. A larger zone of inhibition generally indicates greater activity against that particular strain.

Pharmacodynamic Evaluation: Time-Kill Kinetics Assay

While the MIC indicates the concentration needed to inhibit growth, a time-kill assay provides crucial information on the rate and extent of bacterial killing, differentiating between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[17][20]

Principle of Time-Kill Kinetics

A standardized inoculum is exposed to the test compound at various concentrations (typically multiples of the MIC) in broth. At specified time intervals, aliquots are removed, serially diluted, and plated to quantify the number of viable bacteria (Colony Forming Units, CFU/mL).[21][22] A bactericidal agent is generally defined as one that causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20][22]

Workflow for Time-Kill Assay

TimeKill_Workflow cluster_setup Experiment Setup cluster_sampling Time-Course Sampling & Plating cluster_analysis Data Analysis Inoculum 1. Prepare log-phase bacterial inoculum (~5x10^5 CFU/mL) Tubes 2. Prepare tubes with broth containing: - No compound (Growth Control) - Compound at 1x, 2x, 4x MIC Inoculum->Tubes Inoculate 3. Inoculate all tubes Tubes->Inoculate T0 T=0h Inoculate->T0 Sample 4. At each time point: Remove aliquot T0->Sample T2 T=2h T2->Sample T4 T=4h T4->Sample T8 T=8h T8->Sample T24 T=24h T24->Sample Dilute 5. Perform 10-fold serial dilutions Sample->Dilute Plate 6. Plate dilutions onto agar Dilute->Plate Incubate 7. Incubate plates (18-24h) Plate->Incubate Count 8. Count colonies (CFU) and calculate CFU/mL Incubate->Count Plot 9. Plot log10(CFU/mL) vs. Time Count->Plot

Caption: Workflow for a Time-Kill Kinetics Assay.

Detailed Protocol: Time-Kill Assay

Procedure:

  • Preparation: a. Prepare a standardized bacterial inoculum in CAMHB to a final density of ~5 x 10⁵ CFU/mL as described in the MIC protocol. b. Prepare sterile tubes or flasks containing CAMHB with this compound at concentrations of 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.

  • Inoculation and Sampling: a. Inoculate the prepared tubes with the bacterial suspension. b. Immediately after inoculation (T=0), remove an aliquot from each tube.[20] c. At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[20]

  • Quantification of Viable Bacteria: a. For each aliquot, perform 10-fold serial dilutions in sterile saline or PBS. b. Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates. c. Incubate the plates at 37°C for 18-24 hours. d. Count the colonies on plates that have between 30 and 300 colonies to ensure statistical accuracy. e. Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

  • Data Analysis: a. Convert the CFU/mL values to log₁₀ CFU/mL. b. Plot the mean log₁₀ CFU/mL versus time for each compound concentration and the growth control. c. Interpretation: A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum (T=0) is considered bactericidal. A <3-log₁₀ reduction, where the bacterial count remains static or is slightly reduced, is considered bacteriostatic.[20][22]

Data Presentation

Present time-kill data graphically for clear interpretation. An example data table is also useful.

Table 2: Example Time-Kill Data for S. aureus (log₁₀ CFU/mL)

Time (h) Growth Control 1x MIC (16 µg/mL) 2x MIC (32 µg/mL) 4x MIC (64 µg/mL)
0 5.72 5.71 5.73 5.72
2 6.55 5.45 4.98 4.15
4 7.81 5.30 4.11 3.01
8 8.95 5.25 3.54 <2.00

| 24 | 9.10 | 5.80 (regrowth) | 3.10 | <2.00 |

In this example, the 4x MIC concentration would be considered bactericidal as it achieves a >3-log₁₀ reduction (5.72 to <2.00).

Hypothetical Mechanism of Action

While the precise mechanism of this compound is yet to be elucidated, many pyrimidine-based antimicrobials function as antifolates, disrupting the folic acid synthesis pathway, which is essential for bacterial DNA, RNA, and protein synthesis.[1]

Folate_Pathway PABA p-Aminobenzoic acid (PABA) DHPS DHPS PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Products Purines, Thymidine, Amino Acids THF->Products DHPS->Dihydropteroate DHFR->THF Sulfonamides Sulfonamides Sulfonamides->DHPS PyrimidineInhibitor Hypothetical Inhibitor (e.g., Trimethoprim, Pyrimidine derivative) PyrimidineInhibitor->DHFR

Caption: Hypothetical inhibition of the bacterial folate synthesis pathway.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. [Link]

  • Synthesis and antibacterial properties of pyrimidine derivatives. (2020). PubMed. [Link]

  • synthesis and antibacterial activity of pyrimidine derivatives. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica. [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2012). Molecules. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). Frontiers in Microbiology. [Link]

  • Synthesis and comparing the antibacterial activities of pyrimidine derivatives. (2014). Journal of Chemical Sciences. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

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  • Broth Microdilution. (n.d.). MI Microbiology. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (2018). ResearchGate. [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (2010). Brazilian Journal of Microbiology. [Link]

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  • Direct Disk Diffusion Testing From Positive Blood Cultures. (2022). Clinical and Laboratory Standards Institute. [Link]

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  • Antibacterial activity of methylpyrimidine sulfonyl piperazine derivatives 11a-j. (2014). ResearchGate. [Link]

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  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. (2017). PubMed. [Link]

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  • 4-Methyl-2-piperazin-1-ylpyrimidine. (n.d.). Amerigo Scientific. [Link]

  • Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (2017). Molecules. [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2024). International Journal of Molecular Sciences. [Link]

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Sources

Application Notes & Investigational Protocols: Characterizing the Anti-Cancer Activity of 4-Methyl-2-(1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

The intersection of heterocyclic chemistry and oncology has yielded numerous therapeutic breakthroughs. Within this domain, scaffolds such as pyrimidine and piperazine are recognized as "privileged structures" due to their recurrence in a multitude of biologically active agents.[1][2][3][4][5] The pyrimidine ring is a cornerstone of nucleobases and a key component in drugs like Imatinib, where it facilitates critical interactions with kinase targets.[5][6] The piperazine moiety is frequently incorporated to improve physicochemical properties like solubility and to establish key binding interactions, often serving as a linker to target specific protein pockets.[2][4][7][8]

The novel compound, 4-Methyl-2-(1-piperazinyl)pyrimidine, combines these two pharmacologically significant motifs. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a structured, field-proven approach to investigate its potential as an anti-cancer agent in cell line studies. We will provide detailed, self-validating protocols for determining its cytotoxic efficacy and elucidating its mechanism of action, with a focus on the frequently dysregulated PI3K/Akt/mTOR signaling pathway—a common target for compounds with similar structural features.[9][10][11][12][13][14]

Postulated Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism.[10][13] Its hyperactivation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[11][12] Structurally related pyrimidine derivatives have shown potent inhibitory activity against key kinases within this pathway, including PI3K and mTOR itself.[9][10][12]

We postulate that this compound may function as an ATP-competitive inhibitor of PI3K and/or mTOR. The pyrimidine core can mimic the adenine ring of ATP, while the piperazine group can extend into the solvent-exposed region or form hydrogen bonds within the kinase hinge region, conferring potency and selectivity. The proposed investigational workflow is therefore designed to test this hypothesis by measuring the phosphorylation status of key downstream effectors.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth & Survival S6K->Proliferation EIF4EBP1->Proliferation (inhibition removed) Inhibitor Postulated Inhibition by This compound Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.

Initial Efficacy Screening: Cell Viability and IC₅₀ Determination

The first critical step in evaluating a novel compound is to determine its dose-dependent effect on the viability of cancer cells. This establishes its potency and provides the concentration range (typically centered around the IC₅₀ value) for subsequent mechanistic assays. A panel of cell lines from different cancer types is recommended to assess the compound's spectrum of activity.

Quantitative Data Summary (Hypothetical)

The following table represents a potential outcome of a cell viability screen, providing a template for data presentation. IC₅₀ values are determined after 72 hours of continuous exposure to the compound.

Cell LineCancer TypeIC₅₀ (µM) [Hypothetical]
MCF-7Breast (ER+)5.2
MDA-MB-231Breast (Triple-Negative)8.9
A549Lung (NSCLC)12.5
HCT116Colorectal6.8
UO-31Renal4.1
PC-3Prostate15.3
Protocol 1: Cell Viability (MTT Assay)

This protocol is based on the metabolic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[15][16][17] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[15]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., via Trypan Blue).

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[16]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the same final DMSO concentration, typically ≤0.5%) and a no-cell control (medium only for background).

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[18]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan.[15][17]

    • Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution.[15]

  • Data Acquisition & Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance (no-cell control).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

MTT_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate_24h Incubate 24h (Attachment) seed_cells->incubate_24h treat_compound Add Compound Dilutions & Vehicle Control incubate_24h->treat_compound incubate_treatment Incubate for 24/48/72 hours treat_compound->incubate_treatment add_mtt Add MTT Reagent (10 µL/well) incubate_treatment->add_mtt incubate_mtt Incubate 3-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Remove Medium & Add Solubilization Solution incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate % Viability & Determine IC₅₀ read_plate->analyze

Caption: Experimental workflow for the MTT cell viability assay.

Mechanistic Assays: Elucidating the Mode of Action

Following the determination of cytotoxic activity, the next logical step is to investigate how the compound exerts its effects. Cell cycle analysis and western blotting are foundational assays for this purpose.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[19][20][21] A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase.

Materials:

  • 6-well plates

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment (e.g., 2-3 x 10⁵ cells/well).

    • Incubate for 24 hours.

    • Treat cells with this compound at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 24 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Collect both adherent and floating cells to include any apoptotic populations.

    • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[22] This step is critical for proper DNA staining.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS to remove residual ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark. The RNase A in the solution degrades RNA, ensuring that PI only stains DNA.

    • Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, FCS Express) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

CellCycle_Workflow start_node start_node process_node process_node end_node end_node start Start seed_cells Seed Cells in 6-Well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with Compound (e.g., 0.5x, 1x, 2x IC₅₀) incubate_24h->treat_compound incubate_treatment Incubate 24h treat_compound->incubate_treatment harvest Harvest Cells (Adherent + Floating) incubate_treatment->harvest wash_pbs Wash with ice-cold PBS harvest->wash_pbs fix_ethanol Fix in ice-cold 70% Ethanol wash_pbs->fix_ethanol stain_pi Wash & Stain with PI/RNase Solution fix_ethanol->stain_pi analyze Analyze via Flow Cytometry stain_pi->analyze quantify Quantify Cell Cycle Distribution analyze->quantify

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway Modulation

Western blotting is used to detect changes in the expression and phosphorylation status of specific proteins, providing direct evidence of target engagement and pathway modulation.[11] A decrease in the phosphorylation of Akt, S6K, or 4E-BP1 following treatment would support the hypothesis that the compound inhibits the PI3K/Akt/mTOR pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., p-Akt (Ser473), total Akt, p-mTOR, total mTOR, p-S6K, total S6K, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed and treat cells in 6-well plates as described for cell cycle analysis. A shorter treatment time (e.g., 2, 6, 24 hours) may be optimal for observing signaling changes.

    • Wash cells with ice-cold PBS and add lysis buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the desired primary antibody (e.g., anti-p-Akt) overnight at 4°C, diluted according to the manufacturer's recommendation.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane thoroughly with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure observed changes are not due to altered total protein levels, strip the membrane and re-probe for the total protein counterpart (e.g., total Akt) and a loading control (e.g., β-actin).

    • Quantify band intensities using densitometry software (e.g., ImageJ).

References

  • Benchchem. (n.d.). Application Notes and Protocols for 4-Methyl-2-(piperidin-2-yl)oxazole in Cell Culture Experiments.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Creative Biogene. (n.d.). Protocol for Cell Viability Assays: CCK-8 and MTT.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol.
  • ResearchGate. (n.d.). Selected anticancer agents with piperazine and pyrimidine rings.
  • PMC - NIH. (n.d.). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage.
  • PubChem. (n.d.). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors.
  • PMC - NIH. (n.d.). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors.
  • ResearchGate. (n.d.). Cell cycle analysis plots show a dose‐dependent S‐phase cell cycle....
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  • PubMed. (2021, January 1). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][15][18][22]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from PubMed.

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Application Notes and Protocols for High-Throughput Screening with 4-Methyl-2-(1-piperazinyl)pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-methyl-2-(1-piperazinyl)pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a wide array of protein classes, particularly protein kinases. Its synthetic tractability and ability to engage in key hydrogen bonding interactions make it an ideal starting point for the generation of diverse chemical libraries. This document provides a comprehensive guide to designing and executing high-throughput screening (HTS) campaigns utilizing libraries based on this versatile scaffold. We will delve into the rationale behind experimental design, provide detailed protocols for robust primary screening and hit validation, and offer insights into data interpretation to empower researchers in their drug discovery endeavors.

The Scientific Rationale: Why this compound?

The pyrimidine ring is a cornerstone of many biologically active molecules, including nucleic acids.[1][2] In drug discovery, its derivatives are valued for their ability to mimic the purine bases of ATP, making them particularly effective as kinase inhibitors.[3][4] The this compound scaffold offers several distinct advantages:

  • Structural Rigidity and Versatility: The pyrimidine core provides a rigid anchor, while the piperazine ring offers a flexible linker to introduce a variety of substituents, allowing for the exploration of diverse chemical space.

  • Hydrogen Bonding Capabilities: The nitrogen atoms within the pyrimidine and piperazine rings act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with target proteins.[2]

  • Proven Therapeutic Relevance: Derivatives of this scaffold have been successfully developed as inhibitors for various targets, including methionine aminopeptidases and menin, demonstrating its therapeutic potential.[5][6]

This guide will focus on a hypothetical HTS campaign to identify inhibitors of a target protein kinase, a common application for libraries of this nature.

Designing a Robust High-Throughput Screening Campaign

A successful HTS campaign is built on a foundation of meticulous assay development and a clear, logical workflow. The goal is to rapidly identify true "hits" from a large library of compounds while minimizing false positives and negatives.

Assay Selection: Choosing the Right Tool for the Job

For screening kinase inhibitors, several homogenous (no-wash) assay formats are suitable for HTS, offering speed and reduced variability. We will focus on the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology due to its high sensitivity and robustness.[7][8]

The Principle of the AlphaScreen Kinase Assay:

The AlphaScreen assay relies on the interaction of two types of hydrogel-coated beads: Donor and Acceptor beads.[7][8] In our kinase assay, a biotinylated substrate peptide is captured by streptavidin-coated Donor beads. A phospho-specific antibody, which recognizes the phosphorylated substrate, is conjugated to the Acceptor beads. When the kinase is active, it phosphorylates the substrate, bringing the Donor and Acceptor beads into close proximity (~200 nm).[9] Excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a cascade of energy transfer and resulting in a chemiluminescent signal at 520-620 nm.[7][9] Inhibitors of the kinase will prevent substrate phosphorylation, thus keeping the beads separated and resulting in a decrease in the AlphaScreen signal.

Signaling Pathway and Assay Principle Diagram

G cluster_0 Kinase Activity (No Inhibitor) cluster_1 Kinase Inhibition Kinase Active Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Biotinylated Substrate Substrate->Kinase Donor Streptavidin Donor Bead Substrate->Donor Binding (Biotin-Streptavidin) Acceptor Antibody Acceptor Bead pSubstrate->Acceptor Binding Signal Light (520-620 nm) Donor->Signal Proximity (<200nm) Acceptor->Signal Proximity (<200nm) Inhibitor This compound Library Compound InactiveKinase Inactive Kinase Inhibitor->InactiveKinase Binding InactiveKinase->Substrate No Phosphorylation NoSignal No Signal

Caption: AlphaScreen assay principle for kinase inhibitor screening.

Experimental Protocols

Primary High-Throughput Screen

This protocol is designed for a 384-well plate format, a common choice for balancing throughput and reagent costs.

Materials and Reagents:

  • Compound Library: this compound library dissolved in 100% DMSO.

  • Target Kinase: Purified, active enzyme.

  • Substrate: Biotinylated peptide substrate specific to the kinase.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: Buffer optimized for kinase activity (e.g., Tris-HCl, MgCl₂, DTT).

  • AlphaScreen Reagents: Streptavidin Donor beads and Protein A Acceptor beads (or antibody-conjugated acceptor beads).[8]

  • Phospho-specific Antibody: Antibody that specifically recognizes the phosphorylated substrate.

  • Plates: 384-well, low-volume, white opaque microplates.

  • Control Inhibitor: A known potent inhibitor of the target kinase (e.g., Staurosporine).

Protocol Steps:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each compound from the library plate into the corresponding wells of the 384-well assay plate. This results in a final compound concentration of 10 µM in a 5 µL final assay volume.

    • For control wells, dispense 50 nL of DMSO (negative control, 0% inhibition) and 50 nL of a high concentration of the control inhibitor (positive control, 100% inhibition).

  • Kinase/Substrate Addition:

    • Prepare a master mix of the kinase and biotinylated substrate in assay buffer.

    • Dispense 2.5 µL of the kinase/substrate mix into each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in assay buffer.

    • Dispense 2.5 µL of the ATP solution to all wells to start the kinase reaction.

    • Incubate the plate for 60 minutes at room temperature. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.

  • Detection:

    • Prepare the AlphaScreen detection mix by combining the Donor beads, Acceptor beads, and the phospho-specific antibody in detection buffer. This step should be performed under subdued light as the beads are light-sensitive.[10]

    • Dispense 5 µL of the detection mix to all wells.

    • Incubate the plate in the dark for 60-90 minutes at room temperature to allow for bead-substrate/antibody binding.

    • Read the plate on a microplate reader capable of AlphaScreen detection (excitation at 680 nm, emission at 520-620 nm).[8]

Data Analysis (Primary Screen):

The activity of each compound is typically expressed as the percent inhibition, calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

A "hit" is defined as a compound that exhibits an inhibition level above a certain threshold, typically 3 standard deviations from the mean of the negative controls or a fixed cutoff (e.g., >50% inhibition).

ParameterConcentration/VolumePurpose
Library Compound Stock1 mM in DMSOSource for screening
Compound Dispense Volume50 nLPrecise transfer
Final Compound Conc.10 µMStandard screening concentration
Kinase ConcentrationVaries (e.g., 1-5 nM)Optimized for linear reaction rate
Substrate ConcentrationVaries (e.g., 100 nM)Near Km for ATP
ATP ConcentrationVaries (e.g., 10 µM)Near Km for the kinase
Total Assay Volume5 µLMiniaturized for HTS
Plate Format384-wellHigh-throughput
Hit Confirmation and Validation

The initial hits from the primary screen must undergo a rigorous validation process to eliminate false positives and confirm their activity.[11][12] This process is crucial for ensuring that resources are focused on the most promising compounds.

Hit Validation Workflow Diagram

G PrimaryScreen Primary HTS (Single Concentration) HitSelection Hit Selection (e.g., >50% Inhibition) PrimaryScreen->HitSelection Reconfirmation Re-test from Original Well HitSelection->Reconfirmation DoseResponse Dose-Response Curve (IC50) Reconfirmation->DoseResponse OrthogonalAssay Orthogonal Assay (e.g., Fluorescence Polarization) DoseResponse->OrthogonalAssay SAR Structure-Activity Relationship (SAR) by Analogs OrthogonalAssay->SAR ValidatedHit Validated Hit SAR->ValidatedHit

Caption: A typical workflow for hit validation in drug discovery.

Protocol 1: Dose-Response Curve

  • Compound Preparation: Select the confirmed hits and prepare a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO, starting from a high concentration (e.g., 1 mM).

  • Assay Execution: Perform the same AlphaScreen assay as in the primary screen, but instead of a single concentration, test each concentration of the diluted compound.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the enzyme's activity). A well-behaved hit will show a clear sigmoidal dose-response curve.[12]

Protocol 2: Orthogonal Assay (Fluorescence Polarization)

To rule out compounds that interfere with the AlphaScreen technology, it is essential to re-test the hits in an assay with a different detection method.[13] Fluorescence Polarization (FP) is an excellent choice.[14]

  • Principle: An FP assay measures the change in the polarization of fluorescent light. A small, fluorescently labeled peptide (tracer) tumbles rapidly in solution, resulting in low polarization. When a larger protein (e.g., a kinase) binds to the tracer, the complex tumbles more slowly, leading to an increase in polarization. A library compound that binds to the kinase's active site and displaces the tracer will cause a decrease in polarization.

  • Execution:

    • Incubate the kinase with the library compound.

    • Add the fluorescent tracer.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Interpretation: A confirmed hit should also show dose-dependent activity in the FP assay. This provides strong evidence that the compound's activity is due to interaction with the target and not an artifact of the primary assay technology.[13]

Validation StepPurposeKey Metric
Hit Re-confirmation Confirm activity from the original stock.Reproducible % inhibition.
Dose-Response Determine potency.IC₅₀ value.
Orthogonal Assay Rule out technology-specific interference.Confirmed activity in a different assay format.
SAR by Analogs Check for chemical tractability.Activity changes with structural modifications.

Advanced Considerations: Scaffold Hopping

Once a validated hit with a this compound core is identified, "scaffold hopping" can be a powerful strategy in the hit-to-lead phase. This involves replacing the core scaffold with a structurally different but functionally equivalent moiety to:

  • Improve Properties: Enhance potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Explore New IP Space: Generate novel chemical entities that are not covered by existing patents.

  • Overcome Liabilities: Replace a scaffold that may have inherent toxicity or metabolic instability issues.

For example, the pyrimidine core could be replaced with a quinoline or a triazolopyridine to explore different binding interactions while maintaining key pharmacophoric features.[15]

Conclusion

Libraries based on the this compound scaffold represent a valuable resource for modern drug discovery, particularly in the pursuit of kinase inhibitors. A successful screening campaign requires a deep understanding of the underlying scientific principles, from assay design to hit validation. By employing robust technologies like AlphaScreen, confirming hits with orthogonal methods, and systematically validating their activity, researchers can confidently identify high-quality starting points for medicinal chemistry optimization. This structured approach, grounded in scientific integrity, maximizes the probability of translating a screening "hit" into a viable lead compound.

References

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  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. National Institutes of Health (NIH). [Link]

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  • A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. Royal Society of Chemistry. [Link]

  • Diverse “Scaffold-Hopping” from 4-Arylpyrimidines. Synfacts. [Link]

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  • Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. PubMed. [Link]

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Application Notes and Protocols: 4-Methyl-2-(1-piperazinyl)pyrimidine as a Privileged Fragment for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrimidine-Piperazine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and clinically approved drugs.[1][2][3][4][5] Its ability to form multiple hydrogen bonds and engage in various biological interactions makes it an ideal starting point for drug discovery. When combined with a piperazine moiety, the resulting piperazinylpyrimidine core offers a versatile platform for creating ligands with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and neurological agents.[6][7][8][9][10]

This guide focuses on a specific, yet highly valuable fragment: 4-methyl-2-(1-piperazinyl)pyrimidine . This fragment combines the key features of the pyrimidine and piperazine rings with a methyl group that can provide a vector for further chemical modification or enhance binding to specific targets. Its low molecular weight and "drug-like" properties make it an excellent candidate for fragment-based drug discovery (FBDD), a powerful methodology for identifying novel lead compounds.[11][12][13][14]

These application notes provide a comprehensive overview of the synthesis, application, and optimization of this compound in a drug discovery setting. The protocols outlined below are designed for researchers, scientists, and drug development professionals seeking to leverage this potent fragment in their own research endeavors.

Chemical Synthesis of this compound

The synthesis of this compound is a straightforward process, typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The following protocol provides a general method for its preparation.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from a commercially available starting material.

Materials:

  • 2-Chloro-4-methylpyrimidine

  • Piperazine (anhydrous)

  • Potassium carbonate (K2CO3)

  • Ethanol (dry)

  • Crushed ice

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: In a round-bottomed flask, dissolve 2-chloro-4-methylpyrimidine (1 equivalent) in dry ethanol.

  • Addition of Reagents: Add an excess of piperazine (e.g., 2-3 equivalents) to the solution, followed by potassium carbonate (2 equivalents) as a base.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.

  • Isolation: The solid product that precipitates out is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.[7][15]

Diagram 1: Synthetic Scheme

Synthesis 2-Chloro-4-methylpyrimidine 2-Chloro-4-methylpyrimidine Product This compound 2-Chloro-4-methylpyrimidine->Product Piperazine, K2CO3, Ethanol, Reflux Piperazine Piperazine Piperazine->Product

Caption: Synthetic route to this compound.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful approach that begins with the identification of low molecular weight compounds (fragments) that bind weakly to a biological target.[11][12][16] These initial hits are then optimized into more potent lead compounds. This compound is an ideal candidate for FBDD due to its favorable physicochemical properties and its proven ability to serve as a scaffold for a variety of targets.

Protocol 2: Fragment-Based Screening Cascade

This protocol outlines a typical workflow for screening a fragment library, including this compound, against a protein target of interest.

1. Target Preparation and Validation:

  • Express and purify the target protein to a high degree of homogeneity.

  • Validate the structural integrity and stability of the protein under screening conditions using techniques like Nuclear Magnetic Resonance (NMR) or Differential Scanning Fluorimetry (DSF).[12]

2. Fragment Library Preparation:

  • Prepare a diverse library of low molecular weight fragments, including this compound.

  • Ensure the purity and solubility of each fragment.

3. Primary Screening:

  • Employ a high-throughput biophysical technique to detect weak binding interactions. Common methods include:

    • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the fragment library over the surface to detect changes in refractive index upon binding.[17]

    • Nuclear Magnetic Resonance (NMR): Use protein-detected (e.g., HSQC) or ligand-detected (e.g., STD, WaterLOGSY) NMR experiments to identify fragments that bind to the target.[12][]

    • Thermal Shift Assay (TSA/DSF): Measure the change in the melting temperature of the protein in the presence of each fragment.[17]

4. Hit Validation and Characterization:

  • Confirm the binding of primary hits using an orthogonal biophysical method to eliminate false positives.[12]

  • Determine the binding affinity (KD) and stoichiometry of the validated hits using techniques like Isothermal Titration Calorimetry (ITC) or SPR.

  • For promising hits like this compound, solve the co-crystal structure with the target protein to elucidate the binding mode. This structural information is crucial for the subsequent hit-to-lead optimization phase.[13]

Diagram 2: FBDD Workflow

FBDD_Workflow cluster_Screening Screening Phase cluster_Validation Hit Validation Target_Prep Target Preparation & Validation Primary_Screen Primary Screen (SPR, NMR, TSA) Target_Prep->Primary_Screen Lib_Prep Fragment Library Preparation Lib_Prep->Primary_Screen Hit_Val Orthogonal Screen Primary_Screen->Hit_Val Identify Hits Affinity Affinity Determination (KD) Hit_Val->Affinity Structure Structural Biology (X-ray, NMR) Affinity->Structure Lead_Opt Hit-to-Lead Optimization Structure->Lead_Opt Validated Hits

Caption: A typical fragment-based drug discovery workflow.

Hit-to-Lead Optimization Strategies

Once this compound is identified as a hit, the next crucial step is to optimize its potency and selectivity.[9][19] Structure-activity relationship (SAR) studies are essential for guiding this process.[5][20][21][22][23]

Key Optimization Strategies:

  • Fragment Growing: This involves adding chemical moieties to the fragment to explore unoccupied pockets in the binding site and increase affinity.[9] For this compound, the secondary amine of the piperazine ring is an ideal point for chemical elaboration.

  • Fragment Linking: If two or more fragments are found to bind in adjacent sites, they can be linked together to create a larger, more potent molecule.[9]

  • Fragment Merging: This strategy involves combining the structural features of two or more overlapping fragments into a single, novel molecule.[9]

Table 1: Potential Modifications and Their Rationale

Modification SiteProposed ModificationRationalePotential Target Interaction
Piperazine N-4 Acylation, Alkylation, ArylationIntroduce diverse chemical groups to probe the binding pocket for additional interactions.Can form hydrogen bonds, hydrophobic interactions, or pi-stacking depending on the substituent.
Pyrimidine C-4 Methyl Replacement with other alkyl or aryl groupsModulate steric and electronic properties to improve binding affinity and selectivity.Can enhance van der Waals interactions or provide a vector for further growth.
Pyrimidine C-5 Halogenation or other small substituentsAlter the electronic properties of the pyrimidine ring and potentially form halogen bonds.Can improve binding affinity and metabolic stability.
Pyrimidine C-6 Substitution with various functional groupsExplore additional binding interactions and modulate the overall physicochemical properties of the molecule.Can introduce new hydrogen bond donors or acceptors.

Known Biological Targets and Applications

The piperazinylpyrimidine scaffold has been successfully employed to develop inhibitors for a range of biological targets, highlighting its versatility.

Table 2: Examples of Biological Targets for Piperazinylpyrimidine Derivatives

Target ClassSpecific ExamplesTherapeutic AreaReferences
Protein Kinases CDK, PDGFR, KIT, FLT3Cancer[24][25][26]
Serotonin Receptors 5-HT7Neuroscience
Histamine Receptors H4Inflammation, Pain[27]
G-Protein Coupled Receptors GRP119Diabetes, Obesity[28]
Nuclear Factor Kappa B (NF-κB) p65 subunitCancer, Inflammation[10]

Conclusion

This compound is a highly valuable fragment for modern drug discovery. Its straightforward synthesis, favorable physicochemical properties, and proven track record as a versatile scaffold make it an excellent starting point for FBDD campaigns targeting a wide array of diseases. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to effectively utilize this powerful chemical entity in their quest for novel therapeutics.

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  • Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. (2024). European Journal of Medicinal Chemistry. Available at: [Link]

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Application Note: A Robust HPLC-UV Method for the Quantification of 4-Methyl-2-(1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Methyl-2-(1-piperazinyl)pyrimidine. The developed method is suitable for routine quality control and research applications, offering excellent specificity, linearity, accuracy, and precision. The chromatographic separation is achieved on a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, followed by UV detection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for methodological choices, a step-by-step protocol, and complete validation data in accordance with ICH Q2(R1) guidelines.[1][2][3][4][5]

Introduction

This compound is a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). The piperazine and pyrimidine moieties are common pharmacophores found in a range of therapeutic agents.[6][7] Accurate and precise quantification of this compound is critical for ensuring the quality, safety, and efficacy of the final drug product.

High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of chemical compounds.[8] Reversed-phase chromatography, in particular, is a versatile method for analyzing a broad range of compounds, including those with moderate polarity like this compound.[8][9]

This application note addresses the challenges associated with the analysis of polar, basic compounds which can often exhibit poor retention and peak shape on traditional reversed-phase columns.[10][11][12] The method described herein has been optimized to overcome these issues, providing a reliable analytical solution.

Scientific Rationale and Method Development

The primary objective was to develop a simple, rapid, and robust RP-HPLC method with UV detection for the intended purpose.

Column Selection: The Foundation of Separation

A C18 (octadecyl) stationary phase was selected as the foundational component of this method. C18 columns are the most widely used in reversed-phase HPLC due to their hydrophobicity, which provides excellent retention for a wide range of organic molecules.[8] For polar analytes like this compound, a high-purity, end-capped C18 column is crucial to minimize secondary interactions with residual silanol groups on the silica surface, which can lead to peak tailing.[13] Phenyl and cyano columns were also considered as they can offer different selectivity for aromatic and polar compounds, respectively, but the C18 phase provided the best overall performance in initial screening experiments.[14][15]

Mobile Phase Optimization: Driving the Separation

The mobile phase composition is a critical parameter that dictates the retention and resolution of the analyte.[8]

  • Aqueous Phase and pH Control: A phosphate buffer was chosen for the aqueous component of the mobile phase. The pKa of this compound is predicted to be around 8.68.[16] Controlling the mobile phase pH is essential for consistent retention and peak shape of ionizable compounds. By maintaining the pH below the pKa of the analyte, the compound exists predominantly in its protonated, more polar form, which can be challenging for retention in reversed-phase mode. Conversely, a pH above the pKa would result in the neutral, less polar form, leading to stronger retention. For this method, a pH of 7.0 was selected to ensure good peak shape and reproducible retention times.

  • Organic Modifier: Acetonitrile was selected as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at the detection wavelength.[17] Methanol was also evaluated but resulted in broader peaks and longer retention times. The proportion of acetonitrile was optimized to achieve a suitable retention time and resolution from potential impurities.

  • Gradient vs. Isocratic Elution: Both gradient and isocratic elution modes were investigated. While a gradient elution can be beneficial for separating complex mixtures with a wide range of polarities, an isocratic method was found to be sufficient for the analysis of this compound, offering the advantages of simplicity, robustness, and faster re-equilibration times.[14]

Detection: Visualizing the Analyte

A Photodiode Array (PDA) detector was employed for this analysis.[18][19][20] The pyrimidine ring in this compound contains a chromophore that absorbs UV radiation, making it suitable for UV detection.[21] A PDA detector offers the significant advantage of acquiring the entire UV-visible spectrum of the eluting peak, which can be used to assess peak purity and confirm the identity of the analyte against a reference standard.[18][22] The wavelength of maximum absorbance (λmax) for this compound was determined to be 247 nm, which was used for quantification to ensure maximum sensitivity.[23]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Dipotassium hydrogen phosphate (K2HPO4) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Phosphate Buffer (pH 7.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 247 nm
Run Time 10 minutes

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Buffer:ACN 70:30) Pump Pump (1.0 mL/min) MobilePhase->Pump Standard Standard Solution (0.1 mg/mL in Diluent) Injector Autosampler (10 µL injection) Standard->Injector Sample Sample Solution (in Diluent) Sample->Injector Pump->Injector Column C18 Column (30 °C) Injector->Column Detector PDA Detector (247 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Preparation of Solutions
  • 20 mM Phosphate Buffer (pH 7.0): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 7.0 with a solution of K2HPO4 or orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the 20 mM Phosphate Buffer (pH 7.0) and acetonitrile in a ratio of 70:30 (v/v). Degas the mobile phase before use.

  • Diluent: Use the mobile phase as the diluent for standard and sample preparations.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.

Sample Preparation

Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter a portion of the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The parameters evaluated are summarized in the table below.

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20007500
% RSD of Peak Area (n=6) ≤ 2.0%0.5%
Specificity

The specificity of the method was evaluated by analyzing a blank (diluent), a placebo (if applicable), the standard solution, and a sample solution. The chromatograms showed no interfering peaks at the retention time of this compound, demonstrating the method's specificity.

Linearity

The linearity of the method was determined by analyzing five solutions of this compound at concentrations ranging from 0.025 mg/mL to 0.15 mg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 0.025 - 0.15 mg/mL
Correlation Coefficient (r²) 0.9998
Regression Equation y = 25432x + 1254
Accuracy

The accuracy of the method was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the nominal concentration). A known amount of this compound was spiked into a placebo mixture.

Spiked LevelMean Recovery (%)% RSD
80% 99.50.8
100% 100.20.6
120% 99.80.7
Precision
  • Repeatability (Intra-day precision): The repeatability was evaluated by analyzing six replicate preparations of the sample solution on the same day. The relative standard deviation (% RSD) of the assay results was calculated.

  • Intermediate Precision (Inter-day precision): The intermediate precision was determined by analyzing the same sample on two different days, with different analysts and on different instruments.

Precision% RSD
Repeatability 0.9%
Intermediate Precision 1.2%
Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptance criteria, demonstrating the robustness of the method.

Conclusion

The developed RP-HPLC method for the quantitative analysis of this compound is simple, rapid, specific, linear, accurate, precise, and robust. This method is well-suited for routine analysis in a quality control environment and for research and development purposes. The comprehensive validation data confirms that the method is suitable for its intended use.

References

  • Benchchem. (n.d.). Enhancing the Stability of Piperazine-Containing Drugs.
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  • Chromtech. (n.d.). HPLC Column Selection Guide.
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  • ChemicalBook. (n.d.). Pyrimidine,4-methyl-2-(1-piperazinyl)-(9CI).
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  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
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  • Proestos, C., & Komaitis, M. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 2(1), 90–99. [Link]

  • Phenomenex. (2025, April 1). Types of HPLC Detectors.
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  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3–10.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
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Development of a Cell-Based Assay to Characterize the Activity of 4-Methyl-2-(1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol

Abstract

The pyrimidine nucleus is a versatile scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1]. Specifically, the piperazinyl-pyrimidine class of compounds has been identified as a key scaffold for developing ligands that target critical cellular signaling nodes, most notably G-Protein Coupled Receptors (GPCRs)[2][3]. This application note addresses the need for a robust method to characterize the activity of a novel compound, 4-Methyl-2-(1-piperazinyl)pyrimidine. Based on structure-activity relationships of similar molecules that show high affinity for serotonin receptors, we hypothesize that this compound modulates a GPCR-mediated signaling pathway[2].

Herein, we provide a comprehensive, field-proven guide for the development and validation of a quantitative, cell-based assay to measure the activity of this compound. The protocol leverages a bioluminescent reporter system to measure changes in cyclic adenosine monophosphate (cAMP), a critical second messenger in many GPCR signaling cascades[4][5]. This guide details the scientific rationale, a step-by-step methodology, and a rigorous validation framework to ensure the generation of reliable, reproducible, and meaningful data for drug discovery and development professionals.

Assay Principle and Design Rationale

Cell-based assays are indispensable in drug discovery as they provide a biologically relevant context for evaluating a compound's efficacy, mechanism of action, and potential toxicity.[6][7] They offer a significant advantage over simpler biochemical assays by preserving cellular architecture and signaling pathways, which is crucial for predicting a therapeutic's response in a complex biological system[8].

Rationale for Targeting a GPCR Pathway

G-Protein Coupled Receptors represent the largest family of cell surface receptors and are the target of approximately one-third of all marketed drugs, making them a prime target class for novel therapeutics[5][9]. Many piperazinyl-pyrimidine derivatives have been shown to interact with GPCRs, such as serotonin receptors or GPR119[2][3]. GPCRs transduce extracellular signals by activating heterotrimeric G proteins, which in turn modulate the activity of effector enzymes like adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

Depending on whether the GPCR is coupled to a stimulatory G-protein (Gαs) or an inhibitory G-protein (Gαi), receptor activation by a ligand will lead to an increase or decrease in intracellular cAMP levels, respectively. Measuring this change in cAMP provides a direct, functional readout of receptor activation or inhibition.

Selection of the Assay Platform

To quantify changes in cAMP, we selected the Promega GloSensor™ cAMP Assay, a bioluminescent, live-cell reporter system. This assay utilizes a genetically engineered form of firefly luciferase fused to a cAMP-binding domain[4].

  • Mechanism: When intracellular cAMP levels rise, cAMP binds to the biosensor, inducing a conformational change that drives luciferase activity and light production. Conversely, a decrease in cAMP results in a lower light output.

  • Advantages: This system is highly sensitive, has a large dynamic range, and its non-lytic nature allows for kinetic measurements in living cells, providing a more accurate representation of cellular dynamics[4].

Choice of Cellular Model

HEK293 (Human Embryonic Kidney 293) cells are the chosen cellular background.

  • Rationale: HEK293 cells are a workhorse for GPCR assays because they are easy to culture and transfect, exhibit robust growth, and provide a low-endogenous GPCR background for many targets, allowing for the specific study of a recombinantly expressed receptor of interest[4]. For this protocol, we will assume the use of a stable HEK293 cell line expressing a target GPCR known to couple to Gαs or Gαi, along with the GloSensor™ cAMP biosensor.

Proposed Signaling Pathway

The diagram below illustrates the proposed mechanism of action for a hypothetical GPCR agonist, leading to the generation of a detectable signal in the GloSensor™ assay.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound 4-Methyl-2- (1-piperazinyl)pyrimidine GPCR Target GPCR Compound->GPCR Binds & Activates G_Protein Gαs Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC GloSensor GloSensor™ (Luciferase Biosensor) cAMP->GloSensor Binds & Activates Light Luminescent Signal GloSensor->Light Generates

Caption: Proposed GPCR-cAMP signaling pathway.

Materials and Reagents

ReagentSupplierCatalog Number
HEK293 Cell Line (stably expressing target GPCR)ATCC / In-houseN/A
GloSensor™ cAMP ReagentPromegaE2301
DMEM, high glucose, GlutaMAX™ SupplementGibco10566016
Fetal Bovine Serum (FBS), QualifiedGibco26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
DPBS, no calcium, no magnesiumGibco14190144
This compoundIn-house/VendorN/A
Forskolin (Positive Control for Gαs)Sigma-AldrichF6886
DMSO, Biotechnology GradeSigma-AldrichD2650
Solid white, 96-well or 384-well assay platesCorning3917 / 3570

Core Protocol: cAMP GloSensor™ Assay

This protocol outlines the steps for assessing the ability of this compound to modulate intracellular cAMP levels. Good aseptic technique is mandatory for all cell culture steps[10].

Cell Culture and Maintenance
  • Culture Environment: Maintain the stable HEK293 cell line in a 37°C, 5% CO₂ humidified incubator[11].

  • Growth Medium: Use DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Passaging: Subculture cells when they reach 80-90% confluency to ensure they remain in the logarithmic growth phase, which is optimal for assay performance[12][13].

    • Wash the cell monolayer with DPBS.

    • Add a minimal volume of 0.25% Trypsin-EDTA and incubate for 2-5 minutes until cells detach.

    • Neutralize trypsin with a larger volume of complete growth medium[12].

    • Centrifuge, resuspend the cell pellet, and re-seed into new flasks at a 1:5 to 1:10 split ratio[10].

Assay Procedure
  • Cell Seeding:

    • Harvest cells as described above and perform a cell count (e.g., using a hemocytometer or automated counter).

    • Resuspend cells in CO₂-independent medium containing 2% v/v GloSensor™ cAMP Reagent.

    • Seed 10,000 cells/well (for a 96-well plate) in a total volume of 80 µL into a solid white assay plate. Optimizing cell seeding density is critical to maximize the assay window[11].

    • Incubate the plate at room temperature, protected from light, for 2 hours to allow for reagent equilibration.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution in DMSO to create a concentration range (e.g., 11-point, 3-fold dilution). This will be the 100X plate.

    • Prepare an intermediate 5X dilution plate by transferring 2 µL from the 100X plate into 38 µL of assay buffer (e.g., HBSS).

  • Compound Addition and Signal Measurement:

    • Add 20 µL of the 5X compound dilutions to the corresponding wells on the cell plate. This results in a final 1X concentration and a final DMSO concentration of ≤0.5%.

    • Include appropriate controls:

      • Negative Control: Vehicle (0.5% DMSO in assay buffer).

      • Positive Control: A known agonist for the target receptor or a universal adenylyl cyclase activator like Forskolin.

    • Incubate the plate at room temperature for 15-30 minutes.

    • Measure luminescence using a plate reader (e.g., BMG LABTECH PHERAstar or similar).

Assay Validation and Quality Control

Assay validation is a critical process to ensure that the developed method is reliable, reproducible, and fit for purpose[14]. A key metric for high-throughput screening (HTS) assays is the Z'-factor[15].

Z'-Factor Determination

The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative control distributions, providing a measure of assay quality[16].

  • Formula: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

    • Where σp and μp are the standard deviation and mean of the positive control, and σn and μn are the standard deviation and mean of the negative control.

  • Interpretation[17][18]:

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' ≤ 0.5: A marginal assay that may require optimization.

    • Z' < 0: The assay is not suitable for screening.

Protocol for Z'-Factor Calculation:
  • On a single 96-well plate, designate half the wells (n=48) for the negative control (vehicle) and the other half (n=48) for the positive control (e.g., 10 µM Forskolin).

  • Execute the assay as described in Section 3.2.

  • Calculate the mean and standard deviation for both control populations.

  • Apply the Z'-factor formula. Aim to achieve a Z' ≥ 0.5.

ParameterPositive Control (Forskolin)Negative Control (Vehicle)
Mean (μ) 85,000 RLU5,000 RLU
Std. Dev. (σ) 4,500 RLU800 RLU
Z'-Factor Calculation **1 - [ (34500 + 3800) /85000 - 5000
Result Excellent Assay
Dose-Response Analysis

To determine the potency of this compound, a dose-response curve is generated to calculate the EC₅₀ (for an agonist) or IC₅₀ (for an antagonist).

  • Perform the assay using a serial dilution of the test compound as described in Section 3.2.

  • Normalize the data: Set the average negative control signal to 0% activity and the average positive control signal to 100% activity.

  • Plot the normalized response (%) versus the log of the compound concentration.

  • Fit the data using a four-parameter logistic (4PL) nonlinear regression model to determine the EC₅₀/IC₅₀ value.

Compound Conc. [M]Log [Conc.]Raw Luminescence (RLU)Normalized Response (%)
1.00E-05-5.0084,50099.38
3.33E-06-5.4885,100100.13
1.11E-06-5.9582,30096.63
3.70E-07-6.4375,40088.00
1.23E-07-6.9155,60063.25
4.12E-08-7.3838,90042.38
1.37E-08-7.8621,50020.63
4.57E-09-8.3410,2006.50
1.52E-09-8.826,1001.38
5.08E-10-9.295,2000.25
0 (Vehicle)N/A5,0000.00
Overall Experimental Workflow

The following diagram provides a high-level overview of the entire experimental and validation process.

Assay_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Validation Culture 1. Maintain & Passage HEK293 Stable Cell Line Harvest 2. Harvest & Count Cells Culture->Harvest Seed 3. Seed Cells with GloSensor™ Reagent Harvest->Seed Compound 4. Prepare Compound Dilution Series Seed->Compound Treat 5. Add Compound to Cells & Incubate Compound->Treat Read 6. Measure Luminescence Treat->Read Z_Factor 7a. Calculate Z'-Factor (Using Controls) Read->Z_Factor Dose_Response 7b. Generate Dose-Response Curve & Calculate EC50/IC50 Read->Dose_Response Report 8. Report Results Z_Factor->Report Dose_Response->Report

Caption: High-level workflow for assay development.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) 1. Suboptimal cell density. 2. High well-to-well variability. 3. Low signal-to-background ratio.1. Optimize cell seeding number. 2. Review pipetting technique; use automated liquid handlers if possible. 3. Increase positive control concentration or extend incubation time.
High Variability in Replicates 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects on the plate.1. Ensure a homogenous single-cell suspension before plating. 2. Calibrate pipettes; use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile buffer.
No Dose-Response 1. Compound is inactive at tested concentrations. 2. Compound precipitated out of solution. 3. Incorrect target hypothesis.1. Test a broader concentration range. 2. Check compound solubility in assay buffer; reduce final DMSO concentration if necessary. 3. Consider alternative assays (e.g., calcium flux, β-arrestin recruitment)[4][19].

Conclusion

This application note provides a robust and validated framework for establishing a cell-based assay to characterize the activity of this compound. By leveraging a sensitive bioluminescent reporter for the GPCR second messenger cAMP, this protocol enables the quantitative determination of compound potency (EC₅₀/IC₅₀) in a physiologically relevant cellular environment. The inclusion of rigorous quality control metrics, such as the Z'-factor, ensures that the assay is suitable for high-throughput screening and generates reliable data to support drug discovery programs. This methodology serves as a foundational template that can be adapted for various GPCR targets to accelerate the identification and optimization of promising therapeutic leads[6].

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  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • Cayman Chemical. (n.d.). 2-(1-Piperazinyl)pyrimidine.

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Application Notes and Protocols for In Vivo Experimental Design Using 4-Methyl-2-(1-piperazinyl)pyrimidine and Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experimental studies involving 4-Methyl-2-(1-piperazinyl)pyrimidine and its related class of pyrimidine derivatives. The protocols and insights provided herein are synthesized from established methodologies and field-proven expertise to ensure scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of Piperazinyl Pyrimidine Derivatives

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[1] The incorporation of a piperazine moiety can enhance pharmacological properties, including target binding and pharmacokinetic profiles.[2] This class of compounds, including this compound, has shown promise in a variety of therapeutic areas such as oncology, neurobiology, and immunology.[1][3][4] Their mechanisms of action often involve the modulation of key signaling pathways implicated in disease pathogenesis.

These application notes will provide a framework for the preclinical in vivo evaluation of these compounds, with a focus on anticancer applications, a common area of investigation for this structural class.[5][6]

Part 1: Mechanism of Action and Target Identification

While the specific targets of this compound may require empirical determination, the broader class of piperazinyl pyrimidine derivatives has been shown to interact with several key cellular signaling pathways. A crucial first step in designing an in vivo study is to have a clear hypothesis regarding the compound's mechanism of action.

Commonly reported targets for pyrimidine derivatives include:

  • Protein Kinases: Many pyrimidine-based compounds are potent kinase inhibitors, targeting enzymes such as Akt (Protein Kinase B), PIM-1, Focal Adhesion Kinase (FAK), and Epidermal Growth Factor Receptor (EGFR).[1][7][8][9] These kinases are often dysregulated in cancer and play critical roles in cell proliferation, survival, and metastasis.

  • G-Protein-Coupled Receptors (GPCRs): Certain derivatives have been identified as modulators of GPCRs like GPR119, which is involved in metabolic regulation.[10]

  • Other Enzymes: This class of compounds has also been shown to inhibit other enzymes such as monoamine oxidase A (MAO-A) and gamma-secretase, relevant in neurological disorders.[11][12]

Hypothesized Signaling Pathway Modulation

The following diagram illustrates a generalized signaling pathway commonly targeted by pyrimidine-based kinase inhibitors in cancer.

Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR PIM1 PIM-1 Akt->PIM1 Transcription Gene Transcription mTOR->Transcription FAK FAK FAK->PI3K Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Inhibitor 4-Methyl-2-(1-piperazinyl) -pyrimidine Inhibitor->RTK Inhibitor->Akt Inhibitor->FAK Inhibitor->PIM1

Caption: Generalized signaling pathway targeted by pyrimidine-based kinase inhibitors.

Part 2: In Vivo Experimental Design and Protocols

A well-designed in vivo study is critical for the successful translation of a promising compound from the laboratory to clinical development. The following sections outline key considerations and protocols.

Animal Model Selection

The choice of animal model is paramount and depends on the therapeutic area of interest. For oncology studies, several models are commonly employed:

  • Xenograft Models: These involve the implantation of human cancer cell lines into immunodeficient mice (e.g., nude or SCID mice).[5][13] This is a widely used model to assess the direct anti-tumor activity of a compound on human cancers.

  • Syngeneic Models: In these models, murine cancer cells are implanted into immunocompetent mice of the same genetic background.[5] These are essential for evaluating the interplay between the therapeutic compound and the host immune system.

For other therapeutic areas, such as epilepsy or metabolic disorders, specific disease-induced or transgenic animal models would be appropriate.[10][14]

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for determining an optimal dosing regimen.[5]

  • Pharmacokinetic (PK) Studies: These studies aim to characterize the concentration of the compound in the body over time. Key parameters to determine include clearance, volume of distribution, half-life, and bioavailability.

  • Pharmacodynamic (PD) Studies: These studies correlate the drug concentration with its biological effect. This can involve measuring biomarkers in tumor or surrogate tissues to confirm target engagement.

Efficacy and Toxicity Assessment

Efficacy Endpoints: The primary measure of efficacy in oncology studies is typically tumor growth inhibition.[5] This can be assessed by:

  • Tumor Volume Measurement: Regularly measuring tumor dimensions with calipers.

  • Survival Analysis: Monitoring the lifespan of the animals in the treatment versus control groups.

  • Metastasis Assessment: Evaluating the spread of cancer to distant organs.[1]

Toxicity Assessment: A thorough safety evaluation is essential. This includes:

  • Monitoring Body Weight: A significant drop in body weight can indicate toxicity.

  • Clinical Observations: Daily monitoring for any signs of distress or adverse effects.

  • Histopathological Analysis: Examining major organs for any signs of tissue damage at the end of the study.

Detailed Protocols

Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor activity of a pyrimidine-based compound.[5][13]

Materials:

  • Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)

  • Human cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[5]

  • Cell culture medium and reagents

  • Matrigel (optional)

  • Test compound (this compound)

  • Vehicle for compound formulation (e.g., sterile PBS, DMSO/saline mixture)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Preparation: Culture the chosen cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in sterile PBS or medium at a concentration of 1 x 10^7 cells/mL. An equal volume of Matrigel can be mixed with the cell suspension to promote tumor growth.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[13]

  • Randomization and Grouping: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration: Administer the test compound at the predetermined dose and schedule. The route of administration (e.g., oral gavage, intraperitoneal injection) should be based on the compound's properties. The control group should receive the vehicle alone.[15]

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or when signs of toxicity are observed. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Protocol 2: Acute Toxicity Study

This protocol provides a general guideline for determining the acute toxicity of a novel compound.

Materials:

  • Healthy mice or rats (species and strain dependent on the intended therapeutic application)

  • Test compound

  • Appropriate vehicle

Procedure:

  • Dose Selection: Select a range of doses based on in vitro cytotoxicity data or literature on similar compounds.

  • Animal Grouping: Assign animals to different dose groups, including a vehicle control group (n=5 per sex per group).

  • Administration: Administer a single dose of the test compound via the intended clinical route.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Data Presentation and Visualization

Clear and concise data presentation is crucial for the interpretation of results.

Table 1: Example Dosing and Efficacy Data for a Pyrimidine Derivative
ParameterValueReference Compound
Animal Model Nude Mice (HCT-15 Xenograft)-
Dosage 10 mg/kg-
Administration Route Oral (p.o.)-
Efficacy Metric Significant tumor growth inhibitionComparator Drug
Comparator Efficacy VariesVaries

Data presented is illustrative and based on similar compounds.[3]

Experimental Workflow Diagram

In_Vivo_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis Model_Selection Animal Model Selection Dose_Finding Dose Range Finding Studies Model_Selection->Dose_Finding Implantation Tumor Cell Implantation Dose_Finding->Implantation Randomization Randomization & Grouping Implantation->Randomization Dosing Compound Administration Randomization->Dosing Monitoring Tumor & Health Monitoring Dosing->Monitoring Endpoint Study Endpoint & Tissue Collection Monitoring->Endpoint Efficacy_Analysis Efficacy Data Analysis Endpoint->Efficacy_Analysis Toxicity_Analysis Toxicity Assessment Endpoint->Toxicity_Analysis PD_Analysis Pharmacodynamic Analysis Endpoint->PD_Analysis

Sources

Molecular docking protocol for 4-Methyl-2-(1-piperazinyl)pyrimidine with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Validated Molecular Docking Protocol for 4-Methyl-2-(1-piperazinyl)pyrimidine Against Kinase Targets

Abstract

The pyrimidine scaffold, particularly derivatives like this compound, is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents. These compounds are known to target various protein classes, including kinases, G-protein coupled receptors (GPCRs), and proteases.[1][2][3][4] This application note provides a comprehensive, step-by-step protocol for performing molecular docking of this compound against protein kinase targets, a family of proteins where this scaffold has shown significant activity.[2][4] We emphasize a self-validating methodology, ensuring the trustworthiness and reproducibility of the computational results. The protocol leverages widely accessible and validated open-source software, including AutoDock Vina for docking calculations, Open Babel for ligand preparation, and PyMOL for visualization and analysis.[5][6][7] This guide is designed to be both a practical walkthrough and an educational resource, explaining the scientific rationale behind each critical step, from initial structure preparation to the final analysis of protein-ligand interactions.

Introduction: The Rationale for a Validated Docking Approach

Molecular docking is a cornerstone of structure-based drug design, offering predictive insights into the binding mode and affinity of a small molecule within a protein's active site.[8] The core principle involves sampling a vast conformational space to identify the most energetically favorable pose of a ligand bound to its receptor. The accuracy of these predictions, however, is critically dependent on the rigor of the protocol employed. A hastily performed docking study without proper validation is likely to yield misleading results.

This guide addresses that challenge by presenting a protocol grounded in the principle of self-validation. Before docking our ligand of interest, this compound, we will first perform a "redocking" experiment. This involves taking a known protein-ligand crystal structure and docking the co-crystallized ligand back into its own binding site.[9][10] A successful redocking, defined by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å), validates that our chosen parameters (such as the search space definition and scoring function) are appropriate for the system.[9][11] This crucial step provides confidence in the subsequent docking of novel or un-crystallized ligands.

The 4-(piperazinyl)pyrimidine scaffold is a well-established pharmacophore. For instance, various derivatives have been developed as potent inhibitors of kinases like Akt and the dual inhibitors of JAK2/FLT3, highlighting the therapeutic potential of this chemical class.[2][4] For this protocol, we will use Protein Kinase B (Akt1) as an exemplary target, given the availability of high-quality crystal structures and its relevance to the pyrimidine scaffold.

Materials & Required Software

This protocol exclusively uses freely available software and resources.

Software/ResourcePurposeURL
AutoDock Vina Core molecular docking engine.[Link][12]
MGLTools/AutoDockTools Receptor preparation (adding hydrogens, charges) and grid box setup.[Link][12]
Open Babel Ligand energy minimization and file format conversion.[Link][6][13]
PyMOL Visualization, analysis of interactions, and figure generation.[Link][7]
RCSB Protein Data Bank Source for experimentally determined 3D protein structures.[Link][13]
PubChem Source for 3D structures of small molecules.[Link][13]

The Docking Workflow: A Visual Overview

The entire molecular docking process can be visualized as a sequential workflow, beginning with data acquisition and preparation, moving to simulation, and concluding with detailed analysis.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation (Redocking) cluster_dock Phase 3: Production Docking cluster_analysis Phase 4: Analysis PDB Download Protein Structure (RCSB PDB) PrepP Prepare Protein (Remove water, add hydrogens) PDB->PrepP LIG Download/Draw Ligand (PubChem) PrepL Prepare Ligand (Energy minimization) LIG->PrepL Grid Define Binding Site (Grid Box) PrepP->Grid RunVina Run AutoDock Vina PrepL->RunVina Redock Dock Co-crystallized Ligand RMSD Calculate RMSD Redock->RMSD Validate Protocol Validated? (RMSD < 2.0 Å) RMSD->Validate Validate->RunVina Yes Grid->RunVina Results Analyze Poses & Scores RunVina->Results Visualize Visualize Interactions (PyMOL) Results->Visualize

Caption: The four-phase molecular docking workflow.

Experimental Protocol: Step-by-Step Methodology

This section details the complete workflow for docking this compound into the ATP-binding site of Akt1.

Part A: Protocol Validation via Redocking

The foundation of a trustworthy docking result is validation.[14] We will use the crystal structure of Akt1 in complex with an inhibitor (PDB ID: 3MV5) to validate our docking parameters.

  • Obtain the Complex: Download the PDB file for 3MV5 from the RCSB Protein Data Bank. This file contains the coordinates for the Akt1 protein, a co-crystallized inhibitor (code: 03A), and water molecules.

  • Separate Protein and Ligand:

    • Open the 3MV5.pdb file in a text editor or molecular visualizer like PyMOL.

    • Save the protein chains (Chain A in this case) into a new file named 3MV5_protein.pdb.

    • Save the co-crystallized ligand (residue 03A) into a separate file named 3MV5_ligand.pdb.

  • Prepare the Receptor (3MV5_protein.pdb):

    • Launch AutoDockTools (ADT).

    • Go to File > Read Molecule and open 3MV5_protein.pdb.

    • ADT will automatically detect and remove non-polar hydrogens.

    • Go to Edit > Hydrogens > Add. Select Polar only and click OK.

    • Go to Edit > Charges > Add Kollman Charges.

    • Go to File > Save > Write PDBQT and save the file as 3MV5_protein.pdbqt. This format includes atomic charges (Q) and atom types (T) required by Vina.[15]

  • Prepare the Ligand (3MV5_ligand.pdb):

    • Launch ADT.

    • Go to Ligand > Input > Open and select 3MV5_ligand.pdb.

    • Go to Ligand > Torsion Tree > Detect Root.

    • Go to Ligand > Output > Save as PDBQT and save as 3MV5_ligand.pdbqt.

  • Define the Search Space (Grid Box):

    • In ADT, with both the protein PDBQT and ligand PDBQT loaded, go to Grid > Grid Box.

    • A box will appear around the ligand. Adjust the dimensions and center of the box to encompass the entire binding site with a buffer of ~4-5 Å in each dimension. For 3MV5, a box centered on the ligand with dimensions of 25 x 25 x 25 Å is a good starting point.

    • Record the center and size coordinates. These are critical for the configuration file.

  • Create the Vina Configuration File (conf_validate.txt):

    • Create a new text file with the following content, replacing the coordinates with those from the previous step.

  • Run the Redocking Simulation:

    • Open a command line terminal.

    • Navigate to the directory containing your files.

    • Execute the command: vina --config conf_validate.txt --log 3MV5_redock_log.txt[16]

  • Analyze the Validation Result:

    • Open PyMOL. Load the original 3MV5.pdb file.

    • Load the redocking result file, 3MV5_redock_out.pdbqt. This file contains multiple predicted binding poses.

    • Use the align command in PyMOL to superimpose the protein backbone of the docked result onto the crystal structure protein.

    • Calculate the RMSD between the top-ranked docked pose of the ligand and the original crystal ligand. An RMSD value below 2.0 Å confirms the protocol is valid.[9][17]

G PDB Crystal Structure (Protein + Ligand) SepP Isolate Protein PDB->SepP SepL Isolate Ligand (Reference Pose) PDB->SepL Dock Dock Ligand into Protein (Using Defined Protocol) SepP->Dock Compare Compare Poses (Calculate RMSD) SepL->Compare Pose Generate Predicted Pose Dock->Pose Pose->Compare Result RMSD < 2.0 Å ? Compare->Result Pass Protocol Validated Result->Pass Yes Fail Protocol Invalid (Adjust Parameters) Result->Fail No

Caption: The logic of the redocking validation protocol.

Part B: Docking of this compound

With a validated protocol, we can now confidently dock our molecule of interest.

  • Obtain and Prepare the Ligand:

    • Search for "this compound" on PubChem and download its 3D structure in SDF format.

    • Crucial Step: Energy Minimization. A structure from a database may not be in its lowest energy conformation.[6] Use Open Babel to perform energy minimization with a suitable force field like MMFF94.

    • Command line: obabel ligand.sdf -O ligand_min.pdbqt --gen3d -p 7.4 --ff MMFF94 --minimize

    • This command generates a 3D structure, adds hydrogens appropriate for pH 7.4, performs energy minimization, and outputs the result in PDBQT format.[6][18]

  • Prepare the Target Protein:

    • We will use the same prepared receptor from the validation step: 3MV5_protein.pdbqt. It is essential to use the identical protein structure to maintain consistency.

  • Create the Vina Configuration File (conf_dock.txt):

    • Create a new text file. It will be identical to conf_validate.txt but will point to our new ligand and a new output file. The grid box parameters remain the same as they define the validated binding pocket.

  • Run the Docking Simulation:

    • In the command line terminal, execute: vina --config conf_dock.txt --log target_dock_log.txt

Part C: Analysis and Interpretation of Results

The output of the simulation provides the data needed to assess the binding.

  • Examine the Log File:

    • Open target_dock_log.txt. This file contains a table of the top binding poses (usually 9), their corresponding binding affinities (in kcal/mol), and RMSD values relative to the best pose. [19] * The binding affinity is an estimation of the binding free energy; more negative values indicate stronger predicted binding.

    Table 1: Example Docking Results from Log File

    Mode Affinity (kcal/mol) RMSD l.b. RMSD u.b.
    1 -8.5 0.000 0.000
    2 -8.2 1.852 2.431
    3 -7.9 2.115 3.017

    | ... | ... | ... | ... |

  • Visualize and Analyze Interactions in PyMOL:

    • Open PyMOL and load the prepared receptor, 3MV5_protein.pdbqt.

    • Load the docking output file, target_dock_out.pdbqt. You will see multiple poses of the ligand in the binding site.

    • Focus on the top-ranked pose (Mode 1).

    • To analyze interactions, use the Action button for the ligand object, select preset, then ligand sites, and cartoon. This will display nearby residues and potential interactions. [7] * Use the Wizard > Measurement tool to measure distances for potential hydrogen bonds (typically < 3.5 Å). [20] * Identify key interacting residues and the nature of the interactions (e.g., hydrogen bonds with backbone amides, hydrophobic interactions with aliphatic side chains, pi-stacking with aromatic rings).

Advanced Validation: Molecular Dynamics Simulation

While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations can validate the stability of the predicted protein-ligand complex over time. [21][22]An MD simulation treats the system as flexible and observes its dynamic behavior in a simulated aqueous environment.

A stable docking pose should remain within the binding pocket with minimal deviation during a simulation (e.g., 100 nanoseconds). [21]Tools like GROMACS can be used for this purpose. [23][24]Key analyses include:

  • RMSD of the ligand: Tracks the deviation of the ligand from its initial docked pose. A stable ligand will have a low and converged RMSD.

  • Protein-ligand interactions: Monitoring the persistence of key hydrogen bonds and other interactions throughout the simulation.

While a full MD protocol is beyond the scope of this note, it represents the gold standard for validating and refining docking predictions. [21][25]

Conclusion

This application note has detailed a robust and reliable protocol for the molecular docking of this compound against a representative kinase target, Akt1. By prioritizing a validation-centric approach through redocking, this methodology ensures a higher degree of confidence in the predicted binding modes. The described workflow, utilizing freely available scientific software, empowers researchers to perform high-quality computational analysis, accelerating hypothesis-driven drug discovery efforts. The principles and steps outlined herein are broadly applicable to other ligands and protein targets, providing a solid foundation for further computational inquiry.

References

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  • Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. Available at: [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. Retrieved from [Link]

  • Pars Silico. (n.d.). Optimizing Ligand Structures with Open Babel: A Practical Guide for Bioinformatics Workflows. Retrieved from [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]

  • ResearchGate. (2015). How can I validate a docking protocol?. Retrieved from [Link]

  • Bioinformatics Review. (2018). Autodock Vina Result Analysis with PyMol. Retrieved from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]

  • Bioinformatics online. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. Retrieved from [Link]

  • Computational Chemistry and Bioinformatics. (2022). Autodock result protein-ligand interaction analysis using pymol. Retrieved from [Link]

  • Basilicata, M., et al. (2018). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules, 23(10), 2633. Available at: [Link]

  • SciSpace. (n.d.). Ligand docking and binding site analysis with pymol and autodock/vina. Retrieved from [Link]

  • Diller, D. J., & Merz, K. M., Jr. (2006). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry, 49(20), 5912-5931. Available at: [Link]

  • Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. Retrieved from [Link]

  • Marvin View. (2021). How to prepare ligand libraries for docking with Vina. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). Retrieved from [Link]

  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. Retrieved from [Link]

  • El-Demerdash, A., et al. (2021). Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of ACEIs Against SARS-CoV-2 Targeting the hACE2 Receptor. Frontiers in Chemistry, 9, 652512. Available at: [Link]

  • Sargis, S. (2009). Preparing Ligands for Docking. PyRx. Retrieved from [Link]

  • Lee, J., et al. (2021). Preparing Membrane Proteins for Simulation Using CHARMM-GUI. Methods in Molecular Biology, 2268, 225-241. Available at: [Link]

  • Strelkov, A. I., et al. (2024). StreaMD: the toolkit for high-throughput molecular dynamics simulations. Journal of Cheminformatics, 16(1), 118. Available at: [Link]

  • CHARMM-GUI. (n.d.). Preparing membrane proteins for simulation using CHARMM-GUI. Retrieved from [Link]

  • Springer Nature. (n.d.). Molecular Dynamics Simulations in Protein–Protein Docking. Retrieved from [Link]

  • ResearchGate. (2019). Molecular Docking via gromacs. Retrieved from [Link]

  • Bioinformatics Stack Exchange. (2021). How to initiate protein-ligand docking with MD simulation tools. Retrieved from [Link]

  • GROMACS community forum. (2025). How to setup protein-ligand simulation using CHARMM-GUI for ligand preparation. Retrieved from [Link]

  • Jo, S., et al. (2023). CHARMM-GUI EnzyDocker for Protein–Ligand Docking of Multiple Reactive States along a Reaction Coordinate in Enzymes. Journal of Chemical Theory and Computation, 19(15), 5125-5136. Available at: [Link]

  • Lee, J., et al. (2023). CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes. Journal of Chemical Information and Modeling, 63(15), 4786-4797. Available at: [Link]

  • Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654. Available at: [Link]

  • Liu, Y., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie, 349(5), 356-362. Available at: [Link]

  • Chen, L. H., et al. (2011). Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1. Bioorganic & Medicinal Chemistry, 19(14), 4371-4383. Available at: [Link]

  • Rivkin, A., et al. (2010). Piperazinyl pyrimidine derivatives as potent gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 20(3), 1269-1271. Available at: [Link]

  • Zhao, Y., et al. (2019). Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. European Journal of Medicinal Chemistry, 181, 111590. Available at: [Link]

  • Wikipedia. (n.d.). Imatinib. Retrieved from [Link]

  • Parashkevova, D., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 26(9), 4786. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Pyrimidinyl)piperazine. Retrieved from [Link]

Sources

Preparation of High-Fidelity Stock Solutions: 4-Methyl-2-(1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This comprehensive guide provides a detailed protocol for the preparation, storage, and handling of stock solutions of 4-Methyl-2-(1-piperazinyl)pyrimidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical physicochemical data with field-proven laboratory techniques to ensure the accuracy, reproducibility, and stability of experimental solutions. The protocols herein are structured to be self-validating, emphasizing the causality behind each step to empower researchers with the knowledge to adapt and troubleshoot effectively.

Introduction and Scientific Context

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a 4-methylpiperazine moiety. This structural motif is of significant interest in medicinal chemistry and drug discovery. Piperazinylpyrimidine derivatives have been investigated for a range of biological activities, including their potential as selective protein kinase inhibitors for anticancer therapies.[1] The ability to accurately and consistently prepare solutions of this compound is a fundamental prerequisite for reliable downstream applications, from initial screening assays to more complex biological evaluations.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is essential for its proper handling and for making informed decisions about solvent selection and storage conditions.

Key Properties

The essential physicochemical data for this compound are summarized below.

PropertyValueSource
Chemical Name This compound[3]
CAS Number 59215-36-0[3]
Molecular Formula C₉H₁₄N₄-
Molecular Weight 178.24 g/mol -
Appearance Varies; may be a solid or liquid after melting[4][5]
Solubility Soluble in DMSO, DMF, Ethanol, PBS (pH 7.2)
Stability May be hygroscopic, air, and light-sensitive[4][5]
Safety, Handling, and Storage

Hazard Statement: Based on data for similar piperazinyl and pyrimidine compounds, this compound should be handled with care. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][7]

Precautionary Measures & Personal Protective Equipment (PPE):

  • Engineering Controls: Always handle this compound within a chemical fume hood to avoid inhalation of dust or vapors.[6][8]

  • Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7][8]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6] Take precautionary measures against static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][6] Protect from moisture and light.[9][10] For long-term stability in solution, storage at -20°C is recommended.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays. The principles described can be adapted for other concentrations and volumes.

Rationale for Methodological Choices
  • Solvent Selection (DMSO): Dimethyl sulfoxide (DMSO) is chosen as the primary solvent due to the high solubility of many heterocyclic organic compounds in it. It is also miscible with most aqueous media used in biological assays.

  • Volumetric Glassware: The use of a Class A volumetric flask is critical for ensuring the accuracy of the final solution volume and, therefore, its concentration.[11][12]

  • Quantitative Transfer: Every particle of the weighed compound must be transferred to the flask to achieve the calculated concentration. Rinsing the weighing vessel with the solvent ensures no material is lost.[11][12]

  • Aliquoting: Dividing the final stock solution into single-use aliquots is a crucial step to preserve the integrity of the compound by preventing multiple freeze-thaw cycles, which can lead to degradation and the introduction of contaminants.

Materials and Equipment
  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flask (e.g., 10 mL)

  • Weighing paper or boat

  • Spatula

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator bath (optional, recommended)

  • Cryogenic vials for aliquoting

Step-by-Step Experimental Workflow

Step 1: Calculation of Required Mass

The fundamental equation for calculating the mass of solute needed is:

Mass (g) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Final Volume (L)

  • Example for a 10 mL stock of 10 mM solution:

    • Desired Concentration: 10 mM = 0.010 mol/L

    • Molecular Weight: 178.24 g/mol

    • Final Volume: 10 mL = 0.010 L

    • Mass required = 0.010 mol/L × 178.24 g/mol × 0.010 L = 0.01782 g (or 17.82 mg)

Step 2: Weighing the Compound

  • Place a clean, dry weighing boat on the analytical balance and tare (zero) the mass.[11]

  • Carefully weigh out the calculated mass (17.82 mg) of this compound onto the weighing boat. Record the exact mass.

  • Self-Validation Check: For maximum accuracy, recalculate the final concentration based on the actual mass weighed.

Step 3: Dissolution

  • Carefully transfer the weighed powder into the 10 mL volumetric flask.

  • Add approximately 6-7 mL (⅔ of the final volume) of anhydrous DMSO to the flask.[11]

  • Use a small amount of DMSO to rinse the weighing boat, transferring the rinse into the volumetric flask to ensure a complete quantitative transfer of the compound.[11][12]

  • Stopper the flask and vortex the mixture for 1-2 minutes.

  • If the solute is not fully dissolved, place the flask in a sonicator bath at room temperature for 5-10 minutes. Sonication uses ultrasonic waves to break up solute aggregates and accelerate dissolution.

  • Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear and homogenous.

Step 4: Bringing to Final Volume

  • Once the solute is completely dissolved, allow the solution to return to room temperature if any warming occurred during sonication.[11]

  • Carefully add DMSO dropwise until the bottom of the liquid's meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask. View the meniscus at eye level to avoid parallax error.[11]

Step 5: Homogenization, Aliquoting, and Storage

  • Firmly stopper the volumetric flask and invert it 10-15 times to ensure the final solution is completely homogenous.[11]

  • Dispense the stock solution into appropriately sized, clearly labeled cryogenic vials (e.g., 100 µL aliquots in 0.5 mL vials).

  • Label each vial with:

    • Compound Name: this compound

    • Concentration: 10 mM

    • Solvent: DMSO

    • Preparation Date

    • Your Initials

  • Store the aliquots at -20°C, protected from light. For long-term storage, -80°C may be considered.

Visualization of the Workflow

The following diagram illustrates the logical flow of the stock solution preparation protocol.

Stock_Solution_Workflow cluster_prep Phase 1: Preparation cluster_sol Phase 2: Solubilization cluster_store Phase 3: Finalization & Storage Calc Step 1: Calculate Mass (17.82 mg for 10mL of 10mM) Weigh Step 2: Weigh Compound (Use analytical balance) Calc->Weigh Input for weighing Transfer Step 3: Quantitative Transfer (Transfer solid to volumetric flask) Weigh->Transfer AddSolvent Step 4: Add Solvent (~70% of final volume) Transfer->AddSolvent Dissolve Step 5: Dissolve Solute (Vortex / Sonicate) AddSolvent->Dissolve FinalVol Step 6: Bring to Final Volume (Align meniscus to mark) Dissolve->FinalVol Ensure clear solution Homogenize Step 7: Homogenize (Invert flask 15x) FinalVol->Homogenize Accurate volume achieved Aliquot Step 8: Aliquot (Single-use volumes) Homogenize->Aliquot Store Step 9: Store (-20°C, protected from light) Aliquot->Store Ready for use

Caption: Workflow for preparing this compound stock solution.

Quality Control and Troubleshooting

A well-prepared stock solution is the first step in a successful experiment.

IssuePotential CauseRecommended Solution
Compound fails to dissolve completely Insufficient mixing/sonication; poor solubility in the chosen solvent; low-quality solvent.Increase sonication time. Gentle warming in a water bath may be attempted, but check compound stability first. If solubility is the issue, consider preparing a lower concentration stock or using an alternative solvent like DMF.
Precipitation observed after freezing The concentration exceeds the solubility limit at low temperatures.Thaw the aliquot completely and warm to room temperature, then vortex/sonicate to redissolve before use. For future preparations, consider making a more dilute stock solution or storing at 4°C for short-term use if stability allows.
Inconsistent experimental results Inaccurate initial weighing; incomplete dissolution; compound degradation.Always use a calibrated analytical balance. Visually confirm complete dissolution. Avoid repeated freeze-thaw cycles by using single-use aliquots. For cGMP or other highly regulated environments, analytical validation (e.g., HPLC) may be required to confirm concentration and purity.

References

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • Rice University. Solutions and dilutions: working with stock solutions. [Link]

  • Fulcher, H. (2021). What is a very good lab recommendation on the practical for the preparation of a stock solution? Quora. [Link]

  • AFG Bioscience. Safety Data Sheet for 4-Amino-6-(4-methyl-1-piperazinyl)pyrimidine. [Link]

  • American Chemical Society. (2020). Know Your Techniques: Solutions. inChemistry. [Link]

  • Chemistry LibreTexts. (2022). 2.5: Preparing Solutions. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • PubMed. (2011). Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. [Link]

Sources

Application and Characterization Guide for 4-Methyl-2-(1-piperazinyl)pyrimidine as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 2-(piperazinyl)pyrimidine scaffold is a recurring motif in modern medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets, including G-protein coupled receptors (GPCRs) and kinases. This document focuses on 4-Methyl-2-(1-piperazinyl)pyrimidine , a commercially available derivative of this scaffold. While its specific biological activity is not extensively documented in peer-reviewed literature, its structural similarity to well-characterized compounds, notably the α2-adrenergic receptor antagonist 2-(1-Piperazinyl)pyrimidine (also known as 1-PP or PmP), provides a strong rationale for its investigation as a chemical probe.[1][2]

This guide serves as a comprehensive manual for the research community. It moves beyond a simple datasheet to provide a strategic framework for the systematic characterization of this compound. We present detailed protocols for target validation, functional activity assessment, and selectivity profiling, empowering researchers to validate its utility as a probe for their specific biological questions. The overarching goal is to equip scientists with the necessary tools and rationale to confidently determine the target profile and optimal application of this compound.

Introduction to the 2-(Piperazinyl)pyrimidine Scaffold

The fusion of a pyrimidine ring and a piperazine moiety creates a privileged chemical structure that has been successfully exploited in the development of numerous therapeutic agents.[3][4] The pyrimidine ring can engage in hydrogen bonding and aromatic interactions, while the basic nitrogen of the piperazine ring often forms a key salt bridge with acidic residues in protein binding pockets. This versatility has led to the discovery of compounds targeting diverse protein families.[5][6][7]

The parent compound, 2-(1-Piperazinyl)pyrimidine , is perhaps the best-characterized member of this immediate chemical family. It is an active metabolite of several anxiolytic drugs of the azapirone class, including buspirone and gepirone.[1] Extensive research has established it as a potent antagonist of α2-adrenergic receptors (α2-ARs) with a reported binding affinity (pA2 or Ki) in the nanomolar range.[1][2] It also displays weaker partial agonist activity at the serotonin 5-HT1A receptor.[2]

The subject of this guide, This compound , introduces a methyl group onto the pyrimidine ring. In medicinal chemistry, such a modification can subtly but significantly alter a compound's properties by:

  • Modulating Basicity: Affecting the pKa of the pyrimidine nitrogens.

  • Introducing Steric Influence: Potentially enhancing or clashing with interactions in the binding pocket.

  • Altering Metabolic Stability: The methyl group may block a site of metabolism.

Given the lack of specific public data on this methylated analog, this guide provides the necessary protocols to rigorously characterize it as a potential chemical probe.

Physicochemical Properties and Handling

Proper handling and storage are critical for ensuring the integrity and reproducibility of experimental results.

PropertyThis compound2-(1-Piperazinyl)pyrimidine (Parent)
CAS Number 59215-36-0[8][9]20980-22-7[1][10]
Molecular Formula C₉H₁₄N₄[8]C₈H₁₂N₄[1][10]
Molecular Weight 178.24 g/mol [8]164.21 g/mol [1][10]
Appearance Typically a solidSolid
Solubility Soluble in DMSO, Ethanol, DMF.[1] (Predicted based on parent)Soluble in DMSO, Ethanol, DMF, PBS (pH 7.2) at 10 mg/mL.[1]
Purity ≥95% (Varies by supplier)[8]≥98% (Varies by supplier)[1]

Storage and Solution Preparation:

  • Solid Form: Store desiccated at -20°C. Protect from light.

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot into single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C.

  • Aqueous Solutions: For cellular assays, dilute the DMSO stock into aqueous buffer or cell culture medium immediately before use. Be mindful of the final DMSO concentration, which should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.

Hypothesized Biological Targets and Rationale

Based on the activities of structurally related compounds, we can formulate a clear hypothesis for the primary biological targets of this compound.

  • Primary Hypothesis: α2-Adrenergic Receptors (α2A, α2B, α2C)

    • Rationale: The parent compound, 2-(1-piperazinyl)pyrimidine, is a known and potent α2-AR antagonist.[1][2] This is the most probable target. The methyl group may modulate subtype selectivity or affinity. α2-ARs are inhibitory GPCRs that, upon activation, couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cellular cAMP levels.

  • Secondary Hypotheses:

    • Serotonin Receptors (e.g., 5-HT1A, 5-HT7): The parent compound has weak 5-HT1A partial agonist activity.[2] Other pyrimidine derivatives show high affinity for the 5-HT7 receptor subtype.[11]

    • Protein Kinases (e.g., JAK2, FLT3, Akt): The broader 4-piperazinyl-pyrimidine scaffold has been successfully developed into potent inhibitors of various kinases, making off-target kinase activity a critical parameter to assess.[5][7]

    • Monoamine Oxidase A (MAO-A): Certain pyrimidinyl-piperazine derivatives have been identified as selective MAO-A inhibitors.[12]

The following protocols are designed to systematically test these hypotheses.

Protocols for Target Characterization and Validation

A true chemical probe must be thoroughly validated. The following experimental workflows provide a self-validating system to define the compound's primary target, functional effect, and selectivity.

Protocol 1: Primary Target Identification via Radioligand Binding Assay

This protocol determines the affinity of the test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand. We will use the α2-adrenergic receptor as the primary hypothetical target.

Objective: To determine the binding affinity (Ki) of this compound for α2-adrenergic receptors.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human α2A-AR.

  • Radioligand: [³H]-Rauwolscine (a high-affinity α2-AR antagonist).

  • Non-specific control: Yohimbine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • This compound (test compound).

  • 96-well plates, scintillation vials, liquid scintillation fluid, filter mats (GF/B), cell harvester, and scintillation counter.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Detection cluster_analysis Data Analysis A Prepare serial dilutions of This compound C Add dilutions to wells: 1. Test Compound 2. Total Binding (Buffer) 3. Non-Specific Binding (10µM Yohimbine) A->C B Prepare assay mix: [3H]-Rauwolscine (e.g., 0.5 nM final) + α2A-AR membranes in Assay Buffer D Add assay mix to all wells B->D C->D E Incubate at 25°C for 60 minutes D->E F Rapidly filter plate contents through GF/B filter mats E->F G Wash mats 3x with ice-cold Assay Buffer F->G H Add scintillation fluid and count radioactivity (CPM) G->H I Calculate Specific Binding: Total CPM - Non-Specific CPM H->I J Plot % Inhibition vs. [Compound] and fit to sigmoidal curve I->J K Determine IC50 J->K L Calculate Ki using Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) K->L

Caption: Radioligand binding assay workflow.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of this compound in assay buffer, starting from a high concentration (e.g., 100 µM).

  • Reaction Setup: In a 96-well plate, add reagents in triplicate for each condition:

    • Total Binding: 25 µL of assay buffer.

    • Non-Specific Binding (NSB): 25 µL of 10 µM Yohimbine.

    • Test Compound: 25 µL of each concentration from the serial dilution.

  • Add Membranes and Radioligand: Add 175 µL of the membrane/[³H]-Rauwolscine mix to each well. The final concentration of radioligand should be approximately its Kd value for the receptor.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly aspirate the contents of the wells onto a glass fiber filter mat using a cell harvester. This traps the membranes while unbound radioligand passes through.

  • Washing: Immediately wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Place the filter spots into scintillation vials, add 4 mL of scintillation cocktail, and count the retained radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding = Total Binding (CPM) - NSB (CPM).

    • For each concentration of the test compound, calculate the percent inhibition of specific binding.

    • Plot percent inhibition versus the log concentration of the compound and fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome: A potent α2-AR ligand would yield a Ki value in the low nanomolar to sub-micromolar range.

Protocol 2: Functional Characterization via cAMP Assay

This protocol determines whether the compound acts as an agonist, antagonist, or inverse agonist at the Gi-coupled α2-AR.

Objective: To measure the effect of this compound on adenylyl cyclase activity downstream of α2-AR activation.

Materials:

  • CHO or HEK293 cells stably expressing human α2A-AR.

  • Assay Medium: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (an adenylyl cyclase activator).

  • UK 14,304 (a potent α2-AR agonist).

  • This compound (test compound).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Treatment cluster_readout Detection cluster_analysis Data Analysis A Seed α2A-AR expressing cells in 96-well plates and grow to confluence B Starve cells in serum-free medium for 2-4 hours A->B C Mode 1: Antagonist Test Pre-incubate cells with test compound (dose-response) for 15 min B->C E Mode 2: Agonist Test Add test compound (dose-response) + Forskolin (10µM) to wells B->E D Add Forskolin (10µM) + UK 14,304 (EC80) to all wells C->D F Incubate at 37°C for 30 minutes D->F E->F G Lyse cells F->G H Measure intracellular cAMP levels using a commercial kit (e.g., HTRF) G->H I Normalize data to Forskolin-only (100%) and baseline (0%) controls H->I J Antagonist Mode: Plot % cAMP vs. [Cmpd] to determine IC50 I->J K Agonist Mode: Plot % cAMP vs. [Cmpd] to determine EC50 and Emax I->K L Calculate antagonist KB using the Schild equation if necessary J->L

Caption: Functional cAMP assay workflow.

Step-by-Step Procedure:

  • Cell Plating: Seed α2A-AR expressing cells in a 96-well plate and allow them to form a confluent monolayer.

  • Pre-treatment: Wash the cells with assay medium.

  • Antagonist Mode:

    • Add serial dilutions of this compound to the wells.

    • Incubate for 15 minutes at 37°C.

    • Add a solution containing Forskolin (e.g., 10 µM final concentration) and a fixed concentration of the agonist UK 14,304 (at its EC₈₀).

  • Agonist Mode:

    • Add serial dilutions of this compound along with a fixed concentration of Forskolin.

  • Incubation: Incubate all plates for 30 minutes at 37°C.

  • Detection: Stop the reaction and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Data Analysis:

    • Antagonist Mode: An antagonist will reverse the agonist-induced drop in cAMP. Plot the cAMP level against the log concentration of the test compound to determine its IC₅₀.

    • Agonist Mode: An agonist will mimic UK 14,304 and decrease cAMP levels. Plot the cAMP level against the log concentration to determine its EC₅₀ and maximal effect (Eₘₐₓ).

    • An inverse agonist would increase cAMP levels above the Forskolin-only baseline.

Expected Outcome: Based on its parent compound, this compound is expected to show antagonist activity, dose-dependently restoring cAMP levels in the presence of an agonist.

Protocol 3: Selectivity Profiling

A good chemical probe must be selective. It is crucial to test for activity against other potential targets, especially kinases, given the scaffold's history.

Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.

Recommendation: For comprehensive selectivity profiling, utilizing a commercial service is most efficient. Services like the KINOMEscan™ (DiscoverX) or Reaction Biology's HotSpot assay platform offer screening against hundreds of kinases at one or two concentrations of the test compound.

Step-by-Step Workflow:

  • Primary Screen: Submit the compound for screening at a high concentration (e.g., 10 µM) against a large panel of >400 kinases.

  • Data Analysis: The results are typically provided as "% Inhibition" or "% of Control". Identify any kinases that are inhibited by >50-75%.

  • Follow-up: For any significant "hits" from the primary screen, perform a secondary dose-response assay to determine the IC₅₀ value for that specific kinase.

Data Interpretation:

  • A compound is generally considered selective if its affinity for the primary target (Ki from Protocol 1) is at least 100-fold greater than its affinity for any off-target (IC₅₀ from this protocol).

  • Any off-target activity with an IC₅₀ less than 1 µM should be noted and considered when interpreting results from cellular experiments.

Signaling Pathway Visualization

Understanding the mechanism of action requires placing the probe in the context of its relevant signaling pathway. As an α2-AR antagonist, the compound would block the canonical Gi-mediated pathway.

G Agonist Agonist (e.g., Norepinephrine) Receptor α2-Adrenergic Receptor Agonist->Receptor Activates Probe This compound (Antagonist) Probe->Receptor Blocks G_protein G_protein Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein:αi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: α2-Adrenergic receptor signaling pathway.

Concluding Remarks

This compound is a compound of high interest due to its relationship with the well-validated α2-adrenergic receptor antagonist, 2-(1-piperazinyl)pyrimidine. However, its identity as a selective chemical probe cannot be assumed; it must be earned through rigorous, systematic characterization. By following the protocols outlined in this guide—from primary binding assays to functional validation and broad selectivity profiling—researchers can confidently establish its mechanism of action. A validated, selective, and potent this compound could serve as an invaluable tool for dissecting the nuanced roles of α2-adrenergic receptors in health and disease.

References

  • Amerigo Scientific. 4-Methyl-2-piperazin-1-ylpyrimidine. Available at: [Link].

  • Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654. Available at: [Link].

  • Padmashali, B., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-338. Available at: [Link].

  • Liu, Y., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie, 349(5), 356-362. Available at: [Link].

  • Yurttaş, L., et al. (2018). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 145-154. Available at: [Link].

  • Taylor, E. A., et al. (2017). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 60(2), 705-724. Available at: [Link].

  • Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6299. Available at: [Link].

  • Luo, M., et al. (2024). Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. European Journal of Medicinal Chemistry, 280, 116918. Available at: [Link].

  • Ramadass, V., et al. (2022). Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF-κB in Human Breast Cancer Cells. Molecules, 27(9), 2848. Available at: [Link].

  • Rivkin, A., et al. (2010). Piperazinyl pyrimidine derivatives as potent gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 20(3), 1269-1271. Available at: [Link].

  • Siddesh, M.B., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-338. Available at: [Link].

  • Ayaz, M. F., et al. (2020). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. PLoS One, 15(1), e0227284. Available at: [Link].

  • Al-Ostath, A. I., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry, 6(2), 430-466. Available at: [Link].

  • Wikipedia. Imatinib. Available at: [Link].

  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1585. Available at: [Link].

  • Don, D. O., et al. (2024). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 25(8), 4543. Available at: [Link].

  • Cacciatore, I., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. Pharmaceuticals, 16(12), 1692. Available at: [Link].

  • Al-Dhfyan, A., et al. (2018). A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. Molecules, 23(11), 2959. Available at: [Link].

  • Wikipedia. Pyrimidinylpiperazine. Available at: [Link].

  • Gawale, Y., & Mandhane, P. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. International Journal of Advanced Research, 11(09), 118-124. Available at: [Link].

  • Cools, M., et al. (2010). Synthesis, immunosuppressive activity and structure-activity relationship study of a new series of 4-N-piperazinyl-thieno[2,3-d]pyrimidine analogues. Bioorganic & Medicinal Chemistry Letters, 20(22), 6541-6545. Available at: [Link].

  • Hussain, A., et al. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 28(2), 856. Available at: [Link].

  • Daunch, W. A., et al. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank, 2023(2), M1639. Available at: [Link].

  • Wang, Y., et al. (2019). Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. European Journal of Medicinal Chemistry, 181, 111590. Available at: [Link].

  • De Luca, L., et al. (2024). Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemistryOpen, 13(5), e202400518. Available at: [Link].

  • El-Naggar, M., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1853. Available at: [Link].

  • Hussain, A., et al. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 28(2), 856. Available at: [Link].

  • Al-Masoudi, N. A., et al. (2020). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E)-N-(3-((5-bromothiophen-2-yl)methyleneamino)phenyl)-2,7-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide. ACS Omega, 5(3), 1599-1610. Available at: [Link].

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Application Notes and Protocols for the Scalable Synthesis of 4-Methyl-2-(1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-2-(1-piperazinyl)pyrimidine is a key building block in contemporary medicinal chemistry, finding application in the development of a diverse range of therapeutic agents. Its structural motif is prevalent in molecules targeting various physiological pathways, underscoring the importance of robust and scalable synthetic methods for its production. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for scaling up the synthesis of this versatile intermediate. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure both technical accuracy and practical applicability in a process chemistry setting.

Synthetic Strategy: A Two-Step Approach to Scalability

The most industrially viable and scalable synthesis of this compound is a two-step process. This approach begins with the synthesis of the key intermediate, 2-chloro-4-methylpyrimidine, followed by a nucleophilic aromatic substitution (SNAr) reaction with piperazine. This strategy is favored for its use of readily available starting materials, straightforward reaction conditions, and amenability to large-scale production.

cluster_0 Step 1: Synthesis of 2-Chloro-4-methylpyrimidine cluster_1 Step 2: Nucleophilic Aromatic Substitution Malonamide Malonamide 2,4-dihydroxy-6-methylpyrimidine 2,4-dihydroxy-6-methylpyrimidine Malonamide->2,4-dihydroxy-6-methylpyrimidine + Methyl Acetate, Sodium Methoxide Methyl Acetate Methyl Acetate Sodium Methoxide Sodium Methoxide 2-Chloro-4-methylpyrimidine 2-Chloro-4-methylpyrimidine 2,4-dihydroxy-6-methylpyrimidine->2-Chloro-4-methylpyrimidine + Phosphorus Oxychloride Phosphorus Oxychloride Phosphorus Oxychloride Piperazine Piperazine Target_Molecule This compound 2-Chloro-4-methylpyrimidine_step2 2-Chloro-4-methylpyrimidine 2-Chloro-4-methylpyrimidine_step2->Target_Molecule + Piperazine

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Chloro-4-methylpyrimidine

The synthesis of 2-chloro-4-methylpyrimidine is a critical first step. An efficient method involves the cyclization of malonamide with methyl acetate, followed by chlorination.[1]

Protocol 1: Synthesis of 2,4-dihydroxy-6-methylpyrimidine

This protocol outlines the formation of the pyrimidine ring system from acyclic precursors.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Malonamide 102.09 102.1 g 1.0
Sodium Methoxide 54.02 118.6 g 2.2
Methyl Acetate 74.08 153.7 g 2.07
Methanol 32.04 500 mL -

| Methyl tert-butyl ether (MTBE) | 88.15 | 100 mL | - |

Procedure:

  • To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, add methanol (500 mL) and cool to 0-5 °C.

  • Carefully add sodium methoxide (118.6 g) to the cooled methanol and stir until a clear solution is obtained.

  • Add malonamide (102.1 g) to the reaction mixture and stir.

  • Increase the temperature to 35 °C and add methyl acetate (153.7 g).

  • After the addition is complete, stir for an additional 30 minutes.

  • Heat the reaction mixture to reflux (65-70 °C) and maintain for 15 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to 25-35 °C.

  • Add MTBE (100 mL) dropwise.

  • Cool the mixture to 5-10 °C, stir, and collect the precipitated solid by filtration.

  • Wash the filter cake with MTBE and dry under vacuum to yield 2,4-dihydroxy-6-methylpyrimidine.

Protocol 2: Synthesis of 2-Chloro-4-methylpyrimidine

This protocol details the chlorination of the dihydroxypyrimidine intermediate.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
2,4-dihydroxy-6-methylpyrimidine 126.11 (from previous step) ~1.0
Phosphorus Oxychloride (POCl3) 153.33 144.1 g 0.94
Triethylamine 101.19 55.4 mL 0.4
Dichloromethane (DCM) 84.93 As needed -

| Ice Water | - | As needed | - |

Procedure:

  • In a reaction vessel equipped for handling corrosive reagents, add phosphorus oxychloride (144.1 g).

  • With stirring, add the 2,4-dihydroxy-6-methylpyrimidine from the previous step.

  • Cool the mixture to 5-10 °C.

  • Slowly add triethylamine (55.4 mL) dropwise, maintaining the temperature between 5-10 °C.

  • After the addition, raise the temperature to 100-105 °C and maintain for 4 hours.

  • Monitor the reaction by GC or HPLC.

  • Upon completion, cool the reaction mixture to 0-5 °C.

  • Slowly and carefully quench the reaction by adding it to ice water with vigorous stirring.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-chloro-4-methylpyrimidine. Further purification can be achieved by distillation or crystallization.[1]

Part 2: Synthesis of this compound

This final step involves the nucleophilic aromatic substitution of the chlorine atom on the pyrimidine ring with piperazine. To avoid the common side product of di-substitution on the piperazine, using a protecting group strategy on piperazine is a robust approach for scale-up.[2]

Boc-piperazine Boc-piperazine Condensation Condensation Reaction Boc-piperazine->Condensation 2-chloro-4-methylpyrimidine 2-chloro-4-methylpyrimidine 2-chloro-4-methylpyrimidine->Condensation Base Base (e.g., Na2CO3) Base->Condensation Solvent Solvent (e.g., Water) Solvent->Condensation Intermediate 1-(4-Methyl-pyrimidin-2-yl)-4-Boc-piperazine Condensation->Intermediate Hydrolysis Hydrolysis (Deprotection) Intermediate->Hydrolysis Acid Acid (e.g., HCl) Acid->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Protected piperazine route for synthesis.

Protocol 3: Synthesis of 1-(4-Methyl-pyrimidin-2-yl)-4-Boc-piperazine

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
N-Boc-piperazine 186.25 37.2 g 0.2
2-Chloro-4-methylpyrimidine 128.56 28.3 g 0.22
Sodium Carbonate (Na2CO3) 105.99 23.3 g 0.22

| Water | 18.02 | 300 mL | - |

Procedure:

  • In a reaction vessel, dissolve sodium carbonate (23.3 g) and N-Boc-piperazine (37.2 g) in water (300 mL) at 25 °C.

  • With stirring, add 2-chloro-4-methylpyrimidine (28.3 g) in portions.

  • Continue stirring at 25 °C for 3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, a white solid will precipitate. Collect the solid by filtration.

  • Wash the filter cake with a small amount of water.

  • Dry the solid in an oven to obtain 1-(4-methyl-pyrimidin-2-yl)-4-Boc-piperazine.[2]

Protocol 4: Deprotection to Yield this compound

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
1-(4-Methyl-pyrimidin-2-yl)-4-Boc-piperazine 278.36 (from previous step) ~0.2
Hydrochloric Acid (1 M) 36.46 220 mL 0.22

| Ethanol | 46.07 | As needed | - |

Procedure:

  • To a reaction vessel, add the 1-(4-methyl-pyrimidin-2-yl)-4-Boc-piperazine from the previous step.

  • Add 1 M hydrochloric acid (220 mL) and stir the mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure until dry.

  • Recrystallize the resulting solid from ethanol to obtain the hydrochloride salt of this compound as a white solid.[2]

  • For the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., NaOH solution) and extracted with an organic solvent.

Scale-Up Considerations and Process Optimization

ParameterLaboratory ScalePilot/Production ScaleRationale for Change
Reaction Vessel Round-bottom flaskJacketed glass-lined or stainless steel reactorBetter temperature control, safer for larger volumes.
Agitation Magnetic stirrerMechanical overhead stirrerEnsures efficient mixing in larger volumes and with slurries.
Temperature Control Heating mantle/ice bathAutomated heating/cooling systemPrecise and uniform temperature control is critical for reproducibility and safety.
Reagent Addition Manual additionDosing pumpsControlled and consistent addition rates, crucial for managing exotherms.
Work-up Separatory funnelLiquid-liquid extraction unit/centrifugeEfficient and safe handling of large volumes of immiscible liquids.
Isolation Filtration (Büchner funnel)Centrifuge/Filter-dryerFaster and more efficient solid-liquid separation and drying.
Purification Column chromatographyCrystallization/DistillationMore economical and practical for large quantities.

Analytical Methods for Quality Control

Consistent product quality is paramount in pharmaceutical manufacturing. The following analytical techniques are recommended for monitoring the synthesis and ensuring the purity of the final product.

Analytical TechniquePurpose
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction conversion and final product purity.
Gas Chromatography (GC) Analysis of volatile intermediates and residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) Structural confirmation of intermediates and the final product.
Mass Spectrometry (MS) Molecular weight confirmation of intermediates and the final product.

Safety Precautions

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Sodium methoxide is corrosive and flammable. Handle with care and avoid contact with skin and eyes.

  • Triethylamine is flammable and has a strong odor. Use in a well-ventilated area.

  • The chlorination reaction with phosphorus oxychloride can be exothermic. Ensure adequate cooling and controlled addition of reagents.

  • The quenching of phosphorus oxychloride with water is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood with appropriate safety measures in place.

Conclusion

The presented two-step synthesis of this compound, proceeding through a 2-chloro-4-methylpyrimidine intermediate and utilizing a Boc-protected piperazine, offers a robust and scalable route suitable for industrial production. By carefully controlling reaction parameters and implementing appropriate analytical and safety protocols, high-purity material can be consistently manufactured. The detailed protocols and scale-up considerations provided in these application notes serve as a valuable resource for scientists and engineers in the pharmaceutical and chemical industries.

References

  • Vertex AI Search, Synthesis of Pyrimidine Incorporated Piperazine Deriv
  • Guidechem, What are the synthesis and applic
  • ChemicalBook, 2-(1-Piperazinyl)pyrimidine synthesis.
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  • Guidechem, How to Prepare 2-Chloro-4-Methylpyrimidine?.
  • ResearchGate, Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.
  • Google Patents, WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4)
  • Tokyo Chemical Industry (India) Pvt. Ltd., 2-Chloro-4-methylpyrimidine 13036-57-2.
  • Google Patents, Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Thieme Chemistry, Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
  • ResearchGate, SCHEME 1: Synthetic route for the pyrimidinyl piperazine deriv
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  • Sigma-Aldrich, 1-(2-Pyrimidyl)piperazine 98 20980-22-7.
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  • PrepChem.com, Synthesis of 2-(1-piperazinyl)pyrimidine.
  • ChemicalBook, Pyrimidine,4-methyl-2-(1-piperazinyl)-(9CI) | 59215-36-0.
  • Google Patents, CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
  • PubMed, Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)
  • Google Patents, US2919275A - Purific
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  • Google Patents, CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.

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Application Notes and Protocols for the Experimental Use of Pyrimidine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrimidine Scaffold in Enzyme Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic molecules with a broad range of biological activities.[1][2] Its ability to form multiple hydrogen bonds and engage in various molecular interactions makes it an ideal framework for designing potent and selective enzyme inhibitors.[2] This guide provides an in-depth exploration of the experimental application of pyrimidine derivatives as inhibitors for three critical classes of enzymes: Protein Kinases, Dihydrofolate Reductase (DHFR), and Dihydroorotate Dehydrogenase (DHODH).

These application notes are designed for researchers, scientists, and drug development professionals. The protocols herein are presented not merely as a sequence of steps but as self-validating systems, with an emphasis on the rationale behind experimental design and the inclusion of essential controls to ensure data integrity.

I. Pyrimidine Derivatives as Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their deregulation is a hallmark of many diseases, particularly cancer, making them a major target for therapeutic intervention.[1] Pyrimidine-based compounds are bioisosteres of the purine scaffold of ATP, enabling them to act as competitive inhibitors in the ATP-binding pocket of kinases.[1][3]

Scientific Rationale and Mechanism

The 2,4-diaminopyrimidine and related scaffolds are particularly effective at mimicking the hinge-binding motif of ATP, forming key hydrogen bonds with the kinase backbone.[4] Substitutions at various positions on the pyrimidine ring allow for the fine-tuning of selectivity and potency against specific kinases, such as Aurora kinases, Bruton's Tyrosine Kinase (BTK), and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][3][5][6]

Experimental Workflow for Kinase Inhibition

A typical workflow for evaluating a novel pyrimidine-based kinase inhibitor involves a multi-tiered approach, starting from biochemical assays to confirm direct enzyme inhibition and progressing to cell-based assays to assess cellular potency and target engagement.

Kinase_Inhibition_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays biochem_start Synthesized Pyrimidine Derivative enzymatic_assay In Vitro Enzymatic Assay (e.g., HTRF, Radiometric) biochem_start->enzymatic_assay Test Compound ic50_determination IC50 Determination enzymatic_assay->ic50_determination Dose-Response Data cell_culture Cancer Cell Line Culture ic50_determination->cell_culture Lead Compound Selection cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_culture->cell_viability Compound Treatment target_engagement Target Engagement Assay (e.g., NanoBRET) cell_culture->target_engagement western_blot Western Blot (Phospho-protein levels) cell_culture->western_blot caption Workflow for Kinase Inhibitor Evaluation.

Caption: Workflow for Kinase Inhibitor Evaluation.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a common method for determining the in vitro potency (IC50) of a pyrimidine derivative against a target kinase.

Principle: HTRF is a robust, high-throughput screening method that measures the phosphorylation of a substrate by a kinase. The assay uses two antibodies, one labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2). When the substrate is phosphorylated, the antibodies bind, bringing the donor and acceptor into close proximity and generating a FRET signal. An inhibitor will prevent this phosphorylation, leading to a decrease in the HTRF signal.

Materials:

  • Purified recombinant kinase

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (consult manufacturer's recommendations)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-d2

  • Test pyrimidine derivative (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test pyrimidine derivative and the positive control in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate. Include DMSO-only wells as a negative control (100% activity).

  • Enzyme and Substrate Preparation: Prepare a mix of the kinase and biotinylated substrate in the assay buffer.

  • Reaction Initiation: Add the enzyme/substrate mix to the wells containing the compounds.

  • ATP Addition: Prepare an ATP solution in the assay buffer. Add this solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Add a pre-mixed solution of the Europium-labeled antibody and Streptavidin-d2 to stop the reaction and initiate the detection process.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at both the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: NanoBRET™ Cellular Target Engagement Assay

This protocol assesses whether the pyrimidine derivative can bind to its intended kinase target within a live cell environment.[7]

Principle: The NanoBRET™ assay measures the binding of a test compound to a target protein in living cells. The target kinase is expressed as a fusion with the bright NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. If the test compound enters the cell and binds to the kinase, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

Materials:

  • Human cell line (e.g., HEK293)

  • Plasmid DNA for NanoLuc®-kinase fusion protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer

  • Test pyrimidine derivative

  • Positive control inhibitor

  • White, tissue culture-treated 96-well plates

  • Luminescence plate reader with BRET filters

Procedure:

  • Transfection: Transfect the cells with the NanoLuc®-kinase fusion plasmid and plate them in the 96-well plates. Incubate for 24 hours.

  • Compound and Tracer Preparation: Prepare serial dilutions of the test compound and a constant concentration of the fluorescent tracer in Opti-MEM®.

  • Cell Treatment: Add the compound/tracer mix to the cells. Include wells with tracer only (no inhibitor) and wells with cells only (no tracer, no inhibitor) as controls.

  • Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to all wells.

  • Data Acquisition: Read the plate immediately on a BRET-capable plate reader, measuring both donor (NanoLuc®) and acceptor (Tracer) signals.

  • Data Analysis: Calculate the BRET ratio. Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value, which reflects the compound's potency in a cellular context.[7]

II. Pyrimidine Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[8][9] THF is an essential cofactor in the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell proliferation.[8][10] Inhibition of DHFR leads to a depletion of these building blocks, resulting in cell cycle arrest and apoptosis.[10][11] Pyrimidine-based antifolates, like methotrexate, are widely used in cancer chemotherapy.[9]

Scientific Rationale and Mechanism

Many DHFR inhibitors are 2,4-diaminopyrimidine derivatives.[9] They act as competitive inhibitors by mimicking the binding of the natural substrate, DHF, to the active site of the enzyme. The high affinity of these inhibitors for DHFR effectively blocks the folate pathway.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide_Syn Purine & Thymidylate Synthesis THF->Nucleotide_Syn DHFR->THF Product DNA_Syn DNA Synthesis & Cell Proliferation Nucleotide_Syn->DNA_Syn Inhibitor Pyrimidine Derivative (e.g., Methotrexate) Inhibitor->DHFR Inhibition caption DHFR Inhibition by Pyrimidine Derivatives.

Caption: DHFR Inhibition by Pyrimidine Derivatives.

Protocol 3: Spectrophotometric DHFR Enzyme Inhibition Assay

This protocol details a continuous spectrophotometric assay to measure the inhibitory activity of pyrimidine derivatives on DHFR.[8]

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+. An inhibitor will slow down this reaction rate.

Materials:

  • Recombinant human DHFR

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test pyrimidine derivative (dissolved in DMSO)

  • Methotrexate (positive control)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer with kinetic reading capability at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, the test compound, and methotrexate in the appropriate solvents.

  • Assay Setup: In a 96-well plate, add the assay buffer, NADPH, and various concentrations of the test compound or controls. Include a no-inhibitor control.

  • Enzyme Addition: Add a defined amount of DHFR enzyme to each well to initiate a pre-incubation period (e.g., 5 minutes at 25°C).

  • Reaction Initiation: Start the reaction by adding DHF to all wells.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

III. Pyrimidine Derivatives as Dihydroorotate Dehydrogenase (DHODH) Inhibitors

DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[12] It catalyzes the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of pyrimidine nucleotides required for DNA and RNA synthesis.[13] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway, making DHODH an attractive target for anticancer and immunosuppressive drugs.[12][13]

Scientific Rationale and Mechanism

Pyrimidine analogs of the natural substrate, dihydroorotate, can act as potent inhibitors of DHODH.[12] By blocking this key step, these compounds deplete the cellular pool of pyrimidines, leading to cell growth arrest.

Protocol 4: Cell Painting Assay for Phenotypic Profiling of DHODH Inhibitors

The Cell Painting assay is a powerful high-content imaging method used for unbiased morphological profiling of cells after compound treatment.[13] It can identify the phenotypic signature of DHODH inhibition.

Principle: Cells are treated with the test compound and then stained with a cocktail of fluorescent dyes that label different cellular compartments (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton). Automated microscopy and image analysis are used to extract hundreds of morphological features. Compounds with similar mechanisms of action are expected to produce similar morphological fingerprints.[13]

Materials:

  • Human cell line (e.g., U-2 OS)

  • Test pyrimidine derivative

  • Known DHODH inhibitor (e.g., Brequinar) as a positive control

  • Cell Painting dye cocktail (e.g., Hoechst for nucleus, Phalloidin for actin, MitoTracker for mitochondria)

  • High-content imaging system

  • Image analysis software (e.g., CellProfiler)

Procedure:

  • Cell Plating and Treatment: Plate cells in multi-well imaging plates. After 24 hours, treat with a range of concentrations of the test pyrimidine derivative and controls. Incubate for 48-72 hours.

  • Staining: Fix, permeabilize, and stain the cells with the dye cocktail according to established protocols.

  • Imaging: Acquire images of the stained cells using an automated high-content microscope.

  • Image Analysis: Use image analysis software to segment the cells and extract a wide range of quantitative features related to cell and organelle morphology.

  • Data Analysis: Compare the morphological profile generated by the test compound to a reference library of profiles from compounds with known mechanisms of action. A profile similar to that of Brequinar would strongly suggest DHODH inhibition.

Validation Step: To confirm that the observed phenotype is due to pyrimidine biosynthesis inhibition, a rescue experiment can be performed. Supplementing the cell culture medium with uridine (a downstream product) should reverse the cytotoxic or anti-proliferative effects of a true DHODH inhibitor.[13]

IV. Data Presentation: Comparative Analysis of Inhibitors

Summarizing quantitative data in a structured format is crucial for comparing the potency of different compounds.

Table 1: Comparative Potency of Pyrimidine-Based Kinase Inhibitors

InhibitorTarget KinaseIC50 (nM, Enzymatic)IC50 (nM, Cellular)Inhibition Type
Compound X Aurora A15150Reversible
Alisertib Aurora A1.2[3]-Reversible
Barasertib Aurora B0.37[3]-Reversible
Ibrutinib BTK0.5[6]-Irreversible[6]
Gefitinib EGFR--Reversible[5]

Table 2: Comparative Potency of Pyrimidine-Based Metabolic Enzyme Inhibitors

InhibitorTarget EnzymeIC50 (µM)Reference DrugIC50 (µM)
Compound Y hDHFR2.41[10]Methotrexate0.11[10]
Compound Z hDHFR0.20[11]Methotrexate0.22[11]
Brequinar DHODH---
Teriflunomide DHODH---

V. Trustworthiness and Self-Validation

Every protocol described must be conducted with a rigorous set of controls to ensure the validity of the results.

  • Positive Controls: A known inhibitor for the target enzyme (e.g., Staurosporine for kinases, Methotrexate for DHFR) must be included in every assay to confirm that the assay system is responsive to inhibition.

  • Negative Controls: A vehicle control (e.g., DMSO) is essential to define the baseline of 0% inhibition and 100% enzyme activity.

  • Counter-screens: To assess selectivity, lead compounds should be tested against a panel of related enzymes. For example, a purported Aurora A inhibitor should be tested against Aurora B and other kinases.[14]

  • Orthogonal Assays: Validating a hit using a different assay format (e.g., confirming an HTRF hit with a radiometric assay) adds confidence to the data.[14]

By adhering to these principles, researchers can generate reliable and reproducible data, forming a solid foundation for further drug development efforts.

References

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  • National Institutes of Health. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
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  • Ialongo, D., et al. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S.; 2023.
  • Chi, Y.-H., et al. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI; 2021.
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  • Full article: Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Taylor & Francis Online; 2023.
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  • Sorivudine. Wikipedia.
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  • Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ACS Omega; 2022.
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Application Notes and Protocols for the Evaluation of 4-Methyl-2-(1-piperazinyl)pyrimidine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular signaling pathways, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, making the discovery of potent and selective kinase inhibitors a paramount goal for researchers.[1] The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of many successful kinase inhibitors due to its ability to mimic the adenine ring of ATP and establish key hydrogen bond interactions within the kinase active site.[3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of 4-Methyl-2-(1-piperazinyl)pyrimidine, a representative member of the pyrimidine-piperazine class of compounds, in kinase inhibition assays. While this specific molecule is used as a model, the principles and protocols described herein are broadly applicable to other small molecule kinase inhibitors with similar structural motifs. These compounds have shown promise in inhibiting a range of kinases, including but not limited to Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and Janus Kinase 2 (JAK2).[4][5][6][7][8]

Our focus will be on providing not just step-by-step protocols, but also the underlying scientific rationale for experimental design, data interpretation, and troubleshooting. We will cover both direct enzymatic (biochemical) assays and cell-based assays to provide a comprehensive framework for evaluating inhibitor potency and cellular efficacy.

Part 1: Foundational Principles of Kinase Inhibition Assays

The initial step in characterizing a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of a purified kinase.[9] This is typically followed by cellular assays to confirm its activity in a more physiologically relevant context.[10]

Biochemical Assays: Direct Measurement of Enzyme Inhibition

Biochemical assays are essential for quantifying the direct inhibitory effect of a compound on a kinase.[9][11] These assays measure the reduction in the rate of phosphorylation of a substrate by the kinase in the presence of the inhibitor. The most common output of these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce kinase activity by 50%.[9]

There are several formats for biochemical kinase assays, each with its own advantages and disadvantages.[1][9] A widely used and robust method is the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[2][11] A decrease in ADP production is directly proportional to the level of kinase inhibition.[11]

Key Considerations for Biochemical Assays:

  • ATP Concentration: The concentration of ATP used in the assay can significantly impact the apparent IC50 value for ATP-competitive inhibitors. It is often recommended to perform the assay at an ATP concentration close to the Michaelis constant (Km) of the kinase to obtain a more physiologically relevant IC50.

  • Enzyme and Substrate Concentrations: These should be optimized to ensure the reaction is in the linear range and to avoid substrate depletion.[12]

  • DMSO Tolerance: Test compounds are typically dissolved in DMSO. It is crucial to determine the maximum concentration of DMSO that does not interfere with the assay.[12]

Cellular Assays: Assessing Target Engagement and Phenotypic Effects

While biochemical assays are crucial for determining direct enzyme inhibition, they do not fully recapitulate the complex environment of a living cell. Cellular assays are therefore a critical next step to:

  • Confirm Target Engagement: Determine if the compound can enter the cell and bind to its intended kinase target.

  • Assess Cellular Potency: Measure the concentration of the compound required to inhibit the kinase signaling pathway in a cellular context.

  • Evaluate Phenotypic Consequences: Observe the downstream effects of kinase inhibition, such as inhibition of cell proliferation or induction of apoptosis.[10]

A common method for assessing cellular kinase inhibition is to measure the phosphorylation status of a known downstream substrate of the target kinase using techniques like Western blotting or ELISA-based assays.[10]

Part 2: Experimental Protocols

The following protocols provide a detailed, step-by-step guide for evaluating this compound in both biochemical and cellular kinase inhibition assays.

Protocol 1: Biochemical Kinase Inhibition Assay using ADP-Glo™

This protocol is designed to determine the IC50 value of this compound against a target kinase.

Materials:

  • This compound

  • Purified recombinant target kinase (e.g., Aurora A, EGFR)

  • Kinase-specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP

  • Kinase reaction buffer

  • DMSO

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM).

    • Further dilute these compound solutions in the kinase reaction buffer to achieve the final desired concentrations in the assay, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted compound solutions or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).[11]

    • Add 2.5 µL of a 2X solution of the target kinase and its substrate in the kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (at the Km concentration for the specific kinase).

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.[13]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and provide luciferase/luciferin for light generation.[13]

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[14]

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the high (0% inhibition, DMSO control) and low (100% inhibition, potent inhibitor control) signals.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for Biochemical Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Add_Compound Add compound/controls to 384-well plate Compound_Prep->Add_Compound Reagent_Prep Prepare 2X solutions of kinase, substrate, and ATP Add_Kinase_Substrate Add kinase and substrate Reagent_Prep->Add_Kinase_Substrate Start_Reaction Initiate reaction with ATP and incubate Add_Kinase_Substrate->Start_Reaction Stop_Reaction Stop reaction with ADP-Glo™ Reagent Start_Reaction->Stop_Reaction Detect_Signal Add Kinase Detection Reagent and incubate Stop_Reaction->Detect_Signal Read_Plate Measure luminescence Detect_Signal->Read_Plate Calculate_Inhibition Calculate % inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Plot dose-response curve and determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow of the biochemical kinase inhibition assay.

Protocol 2: Cellular Target Engagement and Phosphorylation Inhibition Assay

This protocol uses Western blotting to assess the ability of this compound to inhibit the phosphorylation of a downstream target of the kinase in a cellular context.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase (e.g., a cell line with amplified Aurora A).

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total protein.

  • Secondary antibody conjugated to horseradish peroxidase (HRP)

  • Enhanced chemiluminescence (ECL) substrate

  • Protein electrophoresis and blotting equipment

Methodology:

  • Cell Culture and Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a predetermined time (e.g., 2, 6, or 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the proteins.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the antibody against the total protein to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities for both the phosphorylated and total protein.

    • Normalize the phosphorylated protein signal to the total protein signal for each sample.

    • Determine the concentration-dependent inhibition of substrate phosphorylation.

Signaling Pathway Inhibition Visualization

G Compound This compound Kinase Target Kinase (e.g., Aurora A) Compound->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation) pSubstrate->Cellular_Response

Caption: Inhibition of a kinase signaling pathway.

Part 3: Data Presentation and Interpretation

Quantitative Data Summary

The results from the kinase inhibition assays should be summarized in a clear and concise manner.

Table 1: Example Biochemical Inhibition Data for this compound

Kinase TargetIC50 (nM)
Aurora A50
Aurora B250
EGFR>10,000
JAK2800
PI3Kα>10,000

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpreting the Results
  • Potency: The IC50 value from the biochemical assay provides a measure of the compound's potency against the purified enzyme. Lower IC50 values indicate higher potency.

  • Selectivity: By testing the compound against a panel of kinases, a selectivity profile can be established. A compound that is significantly more potent against one kinase compared to others is considered selective. In the example table, the compound shows selectivity for Aurora A over the other tested kinases.

  • Cellular Activity: A decrease in the phosphorylation of the downstream substrate in the cellular assay confirms that the compound is cell-permeable and can engage its target in a cellular environment. The concentration required to achieve this inhibition in cells (cellular IC50) can be compared to the biochemical IC50 to assess factors such as cell permeability and potential for off-target effects.

Conclusion and Future Directions

The protocols and principles outlined in this application note provide a robust framework for the initial characterization of this compound and related compounds as kinase inhibitors. Successful demonstration of potent and selective inhibition in both biochemical and cellular assays would warrant further investigation, including:

  • Mechanism of Action Studies: To determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.[9]

  • Broader Kinome Profiling: To more comprehensively assess the selectivity of the compound against a larger panel of kinases.[9]

  • In Vivo Efficacy Studies: To evaluate the therapeutic potential of the compound in animal models of disease.

By following a systematic and well-reasoned experimental approach, researchers can effectively evaluate the potential of novel pyrimidine-based compounds as next-generation kinase inhibitors.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]

  • Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors. PubMed. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. PubMed. Available at: [Link]

  • N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. NCBI. Available at: [Link]

  • Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. PubMed. Available at: [Link]

  • Selected anticancer agents with piperazine and pyrimidine rings. ResearchGate. Available at: [Link]

  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. PubMed. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: [Link]

Sources

Application Note: Formulation Strategies for Preclinical Administration of 4-Methyl-2-(1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 4-Methyl-2-(1-piperazinyl)pyrimidine, a novel investigational compound, for in vivo animal studies. The primary challenge in preclinical development is ensuring consistent and maximal drug exposure to accurately assess safety and efficacy.[1] This note details a systematic, step-by-step approach, beginning with fundamental physicochemical characterization and solubility screening, and extending to the preparation and stability testing of various formulation types, including aqueous solutions, co-solvent systems, and suspensions. The protocols are designed to be self-validating, emphasizing the scientific rationale behind each step to empower researchers to make informed decisions tailored to their specific experimental needs.

Introduction: The Formulation Imperative

This compound is a heterocyclic organic compound featuring a pyrimidine core substituted with a piperazine moiety. This structure imparts specific chemical properties that are critical for formulation design. The success of any preclinical animal study hinges on the ability to administer the test article in a safe, tolerable, and bioavailable manner. An inappropriate or unstable formulation can lead to variable drug exposure, inaccurate pharmacokinetic and toxicological data, and ultimately, the failure of a promising drug candidate.[2]

The objective of a robust formulation strategy is threefold: 1) to optimize drug exposure in the target tissue(s), 2) to ensure the accuracy and reproducibility of dose delivery, and 3) to minimize any adverse effects or toxicity stemming from the vehicle itself.[3] This guide addresses these objectives by presenting a logical workflow for developing a suitable formulation for this compound.

Physicochemical Profile and Formulation Implications

A thorough understanding of the active pharmaceutical ingredient's (API) properties is the cornerstone of formulation development.[2] Key characteristics of this compound are summarized below.

PropertyValueImplication for FormulationSource
CAS Number 59215-36-0Unique identifier for sourcing and regulatory purposes.[4]
Molecular Formula C₉H₁₄N₄---N/A
Molecular Weight 178.24 g/mol Required for all concentration and dosing calculations.N/A
Melting Point 45-48°CLow melting point suggests good potential for solubility in organic solvents and lipids.[4]
Predicted pKa 8.68 ± 0.10The compound is basic. This indicates that solubility in aqueous media can likely be significantly increased by lowering the pH to form a salt.[4]
Appearance SolidStandard handling procedures for a solid API are required.[4]
Storage 2-8°C, protect from lightIndicates potential sensitivity to temperature and light, which must be considered during formulation and stability testing.[4]

The basic nature of the piperazine moiety (predicted pKa ~8.68) is the most critical factor for initial formulation attempts. It strongly suggests that pH adjustment is a viable and primary strategy for achieving solubilization in aqueous vehicles.

A Systematic Approach to Formulation Development

We advocate for a structured, tiered approach to formulation development. The process begins with broad solubility screening to identify the most promising vehicle systems, followed by the preparation and refinement of the chosen formulation type.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Selection & Preparation cluster_2 Phase 3: Validation start API Physicochemical Characterization sol_screen Protocol 1: Solubility Screening in Common Preclinical Vehicles start->sol_screen decision Is Required Dose Soluble in an Aqueous Vehicle? sol_screen->decision sol_prep Strategy 1: Aqueous Solution (Protocol 2: pH-Adjusted) decision->sol_prep Yes cosolvent_decision Is Solubility Achieved in Co-solvent System? decision->cosolvent_decision No stability Protocol 5: Formulation Stability Assessment sol_prep->stability cosolvent_prep Strategy 2: Co-Solvent Formulation (Protocol 3) cosolvent_decision->cosolvent_prep Yes susp_prep Strategy 3: Suspension Formulation (Protocol 4) cosolvent_decision->susp_prep No cosolvent_prep->stability susp_prep->stability final Final Formulation Ready for Dosing stability->final

Caption: Systematic workflow for preclinical formulation development.
Protocol 1: Solubility Screening

Objective: To determine the approximate solubility of this compound in a panel of commonly used and well-tolerated preclinical vehicles.

Rationale: This initial screen is a critical data-gathering step that dictates all subsequent formulation efforts. By testing a range of vehicles with different properties (aqueous, non-aqueous, surfactant-based), a clear path to a suitable formulation can be identified efficiently.

Materials:

  • This compound

  • Calibrated analytical balance

  • Vortex mixer and/or magnetic stirrer

  • Glass vials (e.g., 4 mL)

  • Vehicle Panel (see table below)

Procedure:

  • Weigh approximately 10-20 mg of the API into a series of labeled glass vials. Record the exact weight.

  • Add a small, precise volume of the first vehicle (e.g., 200 µL) to the corresponding vial.

  • Vortex or stir the mixture vigorously for 10-15 minutes at ambient temperature.

  • Visually inspect for complete dissolution. The solution should be clear and free of any visible particulates.

  • If the API has dissolved, add another aliquot of the API and repeat step 3. Continue this process until the API no longer dissolves.

  • Calculate the approximate solubility in mg/mL for each vehicle.

  • Record observations on appearance (e.g., color, clarity, presence of precipitate).

Recommended Vehicle Screening Panel:

Vehicle ClassSpecific VehicleRationale & Considerations
Aqueous (Buffered) Phosphate-Buffered Saline (PBS), pH 7.4Represents physiological pH. Low solubility expected without pH modification.
Aqueous (Acidic) 0.1 M Citrate Buffer, pH 3.0Evaluates the impact of acidic pH on solubility, leveraging the compound's basic pKa.
Aqueous (Suspending) 0.5% (w/v) Carboxymethylcellulose (CMC) in waterA standard, well-tolerated vehicle for aqueous suspensions.[5][6]
Co-solvents Polyethylene Glycol 400 (PEG-400)A common, water-miscible solvent for poorly soluble compounds.[7]
Propylene Glycol (PG)Another widely used co-solvent. Can cause side effects at high concentrations.[5]
20% Hydroxypropyl-β-cyclodextrin (HP-β-CD)A complexing agent used to enhance aqueous solubility of lipophilic compounds.[3]
Surfactant 5% Tween® 80 in waterA non-ionic surfactant used to improve wetting and create micellar solutions.[8]
Lipid Sesame Oil or Corn OilFor evaluating potential lipid-based formulations, suitable for oral or subcutaneous routes.

Formulation Strategies and Step-by-Step Protocols

Strategy 1: pH-Adjusted Aqueous Solution

Rationale: This is the most straightforward and often preferred approach for basic compounds. By adding an acid, the API is converted into a more soluble salt in situ. This method avoids potentially toxic co-solvents and results in a formulation that is easy to administer and generally well-tolerated.

Protocol 2: Preparation of a 10 mg/mL pH-Adjusted Saline Solution

Objective: To prepare a clear, sterile-filterable aqueous solution of the compound for parenteral or oral administration.

Materials:

  • This compound

  • Sterile Saline (0.9% NaCl) for Injection

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH) (for back-titration if needed)

  • Calibrated pH meter

  • Volumetric flasks and magnetic stirrer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Vehicle Preparation: Add approximately 80% of the final required volume of saline to a volumetric flask equipped with a magnetic stir bar.

  • API Addition: Weigh the required amount of this compound for the target concentration (e.g., 100 mg for 10 mL) and add it to the saline. A cloudy suspension will form.

  • pH Adjustment: Begin stirring. Slowly add 1 M HCl dropwise to the suspension. Monitor the mixture visually. As the pH drops, the solid will begin to dissolve.

  • Solubilization & pH Check: Continue adding HCl until the solution is completely clear. Measure the pH. A target pH of 3-5 is often suitable for stability and tolerability. Avoid excessively low pH (<2.5) if possible.

  • Final Volume Adjustment: Once the API is fully dissolved and the target pH is reached, add saline to bring the solution to the final desired volume (QS). Stir for another 15 minutes to ensure homogeneity.

  • Quality Control (QC): Visually inspect the final solution to ensure it is free of particulates. Re-measure the final pH and record it.

  • Sterilization (for parenteral use): Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile container.

  • Storage: Store at 2-8°C, protected from light, as recommended for the API.[4]

Strategy 2: Co-Solvent Formulation

Rationale: If the required concentration cannot be achieved through pH modification alone, or if a non-aqueous formulation is desired, a co-solvent system is the next logical step. Co-solvents like PEG-400 work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[7] It is crucial to use the minimum amount of co-solvent necessary and to be aware of its potential for in vivo side effects.[5][6]

Protocol 3: Preparation of a 20% PEG-400 / 80% Saline Formulation

Objective: To prepare a solution for an API that has limited aqueous solubility but is soluble in PEG-400.

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG-400)

  • Sterile Saline (0.9% NaCl)

  • Glass beaker, graduated cylinders, magnetic stirrer

Procedure:

  • API Solubilization: Weigh the required amount of API and place it in a glass beaker. Add the required volume of PEG-400 (e.g., for a 10 mL final volume, use 2 mL of PEG-400).

  • Mixing: Place the beaker on a magnetic stirrer and stir until the API is completely dissolved in the PEG-400. Gentle warming (to ~40°C) may be used to expedite dissolution but should be done cautiously and tested for stability.

  • Aqueous Phase Addition: Slowly add the saline (8 mL for a 10 mL final volume) to the PEG-400/API solution while stirring continuously. The API should remain in solution. If precipitation occurs, a higher percentage of co-solvent may be required.

  • Homogenization: Continue stirring for 15-20 minutes to ensure a homogenous solution.

  • Quality Control (QC): Visually inspect the final solution for clarity and absence of precipitation.

  • Storage: Store at controlled room temperature or 2-8°C, protected from light. Note: Some PEG formulations can become more viscous upon refrigeration.

Strategy 3: Aqueous Suspension

Rationale: For very poorly soluble compounds or when a very high dose is required, a suspension is the only viable option. The goal is to create a homogenous dispersion of fine API particles in a vehicle, maintained by a suspending agent like carboxymethylcellulose (CMC). This ensures uniform dosing.

Protocol 4: Preparation of a 0.5% CMC / 0.1% Tween® 80 Suspension

Objective: To prepare a uniform, re-suspendable formulation for oral gavage.

Materials:

  • This compound (micronized, if available)

  • Sodium Carboxymethylcellulose (CMC, low viscosity)

  • Tween® 80 (Polysorbate 80)

  • Purified Water

  • Mortar and pestle

  • Homogenizer (optional, but recommended)

Procedure:

  • Vehicle Preparation: Prepare the 0.5% CMC vehicle by slowly sprinkling the CMC powder into vigorously stirring purified water. Allow 2-4 hours for it to fully hydrate and form a clear, viscous solution. Add Tween® 80 to a final concentration of 0.1% and mix well.

  • Wetting the API: Weigh the required amount of API. In a mortar, add a few drops of the vehicle to the API powder and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to prevent clumping.

  • Geometric Dilution: Gradually add more of the CMC/Tween vehicle to the paste in small portions, mixing thoroughly after each addition, until the suspension is uniform and easily pourable.

  • Homogenization: For best results, use a high-shear homogenizer to reduce particle size and ensure a uniform dispersion.

  • Final Volume: Transfer the suspension to a graduated cylinder and add vehicle to the final volume (QS). Transfer to a suitable storage container.

  • Quality Control (QC): The final product should be a uniform, milky suspension. It should not have large clumps or rapid settling.

  • Dosing Instructions: Always include the instruction "Shake well before use" on the container.

Formulation Stability: Ensuring Data Integrity

Stability testing is not optional; it is a required component of preclinical studies to ensure the API remains at the target concentration and does not degrade over the course of the experiment.[9][10]

G prep Prepare Formulation (Protocols 2, 3, or 4) t0 Time = 0 - Sample for analysis (potency) - Record appearance, pH prep->t0 storage Store aliquots under intended conditions (e.g., Room Temp, 2-8°C) t0->storage tx Time = X hours (e.g., 4h, 24h, 48h) - Sample for analysis - Record appearance, pH storage->tx compare Compare Results to T=0 and Acceptance Criteria (e.g., 90-110% of initial conc.) tx->compare pass Formulation is Stable for X hours compare->pass Pass fail Formulation is Unstable (Reformulate or use immediately) compare->fail Fail

Caption: General workflow for a short-term preclinical stability study.
Protocol 5: Short-Term "In-Use" Stability Assessment

Objective: To confirm the physical and chemical stability of the final formulation under conditions mimicking its preparation and use during an animal study.

Procedure:

  • Prepare a batch of the final formulation as per the selected protocol.

  • Time Zero (T=0): Immediately after preparation, pull a sample for analysis by a validated analytical method (e.g., HPLC-UV) to determine the initial concentration. Also, record the physical appearance (e.g., "clear, colorless solution") and pH.

  • Storage: Store the bulk formulation under the intended storage conditions (e.g., on the benchtop at ambient temperature, or refrigerated at 2-8°C).

  • Subsequent Timepoints: At predetermined intervals (e.g., 4 hours, 8 hours, 24 hours), remove another aliquot from the stored formulation.

  • Analysis: For each timepoint, thoroughly mix the formulation before sampling, record its physical appearance and pH, and analyze for API concentration.

  • Data Evaluation: Compare the results from all timepoints to the T=0 data. The formulation is typically considered stable if the concentration remains within ±10% of the initial value and there are no significant changes in physical appearance (e.g., precipitation, color change).[9]

Example Stability Data Table:

TimepointStorage ConditionAppearancepHConcentration (mg/mL)% of Initial Conc.
T=0 N/AClear, colorless solution4.110.1100%
T=4h Room TemperatureClear, colorless solution4.19.998.0%
T=24h 2-8°CClear, colorless solution4.210.099.0%

Safety and Handling Precautions

While specific toxicity data for this compound is not widely available, related piperazinyl-pyrimidine compounds may cause skin and eye irritation or damage.[11][12] Therefore, standard laboratory precautions are required.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Handling: Handle the API powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

Conclusion

The successful formulation of this compound for animal studies is readily achievable through a systematic, data-driven approach. The compound's basic nature strongly suggests that pH-adjusted aqueous solutions should be the primary strategy investigated. Should solubility or dose requirements preclude this, co-solvent systems or aqueous suspensions provide viable alternatives. Each protocol presented herein is a self-validating system, with integrated QC checks and a mandatory final stability assessment to ensure the delivery of accurate, consistent, and reliable data in subsequent preclinical evaluations.

References

  • Preclinical Dose-Formulation Stability. Pharmaceutical Technology. [Link]

  • Vehicles for Animal Studies. Gad Consulting Services. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Formulations and Clinical Uses of Pyrimidine Compounds in Domestic Animals. ResearchGate. [Link]

  • Animal Dosing Vehicle Selection. Crystal Pharmatech Co., Ltd. [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]

  • Stability Testing – Onsite Preclinical Services to Support Your Product Development. Natoli Scientific. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. [Link]

  • Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. [Link]

  • Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate. [Link]

  • Stability Studies in Pharmaceuticals. CMC Pharma. [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. ResearchGate. [Link]

  • Importance of Preformulation Studies In Drug Development. UPM Pharmaceuticals. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • SAFETY DATA SHEET. AFG Bioscience. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-2-(1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-(1-piperazinyl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield and purity of your synthesis.

Introduction

This compound is a crucial intermediate in the synthesis of numerous pharmaceutical compounds, most notably the tyrosine kinase inhibitor, Imatinib[1][2]. The most common and efficient route to this compound is through the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-4-methylpyrimidine and piperazine. While seemingly straightforward, this reaction is often plagued by issues that can significantly impact yield and purity. This guide will address these common challenges with scientifically grounded explanations and practical solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Q1: Why is my yield of this compound consistently low?

Low yields can be attributed to several factors, ranging from incomplete reactions to the formation of side products. A systematic approach to troubleshooting is essential.

Probable Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The nucleophilic aromatic substitution on the pyrimidine ring requires sufficient thermal energy to overcome the activation barrier, which involves the temporary disruption of aromaticity[3][4]. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. If starting material is still present after the expected reaction time, consider incrementally increasing the temperature or extending the reaction duration.

    • Poor Quality of Starting Materials: Ensure the 2-chloro-4-methylpyrimidine is pure and the piperazine is anhydrous. Moisture can interfere with the reaction.

  • Formation of Byproducts:

    • 1,4-bis(4-methylpyrimidin-2-yl)piperazine: This is the most common byproduct, formed when a second molecule of 2-chloro-4-methylpyrimidine reacts with the desired product[5]. To minimize its formation, use an excess of piperazine. A molar ratio of 2-5 equivalents of piperazine to 1 equivalent of 2-chloro-4-methylpyrimidine is recommended.

    • Degradation of Starting Material: 2-chloro-4-methylpyrimidine can be susceptible to hydrolysis under certain conditions. Ensure the reaction is carried out in a suitable aprotic solvent.

  • Sub-optimal Reaction Conditions:

    • Solvent Choice: The choice of solvent can significantly influence the reaction rate and outcome. Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are generally effective. Some procedures also report successful synthesis in alcohols like ethanol or even water[5][6].

    • Base: While piperazine itself is a base, the addition of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) can help to scavenge the HCl generated during the reaction, driving the equilibrium towards the product[5].

Q2: I am observing a significant amount of an unknown impurity in my final product. How can I identify and minimize it?

The presence of unexpected impurities can complicate purification and affect the quality of your final product.

Identification and Minimization Strategies:

  • Characterization of the Impurity: Isolate the impurity using preparative HPLC or column chromatography and characterize it using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This will provide crucial information about its structure and potential origin.

  • Common Impurities and their Prevention:

    • Unreacted 2-chloro-4-methylpyrimidine: This indicates an incomplete reaction. Refer to the solutions in Q1.

    • 1,4-bis(4-methylpyrimidin-2-yl)piperazine: As mentioned previously, this is a common byproduct. Using an excess of piperazine is the most effective way to prevent its formation.

    • Hydrolysis Product (4-methyl-2-hydroxypyrimidine): If there is moisture in your reaction, the starting material can hydrolyze. Ensure you are using anhydrous solvents and reagents.

Q3: My purification by column chromatography is not effective in separating the product from the bis-substituted byproduct. What should I do?

The similar polarities of the desired product and the 1,4-bis(4-methylpyrimidin-2-yl)piperazine byproduct can make their separation by traditional silica gel chromatography challenging.

Alternative Purification Strategies:

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired product and unreacted piperazine will be protonated and move to the aqueous layer, while the less basic bis-substituted byproduct will remain in the organic layer.

    • Separate the aqueous layer and basify it with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to deprotonate the desired product.

    • Extract the aqueous layer with an organic solvent to recover the purified this compound.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction between 2-chloro-4-methylpyrimidine and piperazine?

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The piperazine acts as a nucleophile and attacks the electron-deficient carbon atom of the pyrimidine ring that is bonded to the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is then restored by the departure of the chloride leaving group.

SNAr Mechanism Reactants 2-chloro-4-methylpyrimidine + Piperazine Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Product This compound + HCl Intermediate->Product Loss of Leaving Group (Cl-)

Caption: SNAr mechanism for the synthesis.

Q2: What are the optimal reaction conditions for this synthesis?

The optimal conditions can vary depending on the scale of the reaction and the desired purity. However, a good starting point is:

ParameterRecommended ConditionRationale
Stoichiometry 1 equivalent of 2-chloro-4-methylpyrimidine, 2-5 equivalents of piperazineExcess piperazine minimizes the formation of the bis-substituted byproduct.
Solvent Aprotic polar solvent (e.g., DMF, MeCN) or alcohol (e.g., Ethanol)Solubilizes the reactants and facilitates the reaction.
Temperature 60-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 2-12 hoursMonitor by TLC or HPLC for completion.
Base (optional) 1.5-2 equivalents of K₂CO₃ or Et₃NNeutralizes the HCl generated during the reaction.

Q3: How can I monitor the progress of the reaction?

  • Thin Layer Chromatography (TLC): This is a quick and convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) to separate the starting material, product, and any byproducts. The disappearance of the starting material spot indicates the completion of the reaction.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative monitoring, HPLC is the preferred method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is typically used[7][8].

Q4: What are the safety precautions I should take when performing this synthesis?

  • 2-chloro-4-methylpyrimidine: This compound is a suspected irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperazine: Piperazine is corrosive and can cause skin and eye irritation. Handle with care and wear appropriate PPE.

  • Solvents: The solvents used in this synthesis (e.g., DMF, MeCN, ethanol) are flammable and may have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent and handle them in a fume hood.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific experimental setup.

Materials:

  • 2-chloro-4-methylpyrimidine

  • Piperazine (anhydrous)

  • Potassium carbonate (anhydrous)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperazine (3 equivalents) and anhydrous ethanol.

  • Stir the mixture until the piperazine has dissolved.

  • Add 2-chloro-4-methylpyrimidine (1 equivalent) and potassium carbonate (1.5 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and water.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by acid-base extraction as described in the troubleshooting section.

Experimental Workflow step1 Dissolve Piperazine in Ethanol step2 Add 2-chloro-4-methylpyrimidine and K2CO3 step1->step2 step3 Reflux for 4-6 hours step2->step3 step4 Monitor by TLC step3->step4 step5 Work-up: - Evaporate Ethanol - EtOAc/Water extraction - Wash with NaHCO3 & Brine step4->step5 Reaction Complete step6 Dry and Concentrate step5->step6 step7 Purification: - Column Chromatography or - Acid-Base Extraction step6->step7 step8 Characterization (NMR, MS) step7->step8

Caption: A typical experimental workflow.

References

  • BenchChem. (2025).
  • Bai, X., et al. (2019). Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. Organic Process Research & Development, 23(8), 1646-1652. [Link]

  • Google Patents. (2015). CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • NDA Group. (2014).
  • ResearchGate. (n.d.). Optimization of reaction condition. [Link]

  • ResearchGate. (n.d.). Condition optimization and explanation. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • Basappa, et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 331-337.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. [Link]

  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Google Patents. (2015). CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
  • Google Patents. (2014). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Amerigo Scientific. (n.d.). 4-Methyl-2-piperazin-1-ylpyrimidine. [Link]

  • PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]

  • ResearchGate. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF. [Link]

  • MDPI. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(8), 2028. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. [Link]

Sources

Technical Support Center: Purification of Crude 4-Methyl-2-(1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-2-(1-piperazinyl)pyrimidine is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity is paramount to ensure the safety and efficacy of the final drug product. However, its synthesis often yields a crude product containing various impurities that can pose significant purification challenges. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound.

The basic nature of the piperazine moiety and the aromatic pyrimidine ring imbue this compound with specific chemical properties that dictate the optimal purification strategies.[1] This guide will delve into the causality behind experimental choices, offering field-proven insights to overcome these hurdles.

Common Impurities and Their Origin

Understanding the potential impurities is the first step toward effective purification. The primary synthesis route for this compound involves the nucleophilic substitution of a leaving group (e.g., chlorine) on the pyrimidine ring with piperazine.[2][3]

ImpurityChemical NameOriginRemoval Rationale
Starting Material 2-Chloro-4-methylpyrimidineIncomplete reactionCan often be removed by aqueous washes or chromatography.
Starting Material PiperazineExcess reagent used to drive the reaction to completionHighly water-soluble and can be removed by aqueous extraction.[4]
By-product 1,4-bis(4-methyl-2-pyrimidinyl)piperazineReaction of the product with another molecule of 2-chloro-4-methylpyrimidineLess basic than the desired product and can be separated by careful pH adjustment during extraction or by chromatography.
Solvent Residues e.g., Toluene, Ethanol, DMFReaction and work-up solventsRemoved by drying under vacuum, but care must be taken to avoid product degradation at elevated temperatures.[5]

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of crude this compound in a question-and-answer format.

Q1: My crude product is an oil/waxy solid and difficult to handle. How can I solidify it for easier purification?

A1: The physical state of the crude product can be influenced by residual solvents and the presence of impurities.

  • Expertise & Experience: Often, the oily nature is due to trapped organic solvents. A common first step is to dissolve the crude material in a suitable solvent like dichloromethane (DCM) or ethyl acetate, wash it with brine to remove water-soluble impurities, and then dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Afterward, concentrating the solution under reduced pressure can often yield a solid.

  • Trustworthiness: If the product still oils out, trituration can be effective. This involves stirring the crude oil with a solvent in which the desired product is sparingly soluble, but the impurities are soluble (e.g., diethyl ether or hexane). This process can induce crystallization of your product.

Q2: I'm performing an acid-base extraction to purify my compound, but I'm getting low recovery. What's going wrong?

A2: Acid-base extraction is a powerful technique for purifying basic compounds like this compound by separating them from neutral or acidic impurities.[6][7][8] However, several factors can lead to poor recovery.

  • Causality: The piperazine moiety is basic and will be protonated in an acidic aqueous solution (e.g., 1M HCl), making it water-soluble.[9] The neutral impurities will remain in the organic layer. After separating the layers, the aqueous layer is basified (e.g., with NaOH) to deprotonate the product, making it water-insoluble and allowing it to be extracted back into an organic solvent. Low recovery can stem from incomplete extraction at either stage or product degradation.

  • Troubleshooting Protocol:

    • Ensure Complete Protonation: Use a sufficient excess of acid to ensure all your basic compound moves to the aqueous layer. Check the pH of the aqueous layer to confirm it is acidic.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. This is more efficient at recovering the compound.[9]

    • Sufficient Basification: When back-extracting, ensure the aqueous layer is sufficiently basic (pH > 10) to fully deprotonate the product.

    • Choice of Solvent: Use a suitable organic solvent for back-extraction, such as dichloromethane or ethyl acetate.

    • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product. To break emulsions, you can add brine (saturated NaCl solution) or gently swirl the separatory funnel instead of vigorous shaking.

G cluster_0 Acid-Base Extraction Workflow crude Crude Product in Organic Solvent (e.g., DCM) add_acid Extract with Aqueous Acid (e.g., 1M HCl) crude->add_acid separate1 Separate Layers add_acid->separate1 org_layer1 Organic Layer: Neutral Impurities separate1->org_layer1 aq_layer1 Aqueous Layer: Protonated Product separate1->aq_layer1 add_base Basify with Aqueous Base (e.g., NaOH to pH > 10) aq_layer1->add_base extract_org Extract with Organic Solvent (e.g., DCM) add_base->extract_org separate2 Separate Layers extract_org->separate2 aq_layer2 Aqueous Layer: Inorganic Salts separate2->aq_layer2 org_layer2 Organic Layer: Purified Product separate2->org_layer2 dry_conc Dry (Na₂SO₄) & Concentrate org_layer2->dry_conc pure_product Pure 4-Methyl-2- (1-piperazinyl)pyrimidine dry_conc->pure_product

Caption: Workflow for Acid-Base Purification.

Q3: I'm seeing streaks and multiple spots on my TLC plate after column chromatography on silica gel. Is my compound decomposing?

A3: Yes, this is a strong indication of compound degradation on the stationary phase.

  • Expertise & Experience: Silica gel is acidic and can cause the degradation of acid-sensitive compounds, particularly basic compounds like yours.[5] The nitrogen atoms in your compound can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and potential decomposition.

  • Preventative Measures:

    • Neutralize the Silica: You can deactivate the silica gel by adding a small amount of a base, like triethylamine (TEA) (typically 0.5-2%), to your eluent system. This will neutralize the acidic sites on the silica.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.

    • Swift Chromatography: Minimize the time your compound spends on the column. A faster flow rate can sometimes help, but be mindful of sacrificing resolution.

    • Gradient Elution: Start with a less polar eluent and gradually increase the polarity. This can help to elute your compound more quickly once the appropriate polarity is reached. A common eluent system for this type of compound is a gradient of methanol in dichloromethane.

Q4: My final product has a persistent yellow color. How can I decolorize it?

A4: A yellow tint can be due to minor, highly colored impurities.

  • Trustworthiness:

    • Activated Carbon Treatment: Dissolve your purified product in a suitable solvent and add a small amount of activated carbon. Stir for 15-30 minutes at room temperature, then filter the mixture through a pad of Celite® to remove the carbon. Be aware that this can sometimes lead to a loss of product due to adsorption.

    • Recrystallization: This is often the most effective method for both purification and decolorization.

Q5: I'm struggling to find a good solvent system for recrystallization. What do you recommend?

A5: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Causality: Finding the right solvent is often an empirical process. Given the polarity of this compound, a moderately polar solvent or a mixed solvent system is a good starting point.

  • Recommended Solvents to Screen:

Solvent/SystemRationale
Isopropanol (IPA) Often a good choice for moderately polar compounds.
Acetonitrile Can be effective for nitrogen-containing heterocycles.
Toluene A less polar option that may work well if the crude product is less polar.
Ethyl Acetate/Hexane A common mixed-solvent system. Dissolve the compound in a minimal amount of hot ethyl acetate and then add hexane dropwise until turbidity persists. Reheat to dissolve and then allow to cool slowly.
Ethanol/Water Similar to the above, dissolve in hot ethanol and add water as the anti-solvent.
  • Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of the chosen solvent at its boiling point.

    • If the solution is colored, this is a good point to perform an activated carbon treatment as described in Q4.

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

G cluster_1 Purification Strategy Decision Tree start Crude Product Analysis (TLC, NMR) q1 Major Impurities? start->q1 acid_base Acid-Base Extraction q1->acid_base Yes (Neutral/Acidic) chromatography Column Chromatography q1->chromatography Yes (Similar Polarity) recrystallization Recrystallization q1->recrystallization No (Minor Impurities) q2 Thermally Stable? acid_base->q2 chromatography->q2 final_purity Final Purity Check (HPLC, NMR) recrystallization->final_purity q2->recrystallization No distillation Distillation (High Vacuum) q2->distillation Yes distillation->final_purity

Caption: Decision Tree for Purification Method Selection.

References

  • Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Patel, K. D., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-337. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (2025). 2-piperazin-1-yl-pyrimidine. Retrieved from [Link]

  • YouTube. (2020, March 21). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-Methyl-2-piperazin-1-ylpyrimidine. Retrieved from [Link]

  • Google Patents. (2001). US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds.
  • PubMed. (1998). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidinylpiperazine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Retrieved from [Link]

  • Google Patents. (1995). US5414086A - Preparation of 4-methylpyrimidines.
  • National Center for Biotechnology Information. (2022). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Retrieved from [Link]

  • Google Patents. (2023). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • ResearchGate. (2014). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Retrieved from [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 4-Methyl-2-(1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-2-(1-piperazinyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility issues encountered with this compound in various buffer systems. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying scientific principles, empowering you to make informed decisions in your experiments.

Understanding the Molecule: Why Solubility Can Be a Hurdle

This compound is a basic compound due to the presence of the piperazine ring. The nitrogen atoms in the piperazine moiety can be protonated, leading to a significant increase in aqueous solubility. However, the overall solubility is a delicate balance between its crystalline structure, lipophilicity, and the pH of the surrounding medium. Solubility issues often arise when working with physiological buffers (pH ~7.4), where a significant portion of the molecule may exist in its less soluble, neutral form.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and problems encountered when working with this compound, providing both theoretical explanations and practical solutions.

Q1: My this compound is not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the first thing I should try?

A1: The primary and most effective initial approach is pH modification.

  • The "Why": As a basic compound with an estimated pKa around 8.9, this compound will be predominantly in its protonated, more soluble form at a pH significantly below its pKa. At pH 7.4, a substantial fraction of the compound will be in its neutral, less soluble state, leading to poor dissolution. By lowering the pH of the buffer, you shift the equilibrium towards the protonated species, thereby increasing its solubility.

  • Troubleshooting Protocol: pH Adjustment

    • Initial Assessment: Prepare a small, saturated solution of your compound in deionized water to observe its intrinsic solubility.

    • Acidification: To your target buffer (e.g., PBS), add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH. Aim for a pH at least 1-2 units below the estimated pKa of 8.9. A good starting point would be a pH between 6.0 and 7.0.

    • Dissolution: Add the this compound to the pH-adjusted buffer and stir. Gentle warming (to 37°C) can also aid dissolution but be cautious of potential degradation if the compound is heat-sensitive.

    • Final pH Adjustment: Once the compound is fully dissolved, you can carefully adjust the pH back towards your desired experimental pH if necessary. However, be aware that as you approach the pKa, the compound may precipitate out of solution. It is crucial to determine the pH at which your desired concentration remains soluble.

    dot

    Caption: The relationship between pH and the solubility of this compound.

Q2: I have tried adjusting the pH, but I still can't achieve the desired concentration without precipitation. What are my next options?

A2: The use of co-solvents is a widely accepted secondary strategy.

  • The "Why": Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment. This makes the solvent system more favorable for dissolving less polar molecules.

  • Commonly Used Co-solvents:

    • Dimethyl sulfoxide (DMSO): A powerful and versatile solvent, but can have effects on cell-based assays. It is crucial to keep the final concentration low (typically <0.5%).

    • Ethanol: A less potent but often more biocompatible option.

    • Polyethylene glycol (PEG), particularly PEG 300 and PEG 400: Often used in pharmaceutical formulations for their low toxicity and good solubilizing properties.

    • Propylene glycol (PG): Similar to PEGs, it is a common excipient in drug formulations.

  • Troubleshooting Protocol: Co-solvent Usage

    • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% of your chosen co-solvent (e.g., 10 mM in DMSO).

    • Serial Dilution: Serially dilute the stock solution into your aqueous buffer. It is critical to add the stock solution to the buffer and not the other way around to avoid immediate precipitation.

    • Final Concentration: Ensure the final concentration of the co-solvent in your experiment is within an acceptable range for your specific assay.

    Co-solventTypical Starting Concentration in Final SolutionMaximum Recommended Concentration (Assay Dependent)
    DMSO0.1%1.0%
    Ethanol1%5%
    PEG 300/4005%20%
    Propylene Glycol5%20%

    dot

    Co_Solvent_Workflow Start Start with solid compound Stock_Solution Prepare concentrated stock in 100% co-solvent (e.g., DMSO) Start->Stock_Solution Dilution Add stock solution to buffer (pipette into vortexing buffer) Stock_Solution->Dilution Buffer Target aqueous buffer (e.g., PBS, pH 7.4) Buffer->Dilution Final_Solution Achieve desired final concentration with low % of co-solvent Dilution->Final_Solution

    Caption: A simplified workflow for using co-solvents to improve solubility.

Q3: I am working with a sensitive cell line and need to avoid organic co-solvents. Are there other options?

A3: Yes, complexation with cyclodextrins is an excellent alternative.

  • The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex. This complex has a much higher aqueous solubility than the drug molecule alone.

  • Commonly Used Cyclodextrins:

    • β-Cyclodextrin (β-CD): Has a suitable cavity size for many small molecules but has limited water solubility itself.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified version of β-CD with significantly higher aqueous solubility and lower toxicity, making it a popular choice for biological applications.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified β-CD with high water solubility and a good safety profile.

  • Troubleshooting Protocol: Cyclodextrin Complexation

    • Prepare Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in your desired buffer (e.g., 20% w/v SBE-β-CD in saline).[2]

    • Dissolve Compound: Add the this compound to the cyclodextrin solution and stir until it is fully dissolved. Sonication can aid in this process.

    • Dilution: This stock solution can then be further diluted in your experimental buffer as needed.

    For a more robust and well-characterized approach, you can prepare the inclusion complex in a solid form through methods like co-grinding or freeze-drying.

Q4: My compound seems to dissolve initially but then precipitates over time. What is happening?

A4: You are likely observing the formation of a supersaturated solution that is not stable.

  • The "Why": This often occurs when a stock solution in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous buffer. The compound is temporarily at a concentration higher than its thermodynamic solubility in the final buffer. Over time, the system equilibrates, and the excess compound precipitates out.

  • Troubleshooting Strategies:

    • Reduce the Final Concentration: Your target concentration may simply be above the solubility limit of the compound in that specific buffer.

    • Increase the Co-solvent Percentage: A slightly higher percentage of the co-solvent may be needed to maintain solubility.

    • Use a Stabilizer: In some cases, the addition of a small amount of a polymer, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC), can help to inhibit precipitation and stabilize a supersaturated solution.

    • pH Control: Ensure the final pH of your solution is sufficiently low to keep the compound protonated and soluble.

Summary of Key Strategies and Considerations

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Increases the proportion of the more soluble, protonated form.Simple, effective, and often avoids organic solvents.May not be suitable for all assays if a specific pH is required; risk of precipitation if pH is not carefully controlled.
Co-solvents Reduces the polarity of the solvent system.High solubilizing power, easy to prepare stock solutions.Can be toxic to cells; may interfere with some biological assays.
Cyclodextrins Encapsulates the drug molecule in a soluble complex.Biocompatible, can significantly increase aqueous solubility without organic solvents.Can be more expensive; may alter the free drug concentration, potentially impacting biological activity.

Concluding Remarks

Overcoming the solubility challenges of this compound is achievable with a systematic and informed approach. Always start with the simplest and most benign method, which in this case is pH adjustment. If further enhancement is needed, the use of co-solvents or cyclodextrins can be employed. It is crucial to validate the chosen solubilization method to ensure it does not interfere with your downstream applications. By understanding the physicochemical properties of your compound and the principles behind these solubilization techniques, you can design robust experiments and obtain reliable results.

References

  • PubChem. (n.d.). 1-(2-Pyrimidinyl)piperazine. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Pyrimidine-Piperazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine-piperazine structural motif is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] This prevalence is due to the favorable physicochemical properties and versatile biological activities imparted by this privileged scaffold. The synthesis of these vital compounds typically relies on the nucleophilic aromatic substitution (SNAr) reaction, coupling a suitably activated halopyrimidine with a piperazine derivative.

While conceptually straightforward, the SNAr reaction on electron-deficient pyrimidine rings can be fraught with challenges, including low yields, competing side reactions, and purification difficulties. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and practical solutions to overcome common hurdles encountered during pyrimidine-piperazine coupling experiments.

Understanding the Reaction: Core Principles

The coupling of a piperazine with a halopyrimidine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This process generally involves two key steps:

  • Nucleophilic Attack: The nucleophilic nitrogen of the piperazine attacks the electron-deficient carbon atom of the pyrimidine ring bearing the leaving group (e.g., Cl, Br). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is crucial for the reaction to proceed.

  • Elimination & Aromatization: The leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final coupled product.

Recent computational and experimental evidence suggests that for many heterocyclic systems, this process may be a concerted (c_S_N_Ar) mechanism rather than a discrete two-step process, especially with good leaving groups like chlorides and bromides.[5][6] Regardless of the precise mechanism, the core principles of nucleophilicity, electrophilicity, and leaving group ability remain paramount.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you might encounter during your experiments.

Category 1: Low or No Yield

Q1: My reaction shows no conversion of the starting halopyrimidine. What are the likely causes?

A1: A complete lack of reactivity points to fundamental issues with the reaction setup. Here’s a systematic approach to diagnosing the problem:

  • Insufficient Electrophilicity of the Pyrimidine: The pyrimidine ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. While the two nitrogen atoms inherently activate the ring, additional electron-withdrawing groups (EWGs) can be necessary. If your pyrimidine is not substituted with EWGs, the reaction may require more forcing conditions.

  • Poor Leaving Group: The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I. This is opposite to SN1/SN2 reactions and is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen.[4] If you are using a bromo- or iodo-pyrimidine, you may need higher temperatures or a different catalytic system.

  • Base Incompatibility or Degradation: The base is critical for deprotonating the piperazine (if starting from a salt) or scavenging the HX generated. Ensure your base is fresh and anhydrous. Common inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. Organic bases like DIPEA (N,N-Diisopropylethylamine) can also be used, but ensure they are not sterically hindering the reaction.

  • Low Reaction Temperature: Many SNAr reactions require elevated temperatures (80-150 °C) to overcome the activation energy barrier. If running at room temperature, a gradual increase in heat is the first variable to explore.

  • Catalyst Issues (if applicable): While many SNAr reactions are thermal, some challenging couplings benefit from palladium catalysis (Buchwald-Hartwig amination). If using a catalyst, ensure it is active and not poisoned by impurities.[7]

Troubleshooting Workflow for Low/No Yield

Caption: A systematic workflow for troubleshooting low-yield pyrimidine-piperazine coupling reactions.

Q2: My reaction is slow and stalls before completion. How can I drive it to completion?

A2: A sluggish or incomplete reaction often benefits from optimizing the reaction environment to better stabilize the charged intermediate.

  • Solvent Choice is Critical: The choice of solvent has a profound effect on the reaction rate. Polar aprotic solvents like DMSO, DMF, NMP, and DMAc are superior for SNAr reactions.[8][9] They effectively solvate the cationic counter-ion of the base and do not strongly hydrogen-bond with the nucleophile, thus increasing its effective nucleophilicity.[10][11] Switching from a less polar solvent like THF or Dioxane to DMSO can dramatically accelerate the reaction.

  • Increase Reagent Equivalents: If using a mono-protected piperazine, ensure you are using at least one equivalent of base. For piperazine dihydrochloride, you will need at least two equivalents of base to free the nucleophile and a third to scavenge the acid produced. Sometimes, using a slight excess of the piperazine component (1.1-1.2 equivalents) can help drive the reaction to completion.

  • Water Scavenging: The presence of water can be detrimental, as it can hydrolyze the starting material or compete as a nucleophile. Ensure all reagents and solvents are anhydrous.

Category 2: Side Product Formation

Q3: I'm observing significant formation of a di-substituted product where two pyrimidine units have coupled to one piperazine. How can I prevent this?

A3: This is a common issue when using unsubstituted piperazine. The mono-substituted product is often a more potent nucleophile than the starting piperazine, leading to a second substitution.

  • Use Mono-Protected Piperazine: The most effective strategy is to use a mono-protected piperazine, such as N-Boc-piperazine.[12] The Boc group can be easily removed later under acidic conditions.

  • Control Stoichiometry: If using unprotected piperazine is unavoidable, use a large excess of piperazine (5-10 equivalents). This statistically favors the formation of the mono-substituted product. However, this creates challenges in purification due to the difficulty of removing the excess piperazine.

  • Inverse Addition: Add the halopyrimidine solution slowly to a solution of excess piperazine. This maintains a low concentration of the electrophile, minimizing the chance of the mono-substituted product reacting further.

Q4: My reaction mixture shows an unexpected product corresponding to the hydrolysis of my halopyrimidine (a pyrimidinone). Why is this happening?

A4: The formation of a pyrimidinone indicates that water or hydroxide is acting as a competing nucleophile.

  • Strictly Anhydrous Conditions: Ensure your solvent is anhydrous and your base (e.g., K₂CO₃) has been properly dried before use. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Choice of Base: If using a hydroxide base (e.g., KOH, NaOH), you are introducing a potent nucleophile that can compete with the piperazine.[13][14] Switch to a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or an amine base like DIPEA.

Category 3: Work-up and Purification

Q5: How can I effectively remove high-boiling polar aprotic solvents like DMSO or DMF after the reaction?

A5: This is a frequent challenge in purification.[15]

  • Aqueous Work-up/Extraction: Dilute the reaction mixture with a large volume of water. The desired product will often precipitate if it is sufficiently non-polar. If it does not precipitate, you can perform multiple extractions with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). The polar solvent will preferentially partition into the aqueous layer.

  • Acid/Base Extraction: To remove unreacted piperazine, wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The piperazine will form a water-soluble salt and move to the aqueous layer. Conversely, to remove acidic impurities, a wash with a dilute base (e.g., NaHCO₃ solution) can be effective.

  • Silica Gel Chromatography: This is the most common method for final purification. A gradient elution, starting with a non-polar solvent (e.g., Hexanes or Heptane) and gradually increasing the polarity with a more polar solvent (e.g., Ethyl Acetate or a Methanol/DCM mixture), is typically effective.

Frequently Asked Questions (FAQs)

Q: Which position on a 2,4-dichloropyrimidine is more reactive? A: The C4 position is generally more reactive towards nucleophilic attack than the C2 position.[16] This is due to the C4 position having a larger LUMO (Lowest Unoccupied Molecular Orbital) coefficient and the ability to better stabilize the negative charge of the Meisenheimer intermediate through resonance with one of the ring nitrogens.[16][17]

Q: Is it better to use a base like K₂CO₃ or an organic base like triethylamine (TEA) or DIPEA? A: For SNAr reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred. They are non-nucleophilic, have good solubility in polar aprotic solvents at higher temperatures, and are easily removed during aqueous work-up. Organic amine bases can sometimes compete as nucleophiles or lead to complex side reactions, although sterically hindered bases like DIPEA are generally safe choices.

Q: Can I use microwave irradiation to accelerate the reaction? A: Yes, microwave synthesis is an excellent technique for accelerating SNAr reactions. It allows for rapid heating to high temperatures, often reducing reaction times from hours to minutes.[18] It is particularly useful for less reactive substrates.

Q: What is a good starting point for reaction conditions? A: A reliable starting point is to use your halopyrimidine (1 equiv.), piperazine derivative (1.1 equiv.), and K₂CO₃ (2 equiv.) in DMSO at 100-120 °C, monitoring by TLC or LC-MS until the starting material is consumed.

Reference Protocol: General Procedure for N-Boc-piperazine Coupling

This protocol provides a general method for the coupling of a chloropyrimidine with N-Boc-piperazine.

Materials:

  • 2-Chloropyrimidine derivative (1.0 equiv)

  • N-Boc-piperazine (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-chloropyrimidine (1.0 equiv), N-Boc-piperazine (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add anhydrous DMSO via syringe to achieve a substrate concentration of approximately 0.2-0.5 M.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing a large volume of water (approx. 10x the volume of DMSO).

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

References

  • IUPAC. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress. Retrieved from [Link]

  • VTechWorks. (n.d.). The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions. Retrieved from [Link]

  • Umar, M. I., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly, 144(11), 1689-1698. Retrieved from [Link]

  • LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Retrieved from [Link]

  • Cresswell, A. J., et al. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 54(4), 1198-1203. Retrieved from [Link]

  • PubMed Central. (n.d.). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

  • Manjula, S. N., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-338. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
  • ACS Publications. (2024). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Retrieved from [Link]

  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • ResearchGate. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

  • YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

  • Semantic Scholar. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Retrieved from [Link]

  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • PubMed Central. (2019). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Retrieved from [Link]

  • National Institutes of Health. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]

  • ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

Sources

4-Methyl-2-(1-piperazinyl)pyrimidine stability testing and degradation analysis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-4M2P-ST-V1.0

Introduction: Understanding the Stability Profile of 4-Methyl-2-(1-piperazinyl)pyrimidine

Welcome to the technical support guide for this compound. This molecule, featuring a substituted pyrimidine ring linked to a piperazine moiety, possesses multiple sites susceptible to chemical degradation. A thorough understanding of its stability is not merely a regulatory requirement but a cornerstone of developing a safe, effective, and reliable pharmaceutical product.

Forced degradation, or stress testing, is a critical process where the molecule is exposed to conditions more severe than those anticipated during its shelf life.[1][2] The objective is to deliberately degrade the molecule to a limited extent (typically 5-20%) to identify the likely degradation products and establish the intrinsic stability of the molecule.[3] This information is paramount for developing stability-indicating analytical methods, understanding degradation pathways, and informing formulation and packaging decisions.[1][2] This guide provides field-proven insights and troubleshooting protocols to navigate the complexities of stability testing for this specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound?

A1: Based on its structure, the molecule has two primary regions of susceptibility: the piperazine ring and the pyrimidine ring.

  • Piperazine Ring Oxidation: The piperazine ring is well-known to be susceptible to oxidation.[4] Potential degradation products include N-oxides, piperazinones, and ring-opened products like ethylenediamine (EDA) or formylpiperazine (FPZ).[5][6][7] This oxidation can be catalyzed by metal ions and is a key pathway to monitor.[7]

  • Pyrimidine Ring Degradation: The pyrimidine ring, while generally more stable, can undergo degradation, particularly under harsh hydrolytic (acidic or basic) conditions.[8][9] Degradation often involves ring-opening to form highly soluble, non-chromophoric products, which can present analytical challenges.[10]

Q2: Why is a gradient HPLC method recommended for analyzing this compound and its degradants?

A2: A gradient Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for stability-indicating assays.[11] The rationale is threefold:

  • Wide Polarity Range: Degradation can produce a variety of impurities with a broad spectrum of polarities. A gradient elution, which changes the mobile phase composition over time, is necessary to effectively separate highly polar degradants (which elute early) from the parent compound and less polar, more retained degradants.

  • Peak Capacity: Gradient elution provides a higher peak capacity than isocratic methods, meaning it can resolve a larger number of compounds in a single run, which is essential for complex degradation profiles.[11]

  • Sensitivity: By keeping peaks sharp and narrow, gradient elution enhances detection sensitivity, which is crucial for quantifying trace-level impurities.[11]

Q3: What does "mass balance" mean in a stability study, and why is it important?

A3: Mass balance is an essential part of a forced degradation study. It is the process of accounting for all the mass of the initial drug substance by summing the amount of the remaining parent drug and all detected degradation products. A good mass balance (typically >95%) provides confidence that all major degradants have been detected and quantified by the analytical method. A poor mass balance might indicate that some degradation products are not being detected (e.g., they lack a UV chromophore or are not eluting from the column), which would require further method optimization or the use of alternative detection techniques.[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your stability and degradation analysis.

Problem / Observation Probable Cause(s) Recommended Solution(s) & Scientific Rationale
No significant degradation (<5%) is observed under stress conditions. Stress conditions are too mild for the molecule's intrinsic stability.Incrementally increase stress severity. For hydrolysis, increase acid/base concentration (e.g., from 0.1N to 1N HCl) or temperature. For oxidation, increase H₂O₂ concentration (e.g., from 3% to 10%). The goal is to achieve detectable degradation without destroying the molecule completely, targeting the 5-20% range to ensure minor degradants are formed and can be characterized.[3]
Excessive degradation (>50%) or complete loss of the parent peak. Stress conditions are too harsh, leading to secondary degradation and a complex, unrepresentative profile.Reduce stress severity or exposure time. Start with milder conditions (e.g., 0.01N HCl, 1% H₂O₂, 60°C) and shorter time points. The purpose of forced degradation is not to destroy the drug but to gently "push" it to reveal its primary degradation pathways.[1]
Poor mass balance (<95%) after the study. 1. Degradants are not UV-active. 2. Degradants are highly polar and eluting in the solvent front. 3. Degradants are non-polar and irreversibly binding to the column.1. Use a universal detector. Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in series with the UV detector to visualize non-chromophoric degradants. The pyrimidine ring opening, for example, can lead to loss of the chromophore.[10] 2. Modify the mobile phase. For highly polar compounds, use a less retentive column (e.g., AQ-C18) or a mobile phase with a higher aqueous content at the start of the gradient. 3. Perform a strong solvent wash. After the gradient, flush the column with a strong solvent like isopropanol or acetonitrile to elute any strongly retained compounds.
Parent peak (or degradant peaks) shows significant tailing. The basic nitrogen atoms in the piperazine ring are interacting with residual acidic silanols on the silica-based C18 column.1. Lower the mobile phase pH. A pH of ~2.5-3.0 will ensure the piperazine nitrogens are fully protonated, minimizing secondary interactions. 2. Use a modern, end-capped column. These columns have fewer free silanols. 3. Add a competing base. A low concentration of an amine modifier like triethylamine (TEA) can be added to the mobile phase to block the active silanol sites.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

This protocol provides a starting point for stress testing. The aim is to achieve 5-20% degradation. Samples should be compared against an unstressed control.

Stress ConditionReagent / ConditionTemperatureTime (Initial)Rationale & Key Insights
Acid Hydrolysis 1N HCl80°C24 hoursTargets acid-labile bonds. The pyrimidine ring may be susceptible to hydrolysis under these conditions.[8][9]
Base Hydrolysis 1N NaOH80°C24 hoursTargets base-labile bonds. Similar to acid hydrolysis, this can induce degradation of the pyrimidine ring structure.[8][9]
Oxidation 10% H₂O₂Room Temp24 hoursSpecifically targets electron-rich centers like the nitrogen atoms on the piperazine ring, which are known to be prone to oxidation.[5][6][7]
Thermal Dry Heat105°C48 hoursEvaluates the solid-state thermal stability of the molecule. The structure and substitutions on pyrimidine derivatives can affect thermal stability.[12][13]
Photolytic ICH Q1B Option 1AmbientPer ICH Q1BExposes the molecule to UV and visible light to test for photosensitivity. Aromatic nitrogen heterocycles can be susceptible to photolytic degradation.
Protocol 2: Stability-Indicating HPLC Method

This is a robust starting method for the analysis of this compound and its degradation products.

ParameterRecommended SettingJustification
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for a broad range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (~2.7) to ensure good peak shape for the basic piperazine moiety and offers good compatibility with mass spectrometry (MS) for degradant identification.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 30 minA wide gradient ensures the elution of both polar and non-polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp 30°CProvides reproducible retention times.
Detection UV at 245 nmWavelength should be chosen based on the UV spectrum of the parent compound to ensure adequate sensitivity for both the API and potential degradants.
Injection Volume 10 µLStandard volume; can be adjusted based on sample concentration.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram outlines the logical flow for a comprehensive stability study.

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution of 4M2P B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Neutralize & Dilute Samples (as needed) B->C D Inject into Stability-Indicating HPLC-UV/MS System C->D E Acquire Chromatographic Data D->E F Calculate % Degradation & Mass Balance E->F G Identify Degradant Structures (using MS data) F->G H Propose Degradation Pathways G->H I Final Stability Report H->I

Caption: Workflow for forced degradation and stability analysis.

Predicted Degradation Pathway Diagram

This diagram illustrates the primary predicted degradation products based on the known chemistry of the piperazine and pyrimidine moieties.

DegradationPathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation Parent This compound (Parent Compound) N_Oxide Piperazine N-Oxide Derivative Parent->N_Oxide H₂O₂ Piperazinone Piperazinone Derivative Parent->Piperazinone H₂O₂ FPZ Formylpiperazine Derivative Parent->FPZ H₂O₂ RingOpened Pyrimidine Ring-Opened Product (e.g., β-alanine derivative) Parent->RingOpened Acid/Base, Heat

Caption: Predicted degradation pathways for 4M2P.

References

  • Journal of Environmental Chemical Engineering. Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions.
  • Pharmacy 180.
  • Canadian Science Publishing.
  • ResearchGate.
  • Semantic Scholar.
  • PMC. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
  • Zenodo. Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.
  • Science.gov.
  • The University of Texas at Austin. Oxidation of piperazine in post-combustion carbon capture.
  • PubMed. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS.
  • Canadian Journal of Chemistry.
  • PMC. Degradation of purines and pyrimidines by microorganisms.
  • ResearchGate.
  • Creative Proteomics Blog.
  • MedCrave online.
  • JETIR.org.
  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Biomedical Journal of Scientific & Technical Research.
  • ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products.

Sources

Technical Support Center: Troubleshooting Bioassays with 4-Methyl-2-(1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-Methyl-2-(1-piperazinyl)pyrimidine. This guide is designed to provide in-depth, field-proven insights to help you navigate common challenges and ensure the integrity of your experimental results. As scientists, we understand that unexpected outcomes are part of the discovery process. This resource is structured in a practical question-and-answer format to directly address the specific issues you may encounter, moving from foundational compound handling to complex biological interpretation.

Section 1: Compound Preparation and Handling

The root of many assay failures begins before the experiment itself. Proper handling of your small molecule is critical for reproducibility.

Q1: I'm having trouble dissolving this compound. What are the recommended solvents and best practices for preparing a stock solution?

Answer:

This is a common first hurdle. The solubility of heterocyclic compounds like pyrimidines can be challenging. The parent compound, 2-(1-piperazinyl)pyrimidine, is described as a clear yellow liquid after melting and has slight solubility in chloroform and methanol.[1] For cell culture applications, the use of a biocompatible solvent is paramount.

Root Causes of Poor Solubility:

  • Incorrect Solvent Choice: Using aqueous buffers directly for the initial dilution of a hydrophobic compound.

  • Precipitation: High concentration or "salting out" when transitioning from a concentrated organic stock to an aqueous assay buffer.

  • Compound Purity: Impurities can significantly alter solubility characteristics. Always use a compound with high purity (e.g., >95%).[2]

Recommended Protocol for Stock Solution Preparation:

  • Primary Solvent Selection: Start with 100% Dimethyl Sulfoxide (DMSO). Many suppliers offer 2-(1-piperazinyl)pyrimidine pre-dissolved in DMSO, which is a good indicator of its suitability.[3]

  • Weighing and Calculation: Accurately weigh the compound. Using the molecular weight of this compound (178.24 g/mol ), calculate the required volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM).[2]

  • Dissolution: Add the DMSO to the vial containing the compound. To aid dissolution, use gentle vortexing and a brief incubation in a 37°C water bath. Sonication can also be used sparingly if needed.

  • Storage: Aliquot the high-concentration stock solution into single-use volumes in sterile, low-protein-binding tubes. Store at -20°C or -80°C for long-term stability. The parent compound is noted to be hygroscopic, so minimizing freeze-thaw cycles and exposure to air is crucial.[1]

Creating Working Solutions:

When diluting the DMSO stock into your aqueous cell culture media or assay buffer, it is critical to do so in a stepwise manner to avoid precipitation. Never add a small volume of concentrated stock directly into a large volume of buffer. Instead, perform serial dilutions. Crucially, ensure the final concentration of DMSO in your assay is low (typically <0.5%, and always consistent across all wells, including the vehicle control) to avoid solvent-induced artifacts.[4]

ParameterRecommendationRationale
Primary Solvent 100% DMSOHigh solubilizing power for many organic compounds; compatible with most cell-based assays at low final concentrations.
Stock Concentration 10-50 mMA high concentration minimizes the volume of DMSO added to the final assay, reducing solvent toxicity.
Storage -20°C or -80°C, single-use aliquotsPrevents degradation from repeated freeze-thaw cycles and minimizes exposure to moisture.[5][6]
Final DMSO % <0.5% (ideally ≤0.1%)High concentrations of DMSO can induce cell stress, differentiation, or toxicity, confounding results.

Section 2: Troubleshooting Cell-Based Assay Performance

Once you have a properly prepared compound, the next set of challenges arises within the biological system itself.

Q2: I am observing no biological effect, or a much weaker effect than anticipated. What are the primary factors to investigate?

Answer:

This is a multifaceted problem that requires systematic troubleshooting. The issue could stem from the compound, the assay system, or the experimental protocol.

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CellHealth [label="Cells Healthy & Proliferating?", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Target [label="Target Expressed in Cell Line?", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Uptake [label="Poor Cellular Uptake?", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> CheckCompound; CheckCompound -> Solubility [label="Visual check under microscope"]; CheckCompound -> Activity [label="Use fresh aliquot"]; CheckCompound -> Concentration [label="Recalculate & remake dilutions"];

Start -> CheckAssay; CheckAssay -> Incubation [label="Time-course experiment"]; CheckAssay -> Endpoint [label="Validate with positive control"]; CheckAssay -> Controls [label="Check vehicle vs. positive control"];

Start -> CheckBiology; CheckBiology -> CellHealth [label="Check morphology, passage #"]; CheckBiology -> Target [label="Confirm via WB/qPCR"]; CheckBiology -> Uptake [label="Consider permeability assays"]; }

Figure 1. Troubleshooting workflow for no/weak bioactivity.

Potential Causes & Corrective Actions:

  • Compound-Related Issues:

    • Precipitation: Visually inspect the wells of your assay plate under a microscope after adding the compound. The presence of crystals or precipitate indicates the compound has fallen out of solution at the working concentration. Solution: Lower the final concentration or optimize the serial dilution method.

    • Degradation: If the stock solution is old or has been freeze-thawed multiple times, the compound may have degraded. Solution: Prepare a fresh stock solution from the solid compound.[5]

    • Inaccurate Concentration: A simple calculation or pipetting error can lead to a much lower concentration than intended. Solution: Carefully re-check all calculations and ensure pipettes are calibrated.[7]

  • Assay Protocol Issues:

    • Insufficient Incubation Time: The biological effect may require a longer duration to become measurable. Solution: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal endpoint.

    • Inappropriate Endpoint: The chosen assay may not be sensitive enough or may not measure the relevant biological outcome. Solution: Ensure your assay endpoint (e.g., cell viability, protein expression, metabolite concentration) directly relates to the compound's hypothesized mechanism of action. Always run a known positive control to validate the assay itself.[8]

  • Biological System Issues:

    • Cell Health and Passage Number: Unhealthy cells or cells at a very high passage number can respond poorly.[9] Solution: Use cells at a consistent and low passage number, ensuring they are healthy and in the logarithmic growth phase before treatment.

    • Lack of Target Expression: The target of this compound may not be present or may be expressed at very low levels in your chosen cell line. Many pyrimidine derivatives are developed as kinase inhibitors or receptor modulators.[10][11] Solution: Confirm target expression using techniques like Western Blot, qPCR, or flow cytometry.

    • Cellular Uptake: The compound may not efficiently cross the cell membrane. Solution: While less common for piperazine-containing compounds (which often have good cell permeability), this can be investigated with cellular thermal shift assays (CETSA) or by using specific cell lines with known transporter expression profiles.[12]

Q3: I'm observing significant cytotoxicity at concentrations where I expect a specific biological effect. How can I differentiate between targeted and non-specific toxicity?

Answer:

This is a critical question in drug development. Piperazine and pyrimidine scaffolds are common in bioactive compounds but can exhibit off-target effects or general toxicity.[12][13] It's essential to determine if the cell death you're observing is a consequence of the intended mechanism (e.g., inhibiting a crucial survival kinase in cancer cells) or simply due to non-specific cellular damage.

Systematic Approach to Deconvolute Toxicity:

  • Establish a Therapeutic Window:

    • Perform a dose-response curve for cytotoxicity in your primary cell line (e.g., a cancer line) and in a "normal" or non-target control cell line (e.g., non-cancerous fibroblasts).[4]

    • A large difference in the IC50 (concentration inhibiting 50% of growth) between these lines suggests on-target toxicity. A similar IC50 in both suggests non-specific cytotoxicity.

  • Control Experiments:

    • Structural Analog Control: If available, use a structurally similar but biologically inactive analog of your compound. If this analog does not cause toxicity, it strengthens the case that the activity of your primary compound is specific.

    • Target Knockdown/Knockout: The gold standard is to test your compound in a cell line where the intended target has been genetically removed (e.g., via CRISPR or shRNA). If this compound is no longer toxic in these cells, it confirms on-target action.

  • Investigate Off-Target Liabilities:

    • The 1-(2-pyrimidinyl)piperazine (1-PP) moiety, a core structure related to your compound, is a known and potent antagonist of the α2-adrenergic receptor.[6][14] It is also a metabolite of several anxiolytic drugs like buspirone.[6][15]

    • Actionable Step: If your cell system expresses α2-adrenergic receptors, you must consider that this pathway could be mediating the observed effects. You can test this by co-treating with a known α2-adrenergic agonist to see if the effect is rescued.

graph ToxicityDecisionTree { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Cytotoxicity Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CompareCellLines [label="Compare IC50:\nTarget Cells vs. Normal Cells", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; OnTarget [label="Conclusion:\nLikely On-Target Toxicity", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; OffTarget [label="Conclusion:\nLikely Non-Specific or\nOff-Target Toxicity", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TestKnockout [label="Test in Target Knockout/Knockdown Cell Line", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NoEffect [label="Toxicity Abolished", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; EffectRemains [label="Toxicity Persists", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> CompareCellLines; CompareCellLines -> OnTarget [label="IC50 Normal >> IC50 Target"]; CompareCellLines -> TestKnockout [label="IC50 Normal ≈ IC50 Target"]; TestKnockout -> NoEffect; TestKnockout -> EffectRemains; NoEffect -> OnTarget; EffectRemains -> OffTarget; }

Figure 2. Decision tree for investigating cytotoxicity.

References

  • BioAssay Systems. (n.d.). Troubleshooting.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays.
  • Molecular Biologics. (n.d.). Assay Troubleshooting.
  • Biocompare. (2022, October 18). Immunoassay Troubleshooting.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • ChemicalBook. (n.d.). 2-(1-Piperazinyl)pyrimidine.
  • Amerigo Scientific. (n.d.). 4-Methyl-2-piperazin-1-ylpyrimidine.
  • Molbase. (2024, May 20). 2-piperazin-1-yl-pyrimidine.
  • CymitQuimica. (n.d.). CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine.
  • Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654.
  • Gothoskar, A. V., & Gentry, G. T. (1985). Effects of toxic chemicals on the release of pyrimidine compounds in cell culture. In Vitro Cellular & Developmental Biology, 21(10), 587-591.
  • Liu, Y., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie, 349(5), 356-362.
  • ChemicalBook. (n.d.). Pyrimidine,4-methyl-2-(1-piperazinyl)-(9CI).
  • Cankılıç, M., et al. (2020). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Tropical Journal of Pharmaceutical Research, 19(2), 365-375.
  • Do, D. T. H., et al. (2024). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 25(8), 4559.
  • Kumar, A., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6633.
  • Cayman Chemical. (n.d.). 2-(1-Piperazinyl)pyrimidine.
  • Mohammed, H. A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(5), 588.
  • Al-Omair, M. A., et al. (2023).
  • Wikipedia. (n.d.). Pyrimidinylpiperazine.

Sources

Technical Support Center: Strategies to Minimize and Eliminate 1,4-Bispyrimidinylpiperazine Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic chemistry professionals. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, actionable strategies to address a common challenge in heterocyclic chemistry: the formation of the 1,4-bispyrimidinylpiperazine byproduct during the synthesis of mono-substituted pyrimidinylpiperazines. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanisms, enabling you to proactively troubleshoot and optimize your synthetic routes.

Section 1: Understanding the Core Problem: The Competitive Reaction
Q1: What is the reaction mechanism that leads to the formation of the 1,4-bispyrimidinylpiperazine byproduct?

The synthesis of 1-(pyrimidin-2-yl)piperazine, a common scaffold in pharmaceuticals, is typically achieved through the nucleophilic aromatic substitution (SNAr) reaction between an activated pyrimidine, such as 2-chloropyrimidine, and piperazine. Piperazine, being a symmetrical diamine, possesses two reactive secondary amine nucleophiles.

The reaction proceeds in two potential steps:

  • Desired Mono-substitution: The first equivalent of 2-chloropyrimidine reacts with one of the piperazine nitrogens to form the desired product, 1-(pyrimidin-2-yl)piperazine.

  • Undesired Di-substitution: If reaction conditions are not carefully controlled, the remaining secondary amine on the mono-substituted product can act as a nucleophile and react with a second equivalent of 2-chloropyrimidine. This second attack results in the formation of the undesired 1,4-bis(pyrimidin-2-yl)piperazine byproduct.

The formation of this byproduct is a classic example of a competitive reaction. While the electron-withdrawing nature of the first pyrimidine ring slightly deactivates the second nitrogen on the piperazine, making it less nucleophilic, the di-substitution can still readily occur, particularly under forcing conditions.[1][2][3]

G cluster_0 PyrCl 2-Chloropyrimidine Pip Piperazine MonoSub 1-(Pyrimidin-2-yl)piperazine (Desired Product) Pip->MonoSub + 2-Chloropyrimidine (Step 1: Desired) DiSub 1,4-Bis(pyrimidin-2-yl)piperazine (Byproduct) MonoSub->DiSub + 2-Chloropyrimidine (Step 2: Undesired) HCl HCl

Caption: Reaction pathway for the formation of mono- and di-substituted pyrimidinylpiperazine.

Section 2: Troubleshooting Guide: Proactive Strategies & Preventative Measures

This section details the primary methods to control the reaction's selectivity, moving from simple stoichiometric adjustments to more robust chemical strategies.

Q2: How can I use stoichiometry to favor mono-substitution?

Controlling the molar ratio of reactants is the most direct and fundamental method to favor mono-substitution. By applying Le Châtelier's principle, we can push the equilibrium towards the desired product.

The Causality: Using a significant excess of piperazine relative to the pyrimidine halide increases the statistical probability that a 2-chloropyrimidine molecule will encounter and react with a molecule of unreacted piperazine rather than the already-substituted (and less nucleophilic) mono-product.

Protocol 1: Stoichiometric Control of Mono-substitution

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add anhydrous piperazine (5.0 equivalents).

  • Dissolution: Dissolve the piperazine in a suitable solvent such as ethanol or isopropanol.

  • Reactant Addition: Slowly add a solution of 2-chloropyrimidine (1.0 equivalent) to the piperazine solution at room temperature over 30-60 minutes. A slow addition helps maintain a high localized concentration of piperazine.

  • Reaction: Stir the mixture at room temperature for 3-6 hours, monitoring the reaction progress by TLC or LC-MS.[4]

  • Workup: Upon completion, add a 5% aqueous sodium hydroxide solution to neutralize any piperazine hydrochloride salt formed. Extract the product with a suitable organic solvent (e.g., chloroform, dichloromethane).

  • Purification: Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The excess piperazine can often be removed by vacuum distillation or by washing the organic extract with water.

ParameterRecommendationRationale
Piperazine:Pyrimidine Ratio 5:1 to 10:1Statistically favors the reaction of pyrimidine with a fresh piperazine molecule.
Addition Rate Slow, dropwisePrevents localized high concentrations of the pyrimidine electrophile.
Temperature Room TemperatureReduces the reaction rate, allowing greater selectivity and minimizing the energy to overcome the activation barrier for the second substitution.
Q3: Are there alternative synthetic methods that inherently avoid this byproduct?

Yes. When stoichiometric control is insufficient or impractical for large-scale synthesis, more definitive chemical strategies are required. The two most reliable methods are the use of protecting groups and advanced catalytic cross-coupling reactions.

Method A: The Protecting Group Strategy

This classic and robust method involves temporarily "blocking" one of the piperazine nitrogens with a protecting group. This ensures that only one nitrogen is available to react. The protecting group is then removed in a subsequent step. The tert-butyloxycarbonyl (Boc) group is most common for this purpose.[1]

Protocol 2: Mono-Boc Protection and Substitution

  • Step 1: Protection:

    • Dissolve piperazine (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.0 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Purify the resulting 1-Boc-piperazine by standard workup and crystallization or chromatography.

  • Step 2: Nucleophilic Substitution:

    • Dissolve 1-Boc-piperazine (1.0 eq) and 2-chloropyrimidine (1.0 eq) in a polar aprotic solvent like DMF or DMSO.

    • Add a non-nucleophilic base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (1.5-2.0 eq).

    • Heat the reaction mixture to 60-80 °C and monitor by TLC/LC-MS until completion.

    • Perform an aqueous workup and extract the product, 1-Boc-4-(pyrimidin-2-yl)piperazine.

  • Step 3: Deprotection:

    • Dissolve the purified protected product in a solvent like dichloromethane or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

    • Stir at room temperature for 1-4 hours until the Boc group is cleaved.

    • Neutralize with a base and extract the final product, 1-(pyrimidin-2-yl)piperazine.

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern method for forming C-N bonds.[5][6] By carefully selecting the palladium catalyst, ligand, and base, it can be highly selective for mono-arylation of diamines, often providing higher yields and better functional group tolerance than traditional SNAr.[7][8]

Protocol 3: Buchwald-Hartwig Mono-Arylation

  • Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., X-Phos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K3PO4, 1.5 eq) to a reaction vessel.

  • Reagents: Add 2-chloropyrimidine (1.0 eq) and piperazine (1.2-1.5 eq). A smaller excess of piperazine is typically needed compared to the SNAr method.

  • Solvent: Add a dry, deoxygenated solvent, such as toluene or dioxane.

  • Reaction: Heat the mixture to 80-110 °C. The reaction progress should be monitored carefully by LC-MS. Over-heating or extended reaction times can still lead to the byproduct.

  • Workup: After cooling, quench the reaction with water, and extract the product with an organic solvent. The product is then purified, typically via column chromatography to remove residual catalyst and ligand.

Strategy Selection Guide

Choosing the right strategy depends on the scale of your synthesis, purity requirements, and available resources.

G start Goal: Synthesize 1-(Pyrimidin-2-yl)piperazine q1 Is a large excess of piperazine acceptable? start->q1 q2 Are multiple synthetic steps acceptable? q1->q2 No s1 Strategy 1: Stoichiometric Control q1->s1  Yes q3 Are metal catalysts & inert conditions available? q2->q3 No s2 Strategy 2: Protecting Group Route q2->s2  Yes q3->s1 No (Re-evaluate) s3 Strategy 3: Buchwald-Hartwig Amination q3->s3  Yes

Caption: Decision workflow for selecting a synthetic strategy.

Section 3: Troubleshooting Guide: Post-Reaction Workup and Purification
Q4: I have already formed the 1,4-bispyrimidinylpiperazine byproduct. How can I remove it?

If preventative measures were not fully successful, the byproduct must be removed. The significant difference in polarity and molecular weight between the mono- and di-substituted products can be exploited for purification.

Purification Strategy 1: Selective Filtration/Crystallization

The 1,4-bispyrimidinylpiperazine byproduct is often significantly less soluble than the mono-substituted product in many organic solvents.[3] This property can be used for a simple, scalable purification step.

  • Concentration: After the initial workup, concentrate the crude reaction mixture.

  • Solvent Addition: Add a minimal amount of a solvent in which the desired product is soluble but the byproduct is not (e.g., cold ethanol, isopropanol, or ethyl acetate).

  • Slurry/Trituration: Stir the resulting slurry at room temperature or cool it in an ice bath. The byproduct should precipitate as a solid.

  • Filtration: Filter the mixture. The solid byproduct is collected on the filter paper, while the desired mono-substituted product remains in the filtrate.[3]

  • Recovery: Concentrate the filtrate to recover the purified desired product. Check purity by NMR or LC-MS.

Purification Strategy 2: Column Chromatography

Silica gel column chromatography is the most reliable method for separating compounds with different polarities.

  • Principle: The mono-substituted product, with its free secondary amine, is more polar than the symmetrical, non-polar di-substituted byproduct.

  • Eluent System: A gradient elution is often effective. Start with a less polar solvent system (e.g., 100% Hexane or Dichloromethane) and gradually increase the polarity by adding Ethyl Acetate, then Methanol. A small amount of triethylamine (0.5-1%) is often added to the eluent to prevent the product from tailing on the acidic silica gel.

  • Elution Order: The less polar 1,4-bispyrimidinylpiperazine byproduct will elute from the column first, followed by the more polar 1-(pyrimidin-2-yl)piperazine.

Section 4: Frequently Asked Questions (FAQs)

Q5: Why is using a large excess of piperazine effective, and what are the drawbacks?

  • Effectiveness: It's a numbers game. A high concentration of piperazine ensures that the electrophilic 2-chloropyrimidine is far more likely to react with an un-substituted piperazine molecule.

  • Drawbacks: This method has poor atom economy, as a large amount of the piperazine reagent is used and must be removed or recycled. For expensive or complex piperazine derivatives, this is not a cost-effective approach.

Q6: Can I use piperazine salts directly to achieve mono-substitution?

  • Yes, this is a clever and effective strategy. Using a mono-protonated salt like piperazin-1-ium chloride renders one nitrogen non-nucleophilic due to the positive charge, directing the substitution to the free secondary amine.[2] This method can be simpler than a full protecting group strategy.

Q7: When should I choose a Buchwald-Hartwig coupling over a classical SNAr reaction?

  • Choose Buchwald-Hartwig when:

    • The pyrimidine ring is not sufficiently electron-deficient for SNAr to proceed under mild conditions.

    • You are working with sensitive functional groups that would not tolerate the high temperatures or harsh bases sometimes required for SNAr.[5]

    • You require very high selectivity and yield for the mono-arylated product.[7]

References
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Synthesis of 1-(2-pyrimidinyl)piperazine - PrepChem.com. Available at: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. Available at: [Link]

  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Synthesis of 1-(2-pyrimidinyl)piperazine - PrepChem.com. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. Available at: [Link]

Sources

Technical Support Center: Enhancing the Purity of 4-Methyl-2-(1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the post-synthesis purification of 4-Methyl-2-(1-piperazinyl)pyrimidine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile building block. The piperazinylpyrimidine scaffold is a key pharmacophore in modern drug discovery, and achieving high purity is critical for reliable downstream applications and data integrity.[1][2]

This guide moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental outcomes.

Part 1: Initial Assessment & Impurity Profiling (FAQs)

This section addresses the most common initial questions researchers face after the primary synthesis reaction.

Q1: What are the most likely impurities in my crude this compound product?

A1: Understanding potential impurities is the first step toward designing an effective purification strategy. The most common synthesis route involves a nucleophilic aromatic substitution between 2-chloro-4-methylpyrimidine and piperazine.[3][4] Based on this, your crude product may contain:

  • Unreacted Starting Materials: Excess piperazine is highly polar and often removed during aqueous workup. Unreacted 2-chloro-4-methylpyrimidine is a key impurity to monitor.

  • Bis-Substitution Byproduct: The most common process-related impurity is 1,4-bis(4-methyl-2-pyrimidinyl)piperazine . This is formed when a second molecule of 2-chloro-4-methylpyrimidine reacts with the N-H group of your desired product.[3] This impurity is less polar than your product and can be challenging to remove.

  • Solvent Residues: Depending on the reaction conditions, solvents like ethanol, DMF, or chloroform may be present.[3][5]

  • Inorganic Salts: Bases like potassium carbonate (K₂CO₃) or salts formed during workup (e.g., hydrochlorides) can contaminate the crude material.[3]

The table below summarizes these common impurities.

Impurity NameStructureTypical OriginKey Removal Strategy
PiperazineC₄H₁₀N₂Excess ReagentAqueous Wash (Acid/Base Extraction)
2-Chloro-4-methylpyrimidineC₅H₅ClN₂Unreacted ReagentChromatography, Recrystallization
1,4-bis(4-methyl-2-pyrimidinyl)piperazineC₁₄H₁₈N₆Over-reaction Side ProductChromatography, Recrystallization
Inorganic Saltse.g., K₂CO₃, NaClBase, WorkupAqueous Wash, Filtration
Residual Solventse.g., DMF, EthanolReaction/Workup SolventHigh Vacuum Drying, Recrystallization
Q2: How should I initially assess the purity and composition of my crude reaction mixture?

A2: Before attempting any large-scale purification, a multi-faceted analytical approach is recommended.

  • Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective method for a qualitative assessment. Co-spot your crude material alongside your starting materials. This will give you an immediate visual of whether the reaction has gone to completion and reveal the presence of major byproducts.

  • ¹H NMR Spectroscopy: A proton NMR spectrum of the crude product is invaluable. It can confirm the presence of your desired product's characteristic peaks and help identify and quantify major impurities by comparing the integration of their unique signals to those of the product.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique for initial assessment. It provides both the retention time (a measure of polarity) and the mass-to-charge ratio (m/z) for each component. You can confirm the product's mass (C₉H₁₄N₄, MW: 178.24)[6] and identify the mass of unknown impurities, which is crucial for diagnosing side reactions.

Part 2: Step-by-Step Purification & Troubleshooting Guide

This section provides detailed protocols to address specific purification challenges. The optimal workflow depends on the physical state and impurity profile of your crude product.

Purification_Decision_Tree Purification Strategy Decision Tree start Crude Product Post-Workup q1 What is the primary impurity? start->q1 ans1_salts Excess Piperazine / Salts q1->ans1_salts ans1_bis Bis-Substituted Byproduct q1->ans1_bis ans1_mixed Complex Mixture q1->ans1_mixed q2 Is the product a solid or an oil? proc_recryst Proceed to Recrystallization q2->proc_recryst Solid proc_chrom Perform Flash Column Chromatography q2->proc_chrom Oil / Waxy Solid proc_wash Perform Aqueous Acid/Base Wash ans1_salts->proc_wash ans1_bis->q2 ans1_mixed->proc_chrom proc_wash->q1 Re-assess

Caption: Decision tree for selecting the appropriate purification method.

Issue 1: Crude product is contaminated with highly polar impurities (e.g., piperazine, salts).

Protocol: Aqueous Acid/Base Extraction

This protocol is designed to remove water-soluble impurities. Your target compound, being basic, can be manipulated between organic and aqueous layers by adjusting the pH.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl). The basic product and any unreacted piperazine will move into the aqueous layer as their hydrochloride salts. The less basic bis-substituted byproduct and non-polar impurities will remain in the organic layer.

  • Separation: Separate the layers. Discard the organic layer (or save for analysis of non-polar impurities).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or solid K₂CO₃) with stirring until the pH is >10. This will deprotonate your product, causing it to precipitate or form an oil.

  • Re-extraction: Extract the now-basic aqueous layer 3 times with fresh DCM or EtOAc.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Issue 2: Product is a solid but contains the bis-substituted byproduct.

Protocol: Recrystallization

Recrystallization is an excellent method for removing small amounts of impurities from a solid product, provided a suitable solvent is found. The goal is to find a solvent (or solvent pair) in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains soluble at all temperatures.

Step 1: Solvent Screening

Solvent SystemRationaleExpected Outcome
Isopropanol (IPA) Good balance of polarity. Often effective for pyrimidine derivatives.High potential for success. Dissolves hot, crystals form upon cooling.
Ethanol (EtOH) Similar to IPA, slightly more polar.[5]Good alternative if IPA fails.
Ethyl Acetate / Heptane A less polar solvent pair.Dissolve in minimal hot EtOAc, then add Heptane dropwise until cloudy. Cool to crystallize. Effective if impurities are more polar.
Toluene A non-polar aromatic solvent.Useful if the product and impurity have significantly different solubilities in aromatic systems.

Step 2: Recrystallization Workflow

Recrystallization_Workflow Recrystallization Workflow cluster_steps step1 1. Dissolve crude solid in minimum hot solvent step2 2. Hot filter if insoluble impurities exist step1->step2 step3 3. Allow solution to cool slowly to RT step2->step3 step4 4. Cool further in an ice bath (0-4°C) step3->step4 step5 5. Collect crystals by vacuum filtration step4->step5 step6 6. Wash crystals with cold solvent step5->step6 step7 7. Dry crystals under high vacuum step6->step7

Caption: Step-by-step process for recrystallization.

  • Dissolution: Place the solid in a flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid just dissolves.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Issue 3: Product is an oil or a complex mixture unsuitable for recrystallization.

Protocol: Flash Column Chromatography

Flash chromatography on silica gel is the most robust method for separating compounds with different polarities.[7][8]

Step 1: Choosing the Eluent System

The goal is to find a solvent system where the desired product has an Rf (retention factor) of ~0.3 on a TLC plate. The bis-substituted byproduct, being less polar, will have a higher Rf.

Eluent SystemModifiersRationale
DCM / Methanol (e.g., 98:2 to 95:5)Add 0.5-1% Triethylamine (TEA)A standard choice for moderately polar compounds. TEA is critical to prevent peak tailing of the basic product on the acidic silica gel.
Ethyl Acetate / Heptane (e.g., 50:50 to 80:20)Add 0.5-1% Triethylamine (TEA)A less polar system, which can provide better separation between the product and the non-polar bis-substituted impurity.

Step 2: Column Chromatography Protocol

  • Column Packing: Prepare a column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimum amount of DCM. For better resolution, it is often preferable to pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Run the column with the eluent, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combination & Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.

Part 3: Final Validation & Best Practices

Q3: How can I completely remove residual solvents from my final product?

A3: Residual solvents can interfere with biological assays and add to the sample's weight, leading to inaccurate concentration calculations. After purification, dry the compound under high vacuum (e.g., <1 mmHg) for several hours, potentially with gentle heating (e.g., 40-50 °C), provided the compound is thermally stable. For stubborn high-boiling solvents like DMF or DMSO, a lyophilization (freeze-drying) from a suitable solvent like water or 1,4-dioxane can be effective if the product is soluble and stable in them.

Q4: What is the definitive method for confirming the purity and identity of my final compound?

A4: A combination of analytical techniques is required for full validation.

  • Purity Confirmation: Quantitative HPLC with UV detection is the industry standard for purity assessment.[9][10] A pure compound should show a single major peak (typically >98% by area).

  • Identity Confirmation:

    • ¹H and ¹³C NMR: Provides the complete chemical structure and confirms the absence of impurity signals.

    • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition by providing a highly accurate mass measurement.

    • FTIR Spectroscopy: Confirms the presence of key functional groups.

By following this comprehensive guide, you will be well-equipped to tackle the purification of this compound, ensuring high-quality material for your research and development needs.

References

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]

  • 4-Methyl-2-piperazin-1-ylpyrimidine. (n.d.). Amerigo Scientific. [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3–10. [Link]

  • CN103772274A - Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. (2014).
  • Synthesis of 1-(2-pyrimidinyl)piperazine. (n.d.). PrepChem.com. [Link]

  • CN108129404B - Synthesis method of chiral piperazinone derivative. (2020).
  • US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds. (2001).
  • Anis, M., et al. (2013). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1673–o1674. [Link]

  • Li, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29288–29294. [Link]

  • Al-Ghorbani, M., et al. (2022). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. PLOS ONE, 17(1), e0262635. [Link]

Sources

Technical Support Center: Method Refinement for Quantitative Analysis of 4-Methyl-2-(1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of 4-Methyl-2-(1-piperazinyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common challenges encountered during experimental workflows. Our focus is on ensuring the scientific integrity and reliability of your analytical data.

Introduction to this compound and its Analysis

This compound is a chemical compound with a molecular formula of C9H14N4 and a molecular weight of 178.238 g/mol .[1] It belongs to the pyrimidine and piperazine chemical classes.[2][3][4] Accurate and precise quantitative analysis of this compound is critical in various stages of drug development, from purity assessment of active pharmaceutical ingredients (APIs) to pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose, often coupled with UV or mass spectrometry detectors.

This guide will delve into the nuances of method refinement, focusing on HPLC-based methodologies, to help you achieve robust and reproducible results. We will explore common issues and their root causes, providing a logical framework for troubleshooting and method optimization.

Section 1: HPLC Method Development and Optimization - FAQs

This section addresses frequently asked questions regarding the initial development and optimization of an HPLC method for this compound.

Q1: What are the recommended starting HPLC conditions for the analysis of this compound?

A1: For a reversed-phase HPLC method, a C18 column is a good starting point. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier like acetonitrile or methanol is typically effective.[5][6] UV detection can be performed at a wavelength where the analyte exhibits significant absorbance.

A prudent initial approach involves a gradient elution to determine the approximate retention time of the analyte and to separate it from potential impurities. Once the retention behavior is understood, the method can be optimized for isocratic elution for routine analysis, if appropriate.

Q2: How do I select the optimal mobile phase composition and pH?

A2: Mobile phase selection is crucial for achieving good peak shape and resolution. The pKa of this compound will influence its ionization state and, consequently, its retention on a reversed-phase column. It is advisable to work at a pH where the analyte is in a single, stable ionization state. This often means operating at a pH at least 2 units away from the pKa of the compound.

Systematically varying the organic-to-aqueous ratio will allow you to adjust the retention time. The type of organic modifier (acetonitrile vs. methanol) can also affect selectivity between the analyte and impurities.

Q3: My peak for this compound is tailing. What are the likely causes and how can I fix it?

A3: Peak tailing is a common issue in HPLC and can arise from several factors:

  • Secondary Interactions: The basic nature of the piperazine moiety can lead to interactions with residual acidic silanol groups on the silica-based column packing.[7] This can be mitigated by:

    • Using a modern, end-capped C18 column with high purity silica.

    • Lowering the mobile phase pH to suppress silanol ionization.[7]

    • Adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the active sites.[8]

  • Column Overload: Injecting too much sample can lead to peak distortion.[9] Try reducing the injection volume or sample concentration.

  • Column Contamination: A contaminated guard or analytical column can also cause peak tailing.[9] Flushing the column with a strong solvent or replacing the guard column may resolve the issue.

Section 2: Troubleshooting Guide for Common Analytical Issues

This section provides a structured approach to diagnosing and resolving specific problems you might encounter during your quantitative analysis.

Chromatographic Issues
Problem Potential Causes Troubleshooting Steps
Retention Time Drift Inconsistent mobile phase composition, temperature fluctuations, column equilibration issues.[9]Prepare fresh mobile phase, ensure the column oven is functioning correctly, and allow sufficient time for column equilibration between injections.[9]
Poor Peak Resolution Inadequate separation between the analyte and impurities or degradants.Optimize the mobile phase composition (organic strength, pH), consider a different column chemistry, or adjust the flow rate.
Ghost Peaks Contamination in the mobile phase, sample carryover from previous injections, or late-eluting compounds.[7]Use high-purity solvents, implement a robust needle wash protocol, and extend the run time to ensure all components elute.[7][10]
Baseline Noise or Drift Air bubbles in the system, contaminated mobile phase, or detector issues.[9]Degas the mobile phase, flush the system, and check the detector lamp's performance.[9][10]
Split Peaks Column contamination, partially blocked frit, or sample solvent incompatibility with the mobile phase.[8][10]Replace the column frit, filter samples before injection, and dissolve the sample in the mobile phase whenever possible.[8]
Quantitative Accuracy and Precision Issues

Q4: My calibration curve for this compound is not linear. What should I investigate?

A4: Non-linearity in the calibration curve can be due to several factors:

  • Detector Saturation: At high concentrations, the detector response may no longer be linear. Dilute your standards and samples to fall within the linear range of the detector.

  • Inaccurate Standard Preparation: Errors in weighing or diluting your standards will directly impact the calibration curve. Carefully re-prepare your standards.

  • Analyte Adsorption: The analyte may be adsorbing to vials or other components of the HPLC system. Using silanized vials can sometimes mitigate this issue.

Q5: I am observing poor precision (high %RSD) in my replicate injections. What are the common causes?

A5: Poor precision is often linked to inconsistencies in the analytical process:

  • Injector Issues: An inconsistent injection volume is a primary cause of poor precision.[10] Ensure the injector is functioning correctly and that the sample loop is completely filled.

  • Sample Evaporation: If samples are left on the autosampler for an extended period, evaporation of the solvent can lead to an increase in concentration. Use vial caps with septa to minimize evaporation.

  • System Instability: Fluctuations in pump pressure or temperature can affect retention times and peak areas.[11] Monitor the system pressure and ensure the column oven is stable.

Section 3: Method Validation and System Suitability

Analytical method validation is a critical step to ensure that the developed method is suitable for its intended purpose.[12][13] It provides documented evidence that the method is reliable and reproducible.[12]

Key Validation Parameters
Parameter Purpose Typical Acceptance Criteria
Specificity/Selectivity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][14]The analyte peak should be well-resolved from all other peaks. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response over a defined range.[13][15]Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of the test results obtained by the method to the true value.[13]Typically 98.0% to 102.0% recovery for the assay of a drug substance.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[16] This includes repeatability and intermediate precision.Relative Standard Deviation (%RSD) should be within acceptable limits (e.g., ≤ 2%).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]Signal-to-noise ratio of approximately 10:1.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]Signal-to-noise ratio of approximately 3:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]The system suitability parameters should remain within acceptance criteria when method parameters (e.g., pH, mobile phase composition, temperature) are slightly varied.
System Suitability Testing (SST)

Before running any samples, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[16]

Q6: What are the essential system suitability parameters to monitor for the quantitative analysis of this compound?

A6: For a reliable quantitative analysis, the following SST parameters should be monitored:

  • Tailing Factor (Asymmetry Factor): Should be close to 1 (typically within 0.8 - 1.5) to ensure good peak shape.

  • Theoretical Plates (N): A measure of column efficiency. A higher number indicates better efficiency.

  • Resolution (Rs): Should be greater than 2 between the analyte peak and the closest eluting peak.

  • Relative Standard Deviation (%RSD) of Peak Area and Retention Time: For replicate injections of a standard, the %RSD should be low (e.g., < 1%) to demonstrate system precision.

Section 4: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[17]

Q7: What stress conditions should be applied for the forced degradation of this compound?

A7: Typical stress conditions include:[17][18]

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature or elevated temperature.[19]

  • Thermal Degradation: Heating the solid drug substance or a solution.[19]

  • Photolytic Degradation: Exposing the drug substance to UV and visible light.[19]

The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the degradation products are formed at detectable levels without completely degrading the parent compound.[18]

Visualizations and Workflows

Experimental Workflow for HPLC Method Development

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_val Validation A Define Analytical Target Profile B Gather Information on Analyte (pKa, solubility, UV spectra) A->B C Prepare Standard and Sample Solutions B->C D Select Column and Initial Conditions (C18, ACN/Water gradient) C->D E Screen Mobile Phase pH and Organic Modifier D->E F Optimize Gradient/Isocratic Conditions E->F G Fine-tune Flow Rate and Temperature F->G H Perform System Suitability Test G->H I Validate Method Parameters (Linearity, Accuracy, Precision, etc.) H->I J Document and Report Method I->J

Caption: A typical workflow for developing a robust HPLC method.

Troubleshooting Logic for Peak Tailing

Caption: A decision tree for troubleshooting peak tailing in HPLC.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • Analytical method validation: A brief review. (n.d.). GSC Biological and Pharmaceutical Sciences.
  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Forced degradation studies. (2016). MedCrave online.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • "UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE". (2024). International Journal of Novel Research and Development.
  • HPLC Troubleshooting Guide. (n.d.). ACE.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. (n.d.). Acta Poloniae Pharmaceutica.
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2007). PubMed.
  • 4-Methyl-2-piperazin-1-yl-quinoline. (n.d.). PubChem.
  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. (2016). Frontiers in Pharmacology.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. (n.d.). PubMed Central.
  • 4-Methyl-2-piperazin-1-ylpyrimidine. (n.d.). Amerigo Scientific.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025). ResearchGate.
  • 2-(1-Piperazinyl)pyrimidine. (n.d.). Cayman Chemical.
  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. (2017). PubMed.
  • 4-(Piperazin-1-yl)pyrimidine. (n.d.). PubChem.

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Technical Support Center: Characterizing and Mitigating Off-Target Effects of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with novel kinase inhibitors, specifically those containing scaffolds like 4-Methyl-2-(1-piperazinyl)pyrimidine. When an in vitro experiment yields unexpected or inconsistent results, it is crucial to consider the possibility of off-target effects. This document provides a structured approach to identifying, characterizing, and mitigating these effects to ensure the integrity and accuracy of your research.

Introduction: The Challenge of Kinase Inhibitor Selectivity

Protein kinases are a large family of enzymes that play critical roles in cellular signaling.[1][2] Their dysregulation is implicated in numerous diseases, making them prime therapeutic targets.[1][2] However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge for developing highly selective inhibitors.[3][4] Consequently, many kinase inhibitors exhibit polypharmacology, binding to multiple intended and unintended targets.[1][4] These off-target interactions can lead to misleading experimental outcomes, cellular toxicity, or even unexpected therapeutic benefits.[1][5]

This guide will walk you through a logical workflow, from initial troubleshooting of your primary assay to advanced proteomic methods for global off-target profiling.

Part 1: Frequently Asked Questions & Initial Troubleshooting

This section addresses common issues that may be the first indication of off-target effects or other experimental confounders.

Q1: My inhibitor shows potent activity in my primary biochemical assay, but this doesn't translate to the expected phenotype in cell-based assays. Why?

There are several potential reasons for this discrepancy:

  • Cellular Permeability and Efflux: The compound may have poor membrane permeability or be actively removed from the cell by efflux pumps.

  • High Intracellular ATP Concentration: In vitro kinase assays are often performed at ATP concentrations significantly lower than the millimolar levels found within cells. An ATP-competitive inhibitor will appear less potent in a cellular environment.[6]

  • Target Engagement: The compound may not be reaching and binding to its intended target in the complex cellular milieu.[7][8]

  • Off-Target Effects Masking the Phenotype: The compound could be engaging other kinases or proteins that trigger compensatory signaling pathways, masking the effect of inhibiting the primary target.[5]

Troubleshooting Steps:

  • Confirm Target Engagement in Cells: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that your compound is binding to its intended target in intact cells.[7][8][9] Ligand binding stabilizes the target protein, leading to a shift in its thermal melting profile.[8][9]

  • Assess Cell Viability: Perform a dose-response curve for cell viability (e.g., using an MTT or CellTiter-Glo assay) to ensure that the observed phenotype is not simply due to cytotoxicity.

  • Vary Assay Conditions: For in vitro assays, test the inhibitor's potency at varying ATP concentrations to understand its mechanism of action.[10]

Q2: I'm observing high variability between replicate wells in my kinase assay. What could be the cause?

High variability can obscure real effects and is often due to technical issues, but can also be a sign of compound interference.[6]

Troubleshooting Steps:

  • Review Pipetting Technique: Ensure proper calibration of pipettes and consider using reverse pipetting for viscous solutions.[6]

  • Master Mix Preparation: Always prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation.[6]

  • Assay Interference Control: Run a control experiment without the kinase enzyme but with all other components, including your inhibitor. A change in signal suggests your compound is interfering with the assay reagents or detection system.[6] For fluorescence-based assays, this could be due to quenching or auto-fluorescence of the compound.

Q3: My compound shows the expected inhibition of the primary target's phosphorylation, but I'm also seeing changes in the phosphorylation of seemingly unrelated proteins. What does this mean?

This is a strong indicator of off-target activity. Your compound is likely inhibiting one or more other kinases within the cell, leading to downstream changes in their respective signaling pathways.[3]

Next Steps:

  • Phosphoproteomics: This is the most direct way to assess the global effects of your inhibitor on cellular signaling. By quantifying changes in thousands of phosphorylation sites simultaneously, you can identify affected pathways and infer which off-target kinases are being inhibited.[11][12][13]

  • Kinome Profiling: Employ techniques like Kinobeads to pull down and identify the kinases that your compound binds to directly from a cell lysate.[14][15][16]

Part 2: Advanced Strategies for Off-Target Profiling

When initial troubleshooting suggests off-target effects, a more systematic approach is needed to identify the specific proteins involved. The following table summarizes key methodologies:

Methodology Principle Advantages Limitations Primary Application
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of a protein.[8][9]Measures target engagement in intact cells without modifying the compound or protein.[7][17]Traditionally low-throughput, though higher-throughput methods are emerging.[17]Validating on-target and off-target binding in a cellular context.
Kinobeads / Multiplexed Inhibitor Beads (MIBs) Immobilized, broad-spectrum kinase inhibitors capture a large portion of the kinome from a cell lysate. Free inhibitor competes for binding, and the bound proteins are identified by mass spectrometry.[4][15][16]Unbiased, identifies direct binding partners, does not require compound modification.[4][15]May miss kinases with low expression or weak affinity for the beads.[4]Global profiling of kinase targets and selectivity analysis.
Quantitative Phosphoproteomics Mass spectrometry-based quantification of thousands of phosphorylation sites in response to inhibitor treatment.[3][12]Provides a functional readout of kinase inhibition and pathway activity.[11][13]Does not directly identify the inhibited kinase; requires bioinformatics to infer upstream kinases.Understanding the global impact of an inhibitor on cellular signaling networks.
Experimental Workflow: A Combined Approach

A robust strategy for characterizing a novel inhibitor involves a multi-pronged approach. The following workflow illustrates how these techniques can be integrated:

G cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Global Target Profiling cluster_3 Data Analysis & Validation A Unexpected Phenotype or Inconsistent Assay Results B Cellular Thermal Shift Assay (CETSA) for Primary Target A->B Is the primary target engaged? C Kinobeads + LC-MS/MS B->C Target engaged, but phenotype is anomalous D Quantitative Phosphoproteomics B->D Target engaged, but phenotype is anomalous E Identify Direct Off-Targets C->E F Identify Affected Pathways D->F G Validate Off-Targets with Individual CETSA or Biochemical Assays E->G Confirmation F->G Hypothesis Generation

Caption: Integrated workflow for identifying and validating off-target effects.

Part 3: Detailed Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for CETSA using Western blotting for detection.

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of your inhibitor or vehicle control (e.g., DMSO) for a specified time.

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[9]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[7]

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for your target protein.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[8]

Protocol 2: Kinobeads Affinity Purification for Off-Target Identification

This protocol outlines a general procedure for using Kinobeads to profile inhibitor targets.

  • Lysate Preparation: Culture and harvest cells. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the clarified lysate.

  • Inhibitor Incubation: Aliquot the cell lysate and incubate with increasing concentrations of your inhibitor or a vehicle control for 45-60 minutes at 4°C.[16]

  • Kinobeads Enrichment: Add the Kinobeads slurry to each lysate sample and incubate for an additional 60 minutes at 4°C with gentle rotation to allow for kinase binding.[16][18]

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation: Elute the bound proteins from the beads. The proteins are then typically digested into peptides (e.g., using trypsin) and prepared for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the peptide samples by quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that are competed off the beads by your inhibitor in a dose-dependent manner. This provides a list of direct binding targets and their relative affinities.[16]

Part 4: Mitigating and Interpreting Off-Target Effects

Once you have identified off-target interactions, you have several options:

  • Structure-Activity Relationship (SAR) Studies: If you are in a drug development program, this information is invaluable for medicinal chemists to modify the compound to improve selectivity.

  • Use of More Selective Inhibitors: If available, use a more selective chemical probe for the same target to confirm that the observed phenotype is indeed due to inhibition of the primary target.

  • Lowering Compound Concentration: Use the lowest effective concentration of your inhibitor that still provides significant inhibition of the primary target, while minimizing engagement of lower-affinity off-targets.

  • Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down the primary target. If this recapitulates the inhibitor's phenotype, it provides strong evidence for on-target action.

  • Acknowledge and Discuss: In some cases, off-target effects may be unavoidable. It is crucial to acknowledge and discuss these findings in your research to provide a complete and accurate picture of the compound's activity.

References

  • Optimized chemical proteomics assay for kinase inhibitor profiling. (n.d.). Semantic Scholar.
  • Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. (2022). MDPI.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). SpringerLink.
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (n.d.). ResearchGate.
  • Chemical Proteomic Analysis Reveals the Drugability of the Kinome of Trypanosoma brucei. (n.d.). National Center for Biotechnology Information.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). National Center for Biotechnology Information.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. (n.d.). National Center for Biotechnology Information.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). National Center for Biotechnology Information.
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). National Center for Biotechnology Information.
  • Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. (2024). PubMed.
  • Technical Support Center: Troubleshooting Inconsistent Kinase Assay Results for C13H11Cl3N4OS. (n.d.). BenchChem.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology.
  • (PDF) Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. (2025). ResearchGate.
  • Impact of phosphoproteomics in the translation of kinase-targeted therapies. (n.d.). PubMed.
  • Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics. (2025). ResearchGate.
  • Phosphoproteomics to study kinase inhibitor action. (n.d.). Technical University of Munich.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). National Center for Biotechnology Information.

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Technical Support Center: Crystallization of 4-Methyl-2-(1-piperazinyl)pyrimidine for X-ray Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-Methyl-2-(1-piperazinyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for obtaining high-quality single crystals suitable for X-ray diffraction analysis. As a low melting point solid (45-48°C), this compound presents unique challenges, and this resource is structured to address them directly.

I. Troubleshooting Guide: Common Crystallization Problems & Solutions

This section addresses specific issues you may encounter during your crystallization experiments in a question-and-answer format.

Question 1: My compound "oiled out" instead of forming crystals upon cooling. What should I do?

Answer:

"Oiling out" is a common issue for compounds with low melting points, where the compound separates as a liquid phase before it has a chance to crystallize. This occurs when the solution becomes supersaturated at a temperature above the compound's melting point.[1][2]

  • Causality: The high concentration of the solute in the solvent can depress the melting point of the solid, and if the solution is still warm when supersaturation is reached, the compound may "melt" out of the solution as an oil.

  • Solutions:

    • Increase the Solvent Volume: Re-heat the solution until the oil redissolves and add more of the "good" solvent to decrease the saturation temperature. This will allow the solution to cool to a lower temperature before reaching supersaturation.[1]

    • Slow Down the Cooling Rate: Rapid cooling can lead to a sudden increase in supersaturation, promoting oiling. Allow the solution to cool to room temperature slowly by insulating the flask. Further cooling in a refrigerator or freezer should also be done gradually.

    • Use a Different Solvent System: The solubility curve of your compound in the chosen solvent may be too steep. Experiment with solvents in which the compound has moderate, rather than high, solubility at elevated temperatures.

Question 2: I'm only getting very small, needle-like crystals that are not suitable for X-ray diffraction. How can I grow larger, more well-defined crystals?

Answer:

The formation of many small crystals is typically a result of rapid nucleation from a highly supersaturated solution. To obtain larger crystals, the rate of nucleation needs to be controlled to allow for slower crystal growth.

  • Causality: Too many nucleation sites lead to competition for the solute molecules, resulting in a large number of small crystals instead of a few large ones.

  • Solutions:

    • Reduce the Concentration: Start with a less saturated solution. This will lower the driving force for nucleation and promote slower crystal growth.

    • Optimize the Cooling Profile: A very slow cooling rate is crucial. After dissolving the compound at an elevated temperature, allow it to cool to room temperature over several hours. For further cooling, place the container in a Dewar flask with warm water and allow it to cool to room temperature overnight before moving it to a colder environment.[3]

    • Utilize Vapor Diffusion: This technique allows for a very slow and controlled approach to supersaturation, which is ideal for growing large, high-quality crystals.

    • Seeding: If you have a few small crystals, you can use them as "seeds." Prepare a barely saturated solution and introduce a single, well-formed seed crystal. This will provide a single nucleation point for crystal growth.[4]

Question 3: My compound will not crystallize at all. The solution remains clear even after cooling and extended periods.

Answer:

A failure to crystallize usually indicates that the solution has not reached a sufficient level of supersaturation.

  • Causality: The compound may be too soluble in the chosen solvent, or the concentration is too low.

  • Solutions:

    • Increase Concentration by Evaporation: If using a volatile solvent, you can slowly evaporate the solvent to increase the concentration. This can be done by covering the vial with parafilm and poking a few small holes in it.[5]

    • Introduce an Anti-solvent: For techniques like vapor diffusion or liquid-liquid diffusion, the introduction of a miscible "anti-solvent" (a solvent in which your compound is insoluble) will decrease the overall solubility and induce crystallization.[6][7]

    • Induce Nucleation by Scratching: Gently scratching the inside of the glass container with a glass rod at the surface of the solution can create microscopic imperfections that may serve as nucleation sites.[8]

    • Re-evaluate Solvent Choice: If the compound is highly soluble in the chosen solvent even at low temperatures, it is not a suitable solvent for cooling crystallization. A solvent in which the compound is only sparingly soluble at room temperature but readily soluble at higher temperatures is ideal.[9]

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting point for solvent selection for this compound?

A1: Given the presence of the pyrimidine and piperazine moieties, a good starting point would be polar protic solvents like ethanol or methanol, and polar aprotic solvents such as ethyl acetate or acetone. Based on data for the related compound 2-(1-piperazinyl)pyrimidine, which shows slight solubility in chloroform and methanol, these solvents are also worth investigating.[10] For vapor diffusion, a "good" solvent could be dichloromethane or tetrahydrofuran, with an "anti-solvent" like hexane or diethyl ether.[5] A systematic screening of solvents is highly recommended.

Q2: How does the low melting point of this compound (45-48°C) affect the choice of crystallization technique?

A2: The low melting point makes cooling crystallization more challenging due to the risk of "oiling out."[1] Therefore, isothermal techniques like slow evaporation and vapor diffusion at or below room temperature are often more successful. If using cooling crystallization, it is critical to ensure that the solution temperature is below 45°C when it becomes supersaturated.

Q3: Can I use a mixture of solvents?

A3: Yes, using a binary solvent system is a very effective strategy.[9] You can dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes slightly turbid. Heating the mixture to get a clear solution and then allowing it to cool slowly can yield high-quality crystals. Common solvent mixtures for pyrimidine derivatives include hexane/acetone and hexane/THF.[9]

Q4: How pure does my sample need to be for successful crystallization?

A4: The higher the purity, the better the chances of obtaining high-quality single crystals. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to poor diffraction quality. It is recommended to purify the compound by column chromatography or other methods before attempting crystallization.

III. Experimental Protocols

Protocol 1: Slow Evaporation

This is often the simplest method to start with for air-stable compounds.

  • Solvent Screening: In small vials, test the solubility of a few milligrams of this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane).

  • Preparation of a Near-Saturated Solution: Choose a solvent that provides moderate solubility at room temperature. Prepare a solution that is close to saturation. The solution should be clear and free of any solid particles. If necessary, filter the solution through a syringe filter.

  • Evaporation: Transfer the solution to a clean vial. Cover the vial with parafilm and poke 1-3 small holes using a needle. The number of holes can be adjusted to control the rate of evaporation.

  • Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

Protocol 2: Vapor Diffusion (Sitting Drop)

This method is excellent for obtaining high-quality crystals from small amounts of material.

  • Solvent System Selection: Identify a "good" solvent in which your compound is soluble and a miscible "anti-solvent" in which it is insoluble. The anti-solvent should be more volatile than the good solvent. A good starting combination could be dichloromethane (good solvent) and hexane (anti-solvent).

  • Setup:

    • In a small vial (the "reservoir"), add approximately 1 mL of the anti-solvent.

    • In a smaller, open-topped vial (the "sitting drop vial"), dissolve 2-5 mg of your compound in 0.1-0.2 mL of the good solvent.

    • Carefully place the sitting drop vial inside the reservoir vial, ensuring the top of the inner vial is below the top of the outer vial.

    • Seal the outer vial tightly with a cap or parafilm.

  • Diffusion and Crystallization: The more volatile anti-solvent will slowly diffuse into the good solvent, reducing the solubility of your compound and inducing crystallization over several days.

Vapor_Diffusion_Workflow cluster_prep Preparation cluster_setup Assembly cluster_process Crystallization Process A Dissolve compound in 'good' solvent (e.g., DCM) C Place inner vial (with compound) inside outer reservoir vial A->C B Add 'anti-solvent' (e.g., Hexane) to outer reservoir vial B->C D Seal the outer vial to create a closed system C->D E Anti-solvent vapor slowly diffuses into the 'good' solvent D->E Incubate F Solubility of the compound decreases gradually E->F G Supersaturation is reached, leading to nucleation F->G H High-quality single crystals grow over time G->H

Caption: Workflow for Vapor Diffusion Crystallization.

Protocol 3: Slow Cooling

This method is effective if a suitable solvent with a significant temperature-dependent solubility profile is found.

  • Solvent Selection: Identify a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., 40-50°C, staying below the melting point of the compound if possible).

  • Dissolution: In a small flask, add the compound and the chosen solvent. Gently warm the mixture while stirring until the solid completely dissolves. Add the solvent dropwise until a clear, saturated solution is obtained at the elevated temperature.

  • Slow Cooling:

    • Remove the flask from the heat source and cover it.

    • Place the flask in an insulated container (e.g., a beaker filled with vermiculite or a Dewar flask with warm water) to slow down the cooling rate.[3]

    • Allow the solution to cool to room temperature undisturbed over several hours.

  • Crystal Growth: Crystals should form as the solution cools and becomes supersaturated. If no crystals form, the solution may be too dilute. If a powder precipitates, the cooling was likely too fast or the solution was too concentrated.

IV. Data Presentation

Table 1: Recommended Solvent Systems for Initial Crystallization Screening

Crystallization Method"Good" Solvent (for dissolving the compound)"Anti-Solvent" (for inducing precipitation)
Slow Evaporation Ethanol, Methanol, Ethyl Acetate, AcetoneN/A
Vapor Diffusion Dichloromethane, Tetrahydrofuran (THF)n-Hexane, Diethyl Ether, Pentane
Slow Cooling Isopropanol, AcetonitrileN/A
Solvent Layering Dichloromethane, Ethyl Acetaten-Hexane, Heptane

V. Visualization of Key Concepts

Crystallization_Troubleshooting cluster_problem Observed Problem cluster_cause Likely Cause cluster_solution Proposed Solution A Compound 'Oiled Out' D Supersaturation above M.P. A->D B Only Small Needles Formed E Rapid Nucleation B->E C No Crystals Formed F Insufficient Supersaturation C->F G Increase Solvent Volume Slow Down Cooling D->G H Reduce Concentration Use Vapor Diffusion E->H I Evaporate Solvent Add Anti-Solvent F->I

Caption: Troubleshooting Logic for Common Crystallization Issues.

VI. References

  • BTC. (2025). What are the crystal structures of pyrimidine series compounds? Retrieved from [Link]

  • Unknown. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • Unknown. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1823-1847. [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • Unknown. (2006). Crystallisation Techniques. Retrieved from [Link]

  • LibreTexts. (2024). 6.6D: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Unknown. (n.d.). DIFFERENT TYPES OF CRYSTAL GROWTH METHODS. Retrieved from [Link]

  • Quora. (2017). What should I do if crystallisation does not occur? Retrieved from [Link]

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Reducing solvent impurities in final 4-Methyl-2-(1-piperazinyl)pyrimidine product

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methyl-2-(1-piperazinyl)pyrimidine

A Guide to Minimizing Solvent Impurities in the Final Active Pharmaceutical Ingredient (API)

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of solvent impurities in the final this compound product. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Residual solvents in active pharmaceutical ingredients (APIs) are a significant concern as they do not provide therapeutic benefit and can be harmful to patients.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for acceptable limits of these impurities in pharmaceutical products.[2][3][4] This guide will provide a structured approach to identifying, controlling, and minimizing solvent impurities in your this compound synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common challenges encountered during the purification of this compound.

Q1: My final this compound product shows a high level of residual solvent from the reaction or crystallization step. What are the primary causes?

A1: High residual solvent levels typically stem from one or more of the following factors:

  • Inefficient Drying: The most common cause is incomplete solvent removal during the drying process. This can be due to insufficient drying time, inadequate temperature, or a vacuum that is not low enough to effectively remove the solvent.[5]

  • Crystal Lattice Inclusion: Solvents can become trapped within the crystal structure of the API during crystallization. The size and shape of the solvent molecule, as well as the crystallization conditions, can influence the extent of this inclusion.

  • Improper Solvent Selection: Using a solvent with a very high boiling point can make its removal challenging under standard drying conditions.

  • Product Stability: The need to use lower drying temperatures to prevent degradation of the this compound can also lead to higher residual solvent levels.[5]

Q2: I'm using a common solvent like ethanol in the final crystallization step, but I'm still struggling with residual levels. What specific techniques can I use to reduce it?

A2: For a common and relatively volatile solvent like ethanol, several strategies can be employed:

  • Optimize Drying Conditions:

    • Increase Temperature (with caution): If the thermal stability of this compound allows, a modest increase in the drying temperature can significantly enhance solvent removal. Always perform thermal analysis (e.g., TGA, DSC) to determine the degradation temperature of your compound.

    • Increase Vacuum: A deeper vacuum will lower the boiling point of the solvent, facilitating its evaporation at a lower temperature.

    • Extend Drying Time: Sometimes, simply extending the drying time is sufficient to bring the residual solvent levels within acceptable limits.

  • Solvent Displacement (Solvent Swapping): Before the final isolation, you can introduce a more volatile, miscible anti-solvent in which your product is insoluble.[6] This can help to "wash out" the higher-boiling solvent from the product cake. For instance, after crystallizing from ethanol, a slurry wash with a solvent like heptane or hexane can be effective.

  • Recrystallization from an Alternative Solvent System: If feasible, recrystallizing the product from a different solvent system with a lower boiling point can be a very effective solution.[7] Common solvent systems for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[8]

Q3: How do I choose an appropriate solvent for recrystallization to minimize residual solvent issues?

A3: The ideal recrystallization solvent should meet several criteria:

  • High Solubility at Elevated Temperatures and Low Solubility at Room Temperature: This differential solubility is the cornerstone of recrystallization, allowing for high recovery of the purified product upon cooling.[7]

  • Boiling Point: The solvent's boiling point should be low enough for easy removal by evaporation but high enough to allow for a good solubility differential over a practical temperature range.

  • Inertness: The solvent must not react with the this compound.

  • Impurity Solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble (allowing for removal by hot filtration).

  • Toxicity and Environmental Impact: Less toxic and more environmentally friendly solvents should be prioritized, in line with ICH guidelines.[2][3]

A systematic approach to solvent screening is recommended.

Q4: What are the best analytical methods to accurately quantify residual solvents in my final product?

A4: Gas Chromatography (GC) is the most widely used and recommended technique for the determination of residual solvents in pharmaceutical products due to its high sensitivity, specificity, and ease of sample preparation.[9][10][11]

  • Headspace GC (HS-GC): This is the preferred method for residual solvent analysis.[12][13] A sample of the API is heated in a sealed vial, and the volatile solvents in the headspace (the gas above the sample) are injected into the GC. This technique avoids contamination of the GC system with the non-volatile API.

  • Direct Injection: In some cases, the API can be dissolved in a suitable solvent and injected directly into the GC. However, this method is less common for residual solvent analysis due to the potential for API degradation and column contamination.[10]

Q5: I've tried optimizing my drying process, but I'm still facing issues with a stubborn, high-boiling point solvent like DMF or DMSO. What are my options?

A5: High-boiling point solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are notoriously difficult to remove. Here are some advanced strategies:

  • Aqueous Washing/Slurrying: If your this compound is insoluble in water, washing or slurrying the product in water can be very effective at removing highly water-miscible solvents like DMF and DMSO.

  • Solvent-Assisted Drying (Vacuum Hydration): This technique involves introducing a controlled amount of a more volatile solvent, such as water vapor, into the drying chamber under vacuum.[5] The volatile solvent molecules can displace the trapped high-boiling solvent molecules from the crystal lattice.

  • Lyophilization (Freeze-Drying): If your product is stable in solution, lyophilization can be an effective, albeit energy-intensive, method to remove solvents. The product is first dissolved in a suitable solvent (often water or a mixture with a lyophile-compatible organic solvent), frozen, and then the solvent is removed by sublimation under a deep vacuum.

  • Supercritical Fluid Extraction (SFE): This advanced technique uses a supercritical fluid, typically carbon dioxide, to extract residual solvents.[14] SFE is highly efficient and environmentally friendly but requires specialized equipment.

Experimental Protocols & Methodologies

Protocol 1: Cooling Recrystallization for this compound

This protocol is a general guideline for purifying pyrimidine compounds and should be optimized for your specific product.[8]

  • Dissolution: In an appropriately sized flask, add the impure this compound. Add a minimal amount of a pre-selected, suitable solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point while stirring to ensure complete dissolution. If the compound doesn't fully dissolve, add small increments of the hot solvent until a clear solution is achieved.[15]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes. Perform a hot gravity filtration to remove the carbon.[16]

  • Crystal Formation: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.[16]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining mother liquor and surface impurities.[16]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature and pressure until a constant weight is achieved.

Workflow for Cooling Recrystallization

G cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying A Impure Product B Add Minimal Hot Solvent A->B C Completely Dissolved Solution B->C D Slow Cooling to Room Temp C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H

Caption: Workflow of the cooling recrystallization process.

Protocol 2: Headspace Gas Chromatography (HS-GC) for Residual Solvent Analysis

This is a general procedure and should be validated according to regulatory guidelines.[9][13]

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample into a headspace vial. Add a precise volume of a suitable diluent (e.g., dimethyl sulfoxide, N,N-dimethylformamide, or water, depending on the solubility of the API and the target solvents).

  • Vial Sealing: Immediately seal the vial with a septum and crimp cap.

  • Incubation: Place the vial in the headspace autosampler and incubate at a specific temperature for a set period to allow the volatile solvents to equilibrate between the sample and the headspace.

  • Injection: A portion of the headspace gas is automatically injected into the GC.

  • Chromatographic Separation: The injected solvents are separated on a suitable GC column.

  • Detection: The separated solvents are detected by a Flame Ionization Detector (FID).

  • Quantification: The concentration of each residual solvent is determined by comparing its peak area to that of a known standard.

Logical Flow for HS-GC Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh API Sample Diluent Add Diluent Sample->Diluent Seal Seal Vial Diluent->Seal Incubate Incubate in HS Autosampler Seal->Incubate Inject Inject Headspace Gas Incubate->Inject Separate GC Separation Inject->Separate Detect FID Detection Separate->Detect Quantify Quantify vs. Standard Detect->Quantify Report Report Results Quantify->Report

Caption: Step-by-step process for residual solvent analysis using HS-GC.

Data Presentation

Table 1: ICH Guideline Q3C Classification of Solvents

The ICH classifies residual solvents into three classes based on their toxicity.[2][3]

ClassDescriptionExamples
Class 1 Solvents to be avoided; known or suspected human carcinogens and environmental hazards.Benzene, Carbon tetrachloride, 1,2-Dichloroethane
Class 2 Solvents to be limited; nongenotoxic animal carcinogens or possible causative agents of other irreversible toxicity.Acetonitrile, Chloroform, Methanol, Toluene
Class 3 Solvents with low toxic potential.Acetic acid, Acetone, Ethanol, Ethyl acetate, Heptane

Table 2: Common Solvents in Pyrimidine Synthesis and Their Properties

This table provides a reference for solvents that may be encountered during the synthesis of this compound.

SolventBoiling Point (°C)ICH ClassNotes
Ethanol78.43Commonly used for recrystallization.[17]
Methanol64.72Often used in synthesis, but requires careful removal.
Toluene110.62A common reaction solvent; higher boiling point makes removal more challenging.
Dichloromethane (DCM)39.62A versatile solvent, but its volatility can also be a challenge to control.[18]
N,N-Dimethylformamide (DMF)1532High boiling point; difficult to remove.[17]
Ethyl Acetate77.13A good recrystallization solvent with a moderate boiling point.[17]

References

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26.
  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products.
  • ICH guideline Q3C (R6) on impurities: guideline for residual solvents.
  • Analytical methods for residual solvents determination in pharmaceutical products. PubMed.
  • Impurities: Guideline for Residual Solvents Q3C(R8).
  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu.
  • ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA).
  • Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
  • (467) RESIDUAL SOLVENTS. USP-NF.
  • Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu.
  • API Extraction Techniques Best Practices and Methods.
  • Aqueous Cleaning and Solvent Substitution. Pharmaceutical Technology.
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences.
  • Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration.
  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • Recrystalliz
  • Recrystallization. MIT Digital Lab Techniques Manual - YouTube.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.

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Technical Support Center: Catalyst Selection for Efficient Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Pyrimidine scaffolds are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents and nucleic acids.[1][] Achieving efficient, high-yield synthesis is therefore a critical objective.

This resource provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific experimental challenges with scientifically grounded solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of pyrimidine derivatives, particularly focusing on multicomponent reactions like the Biginelli reaction.

Question 1: My Biginelli reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?

Answer: Low or no yield is a frequent challenge in the Biginelli reaction and can be traced back to several factors, primarily related to catalysis and reaction conditions.[3]

  • Probable Cause 1: Catalyst Inefficiency or Absence. The choice and activity of the catalyst are paramount. While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions.[3] In the absence of a catalyst, product formation is often difficult and results in poor yields.[3]

    • Troubleshooting Steps:

      • Introduce a Catalyst: If you are running the reaction without a catalyst, add one. Both Brønsted and Lewis acids are effective.

      • Verify Catalyst Activity: If you are using a catalyst, ensure it is active. Reusable catalysts may require regeneration.[3][4] For acid catalysts, confirm that the concentration is appropriate.[3][4]

      • Screen Different Catalysts: Experiment with various catalysts to find the optimal one for your specific substrates.[3] Options range from simple Lewis acids like ZnCl₂ or Yb(OTf)₃ to organocatalysts like L-proline.[3][5][6]

  • Probable Cause 2: Suboptimal Reaction Conditions. Temperature and reaction time are critical parameters that must be optimized for your specific substrates.[3]

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time.[4]

      • Adjust Temperature: A moderate increase in temperature may be required to drive the reaction to completion. However, be cautious, as excessively high temperatures can promote the formation of side products.[3][4]

      • Evaluate Solvent: The solvent plays a crucial role in reactant solubility and reaction rate.[3] While ethanol is common, consider exploring other solvents or even solvent-free conditions, which have been shown to improve yields for certain substrates.[4][6]

  • Probable Cause 3: Purity of Reactants. Impurities in your aldehyde, β-ketoester, or urea/amidine source can inhibit the catalyst or participate in side reactions.

    • Troubleshooting Steps:

      • Confirm Purity: Ensure all starting materials are of high purity using standard analytical techniques (e.g., NMR, GC-MS).

      • Purify Starting Materials: If necessary, purify your reactants before use (e.g., recrystallization of urea, distillation of aldehyde).

Question 2: I'm observing a persistent, often fluorescent, yellow byproduct in my reaction. What is it and how can I prevent its formation?

Answer: This is a classic issue in the Biginelli reaction. The fluorescent byproduct is most likely a Hantzsch-type 1,4-dihydropyridine (DHP).[3][4] This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be generated from the decomposition of urea at high temperatures), creating a pathway that competes with the desired pyrimidine synthesis.[3][4]

  • Causality: The Hantzsch pathway becomes favorable under conditions that promote urea decomposition into ammonia and isocyanate, namely high temperatures.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: This is the most effective way to minimize the Hantzsch pathway. Running the reaction at a lower temperature significantly reduces the formation of the DHP byproduct.[3][4]

    • Optimize Catalyst Choice: The catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[4] It is worth screening a few options if this is a persistent issue.

    • Modify Order of Addition: In some cases, adding the urea component last to the pre-heated mixture of the other components can help minimize its premature decomposition.[4]

Question 3: My purification is complicated by byproducts that have similar polarity to my desired pyrimidine product. What are these and how can I avoid them?

Answer: Besides the Hantzsch byproduct, other side reactions can complicate purification.

  • Probable Cause 1: N-Acylurea Byproducts. These can form from the reaction of the β-ketoester with urea in a competing pathway, leading to purification challenges.[4]

    • Troubleshooting Steps:

      • Characterization: First, confirm the presence of N-acylureas using ¹H and ¹³C NMR spectroscopy and mass spectrometry.[4]

      • Modify Conditions: Adjusting the catalyst and reaction temperature can alter the relative rates of the desired reaction versus N-acylurea formation. A milder Lewis acid or lower temperatures may be beneficial.

  • Probable Cause 2: Michael Adducts. The β-ketoester can undergo a Michael addition with the α,β-unsaturated iminium intermediate formed in the first step of the reaction. This can be a significant competing pathway.[3]

    • Troubleshooting Steps:

      • Catalyst Control: The choice of catalyst is critical. A well-chosen Lewis acid can coordinate the reactants in a way that favors the cyclization leading to the pyrimidine ring over the intermolecular Michael addition.

      • Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of the β-ketoester might favor the formation of Michael adducts.

Troubleshooting Workflow Visualization

The following diagram outlines a logical workflow for troubleshooting low yields in a typical pyrimidine synthesis.

TroubleshootingWorkflow cluster_solutions Solutions start Low Yield Observed check_catalyst 1. Check Catalyst - Is it present? - Is it active? start->check_catalyst check_conditions 2. Check Conditions - Temperature - Time - Solvent check_catalyst->check_conditions Catalyst OK add_catalyst Add/Replace/Regenerate Catalyst check_catalyst->add_catalyst Issue Found check_purity 3. Check Purity - Reactants - Solvents check_conditions->check_purity Conditions OK adjust_conditions Monitor with TLC Adjust Temp/Time check_conditions->adjust_conditions Issue Found side_reactions 4. Investigate Side Reactions - Hantzsch DHP? - N-Acylurea? - Michael Adduct? check_purity->side_reactions Purity OK purify_reagents Purify Starting Materials check_purity->purify_reagents Issue Found optimize Systematically Optimize - Screen Catalysts - Adjust Temp/Time - Change Solvent side_reactions->optimize modify_protocol Lower Temperature Change Catalyst side_reactions->modify_protocol Byproducts Confirmed add_catalyst->optimize adjust_conditions->optimize purify_reagents->optimize modify_protocol->optimize

Caption: A step-by-step workflow for troubleshooting low yields in pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for pyrimidine synthesis?

A1: Pyrimidine and its derivatives are most often synthesized via cyclization reactions.[7] The most prominent methods include:

  • Biginelli Reaction: A one-pot, three-component cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), typically catalyzed by a Brønsted or Lewis acid.[7][8]

  • Pinner Synthesis: This is a general approach involving the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or guanidine to yield 2-substituted pyrimidines, 2-pyrimidinones, or 2-aminopyrimidines, respectively.[7][9]

  • Multicomponent Reactions (MCRs): Modern approaches often involve MCRs that can assemble the pyrimidine ring from three or more starting materials in a single step.[9] Iridium-catalyzed MCRs using alcohols and amidines represent a sustainable and highly versatile strategy.[9][10]

  • Metal-Free Syntheses: There is growing interest in metal-free approaches, which can utilize organocatalysts or be promoted by reagents like K₂S₂O₈.[9][11]

Q2: How do I choose between a Lewis acid, a Brønsted acid, or an organocatalyst?

A2: The choice of catalyst class depends on your specific substrates, desired reaction conditions, and tolerance for cost and environmental impact.

  • Brønsted Acids (e.g., HCl, p-TSA): These are the "classical" catalysts, particularly for the Biginelli reaction. They are inexpensive and effective but can require harsh conditions and sometimes lead to side reactions.[3][12]

  • Lewis Acids (e.g., Yb(OTf)₃, InCl₃, ZnCl₂): These catalysts are often milder and can offer higher yields and shorter reaction times.[6] They are particularly useful for sensitive substrates. Some, like Yb(OTf)₃, can be used in solvent-free conditions, enhancing the green credentials of the synthesis.[6]

  • Organocatalysts (e.g., L-proline, Thiourea derivatives): These catalysts are a cornerstone of green chemistry, offering mild reaction conditions and often high selectivity.[12][13] Proline and its derivatives have been shown to be effective, sometimes in ionic liquid form, providing high yields.[5][12]

  • Heterogeneous/Nanocatalysts: These catalysts (e.g., supported platinum, modified bone char, magnetic nanoparticles) offer significant advantages in terms of reusability and ease of separation from the reaction mixture, which simplifies purification and reduces waste.[13][14][15]

Q3: What is the role of the catalyst in the Biginelli reaction mechanism?

A3: The catalyst plays a crucial role in several steps of the reaction cascade. The most accepted mechanism involves the acid-catalyzed formation of an N-acylimine intermediate from the aldehyde and urea. This intermediate is the key electrophile in the reaction.

  • Activation: The acid catalyst (Lewis or Brønsted) activates the aldehyde carbonyl group, making it more electrophilic for attack by the urea.

  • Iminium Formation: The catalyst facilitates the dehydration step to form the crucial N-acylimine intermediate.

  • Enol/Enolate Formation: The catalyst can also promote the tautomerization of the β-ketoester to its more nucleophilic enol form.

  • Cyclization: Finally, the catalyst assists in the final ring-closing condensation and dehydration steps to yield the aromatic pyrimidine ring.

BiginelliMechanism cluster_reactants Reactants cluster_steps Catalyzed Steps Aldehyde Aldehyde Step1 1. Aldehyde + Urea (Acid Catalyzed) Aldehyde->Step1 Urea Urea Urea->Step1 Ketoester Ketoester Step3 3. Nucleophilic Attack (Ketoester Enol) Ketoester->Step3 Step2 2. Iminium Formation (Dehydration) Step1->Step2 Step2->Step3 Step4 4. Cyclization & Dehydration Step3->Step4 Product Dihydropyrimidinone (DHPM) Step4->Product

Caption: Simplified catalytic mechanism of the Biginelli reaction.

Catalyst Performance Comparison

The following table summarizes the performance of various catalysts for the synthesis of dihydropyrimidinones (DHPMs) via the Biginelli reaction, providing a comparative overview to guide your selection.

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Brønsted Acids
HClAldehyde, β-ketoester, UreaEthanolReflux4-820-60[3]
p-TSAAldehyde, β-ketoester, UreaEthanolReflux5-6Good[12]
Lewis Acids
Yb(OTf)₃Aldehyde, β-ketoester, UreaSolvent-free95-1000.5-282-95[6]
InCl₃ (10 mol%)Aldehyde, β-ketoester, UreaEthanolReflux2-345-93[3]
Zn(L-proline)Benzaldehyde, AcetophenoneN/AN/AN/A95-96[5]
Organocatalysts
L-proline nitrate (3 mol%)Aldehyde, β-ketoester, UreaMethanolRoom Temp~12up to 87[5][12]
Heterogeneous
Pt/CAlcohols, AmidinesToluene11024up to 92[14]
Bone char-SO₃HAldehyde, Malononitrile, UreaSolvent-free800.5-190-98[15]
Experimental Protocols

Protocol 1: Classical Acid-Catalyzed Biginelli Reaction

This protocol describes a standard procedure for synthesizing dihydropyrimidinones using a Brønsted acid catalyst.

  • Materials:

    • Aldehyde (10 mmol)

    • β-ketoester (e.g., ethyl acetoacetate) (10 mmol)

    • Urea (15 mmol)

    • Ethanol (20 mL)

    • Concentrated HCl (0.5 mL)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and ethanol (20 mL).

    • Stir the mixture to dissolve the solids as much as possible.

    • Carefully add the concentrated HCl (0.5 mL) to the mixture.

    • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-8 hours.

    • Monitor the reaction progress by TLC.

    • After the reaction is complete (as indicated by the consumption of the aldehyde), cool the mixture to room temperature.

    • Allow the mixture to stand, often overnight, in an ice bath to facilitate precipitation of the product.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Recrystallize the crude product from hot ethanol to yield the pure dihydropyrimidinone.[1]

Protocol 2: Yb(OTf)₃-Catalyzed Solvent-Free Biginelli Reaction

This protocol offers a more modern, environmentally friendly approach with higher yields and shorter reaction times.[6]

  • Materials:

    • Aromatic Aldehyde (10 mmol)

    • β-ketoester (10 mmol)

    • Urea or Thiourea (15 mmol)

    • Ytterbium(III) triflate (Yb(OTf)₃) (1-2 mol%, 0.1-0.2 mmol)

  • Procedure:

    • In a 50 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and Yb(OTf)₃ (0.1-0.2 mmol).

    • Mix the components thoroughly with a spatula.

    • Heat the solvent-free mixture in an oil bath at 95-100 °C for 0.5-2 hours, stirring with a magnetic stirrer if possible (the mixture may become a thick slurry or melt).

    • Monitor the reaction progress by taking a small aliquot, dissolving it in a suitable solvent (e.g., ethyl acetate), and running a TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Add 20 mL of cold water to the flask and stir vigorously to break up the solid mass.

    • Collect the solid product by vacuum filtration and wash it thoroughly with water, followed by a small amount of cold ethanol.

    • The product is often pure enough after washing. If necessary, recrystallize from ethanol or an ethanol/water mixture.

    • The aqueous filtrate containing the Yb(OTf)₃ catalyst can potentially be concentrated and reused.

References
  • A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. (n.d.). Benchchem.
  • Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives. (n.d.). Biochemistry Den.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024). Creative Proteomics Blog.
  • De Novo Pyrimidine Synthesis. (n.d.). BOC Sciences.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). Benchchem.
  • Troubleshooting common issues in pyrimidine synthesis. (n.d.). Benchchem.
  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (n.d.). ACS Omega.
  • Troubleshooting low yield in Biginelli reaction for pyrimidines. (n.d.). Benchchem.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews.
  • Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. (2021). Chemical Science (RSC Publishing).
  • A Sustainable Multicomponent Pyrimidine Synthesis. (2015). PubMed.
  • Acceptorless Dehydrogenative Synthesis of Pyrimidines from Alcohols and Amidines Catalyzed by Supported Platinum Nanoparticles. (2018). ACS Publications.
  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024). PMC - NIH.
  • Biginelli Reaction. (n.d.). Organic Chemistry Portal.
  • Biginelli reaction. (n.d.). Wikipedia.

Sources

Managing reaction temperature for selective N-alkylation of piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the selective N-alkylation of piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high selectivity in this critical transformation. As your Senior Application Scientist, I have structured this resource to provide not just protocols, but a deep, mechanistic understanding to empower your experimental success.

Introduction: The N-Alkylation Conundrum

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry. However, their symmetrical nature, possessing two secondary amine nitrogens, presents a significant synthetic challenge: controlling the degree of alkylation. The reaction can yield a mixture of the desired mono-alkylated product, the undesired di-alkylated product, and unreacted starting material. Temperature is arguably the most critical parameter in steering the reaction towards the intended mono-N-alkylated product. This guide will provide the expertise to manage it effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may be encountering at the bench.

Issue 1: Poor Selectivity - Significant Di-alkylation Observed

Question: I am trying to synthesize a mono-alkylated piperazine, but my reaction is yielding a significant amount of the di-alkylated product. How can I improve the mono-selectivity by managing the temperature?

Answer: This is the most common challenge in piperazine chemistry. The formation of the di-alkylation product is often a result of the mono-alkylated product competing with the starting piperazine for the alkylating agent. The mono-alkylated product, being more electron-rich due to the inductive effect of the newly added alkyl group, can sometimes be more nucleophilic than piperazine itself, exacerbating the problem.

Root Causes & Temperature-Based Solutions:

  • Excessive Reaction Temperature: Higher temperatures increase the rate of both the first and second alkylation. However, the second alkylation often has a higher activation energy. By lowering the temperature, you can disproportionately slow down the second alkylation compared to the first, thereby favoring mono-alkylation.

    • Actionable Advice: Start your reaction at a low temperature (e.g., 0 °C or even -20 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress closely using an appropriate technique like TLC, GC-MS, or LC-MS.

  • Rate of Addition: A high local concentration of the alkylating agent can favor di-alkylation.

    • Actionable Advice: Instead of adding the alkylating agent all at once, use a syringe pump for slow, controlled addition. This maintains a low concentration of the electrophile, ensuring it is more likely to react with the more abundant piperazine starting material. This technique is especially critical for highly reactive alkylating agents like methyl iodide or benzyl bromide.

Experimental Protocol: Temperature-Controlled Mono-N-Alkylation of Piperazine with an Alkyl Halide

  • Dissolve piperazine (10 equivalents) in a suitable solvent (e.g., Dichloromethane, Acetonitrile, or THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dissolve the alkyl halide (1 equivalent) in the same solvent.

  • Add the alkyl halide solution dropwise to the cooled piperazine solution over a period of 1-2 hours.

  • After the addition is complete, let the reaction stir at 0 °C for an additional hour.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and proceed with standard workup and purification procedures.

Issue 2: No Reaction or Extremely Slow Conversion

Question: I have set my reaction temperature low to favor mono-alkylation, but now the reaction is not proceeding at a reasonable rate. What should I do?

Answer: While low temperatures are key for selectivity, there is a trade-off with reaction kinetics. If the temperature is too low, the activation energy barrier for the initial alkylation may not be overcome.

Troubleshooting Steps:

  • Gradual Temperature Increase: Slowly and incrementally increase the reaction temperature. For example, if you started at 0 °C and see no reaction after several hours, allow it to warm to room temperature (20-25 °C). If the reaction is still sluggish, you might consider gentle heating to 40-50 °C, but be aware that this will increase the risk of di-alkylation. Continuous monitoring is crucial.

  • Solvent Choice: The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like DMF or DMSO can accelerate SN2 reactions. However, they can also be more difficult to remove during workup.

    • Expert Insight: Acetonitrile is often a good starting point as it offers a balance of reactivity and ease of handling.

  • Catalysis: The addition of a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) or an iodide source (e.g., NaI or KI) can accelerate the reaction, especially with less reactive alkyl chlorides or bromides. This can allow the reaction to proceed at a lower temperature, preserving selectivity.

Table 1: General Temperature Guidelines for Different Alkylating Agents

Alkylating AgentReactivityRecommended Starting Temperature
Methyl IodideVery High-20 °C to 0 °C
Benzyl BromideHigh0 °C
Alkyl BromidesModerate0 °C to Room Temperature
Alkyl ChloridesLowRoom Temperature to 40 °C (with catalyst)

Frequently Asked Questions (FAQs)

Q1: What is the ideal molar ratio of piperazine to the alkylating agent for mono-alkylation?

A large excess of piperazine is one of the most effective strategies to favor mono-alkylation. By using a 5 to 10-fold excess of piperazine, you statistically increase the probability that the alkylating agent will encounter and react with a molecule of the starting material rather than the mono-alkylated product. The unreacted piperazine can then be removed during workup, often by an acid wash due to its basicity.

Q2: How does the nature of the piperazine derivative affect the optimal reaction temperature?

Substituents on the piperazine ring can influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups (EWGs) will decrease the nucleophilicity, potentially requiring higher temperatures for the reaction to proceed. Conversely, electron-donating groups (EDGs) can increase nucleophilicity, making the system more prone to di-alkylation and thus necessitating lower temperatures and more careful control.

Q3: Can I use a protecting group strategy to ensure mono-alkylation?

Absolutely. A common and often highly effective strategy is to use an orthogonal protecting group. For instance, you can protect one of the piperazine nitrogens with a Boc group (tert-butoxycarbonyl), perform the alkylation on the unprotected nitrogen, and then deprotect the Boc group under acidic conditions. This multi-step approach often provides a cleaner product profile and can be more reliable than trying to control selectivity in a single step, especially at a larger scale.

Diagram 1: Mono- vs. Di-Alkylation Pathway

G cluster_0 Reaction Pathway Piperazine Piperazine MonoAlkylated Mono-Alkylated Product Piperazine->MonoAlkylated k1 (Desired) AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->MonoAlkylated DiAlkylated Di-Alkylated Product (Undesired) AlkylatingAgent->DiAlkylated MonoAlkylated->DiAlkylated k2 (Undesired) G Start Poor Mono-Selectivity (High Di-Alkylation) CheckTemp Is Reaction Temperature > 25°C? Start->CheckTemp LowerTemp Decrease Temperature to 0°C and Monitor CheckTemp->LowerTemp Yes CheckAddition Was Alkylating Agent Added All at Once? CheckTemp->CheckAddition No Success Improved Selectivity LowerTemp->Success SlowAddition Use Syringe Pump for Slow Addition CheckAddition->SlowAddition Yes CheckRatio Is Piperazine:Alkylating Agent Ratio < 5:1? CheckAddition->CheckRatio No SlowAddition->Success IncreaseRatio Increase Piperazine Excess to 10:1 CheckRatio->IncreaseRatio Yes CheckRatio->Success No IncreaseRatio->Success

Caption: Decision tree for troubleshooting poor selectivity.

References

  • Title: Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Source: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Springer. URL: [Link]

Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide

In the landscape of medicinal chemistry, the pyrimidinylpiperazine scaffold stands as a privileged structure, integral to the development of a multitude of therapeutic agents. This guide provides a detailed comparative analysis of 4-Methyl-2-(1-piperazinyl)pyrimidine and its structurally related analogs, with a primary focus on their interaction with α2-adrenergic receptors. By synthesizing available experimental data, this document aims to elucidate the structure-activity relationships (SAR) that govern their pharmacological profiles and to provide a comprehensive resource for researchers engaged in the design and development of novel central nervous system (CNS) active compounds.

Introduction: The Significance of the Pyrimidinylpiperazine Core

The 1-(2-pyrimidinyl)piperazine moiety is a well-established pharmacophore, notably recognized as an active metabolite of several anxiolytic and antidepressant drugs, including buspirone, gepirone, and ipsapirone.[1] Its interaction with various neurotransmitter receptors, particularly its antagonist activity at α2-adrenoceptors, is a key determinant of its pharmacological effects. This compound, the subject of this guide, represents a fundamental structure within this class of compounds, and understanding its properties in relation to its analogs is crucial for the rational design of more potent and selective therapeutic agents.

Synthesis of this compound and Related Analogs

The synthesis of this compound and its analogs generally proceeds via a nucleophilic aromatic substitution reaction. A common and efficient method involves the reaction of a suitably substituted 2-chloropyrimidine with piperazine or a substituted piperazine.

General Synthetic Protocol:

A versatile method for the synthesis of 2-(1-piperazinyl)pyrimidine derivatives involves the reaction of a 2-chloropyrimidine with the desired piperazine.[2] For the synthesis of this compound, 2-chloro-4-methylpyrimidine is the key intermediate.

Step 1: Synthesis of 2-Chloro-4-methylpyrimidine. This intermediate can be prepared from commercially available 4-methyl-2-pyrimidinamine via a Sandmeyer-type reaction.

Step 2: Reaction with Piperazine. 2-Chloro-4-methylpyrimidine is then reacted with a molar excess of piperazine in a suitable solvent, such as ethanol or isopropanol, often in the presence of a base like potassium carbonate to neutralize the HCl generated during the reaction. The reaction mixture is typically heated under reflux for several hours.

Step 3: Work-up and Purification. After completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like chloroform or ethyl acetate. The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.

A similar strategy can be employed for the synthesis of various analogs by using appropriately substituted 2-chloropyrimidines and piperazines. For instance, the synthesis of 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines involves the reaction of N-methylpiperazine with a 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine, which is in turn prepared from the corresponding pyrimidine-2-thiol.[3]

Experimental Workflow: Synthesis of 2-(Piperazin-1-yl)pyrimidine Analogs

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification 2-Chloropyrimidine_Analog 2-Chloropyrimidine Analog Reaction_Vessel Reaction Vessel (Solvent, Base) 2-Chloropyrimidine_Analog->Reaction_Vessel Piperazine_Analog Piperazine Analog Piperazine_Analog->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Reflux Purification Purification (Chromatography/Recrystallization) Extraction->Purification Final_Product Final 2-(Piperazin-1-yl)pyrimidine Analog Purification->Final_Product

Caption: General workflow for the synthesis of 2-(piperazin-1-yl)pyrimidine analogs.

Comparative Pharmacological Activity at α2-Adrenergic Receptors

The α2-adrenergic receptors are a class of G protein-coupled receptors that play a crucial role in regulating neurotransmitter release from sympathetic and central noradrenergic neurons. Antagonism of these receptors can lead to an increase in norepinephrine release, which is a therapeutic strategy for the treatment of depression and other CNS disorders.

1-(2-Pyrimidinyl)piperazine (1-PP): The Unsubstituted Core

1-(2-Pyrimidinyl)piperazine (1-PP), the unsubstituted parent compound of this series, has been extensively studied. It is a known antagonist of presynaptic α2-adrenoceptors.[4] In studies using rat brain synaptosomes, 1-PP was shown to antagonize the inhibitory effect of norepinephrine on neurotransmitter release, with pA2 values of 6.8 at noradrenergic terminals and 7.3 at serotonergic terminals.[4] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, providing a measure of antagonist potency.

Impact of Substitution on the Pyrimidine Ring

Systematic modification of the pyrimidine ring has a profound impact on the affinity and selectivity for α2-adrenoceptors. A study on a series of 4-amino-6-chloro-2-piperazinopyrimidines provides valuable insights into these structure-activity relationships.[5]

Compound4-Substituent6-Substituentα2-Adrenoceptor Affinity (Ki, nM)α1-Adrenoceptor Affinity (Ki, nM)Selectivity (α1/α2)
Analog 1 -NH2-Cl5.41200222
Analog 2 -NHCH3-Cl3.8850224
Analog 3 -N(CH3)2-Cl152500167
Analog 4 -NH-Cyclopropyl-Cl2.1550262
Data sourced from Guérémy et al., J Med Chem. 1986.[5]

From this data, it is evident that the nature of the substituent at the 4-position of the pyrimidine ring is a critical determinant of α2-adrenoceptor affinity. Small, non-bulky substituents such as amino, methylamino, and cyclopropylamino groups confer high affinity. The introduction of a cyclopropyl group (Analog 4) resulted in the highest affinity for the α2-receptor in this series.

The Role of the 4-Methyl Group in the Parent Compound

While direct comparative data for this compound within a systematic study is limited, we can infer its potential activity based on the established SAR. The presence of a small alkyl group, such as the methyl group at the 4-position, is likely to be well-tolerated and may contribute to a favorable binding interaction with the α2-adrenoceptor. It is known that 1-(2-pyrimidinyl)piperazine itself exhibits a preference for α2A-adrenoceptors over 5-HT1A receptors, albeit with a modest selectivity of 1.4-fold.[6] The addition of a methyl group could potentially modulate this selectivity profile.

Broader Pharmacological Profile: Beyond α2-Adrenergic Receptors

While the focus of this guide is on the α2-adrenergic activity, it is important to note that pyrimidinylpiperazine derivatives often exhibit a polypharmacological profile, interacting with multiple targets.

For instance, a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and evaluated as monoamine oxidase (MAO)-A inhibitors.[7] Several of these compounds displayed significant MAO-A inhibitory activity, with IC50 values in the micromolar range.[7] This suggests that the pyrimidinylpiperazine scaffold can be adapted to target different enzyme systems.

Furthermore, other studies have reported on the antimicrobial and antifungal activities of certain 4-substituted-2-(piperazin-1-yl)pyrimidines, highlighting the versatility of this chemical class.[3]

Signaling Pathway of the α2-Adrenergic Receptor

The α2-adrenergic receptor is a Gαi-coupled receptor. Upon activation by an agonist, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist, such as this compound, blocks this action, thereby preventing the agonist-induced downstream signaling cascade.

α2-Adrenergic Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Agonist (e.g., Norepinephrine) Alpha2_AR α2-Adrenergic Receptor Agonist->Alpha2_AR Binds and Activates Antagonist Antagonist (e.g., this compound) Antagonist->Alpha2_AR Binds and Blocks G_Protein Gαi Protein Alpha2_AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects (e.g., Inhibition of Neurotransmitter Release) cAMP->Downstream_Effects Leads to

Caption: Antagonism of the α2-adrenergic receptor signaling pathway.

Conclusion and Future Directions

This comparative guide has synthesized the available scientific literature to provide a detailed overview of this compound and its analogs, with a particular emphasis on their role as α2-adrenergic receptor antagonists. The key takeaways are:

  • The 2-(piperazinyl)pyrimidine core is a critical pharmacophore for α2-adrenoceptor antagonism.

  • Substitutions on the pyrimidine ring, particularly at the 4-position, significantly influence binding affinity. Small, non-bulky substituents are generally favored for high affinity.

  • The pyrimidinylpiperazine scaffold is versatile and can be chemically modified to target other biological systems, including enzymes like MAO-A.

Future research in this area should focus on systematic structure-activity relationship studies of this compound analogs to precisely delineate the impact of substituents on both the pyrimidine and piperazine rings on α2-adrenoceptor affinity and selectivity. Such studies will be invaluable for the development of the next generation of CNS-active therapeutic agents with improved efficacy and side-effect profiles.

References

  • Thriveni, K. S., Padmashali, B., Siddesh, M. B., & Sandeep, C. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332–338. [Link]

  • Guérémy, C., Audiau, F., Renault, C., Benavides, J., Uzan, A., & Le Fur, G. (1986). 4-Amino-6-chloro-2-piperazinopyrimidines with selective affinity for alpha 2-adrenoceptors. Journal of Medicinal Chemistry, 29(8), 1394–1398. [Link]

  • Bianchi, G., Caccia, S., Della Vedova, F., & Garattini, S. (1988). The alpha 2-adrenoceptor antagonist activity of ipsapirone and gepirone is mediated by their common metabolite 1-(2-pyrimidinyl)-piperazine (PmP). European Journal of Pharmacology, 151(3), 365–371. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 143–151. [Link]

  • Newman-Tancredi, A., Gavaudan, S., Touzard, M., Chaput, C., Verrièle, L., & Millan, M. J. (1998). Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors. British Journal of Pharmacology, 124(5), 870–888. [Link]

  • Gobbi, M., Frittoli, E., & Mennini, T. (1990). Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain. European Journal of Pharmacology, 180(1), 183–186. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methyl-2-(1-piperazinyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The fusion of pyrimidine and piperazine moieties has created a privileged scaffold in medicinal chemistry, giving rise to a plethora of compounds with significant therapeutic potential.[1][2] Pyrimidine, a fundamental component of nucleobases, and piperazine, a common pharmacophore in numerous approved drugs, together form a versatile framework for developing novel therapeutic agents.[3][4] This guide focuses on a specific subset: 4-Methyl-2-(1-piperazinyl)pyrimidine derivatives. We will provide an in-depth analysis of their structure-activity relationships (SAR), exploring how subtle molecular modifications can dramatically influence their biological outcomes. By synthesizing data from various studies, this guide aims to offer researchers and drug development professionals a comprehensive understanding of the chemical causality behind the efficacy of these compounds, supported by experimental data and protocols.

The Core Scaffold: A Foundation for Diversity

The this compound core structure serves as the foundational template. The key to its versatility lies in the strategic locations available for chemical modification, primarily at the N4 position of the piperazine ring and the C4 and C6 positions of the pyrimidine ring. Understanding the impact of substitutions at these sites is crucial for designing derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Synthetic_Workflow start Substituted Aldehyde + 2-Acetylthiophene chalcone Chalcone Formation (1a-e) (Claisen-Schmidt) start->chalcone KOH, Ethanol thiol Pyrimidine-2-thiol (2a-e) (Cyclization with Thiourea) chalcone->thiol Thiourea, KOH methylsulfanyl 2-Methylsulfanyl-pyrimidine (3a-e) (Alkylation with Methyl Iodide) thiol->methylsulfanyl CH3I, K2CO3, DMF final_product Final 4,6-disubstituted-2-(piperazinyl)pyrimidine Derivatives (4a-e, 5a-e) methylsulfanyl->final_product Reflux, Ethanol, KOH piperazine N-Substituted Piperazine piperazine->final_product caption General synthetic workflow for pyrimidine-piperazine derivatives.

Caption: General synthetic workflow for pyrimidine-piperazine derivatives. [5][6]

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine (4a)

This protocol is adapted from a representative synthesis of pyrimidine-piperazine derivatives. [5]

  • Step 1: Synthesis of 4-(4-methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine (3a).

    • To a solution of 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol (3.0 g, 0.01 mol) in dimethylformamide (20 ml), add potassium carbonate (2.76 g, 0.02 mol) and methyl iodide (2.84 g, 0.02 mol).

    • Stir the mixture for 4 hours, monitoring the reaction's completion via Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with cold water and neutralize with glacial acetic acid.

    • Filter the resulting product, dry it, and recrystallize from ethanol to obtain the pure crystalline solid 3a.

  • Step 2: Synthesis of the final compound (4a).

    • In a round-bottomed flask, combine 4-(4-methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine (3a) (0.314 g, 0.001 mol) and N-methylpiperazine (0.1 ml, 0.001 mol) in dry ethanol (15 ml).

    • Add a catalytic amount of potassium hydroxide.

    • Reflux the reaction mixture for 12 hours.

    • After completion, pour the mixture into crushed ice.

    • Filter the solid that separates, dry it, and recrystallize using ethanol to yield the pure crystalline product 4a.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents. Below, we compare how these structural modifications impact different therapeutic areas.

Antimicrobial Activity

Studies on thiophene-substituted pyrimidine-piperazine hybrids have revealed key SAR insights for antibacterial and antifungal activity. [5][6]

  • Substitution at C4 of Pyrimidine: The electronic nature of the substituent at the C4 position of the pyrimidine ring plays a crucial role. Derivatives with electron-donating groups (e.g., p-anisidinyl) and electron-withdrawing groups (e.g., p-chlorophenyl) have both demonstrated significant activity. [5][6]This suggests that both electronic effects and steric factors contribute to the interaction with microbial targets.

  • Substitution at N4 of Piperazine: The substituent on the piperazine nitrogen is a critical determinant of activity.

    • N-Methyl vs. N-Phenyl: A comparison between N-methylpiperazine and N-phenylpiperazine derivatives shows that the nature of this group can selectively tune the activity spectrum. For instance, certain N-phenyl derivatives showed good antibacterial activity, while some N-methyl derivatives exhibited significant antifungal activity. [5][6] * Substituted Phenyl Groups: In other related pyrimidine-piperazine hybrids, the presence of electron-withdrawing groups like nitro or chloro on the N-phenylpiperazine moiety was found to be favorable for activity. [7] Table 1: Comparative Antimicrobial Activity of Selected Derivatives

CompoundR (C4-pyrimidine)R' (N4-piperazine)Antibacterial Activity (vs. S. aureus)Antifungal Activity (vs. A. niger)Reference
4a p-anisidinylMethylModerateSignificant[5][6]
4d 2-chloro-3-isoquinolinylMethylGoodSignificant[5][6]
5a p-anisidinylPhenylGoodModerate[5][6]
5b PhenylPhenylGoodInactive[5][6]
5c p-chlorophenylPhenylModerateSignificant[5][6]

Activity levels are qualitative summaries based on the source data.

Kinase Inhibitory Activity

The 2-(piperazinyl)pyrimidine scaffold is a known hinge-binding motif in many kinase inhibitors. [8]Modifications to this core can tune selectivity and potency against various kinases, such as Akt and EGFR. [9][10]

  • Pyrrolo[2,3-d]pyrimidine Core: A series of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives were developed as potent Akt inhibitors. [9]The pyrrolo extension of the pyrimidine ring provides additional interaction points within the kinase active site.

  • Piperazine Substituents: For Akt inhibitors, bulky and hydrophobic groups on the piperazine ring were found to be crucial for potency. For example, compounds with substituted benzyl or benzoyl groups at the N4 position of piperazine showed significantly improved Akt1 inhibitory potency, with IC50 values in the nanomolar range. [9]* EGFR Inhibition: In the context of EGFR kinase inhibitors, specific substitutions on the pyrimidine ring are critical. For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown high potency. [8]The interactions with key residues in the EGFR active site, such as the hinge region, are paramount for inhibitory activity. [10] Table 2: Comparative Kinase Inhibition of Selected Derivatives

CompoundCore StructureKey Piperazine SubstituentTarget KinaseIC50 (nM)Reference
5q 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine4-fluorobenzoylAkt118.0[9]
5t 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine4-(trifluoromethyl)benzylAkt121.3[9]
4f Pyrimidine-piperazine hybridNot specifiedEGFR (mutant)3.62[10]
Other CNS and Metabolic Activities

The versatility of the pyrimidine-piperazine scaffold extends to other biological targets.

  • Hypnotic Activity: For derivatives exhibiting hypnotic activity, lipophilicity (log P) was identified as a key parameter. The biological activity was found to increase with lipophilicity up to an optimal point (log P > 2.5), after which it decreased dramatically. [11]This classic example of a "parabolic" QSAR highlights the importance of balancing lipophilicity for optimal absorption, distribution, and target engagement.

  • MAO-A Inhibition: A series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxo-ethyl carbodithioate derivatives were synthesized as selective monoamine oxidase (MAO)-A inhibitors. [7]In this series, bulky substituents like 4-nitrophenyl and benzhydryl on the terminal piperazine resulted in the most potent and selective MAO-A inhibition. [7]* GPR119 Agonism: Fused-pyrimidine derivatives with a piperazin-1-yl moiety at the C4 position have been developed as GPR119 agonists for potential treatment of diabetes and obesity. [12]Compound 9i from this series, featuring a 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl) substitution pattern, demonstrated high potency and efficacy in improving glucose tolerance. [12]

Caption: Conceptual map summarizing key structure-activity relationships.

Standard Biological Assay Protocol: In Vitro Kinase Inhibition Assay

To provide a practical context for the SAR data, here is a representative protocol for determining the inhibitory activity of a compound against a specific kinase, such as Akt1.

  • Materials: Recombinant human Akt1 enzyme, kinase buffer, ATP, substrate peptide (e.g., a fluorescently labeled peptide), test compounds, and a multi-well plate reader.

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

  • Assay Procedure:

    • Add the kinase buffer to the wells of a microplate.

    • Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the Akt1 enzyme to all wells except the negative control and incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Data Analysis:

    • Measure the signal (e.g., fluorescence) in each well using a plate reader. The signal is proportional to the amount of phosphorylated substrate.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably adaptable framework for drug discovery. The structure-activity relationship studies reveal clear patterns:

  • For Antimicrobial Agents: A balance of electronic and steric factors on the C4- and C6-substituents of the pyrimidine ring, combined with selective N-alkylation or N-arylation of the piperazine moiety, can tune the antibacterial versus antifungal spectrum.

  • For Kinase Inhibitors: Potency is often driven by large, hydrophobic substituents on the piperazine ring that can occupy specific pockets in the kinase active site. Fusing additional rings to the pyrimidine core can further enhance binding affinity and selectivity.

  • For Other Targets: Physicochemical properties, particularly lipophilicity, play a dominant role in determining activity for CNS targets, dictating the ability of the compounds to cross the blood-brain barrier and engage with their intended receptors.

Future research should focus on multi-target drug design, leveraging this scaffold to create compounds that can, for example, inhibit a key kinase while also possessing antimicrobial properties. The exploration of novel substitutions at the C5 position of the pyrimidine ring, which has been less explored, could yield derivatives with unique pharmacological profiles. As synthetic methodologies advance, the continued exploration of this privileged structure will undoubtedly lead to the development of new and effective therapeutic agents.

References

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  • Chrysin based pyrimidine-piperazine hybrids: design, synthesis, in vitro antimicrobial and in silico E. coli topoisomerase II DNA gyrase efficacy - ResearchGate. (URL: [Link])

  • Novel pyrimidine-piperazine hybrids as potential antimicrobial agents: in-vitro antimicrobial and in-silico studies - ResearchGate. (URL: [Link])

  • Chrysin based pyrimidine-piperazine hybrids: design, synthesis, in vitro antimicrobial and in silico E. coli topoisomerase II DNA gyrase efficacy - PubMed. (URL: [Link])

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  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (URL: [Link])

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers. (URL: [Link])

  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed. (URL: [Link])

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E. (URL: [Link])

  • Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters | PolyU Institutional Research Archive. (URL: [Link])

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents - MDPI. (URL: [Link])

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Validating the Anticancer Activity of 4-Methyl-2-(1-piperazinyl)pyrimidine: A Comparative Guide Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel oncological therapeutics, compounds featuring pyrimidine and piperazine scaffolds have frequently emerged as promising candidates due to their diverse biological activities.[1][2][3] This guide provides a comprehensive framework for the validation of a novel investigational compound, 4-Methyl-2-(1-piperazinyl)pyrimidine, by benchmarking its anticancer activity against established inhibitors. Our objective is to present a scientifically rigorous, self-validating system for researchers, scientists, and drug development professionals to assess the potential of new chemical entities in oncology.

The narrative herein is grounded in established experimental protocols and explains the causality behind each methodological choice, ensuring technical accuracy and field-proven insights. We will explore the determination of cytotoxic potency, the elucidation of apoptotic induction, and the analysis of cell cycle perturbation.

Rationale and Compound Selection

The core structure of this compound integrates a pyrimidine ring, a cornerstone of nucleobase chemistry and a frequent component in drugs targeting DNA synthesis and cell division, with a piperazine moiety, known to enhance pharmacokinetic properties and interact with various biological targets.[4][5] This combination suggests a potential for anticancer activity, necessitating a systematic validation process.

For a robust comparative analysis, we have selected two well-characterized anticancer agents with distinct mechanisms of action:

  • Doxorubicin: A topoisomerase II inhibitor and potent inducer of apoptosis, representing a classic cytotoxic chemotherapy agent.[6]

  • Paclitaxel: A microtubule-stabilizing agent that disrupts mitotic spindle dynamics, leading to cell cycle arrest and apoptosis.[7]

The choice of these comparators allows for a multifaceted evaluation of our investigational compound's efficacy and potential mode of action.

Experimental Validation Workflow

A logical and sequential experimental workflow is paramount for the unambiguous validation of a novel anticancer compound. Our approach is designed to first establish cytotoxic efficacy and then delve into the underlying cellular mechanisms.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis a Cell Line Selection (e.g., MCF-7, A549, HCT116) b MTT Cell Viability Assay a->b c Determination of IC50 Values b->c d Apoptosis Assay (Annexin V/PI Staining) c->d Proceed with IC50 concentrations e Cell Cycle Analysis (Propidium Iodide Staining) c->e Proceed with IC50 concentrations f Flow Cytometry d->f e->f g Data Synthesis and Comparative Assessment f->g

Caption: A streamlined workflow for the validation of novel anticancer compounds.

Methodologies and Protocols

Scientific integrity is upheld by meticulous and reproducible experimental protocols. The following sections detail the step-by-step methodologies for the core assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[8][9] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[10]

Experimental Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, Doxorubicin, and Paclitaxel for 48 hours. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] Propidium Iodide (PI), a fluorescent DNA intercalator, can only enter cells with compromised membrane integrity, thus identifying late apoptotic and necrotic cells.[13][14]

Experimental Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the respective compounds at their predetermined IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.[15]

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V is typically detected in the FL1 channel and PI in the FL2 channel.[16]

G cluster_0 Cell Population Differentiation a b Early Apoptosis Annexin V Positive PI Negative b b Late Apoptosis / Necrosis Annexin V Positive PI Positive c b Viable Cells Annexin V Negative PI Negative d b Necrotic Cells Annexin V Negative PI Positive

Caption: Quadrant analysis of Annexin V/PI flow cytometry data.

Flow cytometry with propidium iodide staining is a widely used technique to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[17]

Experimental Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate overnight at -20°C.[18][19]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A. The RNase is crucial to prevent the staining of double-stranded RNA.[19]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically visualized as a histogram of fluorescence intensity.

Comparative Data Analysis

The following tables summarize hypothetical, yet plausible, experimental data for this compound in comparison to Doxorubicin and Paclitaxel in the MCF-7 breast cancer cell line.

Table 1: Cytotoxicity (IC50) Values after 48h Treatment

CompoundIC50 (µM)
This compound15.2
Doxorubicin0.8
Paclitaxel0.1

Table 2: Induction of Apoptosis after 24h Treatment at IC50 Concentrations

CompoundViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.12.52.4
This compound55.325.818.9
Doxorubicin48.730.121.2
Paclitaxel52.128.519.4

Table 3: Cell Cycle Distribution after 24h Treatment at IC50 Concentrations

CompoundG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control65.420.114.5
This compound25.355.818.9
Doxorubicin30.245.624.2
Paclitaxel10.515.374.2
Interpretation and Mechanistic Insights

The hypothetical data suggests that this compound exhibits anticancer activity, albeit with a higher IC50 value than the established drugs. The significant increase in the S-phase population suggests that the compound may interfere with DNA replication, a mechanism that shares some similarities with Doxorubicin's mode of action. The induction of apoptosis is comparable to the positive controls, confirming that the observed cytotoxicity is mediated through programmed cell death.

The distinct G2/M arrest induced by Paclitaxel highlights its specific mechanism of microtubule disruption. The data for our investigational compound, in contrast, points towards a different primary target.

G cluster_0 Potential Mechanisms of Action a This compound (Investigational) d DNA Replication Stress a->d b Doxorubicin (Comparator) e Topoisomerase II Inhibition b->e c Paclitaxel (Comparator) f Microtubule Stabilization c->f g S-Phase Arrest d->g e->g h G2/M Arrest f->h i Apoptosis g->i h->i

Caption: Postulated signaling pathways based on experimental data.

Conclusion

This guide outlines a robust, multi-faceted approach to the initial validation of a novel anticancer compound, this compound. By employing standardized assays and comparing the results against well-characterized inhibitors, researchers can gain critical insights into the compound's efficacy and potential mechanism of action. The presented framework ensures scientific rigor and provides a solid foundation for further preclinical development. The quest for novel anticancer agents is a cornerstone of oncological research, and systematic validation is the bedrock upon which new therapies are built.[20][21]

References

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  • PubMed. (n.d.). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Retrieved from [Link]

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A Comparative Pharmacological Guide: 4-Methyl-2-(1-piperazinyl)pyrimidine vs. Buspirone Metabolite 1-PP

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 4-Methyl-2-(1-piperazinyl)pyrimidine and 1-(2-pyrimidinyl)piperazine (1-PP), the primary active metabolite of the anxiolytic drug buspirone. For drug development professionals and researchers, understanding the nuanced differences imparted by subtle structural modifications is paramount. Here, we delve into the established pharmacological profile of 1-PP and project the likely activities of its 4-methyl analog based on established structure-activity relationships (SAR), offering a framework for future empirical investigation.

Introduction: A Tale of a Metabolite and its Analog

1-(2-pyrimidinyl)piperazine, or 1-PP, is a well-documented pharmacologically active molecule. It is formed in the body through the hepatic metabolism of several azapirone drugs, including buspirone, gepirone, and tandospirone[1][2]. While buspirone itself has a complex receptor binding profile, 1-PP contributes significantly to the overall clinical effects, in part due to its longer plasma half-life of approximately 6 hours compared to the 2-3 hours of the parent drug[3][4]. Its activity is primarily characterized by antagonism at α2-adrenergic receptors and partial agonism at serotonin 5-HT₁A receptors[1][5].

Pharmacological Profile of 1-(2-pyrimidinyl)piperazine (1-PP)

The activity of 1-PP has been extensively characterized, revealing a distinct profile that differs from its parent compound, buspirone. Its primary interactions are with serotonergic and adrenergic systems, with a notable lack of significant affinity for dopamine receptors.

Key Activities of 1-PP:

  • α₂-Adrenergic Receptor Antagonism: 1-PP is a potent antagonist at α₂-adrenergic receptors, with reported Ki values ranging from 7.3 to 40 nM[5]. This action can increase noradrenergic neurotransmission by blocking the autoreceptors that normally inhibit norepinephrine release[2]. This antagonistic effect may counteract some of the anxiolytic effects of its parent compounds[1].

  • 5-HT₁A Receptor Partial Agonism: 1-PP acts as a partial agonist at the 5-HT₁A receptor, though with significantly lower affinity (Ki = 414 nM) compared to buspirone[5]. This activity is thought to contribute to the overall anxiolytic effects of buspirone treatment[1].

  • Dopamine Receptor Affinity: 1-PP displays negligible affinity for D₂, D₃, and D₄ dopamine receptors (Ki > 10,000 nM)[5]. This lack of dopaminergic activity distinguishes it from buspirone, which has a moderate affinity for D₂ receptors[6][7].

The following diagram illustrates the primary signaling pathways associated with the main targets of 1-PP.

Signaling_Pathways cluster_0 1-PP Receptor Interactions cluster_1 Downstream Signaling 1-PP 1-PP Alpha2_AR α₂-Adrenergic Receptor 1-PP->Alpha2_AR Antagonist (Ki = 7.3-40 nM) 5HT1A_R 5-HT₁A Receptor 1-PP->5HT1A_R Partial Agonist (Ki = 414 nM) D2_R Dopamine D₂ Receptor 1-PP->D2_R Negligible Affinity (Ki > 10,000 nM) Gi_alpha2 Gi/o Protein Alpha2_AR->Gi_alpha2 NE_Release ↑ Norepinephrine Release Alpha2_AR->NE_Release Blocks Inhibition Gi_5HT1A Gi/o Protein 5HT1A_R->Gi_5HT1A AC_alpha2 Adenylyl Cyclase Gi_alpha2->AC_alpha2 Inhibition cAMP_alpha2 ↓ cAMP AC_alpha2->cAMP_alpha2 AC_5HT1A Adenylyl Cyclase Gi_5HT1A->AC_5HT1A Partial Inhibition cAMP_5HT1A ↓ cAMP AC_5HT1A->cAMP_5HT1A

Caption: Signaling pathways for 1-PP's primary molecular targets.

Comparative Receptor Affinity Profile: Known vs. Predicted

The table below summarizes the known receptor binding affinities of 1-PP and the predicted affinities for this compound based on SAR principles. These predictions are hypotheses pending experimental validation.

Receptor Target 1-(2-pyrimidinyl)piperazine (1-PP) This compound (Predicted) Rationale for Prediction
5-HT₁A Ki = 414 nM (Partial Agonist)[5]Potentially Altered Affinity The addition of a methyl group can affect steric and electronic properties. SAR on related aminopyrimidines shows that substitutions can modulate affinity for serotonin receptors[8][9].
α₂-Adrenergic Ki = 7.3 - 40 nM (Antagonist)[5]Likely Maintained or Slightly Reduced Affinity The pyrimidinylpiperazine core is a strong pharmacophore for α₂-adrenergic receptors. The methyl group may introduce minor steric hindrance.
Dopamine D₂ Ki > 10,000 nM (Negligible Affinity)[5]Potentially Increased Affinity Studies on indolylpiperazinylpyrimidines have shown that methyl substitutions on the pyrimidine ring can enhance affinity for A₂A receptors and maintain structural similarity to D₂ ligands, suggesting a potential gain of function or increased affinity for dopamine receptors[4].
Dopamine D₃ Ki > 10,000 nM (Negligible Affinity)[5]Potentially Increased Affinity Similar to D₂, SAR studies on related arylpiperazines show that pyrimidine substitutions can introduce D₃ affinity[10].

Structure-Activity Relationship (SAR) Analysis: The Impact of a Methyl Group

The introduction of a methyl group at the 4-position of the pyrimidine ring in 1-PP is expected to induce several physicochemical changes that could influence its pharmacological activity:

  • Increased Lipophilicity: The methyl group will increase the molecule's lipophilicity (LogP). This can enhance membrane permeability and potentially improve access to the central nervous system. However, it can also lead to non-specific binding and altered metabolism. QSAR studies on other 1-(2-pyrimidinyl)piperazine derivatives have shown that biological activity can initially increase with lipophilicity before declining[3].

  • Steric Effects: The methyl group introduces steric bulk adjacent to one of the pyrimidine nitrogens. This could either enhance binding by promoting a more favorable conformation or hinder binding by clashing with amino acid residues in the receptor's binding pocket.

  • Electronic Effects: As an electron-donating group, the methyl substituent can slightly alter the electron density of the pyrimidine ring, which may affect key hydrogen bonding or π-π stacking interactions with the receptor.

A key study by Sung et al. (2018) provides a compelling rationale for predicting enhanced dopamine receptor affinity[4]. In their work on dual A₂A/D₂ receptor ligands for Parkinson's disease, they specifically introduced methyl groups at the 4- and 6-positions of a 2-(piperazin-1-yl)pyrimidine scaffold. Their rationale was that these substitutions were known to enhance affinity for A₂A receptors while preserving a high degree of structural similarity to known D₂ ligands[4]. This suggests that the 4-methyl substitution on the pyrimidine ring is a critical modification that could shift the receptor profile of a 2-(1-piperazinyl)pyrimidine core towards dopaminergic targets.

Experimental Methodologies for Pharmacological Characterization

To empirically validate the predicted activity of this compound, a standard battery of in vitro assays is required. The following protocols describe the essential experiments.

Experimental Workflow

The logical flow for characterizing a novel compound like this compound is outlined below.

Experimental_Workflow synthesis Compound Synthesis & Purification primary_binding Primary Screen: Radioligand Binding Assays (5-HT1A, α2, D2, D3) synthesis->primary_binding determine_ki Determine Ki Values primary_binding->determine_ki functional_assays Functional Assays (e.g., cAMP, GTPγS) determine_ki->functional_assays If significant binding data_analysis Data Analysis & SAR determine_ki->data_analysis determine_potency Determine EC50/IC50 & Intrinsic Activity functional_assays->determine_potency selectivity_panel Selectivity Profiling (Broader Receptor Panel) determine_potency->selectivity_panel selectivity_panel->data_analysis

Caption: Workflow for in vitro characterization of a novel ligand.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

Objective: To determine the binding affinity (Ki) of this compound for human recombinant 5-HT₁A, α₂-adrenergic, and D₂ receptors.

Causality: This assay quantifies the direct interaction between the test compound and the receptor target by measuring its ability to compete with a high-affinity radiolabeled ligand. The resulting Ki value is a measure of the compound's affinity, with lower values indicating higher affinity.

Materials:

  • Membrane preparations from HEK293 cells stably expressing the human receptor of interest.

  • Radioligands: [³H]8-OH-DPAT (for 5-HT₁A), [³H]Rauwolscine (for α₂), [³H]Spiperone (for D₂).

  • Non-specific binding control (e.g., 10 µM Serotonin for 5-HT₁A, 10 µM Yohimbine for α₂, 10 µM Haloperidol for D₂).

  • Test compound: this compound, dissolved in DMSO and serially diluted.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well microplates, glass fiber filters, scintillation cocktail, liquid scintillation counter.

Procedure:

  • Plate Preparation: Add 50 µL of assay buffer to each well. Add 25 µL of serially diluted test compound or control vehicle (DMSO).

  • Radioligand Addition: Add 25 µL of the appropriate radioligand at a final concentration near its Kd value.

  • Membrane Addition: Initiate the binding reaction by adding 150 µL of the receptor membrane preparation (typically 10-20 µg protein/well). Total volume is 250 µL.

  • Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (disintegrations per minute, DPM) in a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for Agonist/Antagonist Activity

Objective: To determine if this compound acts as an agonist or antagonist at Gi/o-coupled receptors (5-HT₁A, α₂, D₂) and to quantify its potency (EC₅₀ or IC₅₀).

Causality: 5-HT₁A, α₂, and D₂ receptors are typically coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures changes in cAMP levels to determine the functional consequence of receptor binding. An agonist will decrease cAMP, while an antagonist will block the cAMP decrease caused by a known agonist.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human receptor of interest.

  • Forskolin (an adenylyl cyclase activator).

  • Reference agonist (e.g., 8-OH-DPAT for 5-HT₁A, UK 14,304 for α₂, Quinpirole for D₂).

  • Test compound: this compound.

  • Cell culture medium, stimulation buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Cell Plating: Seed cells into 96-well plates and grow to ~90% confluency.

  • Agonist Mode: a. Starve cells in serum-free media for 4 hours. b. Add serially diluted test compound to the wells. c. Add a fixed concentration of forskolin to all wells to stimulate cAMP production. d. Incubate for 30 minutes at 37°C.

  • Antagonist Mode: a. Pre-incubate cells with serially diluted test compound for 15 minutes. b. Add a fixed concentration of the reference agonist (at its EC₈₀) along with a fixed concentration of forskolin. c. Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against the log concentration of the test compound. A dose-dependent decrease in cAMP indicates agonist activity. Calculate the EC₅₀ (potency) and the Emax (efficacy) relative to a full reference agonist.

    • Antagonist Mode: Plot the cAMP response against the log concentration of the test compound. A dose-dependent reversal of the agonist-induced cAMP decrease indicates antagonist activity. Calculate the IC₅₀ value.

Conclusion and Future Directions

This guide provides a comparative overview of the well-characterized buspirone metabolite, 1-PP, and its structural analog, this compound. While 1-PP's profile is defined by α₂-adrenergic antagonism and weak 5-HT₁A partial agonism, SAR-based predictions suggest that the addition of a 4-methyl group could significantly alter this profile, potentially introducing affinity for dopamine D₂/D₃ receptors[4][10].

This hypothesis, grounded in medicinal chemistry principles, underscores the profound impact of minor structural modifications on pharmacological activity. The provided experimental workflows offer a clear path for the empirical validation of these predictions. For researchers in drug discovery, the potential shift from a serotonergic/adrenergic profile towards a dopaminergic one makes this compound an intriguing candidate for synthesis and evaluation, particularly for CNS disorders where modulation of dopamine signaling is a therapeutic strategy. The definitive characterization of this compound awaits the crucial experimental data outlined herein.

References

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Navigating the Kinome: A Comparative Cross-Reactivity Profile of 4-Methyl-2-(1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Inhibitor Selectivity

In the landscape of modern drug discovery, particularly within oncology and immunology, the pyrimidine scaffold serves as a cornerstone for the development of potent kinase inhibitors. The compound 4-Methyl-2-(1-piperazinyl)pyrimidine belongs to this versatile class. While public domain data on the specific cross-reactivity profile of this exact molecule is limited, its structural motifs are prevalent in numerous clinically relevant kinase inhibitors, such as the multi-kinase inhibitor Dasatinib[1]. This guide, therefore, serves a dual purpose: to present a robust framework for assessing the kinome-wide selectivity of this compound and to provide a comparative analysis against established benchmarks, thereby offering a predictive blueprint for its potential therapeutic applications and off-target liabilities.

As drug efficacy is inextricably linked to target specificity, understanding a compound's interaction across the entire kinome is not merely an academic exercise but a critical step in preclinical development. Off-target effects are a primary cause of drug attrition, and a comprehensive cross-reactivity profile is the first line of defense against unforeseen toxicities[2]. This guide will detail the experimental rationale, methodologies, and data interpretation necessary to build a high-confidence selectivity profile for novel chemical entities like this compound.

Rationale for Kinome-Wide Profiling and Comparator Selection

The 2-(piperazinyl)pyrimidine core is a privileged scaffold in kinase inhibitor design, mimicking the adenine hinge-binding motif of ATP[3]. This structural alert strongly suggests that this compound is likely to exhibit activity against one or more protein kinases. Given the high conservation of the ATP-binding site across the human kinome, the potential for cross-reactivity is substantial[4][5]. Therefore, a broad, unbiased screen against a large panel of kinases is the logical starting point for characterization.

To contextualize the selectivity profile, two well-characterized kinase inhibitors have been chosen as comparators:

  • Dasatinib: An FDA-approved multi-kinase inhibitor containing a pyrimidinylpiperazine moiety. It is known to potently inhibit BCR-ABL and SRC family kinases but also interacts with a significant number of other kinases[6][7]. Its profile represents a benchmark for potent, multi-targeted agents.

  • Staurosporine: A natural product known for its promiscuous inhibition of a vast array of protein kinases[8][9]. It serves as a control for broad, non-selective kinase binding and is useful for assessing the overall quality and dynamic range of the screening assay.

Experimental Design: A Two-Tiered Approach to Selectivity Profiling

A cost-effective and efficient strategy for assessing kinase inhibitor selectivity involves a tiered approach[10]. The initial step is a broad screen at a single high concentration to identify all potential interactions, followed by dose-response studies for hits above a certain threshold to determine potency (IC50).

G cluster_2 Output D D E E D->E Validated Hits F F E->F Dose-Response Data G G F->G Potency Data (IC50s) H Comprehensive Cross-Reactivity Profile & Selectivity Score G->H

Comparative Data Analysis (Illustrative Data)

The output of a kinome scan is a rich dataset that can be visualized and quantified to compare compound selectivity. Key metrics include the number of kinases inhibited above a certain threshold (e.g., >70% at 1 µM) and selectivity scores like the Gini coefficient, which provides a quantitative measure of promiscuity[11].

For the purpose of this guide, we present illustrative data that might be expected from such a study.

Table 1: Comparative Kinome Selectivity at 1 µM

CompoundPrimary Target(s) (Hypothetical)Kinases Inhibited >70% (out of 468)Selectivity Score (S10)
This compound Aurora Kinase A, VEGFR2180.038
Dasatinib BCR-ABL, SRC Family550.118
Staurosporine Pan-Kinase>2500.534

Note: Data for Dasatinib and Staurosporine are representative of known profiles. Data for the topic compound is hypothetical for illustrative purposes. The S10 selectivity score is calculated as the number of kinases with a Kd < 100 nM divided by the total number of kinases tested.

This initial screen would suggest that this compound is relatively selective, targeting a small subset of the kinome compared to the broader activity of Dasatinib and the promiscuity of Staurosporine.

Following the primary screen, IC50 values are determined for the most potent interactions to understand the therapeutic window between on-target and off-target effects.

Table 2: IC50 Potency Against a Select Kinase Panel (Illustrative Data)

Kinase TargetThis compound IC50 (nM)Dasatinib IC50 (nM)Staurosporine IC50 (nM)
Aurora A (On-Target) 15 15025
VEGFR2 (On-Target) 25 815
ABL1 (Off-Target)850<1 20
SRC (Off-Target)>1000<1 10
LCK (Off-Target)1200<1 7
c-KIT (Off-Target)4501218
PIK3CA (Off-Target)>10,000>10,0005,000

Note: Data are hypothetical and for illustrative purposes. Bold values indicate known or hypothesized primary targets.

This dose-response data would further refine the selectivity profile, indicating that while Dasatinib is more potent against its primary targets (ABL, SRC), this compound shows a clear window of selectivity for Aurora A and VEGFR2 over other common off-targets.

Mechanistic Context: Signaling Pathway Implications

The selectivity profile must be interpreted in the context of cellular signaling. If, as our hypothetical data suggests, Aurora A is a primary target, the compound would be expected to interfere with mitotic progression. Aurora kinases are key regulators of cell division, and their inhibition can lead to mitotic arrest and apoptosis.

G Inhibitor 4-Methyl-2-(1-piperazinyl) -pyrimidine AuroraA AuroraA Inhibitor->AuroraA Inhibition Centrosome Centrosome Prophase Prophase Centrosome->Prophase Spindle Spindle Metaphase Metaphase Spindle->Metaphase

Detailed Experimental Protocol: Radiometric Kinase Assay

To ensure trustworthiness and reproducibility, a detailed protocol for a standard kinase assay is essential. The radiometric activity assay is considered the gold standard for its direct measurement of substrate phosphorylation[12].

Objective: To determine the IC50 value of this compound against a purified kinase (e.g., Aurora A).

Materials:

  • Purified recombinant human Aurora A kinase

  • Kemptide (LRRASLG) substrate

  • Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

  • [γ-³³P]ATP (10 Ci/mmol)

  • 10 mM ATP solution

  • Test Compound: this compound, serially diluted in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer 1 µL of each dilution into a 96-well assay plate. Include DMSO-only wells for "no inhibition" controls (0% inhibition) and wells without kinase for background controls (100% inhibition).

  • Kinase Reaction Mix Preparation: Prepare a master mix containing assay buffer, the appropriate concentration of Kemptide substrate, and purified Aurora A kinase. The ATP concentration should be set at or near the Km for each specific kinase to ensure accurate comparison of inhibitory potential[13].

  • Kinase Reaction Initiation: Add 24 µL of the kinase reaction mix to each well of the assay plate. Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Phosphorylation Reaction: Initiate the phosphorylation reaction by adding 25 µL of assay buffer containing [γ-³³P]ATP and cold ATP to each well. Incubate for 30-60 minutes at 30°C.

  • Reaction Quenching and Spotting: Stop the reaction by adding 50 µL of 0.75% phosphoric acid. Transfer 50 µL of the quenched reaction from each well onto a P81 phosphocellulose filter mat.

  • Washing: Wash the filter mat three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP. Perform a final wash with acetone and allow the mat to air dry.

  • Detection: Add scintillation fluid to each filter spot and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background counts (no enzyme) from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the cross-reactivity profile of this compound. Based on its structural similarity to known kinase inhibitors, a kinome-wide screen is the most logical and informative first step. The illustrative data presented herein positions the compound as a potentially selective inhibitor of Aurora A and VEGFR2 kinases, with a more favorable selectivity profile than Dasatinib and significantly greater specificity than a promiscuous inhibitor like Staurosporine.

A self-validating system is built by including both promiscuous and targeted comparators, which provides essential context for the selectivity of the test compound. The detailed, gold-standard radiometric assay protocol ensures that the generated potency data is robust and reproducible.

The critical next steps would be to perform these experiments to generate real data, followed by cell-based assays to confirm on-target engagement and functional consequences (e.g., mitotic arrest for Aurora A inhibition). This systematic profiling is indispensable for validating the therapeutic hypothesis and identifying potential liabilities of this compound as it moves through the drug discovery pipeline.

References

  • Gether, U. et al. (2018). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Proceedings of the National Academy of Sciences, 115(50), E11637-E11646. Available at: [Link]

  • Rix, U. et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4063. Available at: [Link]

  • Bamborough, P. et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Journal of Medicinal Chemistry, 51(24), 7898-7914. Available at: [Link]

  • Simecek, N. et al. (2015). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. PLoS One, 10(9), e0137779. Available at: [Link]

  • DiscoverRx. Staurosporine | DiscoveRx KINOMEscan® screen. DiscoverRx. Available at: [Link]

  • Bain, J. et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Available at: [Link]

  • Savitski, M. M. et al. (2020). In-depth characterization of Staurosporine induced proteome thermal stability changes. bioRxiv. Available at: [Link]

  • Anastassiadis, T. et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. Available at: [Link]

  • Ramadass, V. et al. (2022). Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. Molecules, 27(9), 2848. Available at: [Link]

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  • Li, J. et al. (2023). Dose optimization strategy of the tyrosine kinase inhibitors imatinib, dasatinib, and nilotinib for chronic myeloid leukemia: From clinical trials to real-life settings. Frontiers in Pharmacology, 14, 1157580. Available at: [Link]

  • Li, F. et al. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 37(6), 1242-1250. Available at: [Link]

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  • Chen, Y.-L. et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 65(15), 10398-10416. Available at: [Link]

  • Kinnings, S. L. et al. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 11, 139. Available at: [Link]

  • Kinnings, S. L. et al. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics, 7(5), 1735-1748. Available at: [Link]

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  • Chen, J. et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654. Available at: [Link]

  • Kumar, A. et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 149, 107867. Available at: [Link]

  • Al-Ostoot, F. H. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2321495. Available at: [Link]

  • Ward, N. E. & O'Brian, C. A. (1992). Kinetic analysis of protein kinase C inhibition by staurosporine: evidence that inhibition entails inhibitor binding at a conserved region of the catalytic domain but not competition with substrates. Biochemistry, 31(25), 5905-5911. Available at: [Link]

  • Chae, H. J. et al. (2004). Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation. Journal of Leukocyte Biology, 76(2), 465-473. Available at: [Link]

  • Rawat, S. et al. (2021). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. ACS Omega, 6(31), 20268-20286. Available at: [Link]

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A Comparative Guide to the Synthesis of 4-Methyl-2-(1-piperazinyl)pyrimidine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the efficient and scalable synthesis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Methyl-2-(1-piperazinyl)pyrimidine is a key building block in the synthesis of various therapeutic agents, making the optimization of its production a critical endeavor for researchers and chemists in the field. This guide provides an in-depth comparison of two prominent synthetic routes to this valuable compound, offering a critical evaluation of their respective methodologies, yields, and overall efficiency.

The synthesis of this compound fundamentally relies on the formation of a carbon-nitrogen bond between the pyrimidine and piperazine rings. The two routes explored herein approach this key step from different strategic standpoints, each presenting a unique set of advantages and challenges.

Route 1: Direct Nucleophilic Aromatic Substitution (SNAr)

This classical and direct approach involves the reaction of a pre-functionalized pyrimidine ring with piperazine. The core of this strategy lies in the nucleophilic displacement of a suitable leaving group on the pyrimidine core by the secondary amine of the piperazine.

Mechanistic Considerations

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the C2 position for nucleophilic attack by piperazine. The reaction typically requires a base to neutralize the generated acid and drive the reaction to completion.

Route 2: Multi-step Synthesis via a Sulfanyl Intermediate

An alternative strategy involves a multi-step sequence, starting from a more readily available pyrimidine precursor and introducing the piperazinyl moiety via a sulfanyl-substituted intermediate. This route offers flexibility in the introduction of substituents on the pyrimidine ring.

Mechanistic Pathway

This route begins with the conversion of a pyrimidine-2-thiol to a more reactive 2-(methylsulfanyl)pyrimidine. The methylsulfanyl group is an excellent leaving group, facilitating the subsequent nucleophilic substitution by piperazine under milder conditions compared to the direct SNAr of a chloro-substituted pyrimidine.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Direct SNArRoute 2: Multi-step via Sulfanyl Intermediate
Starting Materials 2-Chloro-4-methylpyrimidine, Piperazine4-Methylpyrimidine-2-thiol, Methyl Iodide, Piperazine
Number of Steps 12
Overall Yield (estimated) 75-85%70-80%
Purity (estimated) >98%>98%
Reaction Time 4-8 hours16-24 hours
Key Reagents Base (e.g., K₂CO₃, Et₃N)Base (e.g., K₂CO₃), Methyl Iodide
Process Scalability HighModerate
Atom Economy GoodModerate

Experimental Protocols

Route 1: Direct Nucleophilic Aromatic Substitution (SNAr)

Step 1: Synthesis of this compound

  • To a solution of 2-chloro-4-methylpyrimidine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), is added piperazine (1.2 eq) and a base, for example, potassium carbonate (2.0 eq).

  • The reaction mixture is heated to reflux (typically 80-120 °C) and stirred for 4-8 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product.

  • Purification by column chromatography on silica gel yields the pure this compound.

Route 2: Multi-step Synthesis via a Sulfanyl Intermediate

Step 1: Synthesis of 4-Methyl-2-(methylsulfanyl)pyrimidine

  • To a solution of 4-methylpyrimidine-2-thiol (1.0 eq) in a suitable solvent such as methanol or acetone, is added a base, for instance, potassium carbonate (1.5 eq).

  • Methyl iodide (1.1 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.

  • The organic layer is dried and concentrated to give the crude 4-methyl-2-(methylsulfanyl)pyrimidine, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • A mixture of 4-methyl-2-(methylsulfanyl)pyrimidine (1.0 eq), piperazine (1.2 eq), and a catalytic amount of a base like potassium hydroxide in a high-boiling solvent such as dry ethanol is refluxed for 12-18 hours.[1]

  • After completion of the reaction, the mixture is poured into crushed ice.[1]

  • The precipitated solid is filtered, dried, and recrystallized from a suitable solvent (e.g., ethanol) to give the pure product.[1]

Logical Workflow Diagrams

Route1 A 2-Chloro-4-methylpyrimidine C This compound A->C Base, Heat B Piperazine B->C

Caption: Workflow for Route 1: Direct SNAr.

Route2 A 4-Methylpyrimidine-2-thiol C 4-Methyl-2-(methylsulfanyl)pyrimidine A->C Base B Methyl Iodide B->C E This compound C->E Base, Heat D Piperazine D->E

Caption: Workflow for Route 2: Multi-step via Sulfanyl Intermediate.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice of the optimal route will depend on several factors including the availability and cost of starting materials, the desired scale of the synthesis, and the available equipment.

  • Route 1 (Direct SNAr) is a more convergent and atom-economical approach, making it attractive for large-scale production. The single-step nature of this synthesis simplifies the overall process and reduces waste.

  • Route 2 (Multi-step via Sulfanyl Intermediate) , while longer, provides greater flexibility. The milder conditions for the final substitution step might be advantageous for sensitive substrates or when trying to avoid harsh basic conditions.

For drug development professionals, a thorough evaluation of both routes, including small-scale trials to optimize reaction conditions, is recommended to determine the most suitable and cost-effective method for their specific needs.

References

  • Siddesh, M. B., et al. "Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity." Indian Journal of Pharmaceutical Sciences, vol. 76, no. 4, 2014, pp. 332-338. [Link]

Sources

A Comparative Guide to the Biological Activities of Methylpyrimidine and Fluoropyrimidine Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of core heterocyclic scaffolds and their substituents is a cornerstone of modern medicinal chemistry. The pyrimidine ring, a privileged structure in numerous clinically approved drugs, offers a versatile platform for modification. When coupled with a piperazine moiety, it gives rise to a class of compounds with a broad spectrum of biological activities. This guide provides an in-depth, objective comparison of the biological profiles of two key subclasses: methylpyrimidine piperazine derivatives and their fluorinated counterparts.

The introduction of a methyl group versus a fluorine atom onto the pyrimidine ring, while seemingly a minor alteration, can profoundly influence the compound's physicochemical properties and, consequently, its biological activity. This guide will delve into the structure-activity relationships (SAR) that govern these differences, supported by experimental data from the literature, and provide detailed protocols for the evaluation of these compounds.

The Rationale Behind Methyl vs. Fluorine Substitution

The choice between a methyl (-CH3) and a fluoro (-F) group as a substituent on the pyrimidine ring is a classic medicinal chemistry strategy to modulate a molecule's properties.

  • Methyl Group: A small, lipophilic group that can influence binding through hydrophobic interactions within a target protein's binding pocket. It can also affect the metabolic stability of the compound.

  • Fluorine Atom: A small, highly electronegative atom that can significantly alter the electronic properties of the pyrimidine ring. It can form hydrogen bonds and other electrostatic interactions, potentially enhancing binding affinity and selectivity. Furthermore, the carbon-fluorine bond is very strong, which can block metabolic pathways and improve the pharmacokinetic profile of a drug candidate.[1][2]

Comparative Anticancer Activity

Both methylpyrimidine and fluoropyrimidine piperazine derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as those involving receptor tyrosine kinases.

Structure-Activity Relationship Insights

While direct comparative studies are limited, a review of the literature on substituted pyrimidines allows for several key inferences. The substitution on the pyrimidine nucleus has a significant impact on the anticancer activity.[1][3] The introduction of a small, electron-withdrawing group like fluorine can enhance the molecule's ability to interact with the hinge region of a kinase, a common binding motif for pyrimidine-based inhibitors. Conversely, a methyl group might provide favorable hydrophobic interactions in other regions of the binding pocket.

Illustrative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative methylpyrimidine and fluoropyrimidine piperazine derivatives against various cancer cell lines. It is important to note that these compounds are not structurally identical beyond the core moieties, and thus the data serves to illustrate the general potency of each class rather than a direct comparison.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Methylpyrimidine N-(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl) methanoneA-549 (Lung)5.71[4]
HCT-116 (Colon)4.26[4]
MIAPaCa-2 (Pancreatic)31.36[4]
Fluoropyrimidine Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (Non-small cell lung)1.35 (GI50)[5]
Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00 (GI50)[5]
Oxazolo[4,5-d]pyrimidine derivativeRenal Cancer UO-310.16 (GI50)[6]
Key Signaling Pathways in Cancer

A primary mechanism of action for many pyrimidine-piperazine derivatives is the inhibition of protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and components of the PI3K/Akt pathway.[4][7] Fluorinated pyrimidines, in particular, have been extensively explored as EGFR inhibitors.[2]

DOT script for Anticancer Signaling Pathway Diagram

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K BRAF B-Raf EGFR->BRAF Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation MEK MEK BRAF->MEK ERK ERK MEK->ERK ERK->Proliferation VEGFR2 VEGFR-2 VEGFR2->PI3K Compound Fluoropyrimidine or Methylpyrimidine Piperazine Derivative Compound->EGFR Compound->PI3K Compound->BRAF Compound->VEGFR2

Sources

Orthogonal Validation of 4-Methyl-2-(1-piperazinyl)pyrimidine Screening Hits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of novel small molecule hits from high-throughput screening (HTS) campaigns is merely the first step in a long and arduous journey. The initial excitement surrounding a promising "hit" can quickly dissipate in the face of false positives, assay artifacts, and a lack of translatability to more complex biological systems. It is here that the principle of orthogonal validation becomes an indispensable cornerstone of a robust and successful drug discovery program. This guide provides an in-depth, comparative analysis of orthogonal validation strategies for a hypothetical screening hit, 4-methyl-2-(1-piperazinyl)pyrimidine, a scaffold known to be prevalent in kinase inhibitors.[1][2]

For the purposes of this guide, we will operate under a common scenario: a primary HTS campaign, utilizing a fluorescence-based biochemical assay, has identified this compound as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology. Our objective is to design and execute a series of mechanistically distinct experiments to rigorously validate this initial finding, build confidence in the hit, and justify its progression into lead optimization.

The Imperative of Orthogonal Validation: Beyond a Single Data Point

Relying solely on the data from a primary screen is a precarious strategy. HTS assays, while powerful for their throughput, are susceptible to various forms of interference that can lead to false-positive results. These can include, but are not limited to, compound auto-fluorescence, light scattering, and non-specific protein aggregation. Orthogonal validation, therefore, is the practice of employing multiple, independent assays that rely on different physical and biological principles to interrogate the same biological question.[3] A consensus of positive results from a well-designed panel of orthogonal assays provides a much higher degree of confidence that the observed activity is genuine and on-target.

Our validation workflow for the putative CDK2 inhibitor, this compound, will follow a logical progression from direct, in vitro confirmation to target engagement in a more physiologically relevant cellular environment. This multi-pronged approach is designed to systematically address the key questions that arise after a primary screen:

  • Is the observed inhibition of CDK2 activity real and reproducible?

  • Does the compound physically bind to CDK2?

  • Can the compound enter cells and engage with CDK2 in its native environment?

To answer these questions, we will employ a suite of three distinct and complementary assays:

  • Biochemical Assay: An ADP-Glo™ Kinase Assay to provide an orthogonal measure of direct enzyme inhibition.

  • Biophysical Assay: A Thermal Shift Assay (TSA) to confirm direct physical binding of the compound to the purified CDK2 protein.

  • Cell-Based Assay: A NanoBRET™ Target Engagement Assay to verify that the compound can access and bind to CDK2 within living cells.

G cluster_0 Primary High-Throughput Screen cluster_1 Orthogonal Validation Workflow PrimaryScreen Fluorescence-Based CDK2 Assay Identifies this compound as a Hit Biochemical Biochemical Assay (ADP-Glo™) PrimaryScreen->Biochemical Confirms direct enzyme inhibition Biophysical Biophysical Assay (Thermal Shift) PrimaryScreen->Biophysical Confirms direct physical binding Cellular Cell-Based Assay (NanoBRET™) PrimaryScreen->Cellular Confirms cellular target engagement

Caption: Orthogonal validation workflow for a primary screening hit.

I. Biochemical Validation: Confirming Direct Enzyme Inhibition with ADP-Glo™

The first logical step in validating our primary screen hit is to re-test it in a mechanistically distinct biochemical assay. The primary screen utilized a fluorescence-based method, which could be prone to optical interference. The ADP-Glo™ Kinase Assay, in contrast, is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. This change in detection modality is crucial for ruling out assay-specific artifacts.

Scientific Principle: The ADP-Glo™ assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by luciferase to produce light. The amount of light produced is directly proportional to the amount of ADP generated, and therefore, to the kinase activity.

Detailed Experimental Protocol:
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound, a known CDK2 inhibitor (e.g., Roscovitine) as a positive control, and a structurally similar but inactive analog as a negative control in 100% DMSO.

  • Assay Plate Preparation: In a 384-well, white, flat-bottom plate, add the appropriate volume of assay buffer. Transfer a small volume of the serially diluted compounds to the assay plate.

  • Enzyme and Substrate Addition: Add recombinant human CDK2/Cyclin E1 enzyme to all wells except the no-enzyme control. Initiate the kinase reaction by adding a mixture of a suitable peptide substrate and ATP.

  • Incubation: Incubate the reaction at 30°C for 1 hour.

  • First Read (ADP-Glo™ Reagent): Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Read (Kinase Detection Reagent): Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Table:
CompoundPrimary Screen IC50 (nM)ADP-Glo™ IC50 (nM)
This compound150185
Roscovitine (Positive Control)100120
Inactive Analog (Negative Control)>10,000>10,000

Expert Insights: A close correlation between the IC50 values obtained from the primary screen and the ADP-Glo™ assay strengthens the evidence that our hit is a genuine inhibitor of CDK2's enzymatic activity. Discrepancies could point to assay-specific artifacts in the primary screen.

II. Biophysical Validation: Confirming Direct Target Binding with a Thermal Shift Assay (TSA)

While the biochemical assays confirm inhibition of enzymatic activity, they do not provide direct evidence of physical binding to the target protein. A compound could, for instance, inhibit the enzyme through an indirect mechanism. A Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective biophysical method to confirm direct compound-protein interaction.[4][5]

Scientific Principle: TSA measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. A fluorescent dye that binds to hydrophobic regions of the protein is used. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A small molecule that binds to and stabilizes the protein will increase its Tm.

Detailed Experimental Protocol:
  • Reagent Preparation: Prepare a solution of purified recombinant CDK2/Cyclin E1 protein in a suitable buffer. Prepare a working solution of a hydrophobic fluorescent dye (e.g., SYPRO™ Orange).

  • Compound Addition: In a 96-well or 384-well PCR plate, add the protein solution to each well. Add the test compounds (this compound, positive control, and negative control) at a fixed concentration (e.g., 10 µM). Include a DMSO control.

  • Dye Addition: Add the fluorescent dye to each well.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

  • Data Acquisition: Monitor the fluorescence at each temperature increment.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The peak of the first derivative of this curve corresponds to the Tm. Calculate the change in melting temperature (ΔTm) for each compound relative to the DMSO control.

Comparative Data Table:
CompoundΔTm (°C)Interpretation
This compound+ 4.5Strong stabilizing effect, indicating direct binding
Roscovitine (Positive Control)+ 5.2Strong stabilizing effect, confirming assay validity
Inactive Analog (Negative Control)+ 0.2No significant stabilization, indicating no direct binding

Expert Insights: A significant positive ΔTm is strong evidence of direct physical binding. It's important to use a high-quality, purified protein for this assay to obtain reliable results. This assay is independent of enzyme activity, making it a truly orthogonal validation method.[6][7]

III. Cellular Validation: Confirming Target Engagement with NanoBRET™

The ultimate test for a screening hit is whether it can engage its target in a cellular environment. Biochemical and biophysical assays are performed on purified proteins in artificial buffer systems, which lack the complexity of a living cell.[8] A cell-based target engagement assay can confirm that the compound is cell-permeable and can bind to its intended target amidst a multitude of other proteins and cellular components.[9][10][11] The NanoBRET™ Target Engagement assay is a powerful technology for quantifying compound binding to a specific protein in living cells.

Scientific Principle: The NanoBRET™ assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target protein (CDK2) is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer compound that binds to the active site of the target protein is added to the cells. When the tracer is bound to the NanoLuc®-tagged target, the energy from the luciferase is transferred to the fluorophore, generating a BRET signal. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

Detailed Experimental Protocol:
  • Cell Preparation: Use a cell line (e.g., HEK293) that has been engineered to express a NanoLuc®-CDK2 fusion protein. Plate the cells in a 96-well or 384-well white assay plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds (this compound, positive control, and negative control). Add the compounds to the cells and incubate for a specified period (e.g., 2 hours) to allow for cell entry and target binding.

  • Tracer and Substrate Addition: Add the NanoBRET™ tracer and the Nano-Glo® substrate to the wells.

  • Data Acquisition: Measure the donor (luciferase) and acceptor (tracer) emission signals using a luminometer capable of detecting filtered luminescence.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to determine the cellular IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

Comparative Data Table:
CompoundCellular IC50 (nM)Interpretation
This compound850Demonstrates cell permeability and target engagement in a cellular context
Roscovitine (Positive Control)600Confirms assay validity and provides a benchmark for cellular potency
Inactive Analog (Negative Control)>20,000Confirms specificity of the binding event

Expert Insights: The cellular IC50 is often higher than the biochemical IC50 due to factors such as cell permeability, efflux pumps, and competition with endogenous ATP. A significant shift in potency could indicate poor cell permeability. This assay provides invaluable information for guiding the structure-activity relationship (SAR) studies during lead optimization.[12]

Synthesizing the Evidence: A Triad of Confirmation

By employing this triad of orthogonal assays, we have built a comprehensive and compelling case for the validation of this compound as a genuine, on-target CDK2 inhibitor.

G cluster_0 Experimental Evidence cluster_1 Inferences and Decision Biochemical Biochemical Assay (ADP-Glo™) IC50 = 185 nM Inference1 Confirmed direct enzyme inhibition Biochemical->Inference1 Biophysical Biophysical Assay (TSA) ΔTm = +4.5°C Inference2 Confirmed direct physical binding Biophysical->Inference2 Cellular Cell-Based Assay (NanoBRET™) Cellular IC50 = 850 nM Inference3 Confirmed cellular target engagement Cellular->Inference3 Decision Validated Hit: Proceed to Lead Optimization Inference1->Decision Inference2->Decision Inference3->Decision

Caption: Logical flow of evidence for hit validation.

The consistent data across these three mechanistically distinct platforms provides a high degree of confidence that our initial screening hit is not an artifact. The ADP-Glo™ assay confirmed the inhibitory activity observed in the primary screen using a different detection technology. The Thermal Shift Assay provided direct evidence of physical binding to the target protein, independent of its enzymatic function. Finally, the NanoBRET™ assay demonstrated that the compound can enter living cells and engage with its target in a physiologically relevant context.

Conclusion

The orthogonal validation of HTS hits is a critical, non-negotiable phase in early-stage drug discovery. By moving beyond a single data point and embracing a multi-faceted experimental approach, researchers can effectively triage initial hits, eliminate false positives, and build a solid foundation for the significant investment required for lead optimization. The comparative guide presented here, using the hypothetical CDK2 inhibitor this compound, illustrates a robust, logical, and efficient workflow for achieving this. The integration of biochemical, biophysical, and cell-based assays provides a powerful and self-validating system for making confident, data-driven decisions in the pursuit of novel therapeutics.

References

  • Target Engagement Assays. DiscoverX.
  • Target and pathway engagement assays. Concept Life Sciences.
  • Biophysical Assays. Ichor Life Sciences.
  • A Researcher's Guide to Orthogonal Validation of Kinase Inhibition by Isoquinoline-8-Sulfonamides. Benchchem.
  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • A Practical Guide to Target Engagement Assays. Selvita.
  • Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery. Books.
  • Biophysical Assays.
  • Orthogonal Assays for the Validation of 5-amino-1H-indazol-6-ol as a Kinase Inhibitor. Benchchem.
  • Enhance drug discovery with advanced biophysical techniques. Nuvisan.
  • Cell based Binding Assay.
  • The use of biophysical methods in the hit-to-lead process. Drug Target Review.
  • Development of Three Orthogonal Assays Suitable for the Identification and Qualific
  • Orthogonal Validation of Ikk-IN-1 Activity: A Compar
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS.
  • Im
  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.

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Pioneering Precision: A Comparative Guide to Pyrimidine-Based BCR-ABL Kinase Inhibitors in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, head-to-head comparison of pyrimidine-based tyrosine kinase inhibitors (TKIs) against other standard-of-care treatments for Chronic Myeloid Leukemia (CML). We will dissect the mechanistic underpinnings of these targeted therapies, present pivotal clinical trial data, and provide detailed experimental protocols for their evaluation. This content is intended for researchers, drug development professionals, and clinicians in the field of oncology.

Introduction: The Pyrimidine Scaffold and the CML Revolution

Chronic Myeloid Leukemia is a myeloproliferative neoplasm defined by a specific genetic translocation known as the Philadelphia chromosome. This event creates a constitutively active fusion protein, BCR-ABL, a tyrosine kinase that drives uncontrolled cell proliferation and is the pathogenic heart of CML.[1] The historical treatment landscape for CML involved non-specific cytotoxic agents like hydroxyurea or immunomodulators such as interferon-alfa, which offered limited efficacy in controlling the disease.[2]

The development of Imatinib, a 2-phenyl amino pyrimidine derivative, marked a paradigm shift in cancer therapy.[3][4] It was the first drug to specifically target the molecular driver of a cancer, transforming CML from a fatal leukemia into a manageable chronic condition for most patients.[5][6] The success of the pyrimidine scaffold in Imatinib has since paved the way for second and third-generation TKIs, further refining the treatment of CML.[7][8] This guide will use Imatinib as the foundational example of a pyrimidine-based TKI and compare its performance against both its predecessors and successors.

Mechanism of Action: Precise Inhibition of the BCR-ABL Oncoprotein

The therapeutic efficacy of pyrimidine-based TKIs stems from their ability to selectively inhibit the ATP-binding site of the BCR-ABL kinase. Imatinib, for instance, stabilizes the inactive, "closed" conformation of the ABL kinase domain.[1] By occupying the space where ATP would normally bind, it prevents the transfer of a phosphate group to tyrosine residues on substrate proteins.[9] This action blocks the downstream signaling cascades that lead to leukemic cell proliferation and survival, ultimately inducing apoptosis in BCR-ABL positive cells.[5][10]

This targeted approach is highly specific to cancer cells dependent on BCR-ABL, sparing most healthy cells that have redundant tyrosine kinases and can continue to function normally.[3]

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Protein BCR_ABL->Substrate Phosphorylation ATP ATP ATP->BCR_ABL pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., RAS, STAT) pSubstrate->Downstream Proliferation Leukemic Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib (Pyrimidine-Based TKI) Imatinib->BCR_ABL Binds & Inhibits

Caption: BCR-ABL signaling pathway and inhibition by Imatinib.

Head-to-Head Clinical Performance

The clinical efficacy of pyrimidine-based TKIs has been rigorously evaluated in large-scale, randomized clinical trials. We compare Imatinib against the pre-TKI standard of care and the more potent second-generation TKIs.

Imatinib vs. Pre-TKI Standard of Care (Hydroxyurea & Interferon)

Prior to TKIs, agents like hydroxyurea were used for cytoreduction but did not prevent disease progression.[2] The landmark International Randomized Study of Interferon and STI571 (IRIS) trial compared Imatinib to the then-standard of interferon-alfa plus cytarabine.

The results were transformative. The IRIS trial, with nearly 11 years of follow-up, demonstrated the profound and durable efficacy of Imatinib.[6] A separate comparative study also showed Imatinib to have a significantly better profile in efficacy, toxicity, and quality of life compared to hydroxyurea.[11]

Clinical Endpoint (IRIS Trial - Long-Term Follow-up) Imatinib Interferon + Cytarabine Reference
Estimated 10-Year Overall Survival83.3%N/A (most patients crossed over)[12][13]
Cumulative Rate of Complete Cytogenetic Response (CCyR)82.8%Significantly Lower[13]
Freedom from Progression to Advanced Disease (at 7 years)93%Significantly Lower[14]
Imatinib vs. Second-Generation TKIs (Dasatinib & Nilotinib)

While Imatinib is highly effective, the development of resistance and intolerance in some patients spurred the creation of second-generation TKIs like Dasatinib and Nilotinib. These drugs are more potent inhibitors of BCR-ABL.[7] Head-to-head trials were conducted to compare them as first-line therapies against Imatinib.

DASISION Trial: Dasatinib vs. Imatinib

The DASISION study randomized newly diagnosed CML patients to either Dasatinib or Imatinib. The 5-year follow-up showed that Dasatinib achieved deeper and faster molecular responses.[4][15][16]

Clinical Endpoint (DASISION - 5-Year Results) Dasatinib (100 mg QD) Imatinib (400 mg QD) P-value Reference
Cumulative Major Molecular Response (MMR)76%64%0.0022[15]
Cumulative Deep Molecular Response (MR4.5)42%33%0.0251[15]
Progression to Accelerated/Blast Phase5%7%N/S[16]
5-Year Progression-Free SurvivalHigh and SimilarHigh and SimilarN/S[15]
5-Year Overall SurvivalHigh and SimilarHigh and SimilarN/S[15]

ENESTnd Trial: Nilotinib vs. Imatinib

The ENESTnd trial compared two doses of Nilotinib against the standard Imatinib dose. Results consistently showed that Nilotinib led to superior rates of molecular response.[17][18]

Clinical Endpoint (ENESTnd - 24-Month Results) Nilotinib (300 mg BID) Imatinib (400 mg QD) P-value Reference
Major Molecular Response (MMR) by 24 months71%44%<0.0001[19]
Complete Cytogenetic Response (CCyR) by 24 months87%77%<0.001[19]
Progression to Accelerated/Blast Phase0.7%4.2%<0.01[19]

In Vitro Experimental Data & Protocols

Evaluating the efficacy of novel TKI candidates requires robust and reproducible in vitro assays. The primary goals are to determine the direct inhibitory effect on the target kinase and the subsequent impact on cancer cell viability.

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay KinaseAssay BCR-ABL Kinase Inhibition Assay IC50_Biochem Determine IC50 (Biochemical Potency) KinaseAssay->IC50_Biochem CellCulture Culture K562 Cells (BCR-ABL+) CellAssay Cell Proliferation Assay (e.g., MTT) CellCulture->CellAssay IC50_Cell Determine IC50 (Cellular Potency) CellAssay->IC50_Cell Compound Test Compound (e.g., Pyrimidine Derivative) Compound->KinaseAssay Compound->CellCulture

Caption: In vitro workflow for evaluating TKI candidates.

Protocol: BCR-ABL Kinase Inhibition Assay

This protocol describes a method to measure the direct inhibition of BCR-ABL kinase activity using cell extracts and an immobilized substrate.[20]

Causality: The rationale is to isolate the kinase-inhibitor interaction from other cellular processes. This biochemical assay directly quantifies the potency of a compound against its intended target, providing a fundamental measure of its activity (IC50 value).

Methodology:

  • Prepare Cell Lysate: Culture and harvest K562 cells, which endogenously express high levels of BCR-ABL. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to create a cell extract rich in active BCR-ABL kinase.

  • Prepare Substrate Beads: Use a recombinant GST-fusion protein substrate (e.g., GST-CrkL) and bind it to glutathione-agarose beads. Wash the beads to remove unbound substrate.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the K562 cell extract (source of kinase) with the substrate-bound beads.

    • Add the test compound (e.g., a novel pyrimidine derivative) at various concentrations. Include a positive control (Imatinib) and a negative control (vehicle, e.g., DMSO).

    • Initiate the kinase reaction by adding a kinase buffer containing MgCl2 and a defined concentration of ATP (e.g., 10 µM).

    • Incubate the reaction mixture at 37°C for 1 hour with gentle mixing.

  • Detection of Phosphorylation:

    • Stop the reaction by adding ice-cold wash buffer and pelleting the beads.

    • Wash the beads several times to remove ATP and cell lysate.

    • Elute the proteins or directly add SDS-PAGE sample buffer to the beads and boil.

    • Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated tyrosine (e.g., 4G10) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Data Analysis:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.

    • Quantify the band intensity for the phosphorylated substrate.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

Protocol: CML Cell Proliferation (MTT) Assay

This protocol measures the effect of a TKI on the metabolic activity of a CML cell line, which serves as a proxy for cell viability and proliferation.[21][22][23]

Causality: This cell-based assay validates the biochemical findings in a biological context. It determines whether the inhibition of the target kinase translates into a desired anti-proliferative effect in living cancer cells. The K562 cell line is an ideal model as its survival is highly dependent on BCR-ABL activity.[21]

Methodology:

  • Cell Seeding:

    • Culture K562 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to maintain logarithmic growth.

    • Count the cells and adjust the density to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well flat-bottom plate.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture media.

    • Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells for vehicle control (media with DMSO) and a blank (media only).

    • Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization:

    • Carefully remove the media from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells ([(Abs_treated / Abs_control) * 100]).

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion

The pyrimidine scaffold, exemplified by the pioneering drug Imatinib, has fundamentally altered the prognosis for patients with Chronic Myeloid Leukemia. Head-to-head clinical data demonstrates its vast superiority over older, non-targeted therapies. While more potent second-generation TKIs like Dasatinib and Nilotinib can induce faster and deeper molecular responses, Imatinib remains a highly effective and durable first-line therapy.[24] The choice of TKI is now a nuanced decision involving efficacy, safety profiles, and patient-specific factors. The experimental protocols outlined herein provide a robust framework for the preclinical evaluation of the next generation of pyrimidine-based inhibitors, ensuring that the principles of targeted therapy continue to be refined for even greater patient benefit.

References

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A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Methyl-2-(1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the accurate quantification of 4-Methyl-2-(1-piperazinyl)pyrimidine, a critical intermediate and potential impurity in the synthesis of various pharmacologically active compounds. The selection of an appropriate analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This document delves into the principles, performance characteristics, and practical considerations of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for this application.

Introduction to this compound and the Imperative for its Accurate Quantification

This compound (CAS No. 59215-36-0) is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methyl and a piperazinyl group.[1] Its structural motif is a key building block in the synthesis of numerous pharmaceutical agents. The piperazine and pyrimidine moieties are well-known pharmacophores, contributing to a wide range of biological activities.[2][3][4] Given its role as a synthetic precursor, residual levels of this compound in the final active pharmaceutical ingredient (API) must be strictly controlled. Therefore, robust and validated analytical methods are essential for its precise quantification in process development, quality control, and stability studies.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique is governed by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. This guide compares three widely used chromatographic techniques for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in pharmaceutical analysis due to its robustness, cost-effectiveness, and wide applicability. For a chromophoric molecule like this compound, which contains a UV-absorbing pyrimidine ring, HPLC-UV offers a straightforward and reliable quantification approach.

Principle: The method separates the analyte from other components in a sample mixture based on its differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. The quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength. The UV spectrum of the related compound 2-(1-Piperazinyl)pyrimidine shows a maximum absorbance (λmax) at 247 nm, providing a good starting point for method development.[5]

Methodology Insights: A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule of this polarity. The selection of a C18 column is a common starting point due to its versatility. The mobile phase composition, usually a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve good peak shape and resolution. The pH of the aqueous phase is a critical parameter to control the ionization state of the basic piperazine moiety, thereby influencing retention and peak symmetry. A slightly acidic pH, as used in the analysis of a similar compound, can be beneficial.[6][7][8]

Experimental Protocol: A Validated RP-HPLC-UV Method

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.[6][7]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a phosphate buffer (pH ≈ 2-3).[6][7]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 35°C, to ensure reproducibility.[9]

  • Detection: UV detection at approximately 239-247 nm.[5][6][7]

  • Sample Preparation: The sample is dissolved in a suitable diluent, often the mobile phase itself, to a known concentration.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Bulk Drug or Formulation Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (247 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify vs. Standard Integration->Quantification

Caption: A general workflow for the sensitive quantification of this compound using LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound may not be highly volatile, GC-MS can be a viable option, potentially with derivatization to improve its chromatographic properties.

Principle: The sample is vaporized and introduced into a gaseous mobile phase (carrier gas), which carries it through a capillary column. Separation is based on the compound's volatility and interaction with the stationary phase. The separated components are then detected by a mass spectrometer.

Methodology Insights: A direct GC-MS analysis would require a high oven temperature. A non-polar capillary column, such as a DB-5ms, is a common choice for general-purpose analysis. [10]To enhance volatility and improve peak shape, derivatization of the secondary amine in the piperazine ring can be employed. For instance, acylation with trifluoroacetic anhydride (TFAA) is a common derivatization strategy for amines in GC analysis. [10][11] Experimental Protocol: A GC-MS Method with Derivatization

  • Chromatographic System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness). [10]3. Carrier Gas: Helium at a constant flow rate of 1 mL/min. [10]4. Oven Temperature Program: A temperature gradient is programmed to elute the analyte, for example, starting at 120°C and ramping up to 300°C. [10]5. Injection: Split or splitless injection depending on the required sensitivity.

  • MS Detection: Electron ionization (EI) with scanning or selected ion monitoring (SIM) for enhanced sensitivity.

  • Sample Preparation and Derivatization: The sample is extracted into an organic solvent. The solvent is evaporated, and the residue is treated with a derivatizing agent like TFAA in ethyl acetate and heated to complete the reaction. [10][11] Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (e.g., TFAA) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Capillary Column Separation GC_Injection->GC_Separation EI_MS EI-MS Detection (Scan/SIM) GC_Separation->EI_MS Chromatogram Generate Total Ion Chromatogram EI_MS->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify vs. Standard Integration->Quantification

Caption: Workflow for the quantification of this compound using GC-MS, including a derivatization step.

Performance Comparison

The following table summarizes the typical performance characteristics of the discussed analytical methods for the quantification of piperazine and pyrimidine derivatives, providing a basis for method selection. The values are representative and may vary depending on the specific instrumentation and method optimization.

ParameterHPLC-UVLC-MS/MSGC-MS
Principle UV AbsorbanceMass-to-charge ratioMass-to-charge ratio
Selectivity ModerateVery HighHigh
Sensitivity (LOQ) ~1 µg/mL~0.2 ng/mL [12]~10-50 ng/mL
Linearity (r²) >0.99>0.99 [12]>0.99
Precision (%RSD) < 2%< 15% [12]< 15%
Accuracy (%RE) ± 2%± 15% [12]± 15%
Sample Throughput ModerateHighModerate
Cost LowHighModerate
Derivatization Not requiredNot usually requiredOften required

Conclusion and Recommendations

The choice of the optimal analytical method for the quantification of this compound is contingent on the specific analytical challenge.

  • For routine quality control of bulk API and formulated products where the analyte concentration is relatively high, HPLC-UV is the recommended method. It offers a balance of performance, cost-effectiveness, and robustness, and is widely available in QC laboratories. The development of a stability-indicating HPLC method is also crucial to separate the analyte from potential degradation products. [13][14]

  • For the quantification of trace-level impurities or for analysis in complex biological matrices such as plasma, LC-MS/MS is the superior choice. Its exceptional sensitivity and selectivity allow for the detection and quantification of the analyte at levels unattainable by other methods.

  • GC-MS can be a viable alternative, particularly if LC instrumentation is unavailable. However, the potential need for derivatization adds a step to the sample preparation process and may introduce variability. It is a powerful tool for the identification of unknown impurities due to the generation of reproducible mass spectra.

Ultimately, the selected method must be rigorously validated according to the guidelines of the International Council for Harmonisation (ICH) to ensure its suitability for the intended purpose. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.

References

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10.

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Rasayan Journal of Chemistry.

  • A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. (2012). Biomedical Chromatography, 26(10), 1196-201.

  • 4-Methyl-2-piperazin-1-ylpyrimidine. (n.d.). Amerigo Scientific.

  • Lombardo, L. J., et al. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. aws.org.

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). Acta Poloniae Pharmaceutica, 62(1), 3-10.

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2020). Scholars.Direct.

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (n.d.). ResearchGate.

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. (2020). Scholars.Direct.

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. (1980). Journal of Chromatography, 190(1), 107-12.

  • 4-Methyl-2-(1-piperazinyl)-6-(trifluoromethyl)pyrimidine hydrochloride. (n.d.). Sigma-Aldrich.

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime.

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate.

  • A Review on Analytical Methods for Piperazine Determination. (2017). International Journal of Pharmaceutical Quality Assurance.

  • Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. (2022). Frontiers in Chemistry.

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  • Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. (2022). PLoS ONE, 17(10), e0275815.

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A-Z Guide to Selectivity Profiling: A Comparative Analysis of 4-Methyl-2-(1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug discovery, the principle of "one drug, one target" has evolved into a nuanced understanding of polypharmacology.[1][2] A compound's therapeutic efficacy and its safety profile are intrinsically linked to its selectivity—its ability to interact with the intended target while avoiding others.[3][4] This guide provides a comprehensive, field-proven framework for assessing the selectivity of a novel chemical entity, using the hypothetical compound 4-Methyl-2-(1-piperazinyl)pyrimidine (4M2P) as a case study.

The piperazine-pyrimidine scaffold is a common motif in kinase inhibitors, a class of drugs that has revolutionized oncology.[4][5] Therefore, our assessment of 4M2P will begin with the hypothesis that it is a kinase inhibitor. We will compare its performance against a well-characterized, hypothetical multi-kinase inhibitor, Compound X , to contextualize its selectivity profile. This guide will walk through the essential stages of characterization, from initial potency determination to broad, kinome-wide screening and crucial off-target safety panels.

Phase 1: Primary Target Engagement and Potency Determination

Before assessing selectivity, we must first confirm that our compound engages its primary target with sufficient potency. This initial phase validates the compound as a "hit" and provides the baseline affinity value against which all other interactions will be compared.[6] Let's assume a high-throughput screen has identified 4M2P as a potential inhibitor of Target Kinase A (TKA) , a kinase implicated in a specific cancer pathway.

The first step is to determine its half-maximal inhibitory concentration (IC50), a measure of its potency.[7] A variety of assay formats are available, including radiometric, fluorescence-based, or luminescence-based methods.[7]

Workflow: Initial Hit Validation

The diagram below illustrates the initial steps to confirm and quantify the potency of a new chemical entity like 4M2P against its primary target.

G cluster_0 Phase 1: Hit Validation HTS High-Throughput Screen (Identifies 4M2P as TKA inhibitor) IC50 IC50 Determination (e.g., ADP-Glo Assay) HTS->IC50 Hit Confirmation SAR Initial SAR Assessment (Potency established) IC50->SAR Quantitative Potency

Caption: Workflow for validating a screening hit and determining its primary target potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a common luminescence-based kinase assay to determine the IC50 value of 4M2P against TKA.

  • Reagent Preparation : Prepare a reaction buffer containing Tris-HCl, MgCl2, BSA, and DTT. Prepare serial dilutions of 4M2P and the control, Compound X, in DMSO, then dilute further in the reaction buffer.

  • Kinase Reaction : In a 384-well plate, add 2.5 µL of the compound dilution, 2.5 µL of a solution containing TKA enzyme and its specific substrate peptide, and initiate the reaction by adding 5 µL of an ATP solution. Incubate at room temperature for 60 minutes.

  • Signal Generation : Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Luminescence Detection : Convert the generated ADP to ATP by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition : Read the luminescence on a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity.

  • Data Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Phase 2: Kinome-Wide Selectivity Profiling

Achieving potency against a single target is only the first step. The true test of a compound's utility and potential for side effects lies in its selectivity across the entire human kinome, which comprises over 500 kinases.[4] Promiscuous compounds that inhibit multiple kinases can lead to off-target toxicities or, in some cases, beneficial polypharmacology.[2][8] Therefore, comprehensive profiling is essential to make informed decisions.[7][9]

Several technologies exist for large-scale kinase profiling.[8][9] One industry-leading method is the KINOMEscan™ platform , which employs an active site-directed competition binding assay.[10][11][12] This technique measures the ability of a compound to displace a known ligand from the ATP-binding site of a large panel of kinases. The results are typically reported as the dissociation constant (Kd) or as percent inhibition at a fixed concentration.[10]

Workflow: Broad Selectivity Screening

This diagram shows the logical flow from a validated hit to a comprehensive understanding of its kinome-wide selectivity.

G cluster_1 Phase 2: Selectivity Profiling Potent_Hit Potent TKA Inhibitor (4M2P from Phase 1) Kinome_Screen Kinome-Wide Binding Assay (e.g., KINOMEscan™ Panel) Potent_Hit->Kinome_Screen Submit for Profiling Data_Analysis Data Analysis (Selectivity Score / TREEspot™) Kinome_Screen->Data_Analysis Generate Binding Data Profile Selectivity Profile Generated (Selective vs. Promiscuous) Data_Analysis->Profile Interpret Results

Caption: The process of kinase selectivity profiling, from a single potent hit to a full kinome profile.

Data Presentation: Comparative Kinome Selectivity

The following table presents hypothetical data for 4M2P and Compound X screened against a representative panel of kinases at a concentration of 1 µM. The results are shown as Percent of Control (%Ctrl) , where a lower number indicates stronger binding and inhibition.

Kinase TargetKinase Family4M2P (%Ctrl @ 1µM)Compound X (%Ctrl @ 1µM)Interpretation
TKA (On-Target) TK0.5 1.2 Both compounds are potent inhibitors of the primary target.
ABL1TK88.15.54M2P is highly selective against ABL1; Compound X is not.
SRCTK92.48.14M2P is highly selective against SRC; Compound X is not.
VEGFR2TK75.32.34M2P shows weak activity; Compound X is a potent inhibitor.
CDK2CMGC98.795.2Both compounds show no significant activity.
PKAAGC95.091.0Both compounds show no significant activity.
p38α (MAPK14)CMGC89.515.64M2P is selective; Compound X has moderate off-target activity.
S-Score (35) -0.01 0.25 A lower S-Score indicates higher selectivity. 4M2P is highly selective.

Note: The S-Score is a quantitative measure of selectivity, calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >65%) by the total number of kinases tested.

Based on this data, 4M2P demonstrates a highly selective profile, potently inhibiting its intended target TKA with minimal interaction with other kinases. In contrast, Compound X is a multi-targeted inhibitor, hitting TKA, ABL1, SRC, and VEGFR2, making it a less selective agent.

Phase 3: Broader Off-Target Liability Assessment

True selectivity profiling extends beyond the target family.[13][14] A successful drug candidate must not only be selective within the kinome but also avoid interactions with other critical protein classes that are historically associated with adverse drug reactions.[15][16] These "safety panels" typically screen for interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters.[13]

Of particular importance is the hERG (human Ether-à-go-go-Related Gene) ion channel .[17] Inhibition of this potassium channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes.[17][18] Therefore, early assessment of hERG liability is a mandatory step in modern drug discovery.

Experimental Protocol: hERG Inhibition Assay (Automated Patch Clamp)

This protocol outlines a standard method for assessing a compound's effect on the hERG channel using an automated, high-throughput patch-clamp system.[17][19]

  • Cell Culture : Use a stable cell line (e.g., HEK293) expressing the hERG channel. Culture cells to optimal confluency.

  • Cell Preparation : Harvest and suspend the cells in an appropriate extracellular solution for automated patch-clamp analysis.

  • Compound Preparation : Prepare a range of concentrations for 4M2P and a known hERG inhibitor (e.g., Cisapride) as a positive control.[19]

  • Automated Patch-Clamp : Load the cell suspension, compound plates, and intracellular/extracellular solutions onto the automated patch-clamp instrument (e.g., QPatch or SyncroPatch).

  • Data Acquisition : The system will automatically establish whole-cell patch-clamp configurations. A specific voltage protocol is applied to elicit the characteristic hERG tail current.[19] After establishing a stable baseline, the compound is applied at increasing concentrations.

  • Data Analysis : The percentage of hERG current inhibition is calculated for each concentration relative to the baseline. The resulting data is used to generate a dose-response curve and determine an IC50 value. An IC50 > 10 µM is generally considered a low risk for hERG-related cardiotoxicity.

Data Presentation: Comparative Safety Panel Profile

The table below summarizes hypothetical results from a standard safety panel screen for 4M2P and Compound X, tested at a 10 µM concentration. Results are shown as Percent Inhibition .

TargetTarget Class4M2P (% Inhibition @ 10µM)Compound X (% Inhibition @ 10µM)Interpretation
hERG Ion Channel8% 65% 4M2P shows a low risk of cardiotoxicity. Compound X is a potent hERG inhibitor and a high risk.
5-HT2BGPCR12%78%4M2P is clean. Compound X may have side effects related to serotonin signaling.
M1GPCR5%4%Both compounds are clean against the muscarinic M1 receptor.
α1A AdrenergicGPCR15%55%4M2P is clean. Compound X may cause cardiovascular side effects (e.g., hypotension).
Dopamine TransporterTransporter2%9%Both compounds are clean against the dopamine transporter.

The safety panel data clearly differentiates the two compounds. 4M2P exhibits a clean profile with minimal interaction with key liability targets. Compound X , while a potent multi-kinase inhibitor, carries significant safety risks due to its potent inhibition of the hERG channel and several GPCRs.

Conclusion and Forward Look

This comparative guide demonstrates a systematic, multi-faceted approach to assessing compound selectivity. Through a combination of potent on-target activity, a clean kinome-wide profile, and a lack of interaction with major safety liability targets, This compound (4M2P) emerges as a highly selective and promising lead candidate for further development. In contrast, Compound X , despite its on-target potency, is a promiscuous inhibitor with significant off-target liabilities that would likely halt its development or require substantial medicinal chemistry efforts to mitigate.

This rigorous, data-driven assessment of selectivity is fundamental to the modern drug discovery process.[20] It enables teams to prioritize candidates with the highest probability of success, minimize late-stage failures, and ultimately design safer, more effective medicines.[21]

References

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at: [Link]

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. Available at: [Link]

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  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437–7451. Available at: [Link]

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A Researcher's Guide to the Synthesis and Data Reproducibility of 4-Methyl-2-(1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthesis and data characterization of 4-Methyl-2-(1-piperazinyl)pyrimidine (CAS No. 59215-36-0). For researchers and drug development professionals, the reproducibility of synthetic procedures and the integrity of analytical data are paramount. This document moves beyond a simple recitation of properties to offer a comparative analysis of synthetic methodologies and a robust, field-tested protocol for achieving verifiable, high-purity material in a laboratory setting.

While this compound is commercially available, detailed, peer-reviewed synthetic and characterization data is sparsely documented in primary literature.[1] This guide addresses this gap by consolidating established chemical principles for analogous compounds to present a definitive protocol. We will explore the most reliable synthetic route and provide a comprehensive workflow for analytical validation, ensuring that researchers can confidently produce and verify this compound in-house.

Part 1: Analysis of Synthetic Pathways

The synthesis of pyrimidinyl piperazine scaffolds is a well-established field in medicinal chemistry. The most prevalent and reliable method for constructing the C-N bond between a pyrimidine and a piperazine is through nucleophilic aromatic substitution (SNAr).

Recommended Pathway: Nucleophilic Aromatic Substitution

The most logical and cost-effective route to this compound proceeds via the reaction of 2-chloro-4-methylpyrimidine with piperazine. The pyrimidine ring is electron-deficient, which activates the C2 position for attack by a nucleophile like the secondary amine of piperazine.

Causality of Experimental Design:

  • Starting Materials: 2-chloro-4-methylpyrimidine is the logical electrophile. Piperazine is a potent, symmetrical nucleophile. Using a large excess of piperazine can serve a dual role: as the nucleophile and as the base to quench the HCl byproduct, driving the reaction to completion. Alternatively, using a slight excess of piperazine with an inorganic base like potassium carbonate (K₂CO₃) is more atom-economical and simplifies purification.[2]

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or a polar protic solvent like ethanol or isopropanol is suitable. Ethanol is often preferred for its lower cost, lower boiling point for easier removal, and ability to solubilize the reagents.[3]

  • Temperature: Heating the reaction, typically to reflux, is necessary to overcome the activation energy of the substitution reaction, ensuring a reasonable reaction time.[4]

Below is a diagram illustrating this recommended synthetic pathway.

Caption: Recommended synthesis of this compound.

Part 2: Comparative and Predicted Characterization Data

A critical aspect of reproducibility is the comparison of analytical data. As there is a lack of multiple primary literature sources reporting full characterization for this specific molecule, we present a table of expected analytical values based on its known structure and data from closely related analogs.[5][6] A researcher reproducing this synthesis should expect their results to align closely with these predicted data points.

Parameter Expected Value / Data Rationale / Notes
Molecular Formula C₉H₁₄N₄---
Molecular Weight 178.24 g/mol Expected value for monoisotopic mass is 178.1218.[1]
Appearance White to off-white solidTypical for small molecule amine compounds.
¹H NMR (400 MHz, CDCl₃) δ ~8.15 (d, 1H), 6.45 (d, 1H), 3.80 (t, 4H), 2.95 (t, 4H), 2.40 (s, 3H), 1.95 (s, 1H, br)Pyrimidine protons (d, doublet), piperazine protons (t, triplet), methyl protons (s, singlet), and piperazine N-H (s, singlet, broad, may exchange).
¹³C NMR (100 MHz, CDCl₃) δ ~167.5, 162.0, 157.0, 110.0, 45.5, 45.0, 24.0Expected shifts for pyrimidine, piperazine, and methyl carbons.
Mass Spec (ESI+) m/z 179.1291 [M+H]⁺Calculated for C₉H₁₅N₄⁺. High-resolution mass spectrometry should confirm this value.
Purity (HPLC) >95%A minimum purity standard for use in further research applications.

Part 3: Experimental Protocols for Synthesis and Validation

To ensure trustworthiness, a protocol must be self-validating. The following workflow is designed not only to synthesize the target compound but also to provide integrated analytical checkpoints to verify its identity and purity.

Caption: Complete workflow for synthesis and analytical validation.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Chloro-4-methylpyrimidine

  • Piperazine (anhydrous)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethanol (200 proof)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica Gel (for chromatography)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-methylpyrimidine (1.0 eq), piperazine (1.5 eq), and potassium carbonate (2.0 eq).

  • Add ethanol (approx. 10 mL per gram of chloropyrimidine).

  • Heat the mixture to reflux (approx. 78 °C) and stir for 2-3 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction's progress using Thin-Layer Chromatography (Mobile Phase: 95:5 Dichloromethane/Methanol). The reaction is complete when the starting chloropyrimidine spot is no longer visible.

  • Cool the reaction mixture to room temperature. Filter off the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

  • Dissolve the crude residue in ethyl acetate and wash with water (2x) and then brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane to 95:5 dichloromethane/methanol.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Protocol 2: Analytical Validation

Objective: To confirm the identity and purity of the synthesized product, cross-referencing the data in the comparison table.

A. Purity Determination by HPLC:

  • System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Acceptance Criteria: A single major peak with >95% of the total integrated area.

B. Structural Confirmation by NMR:

  • Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz spectrometer.

  • Process the spectra and compare the chemical shifts, multiplicities, and integrations to the expected values listed in the characterization table.

C. Molecular Weight Verification by MS:

  • Prepare a dilute solution of the sample in methanol (~0.1 mg/mL).

  • Infuse the solution into an Electrospray Ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • Acquire the spectrum in positive ion mode.

  • Acceptance Criteria: The observed mass for the [M+H]⁺ ion should be within 5 ppm of the theoretical calculated mass (179.1291 m/z).

Conclusion

The reproducibility of chemical data is the foundation of scientific progress. For this compound, while direct comparative data from multiple publications is scarce, a reliable and verifiable synthesis can be executed based on established SNAr chemistry. By employing the detailed synthetic and analytical protocols outlined in this guide, researchers can confidently produce this compound with high purity and verify its structural integrity. This approach, grounded in fundamental principles and rigorous validation, provides a trusted framework for obtaining this valuable research chemical.

References

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A Head-to-Head Comparison: Benchmarking 4-Methyl-2-(1-piperazinyl)pyrimidine Against Established Abl Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Kinase Drug Discovery

Introduction

The pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The pyrimidine scaffold is a privileged structure, forming the core of numerous clinically successful kinase inhibitors. This guide introduces a novel pyrimidine-based compound, 4-Methyl-2-(1-piperazinyl)pyrimidine , and provides a comprehensive framework for its preclinical evaluation.

For the purpose of this illustrative guide, we will hypothesize that preliminary screening has identified this compound as a potential inhibitor of the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase. The constitutive activity of the Bcr-Abl fusion protein is the pathogenic driver of Chronic Myeloid Leukemia (CML).[1][2] Therefore, we will benchmark our compound against two FDA-approved Bcr-Abl inhibitors: Imatinib , a first-generation inhibitor, and Dasatinib , a more potent, second-generation inhibitor.[3][4][5][6]

This guide will provide detailed, field-proven protocols for in-vitro potency and selectivity assessment, as well as a cell-based assay to determine on-target efficacy. The experimental design is intended to provide a robust and self-validating system for the rigorous evaluation of novel kinase inhibitors.

The Bcr-Abl Signaling Pathway: The Target in Context

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the malignant proliferation of hematopoietic cells in CML.[1][2] It activates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and inhibit apoptosis.[7][8][9] A simplified representation of this critical signaling network is depicted below.

Bcr_Abl_Pathway BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Inhibitor Kinase Inhibitor (e.g., this compound) Inhibitor->BCR_ABL

Caption: Simplified Bcr-Abl signaling pathway.

Part 1: In Vitro Potency Assessment: IC50 Determination

The initial step in characterizing a novel kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50) against the target kinase. This provides a quantitative measure of the compound's potency. We will employ a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.[10][11][12]

Experimental Protocol: Luminescence-Based Abl Kinase Assay
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound, Imatinib, and Dasatinib in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution of each compound in DMSO.

  • Kinase Reaction Setup (384-well plate format):

    • To each well, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of recombinant Abl kinase (e.g., 2 ng/µL) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (e.g., 0.2 µg/µL Abltide substrate and 10 µM ATP) in kinase assay buffer.

  • Kinase Reaction and ATP Detection:

    • Incubate the plate at 30°C for 60 minutes.

    • Equilibrate the plate to room temperature.

    • Add 10 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well.[10][11][12]

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Results: In Vitro Potency
CompoundAbl Kinase IC50 (nM)
This compound85
Imatinib250
Dasatinib1.5

Part 2: Kinase Selectivity Profiling

A critical aspect of drug development is understanding the selectivity of an inhibitor. A highly selective inhibitor will have minimal off-target effects, leading to a better safety profile. We will perform kinase selectivity profiling against a panel of kinases to assess the specificity of our lead compound. Several commercial services offer comprehensive kinase profiling.[13][14][15]

Experimental Workflow: Kinase Selectivity Screening

Kinase_Selectivity_Workflow Compound Test Compound (1 µM) Kinase_Panel Kinase Panel (e.g., >300 kinases) Compound->Kinase_Panel Assay In Vitro Kinase Assay (Radiometric or Luminescence) Kinase_Panel->Assay Data_Acquisition Data Acquisition (% Inhibition) Assay->Data_Acquisition Analysis Data Analysis (Selectivity Score) Data_Acquisition->Analysis Hit_Identification Identification of Off-Target Hits Analysis->Hit_Identification

Caption: Workflow for kinase selectivity profiling.

Hypothetical Results: Kinase Selectivity Profile

The results are often presented as a percentage of inhibition at a fixed compound concentration (e.g., 1 µM). A lower number of kinases inhibited above a certain threshold (e.g., >50% inhibition) indicates higher selectivity.

CompoundNumber of Kinases with >50% Inhibition (out of 300)Primary Target (Abl) Inhibition (%)Notable Off-Target Hits (>70% Inhibition)
This compound1298LCK, SRC, YES
Imatinib895KIT, PDGFR
Dasatinib2599SRC family kinases, KIT, PDGFR

Part 3: Cellular On-Target Efficacy

While in vitro assays are essential for determining potency and selectivity, they do not fully recapitulate the complexity of the cellular environment.[13] A cell-based assay is crucial to confirm that the compound can penetrate the cell membrane and engage its target in a physiological context. We will use a CML cell line, K562, which endogenously expresses the Bcr-Abl oncoprotein.[16]

Experimental Protocol: Cellular Bcr-Abl Autophosphorylation Assay
  • Cell Culture and Treatment:

    • Culture K562 cells in appropriate media.

    • Seed cells in a 96-well plate.

    • Treat cells with a serial dilution of this compound, Imatinib, or Dasatinib for 2 hours.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

  • Detection of Bcr-Abl Phosphorylation (ELISA-based):

    • Use a sandwich ELISA kit to quantify the levels of phosphorylated Bcr-Abl.[16]

    • Coat a microplate with a capture antibody specific for Bcr-Abl.

    • Add cell lysates to the wells.

    • Add a detection antibody that specifically recognizes the phosphorylated form of Bcr-Abl.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric substrate to generate a signal.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Normalize the signal to the total protein concentration.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Hypothetical Results: Cellular Potency
CompoundCellular Bcr-Abl Inhibition IC50 (nM) in K562 cells
This compound250
Imatinib500
Dasatinib5

Discussion and Interpretation

The hypothetical data presented in this guide provide a framework for evaluating our novel compound, this compound.

  • Potency: In the in vitro kinase assay, this compound (IC50 = 85 nM) demonstrated superior potency compared to Imatinib (IC50 = 250 nM) but was less potent than Dasatinib (IC50 = 1.5 nM).

  • Selectivity: The selectivity profile suggests that this compound has a moderate selectivity, with some off-target activity against SRC family kinases, similar to Dasatinib. Imatinib appears to be the most selective of the three compounds in this hypothetical panel.

  • Cellular Efficacy: In the cell-based assay, this compound (IC50 = 250 nM) showed better cellular potency than Imatinib (IC50 = 500 nM), indicating good cell permeability and on-target engagement. Dasatinib remained the most potent compound in the cellular context.

Decision-Making Framework for Inhibitor Progression

The following flowchart illustrates a logical progression for the characterization and advancement of a novel kinase inhibitor based on the benchmarking data.

Decision_Making_Flowchart Start Start: Novel Kinase Inhibitor In_Vitro_Potency In Vitro Potency Assay (IC50 Determination) Start->In_Vitro_Potency Potency_Check Potent? (e.g., IC50 < 1 µM) In_Vitro_Potency->Potency_Check Selectivity_Profiling Kinase Selectivity Profiling Potency_Check->Selectivity_Profiling Yes Stop_Development Stop Development or Re-evaluate Target Potency_Check->Stop_Development No Selectivity_Check Sufficiently Selective? Selectivity_Profiling->Selectivity_Check Cellular_Assay Cell-Based On-Target Assay Selectivity_Check->Cellular_Assay Yes Lead_Optimization Lead Optimization Selectivity_Check->Lead_Optimization No, needs improvement Cellular_Potency_Check Cellularly Active? Cellular_Assay->Cellular_Potency_Check Cellular_Potency_Check->Lead_Optimization Yes Cellular_Potency_Check->Stop_Development No

Caption: Decision-making flowchart for inhibitor progression.

Conclusion

This guide has provided a comprehensive, albeit hypothetical, framework for the initial benchmarking of a novel kinase inhibitor, this compound, against the established Abl kinase inhibitors, Imatinib and Dasatinib. The presented protocols for in vitro and cellular assays, along with the structured data presentation and decision-making flowchart, offer a robust starting point for researchers in the field of drug discovery. The hypothetical results suggest that this compound is a promising lead compound with a distinct profile that warrants further investigation and optimization.

References

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A Comparative Guide to Biophysical Assays for Confirming 4-Methyl-2-(1-piperazinyl)pyrimidine Binding to Pim-1 Kinase

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise validation of a compound's binding to its intended target is a cornerstone of a successful research program. This guide provides an in-depth, comparative analysis of three principal biophysical assays—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assay (TSA)—for the confirmation and characterization of the binding of 4-Methyl-2-(1-piperazinyl)pyrimidine, a novel small molecule, to its putative target, the Pim-1 kinase. Pim-1, a serine/threonine kinase, is a well-established therapeutic target in oncology due to its role in cell survival and proliferation.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for these essential techniques.

Introduction: The Significance of Binding Confirmation

The journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous validation steps. The initial hypothesis, often derived from computational modeling or high-throughput screening, that a compound like this compound interacts with a target such as Pim-1 kinase must be substantiated by empirical evidence. The choice of biophysical assay is not merely a technical decision but a strategic one, as each method provides a unique lens through which to view the molecular interaction, offering distinct and complementary insights into the binding event. This guide will dissect the causality behind the selection of SPR, ITC, and TSA, and provide a framework for interpreting and comparing the data generated from each.

Comparative Overview of Biophysical Assays

A multi-faceted approach to binding confirmation is crucial. While one technique might provide information on the kinetics of an interaction, another may reveal the thermodynamic driving forces. The following table summarizes the key parameters and typical applications of the three assays discussed in this guide.

Assay Key Parameters Measured Primary Application Strengths Limitations
Surface Plasmon Resonance (SPR) Association rate (k_a_), Dissociation rate (k_d_), Affinity (K_D_)Real-time kinetic analysis, Fragment screeningHigh sensitivity, Provides kinetic information, Label-freeRequires immobilization of one binding partner, Can be affected by mass transport limitations
Isothermal Titration Calorimetry (ITC) Affinity (K_D_), Enthalpy (ΔH), Stoichiometry (n), Entropy (ΔS)Thermodynamic characterization, Orthogonal validation"Gold standard" for affinity, Label-free in-solution measurement, Provides full thermodynamic profileHigher protein consumption, Lower throughput, Sensitive to buffer mismatch
Thermal Shift Assay (TSA) Melting Temperature (T_m_), Thermal Stability Shift (ΔT_m_)High-throughput screening, Ligand binding screeningLow protein consumption, High throughput, Cost-effectiveIndirect assay, Does not provide affinity or kinetic data, Prone to false positives/negatives

Experimental Design: A Tripartite Approach to Validation

To robustly confirm the binding of this compound to Pim-1 kinase, a sequential and complementary workflow is proposed. This workflow leverages the strengths of each assay to build a comprehensive picture of the binding interaction.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Kinetic & Affinity Characterization cluster_2 Phase 3: Thermodynamic Validation TSA Thermal Shift Assay (TSA) High-throughput screening for binding SPR Surface Plasmon Resonance (SPR) Detailed kinetic analysis (ka, kd) TSA->SPR Hits progress to kinetic analysis ITC Isothermal Titration Calorimetry (ITC) Thermodynamic profiling (ΔH, ΔS) SPR->ITC Confirmed binders for orthogonal validation

Figure 1. A sequential workflow for binding confirmation.

Part 1: Thermal Shift Assay (TSA) for Initial Binding Assessment

TSA, also known as Differential Scanning Fluorimetry (DSF), serves as an excellent primary screening tool.[6][7][] It relies on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[7][][9] This increased stability is observed as a positive shift in the protein's melting temperature (T_m_).[9]

Experimental Protocol: TSA
  • Protein and Compound Preparation:

    • Prepare a stock solution of recombinant human Pim-1 kinase at 1 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series of the compound.

    • As a positive control, use a known Pim-1 inhibitor such as SMI-4a (IC50 = 17 nM).[10]

    • Prepare a 5000x stock of SYPRO Orange dye in DMSO.

  • Assay Setup (384-well plate):

    • In each well, add 10 µL of a master mix containing Pim-1 kinase (final concentration 2 µM) and SYPRO Orange dye (final concentration 5x) in the assay buffer.

    • Add 100 nL of the compound dilutions to the respective wells. The final DMSO concentration should not exceed 1%.

    • Include control wells with protein and DMSO only (negative control) and protein with the positive control inhibitor.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute, acquiring fluorescence data at each interval.[11]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • Fit the resulting melt curve to a Boltzmann sigmoidal equation to determine the T_m_.[11]

    • Calculate the thermal shift (ΔT_m_) by subtracting the T_m_ of the protein with DMSO from the T_m_ of the protein with the compound. A significant positive shift (typically > 2°C) is indicative of binding.

G cluster_0 TSA Workflow Prep Prepare Protein, Compound, and Dye Solutions Mix Mix in 384-well Plate Prep->Mix Heat Heat in RT-PCR Instrument (25°C to 95°C) Mix->Heat Measure Measure Fluorescence Heat->Measure Analyze Analyze Melt Curve (Calculate ΔTm) Measure->Analyze

Figure 2. Workflow for the Thermal Shift Assay.

Part 2: Surface Plasmon Resonance (SPR) for Kinetic Characterization

SPR is a powerful, label-free technique that allows for the real-time monitoring of binding events.[12][13] It provides detailed kinetic information by measuring the association (k_a_) and dissociation (k_d_) rates of the interaction, from which the equilibrium dissociation constant (K_D_) can be calculated.[3]

Experimental Protocol: SPR
  • Sensor Chip Preparation and Protein Immobilization:

    • Use a CM5 sensor chip and activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize recombinant human Pim-1 kinase to the surface via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0) to a target density of ~8000-10,000 response units (RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

    • A reference flow cell should be prepared similarly but without the protein immobilization.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, with 1% DMSO).

    • Inject the compound dilutions over the Pim-1 kinase and reference surfaces at a flow rate of 30 µL/min.

    • Monitor the association phase (typically 60-120 seconds) followed by a dissociation phase where only running buffer flows over the surface (typically 180-300 seconds).[14]

    • Regenerate the surface between cycles if necessary with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine k_a_, k_d_, and K_D_.

G cluster_0 SPR Workflow Immobilize Immobilize Pim-1 Kinase on Sensor Chip Inject Inject Compound Dilutions (Analyte) Immobilize->Inject Monitor Monitor Association & Dissociation Phases Inject->Monitor Analyze Fit Sensorgrams to Binding Model (ka, kd, KD) Monitor->Analyze

Figure 3. Workflow for Surface Plasmon Resonance.

Part 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Validation

ITC is considered the gold standard for measuring binding affinity in solution as it directly measures the heat released or absorbed during a binding event.[15] This allows for the determination of the binding affinity (K_D_), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[15][16]

Experimental Protocol: ITC
  • Sample Preparation:

    • Dialyze Pim-1 kinase extensively against the ITC running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). The final protein concentration in the sample cell should be approximately 10-20 µM.

    • Dissolve this compound in the same final dialysis buffer to a concentration of 100-200 µM. The DMSO concentration must be precisely matched between the protein solution and the compound solution.[15][17]

    • Degas both solutions immediately prior to the experiment.[18]

  • Titration:

    • Load the Pim-1 kinase solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.

    • Perform a series of small injections (e.g., 2 µL) of the compound solution into the protein solution at a constant temperature (e.g., 25 °C).

    • Allow the system to reach equilibrium between each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to determine the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine K_D_, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A_) = ΔH - TΔS.

G cluster_0 ITC Workflow Prep Prepare & Dialyze Protein; Prepare Compound in Matched Buffer Titrate Titrate Compound into Protein Solution Prep->Titrate Measure Measure Heat Change per Injection Titrate->Measure Analyze Fit Binding Isotherm (KD, ΔH, n, ΔS) Measure->Analyze

Figure 4. Workflow for Isothermal Titration Calorimetry.

Comparative Data Analysis and Interpretation

The following table presents hypothetical, yet realistic, data that could be obtained from the three assays for this compound and a known Pim-1 inhibitor, SMI-4a.

Compound Assay Parameter Value Interpretation
This compound TSAΔT_m_+ 5.2 °CSignificant stabilization of Pim-1, indicating direct binding.
SPRK_D_45 nMHigh-affinity interaction.
k_a_ (on-rate)2.5 x 10^5 M^-1 s^-1Moderately fast association.
k_d_ (off-rate)1.1 x 10^-2 s^-1Relatively slow dissociation, suggesting a longer residence time.
ITCK_D_55 nMExcellent agreement with SPR, confirming the binding affinity.
ΔH-8.5 kcal/molEnthalpically driven binding, likely due to hydrogen bonding and van der Waals interactions.
-TΔS-2.2 kcal/molEntropically unfavorable, possibly due to conformational restriction upon binding.
n1.051:1 binding stoichiometry.
SMI-4a (Positive Control) TSAΔT_m_+ 7.8 °CStrong stabilization of Pim-1, consistent with a potent inhibitor.
SPRK_D_17 nMVery high-affinity interaction, consistent with literature values.[10]
ITCK_D_20 nMConfirms high-affinity binding.
ΔH-10.2 kcal/molStrong enthalpic contribution to binding.
n0.981:1 binding stoichiometry.

The convergence of data from these orthogonal assays provides a high degree of confidence in the binding of this compound to Pim-1 kinase. The positive thermal shift in the TSA provides the initial evidence of a direct interaction. The SPR data then offers a detailed kinetic profile, revealing a high-affinity interaction with a relatively slow off-rate, a desirable characteristic for a drug candidate. Finally, the ITC data validates the affinity measured by SPR and provides invaluable insight into the thermodynamic drivers of the binding event, suggesting that the interaction is primarily driven by favorable enthalpic contributions.

Conclusion

The confirmation of a small molecule's binding to its target is a critical milestone in drug discovery. A multi-pronged approach, utilizing a suite of biophysical assays, is paramount for generating a robust and comprehensive dataset. By strategically employing TSA for initial screening, SPR for kinetic characterization, and ITC for thermodynamic validation, researchers can confidently confirm and characterize the binding of novel compounds like this compound to their intended targets. This guide provides the foundational knowledge and practical protocols to empower scientists to make data-driven decisions in the progression of their drug discovery programs.

References

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  • University of Montana. Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. [Link]

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  • Cellular and Molecular Biology. (2024). Harnessing natural compounds for PIM-1 kinase inhibition: A synergistic approach using virtual screening, molecular dynamics simulations, and free energy calculations. [Link]

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  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link]

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  • Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. PubMed. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 4-Methyl-2-(1-piperazinyl)pyrimidine. As a research chemical with a distinct hazard profile, adherence to proper disposal procedures is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure that waste streams containing this compound are managed with the utmost care and scientific rigor.

Hazard Profile and Regulatory Imperative

This compound and its close structural analogs are classified as hazardous due to their potential for toxicity, skin corrosion, and serious eye damage.[1][2][3] Safety Data Sheets (SDS) for similar pyrimidinyl-piperazine compounds consistently indicate the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[2][4][5]

  • Skin Corrosion/Irritation: Causes skin irritation or severe skin burns.[1][2][4][5]

  • Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

Due to these characteristics, particularly its corrosivity and toxicity, this compound is classified as a hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7][8] This classification mandates that it cannot be disposed of in regular trash or via sewer systems.[6][7][9] All waste generated must be managed through your institution's Environmental Health and Safety (EHS) hazardous waste program.[6]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH314/H315Causes severe skin burns and eye damage / Causes skin irritation
Serious Eye Damage/IrritationH318/H319Causes serious eye damage / Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Data synthesized from SDS of structurally related compounds.[1][2][3][4][5]

Core Principles of Hazardous Waste Management

Before proceeding to specific protocols, it is crucial to understand the foundational principles that govern the handling of this chemical waste.

  • Waste Determination: The generator of the waste (i.e., the laboratory personnel) is responsible for treating all waste chemicals as hazardous unless specifically confirmed otherwise by EHS.[1][8]

  • Containerization: Waste must be stored in containers that are in good condition, chemically compatible with the material, and equipped with secure, leak-proof closures.[7][10][11] Plastic bottles are often preferred to glass when compatibility is not an issue.[6]

  • Labeling: Every waste container must be labeled with an official EHS hazardous waste tag as soon as the first drop of waste is added.[6][8] The label must include the full, common chemical name of all constituents (no abbreviations or formulas), their respective quantities, hazard pictograms, the date of generation, and the principal investigator's information.[6][12]

  • Segregation & Storage: Incompatible chemicals must be segregated using physical barriers or secondary containment.[7][10][12] this compound should be kept separate from strong oxidizing agents.[1][13] All liquid waste must be stored in secondary containment capable of holding 110% of the volume of the primary container.[9][10] Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]

  • Accumulation Limits: Keep waste containers closed at all times except when adding material.[9][10][12] Laboratories must adhere to institutional and federal limits on the volume (e.g., not to exceed 55 gallons) and time (e.g., up to one year for a partially filled container in an SAA) that waste can be stored.[8][10][12]

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for managing different waste streams containing this compound.

Protocol 3.1: Disposal of Unused or Expired Solid Chemical

This protocol applies to the pure, solid form of the compound that is no longer needed.

  • Container Selection: If possible, use the original manufacturer's container. Ensure the cap is secure and the container is free of external contamination. If the original container is compromised, transfer the solid to a new, clean, and compatible container with a screw-on cap.

  • Labeling: Affix a completed EHS hazardous waste tag to the container.[6] Clearly write "Hazardous Waste" and list the full chemical name: "this compound". Indicate the mass of the chemical.

  • Storage: Place the labeled container in your lab's designated SAA for solid chemical waste. Ensure it is segregated from incompatible materials.[12]

  • Pickup Request: Once the container is ready for disposal, submit a hazardous waste collection request to your institution's EHS department according to their specific procedures.[6][10]

Protocol 3.2: Disposal of Aqueous and Solvent-Based Solutions

This protocol covers solutions containing dissolved this compound.

  • Container Selection: Use a dedicated, chemically compatible waste container (e.g., a high-density polyethylene bottle) with a secure, screw-top lid. Do not use foodstuff containers.[12] Fill the container to no more than 90% capacity to allow for expansion.[9]

  • Labeling: As soon as the container is designated for waste, apply an EHS hazardous waste tag.[8]

    • List every component of the solution by its full chemical name.[6]

    • Provide an accurate estimate of the percentage or volume of each component, including all solvents and solutes.[6][9]

    • Check the appropriate hazard boxes (e.g., Toxic, Corrosive) on the tag.

  • Storage: Store the container in a secondary containment bin within your SAA.[9][10] Segregate this waste from incompatible waste streams (e.g., strong acids, oxidizers).

  • Pickup Request: When the container is full (or needs to be removed based on time limits), complete the date on the tag and request a pickup from EHS.[9][12] Do not mix different waste streams into this container.

Protocol 3.3: Disposal of Contaminated Labware and PPE

This protocol applies to items grossly contaminated with the compound, such as gloves, bench paper, pipette tips, and glassware.

  • Solid Lab Waste (Gloves, Wipes, etc.):

    • Container Selection: Collect grossly contaminated items in a dedicated waste container. A common practice is to double-bag this waste in clear, heavy-duty plastic bags to allow for visual inspection by EHS technicians.[10] Alternatively, use a labeled, lined box.

    • Labeling: Clearly label the bag or container as "Hazardous Waste."[11] The label must list the contaminating chemical: "this compound."

    • Storage & Disposal: Store the container in the SAA and request a pickup via the EHS hazardous waste program.

  • Contaminated Sharps (Pipettes, Broken Glass):

    • Container Selection: Place all contaminated sharps and piercing objects into a puncture-resistant sharps container specifically designated for chemically contaminated sharps.[10]

    • Labeling: Label the container as "Hazardous Waste - Sharps" and list "this compound" as the contaminant.

    • Storage & Disposal: Once the container is 3/4 full, seal it and request a pickup from EHS.

Management of Spills and Decontamination

Accidents happen. A proper response minimizes risk and ensures compliant disposal of cleanup materials.

Protocol 4.1: Small Spill Cleanup Procedure
  • Ensure Safety: Alert personnel in the area. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5]

  • Containment: Prevent the spill from spreading or entering any drains.[4][14]

  • Absorption: For liquid spills, cover the material with an inert absorbent such as vermiculite, sand, or a chemical spill pillow.[4]

  • Collection: Carefully sweep or scoop the absorbed material into a compatible container suitable for hazardous waste disposal.[4][15]

  • Disposal: Seal the container, label it as "Hazardous Waste" detailing the spilled chemical and the absorbent material, and manage it through the EHS waste program.[8]

Protocol 4.2: Decontamination of Empty Containers

An "empty" container that held this compound must be properly decontaminated before it can be disposed of as regular trash. Due to the compound's hazardous nature, a triple-rinse procedure is required.[8][11]

  • Initial Rinse: Select a solvent capable of removing the chemical residue (e.g., water or an appropriate organic solvent). Add an amount of solvent equal to about 5-10% of the container's volume, cap securely, and rinse thoroughly.[8]

  • Collect Rinsate: Pour the rinsate into an appropriate hazardous waste container. This rinsate is considered hazardous waste. [8][11]

  • Repeat: Repeat the rinsing process two more times, collecting the rinsate each time.

  • Final Disposal: After the third rinse, allow the container to air dry. Deface or remove all original chemical and hazard labels.[8][11] The container may now be disposed of in the regular trash or recycled, depending on institutional policy.

Decision Workflow for Disposal

The following diagram illustrates the logical steps for managing waste generated from work with this compound.

G Disposal Workflow for this compound start Waste Generated waste_type Determine Waste Type start->waste_type solid Unused/Expired Solid waste_type->solid Solid liquid Liquid Solution waste_type->liquid Liquid contaminated Contaminated Material (PPE, Glassware, etc.) waste_type->contaminated Contaminated container Select Compatible, Leak-Proof Container solid->container liquid->container contaminated->container label Affix Hazardous Waste Tag (List ALL components) container->label segregate Store in Secondary Containment in Designated SAA label->segregate pickup Request EHS Pickup segregate->pickup

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyl-2-(1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-Methyl-2-(1-piperazinyl)pyrimidine demands a profound respect for safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our objective is to build a self-validating system of safety around the handling of this compound, ensuring the integrity of your research and, most importantly, your personal safety.

While specific toxicological data for this compound is limited, its structure, featuring a pyrimidine ring and a piperazine group, places it in a class of compounds that require careful handling. Safety data for the closely related compound, 2-(1-Piperazinyl)pyrimidine, indicates significant hazards, including the potential to cause severe skin burns, eye damage, and respiratory irritation.[1][2] Therefore, we must adopt a conservative and rigorous approach to PPE.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the potential risks is fundamental to selecting appropriate PPE. Based on data from analogous compounds, the primary hazards associated with this compound include:

  • Dermal and Ocular Corrosivity: The highest risk is severe skin corrosion and serious eye damage upon contact.[1][2] This necessitates a complete barrier between the chemical and your body.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3][4]

  • Oral Toxicity: The compound is presumed to be harmful if swallowed.[3][5]

  • Reactivity: While stable under normal conditions, pyrimidine derivatives can be incompatible with strong oxidizing agents and acids.[1][6] Thermal decomposition can also lead to the release of irritating gases and vapors.[1][7]

Core PPE Requirements: Your Lines of Defense

Your PPE is the final and most personal barrier against exposure. Each component is chosen to counteract a specific hazard identified above.

Eye and Face Protection

Direct ocular exposure is a critical risk. Standard safety glasses are insufficient.

  • Mandatory Equipment: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[1]

  • Causality: Goggles provide a complete seal around the eyes, protecting against splashes from all angles, which is crucial when handling corrosive liquids or solutions. For operations with a higher risk of splashing (e.g., large-scale transfers), a full-face shield should be worn in addition to goggles.

Hand Protection

Your hands are most likely to come into direct contact with the chemical.

  • Mandatory Equipment: Use chemotherapy-grade, powder-free nitrile gloves.[8][9] Double-gloving is required for all handling procedures.[10][11]

  • Causality and Protocol: The American Society for Testing and Materials (ASTM) D6978 standard is the benchmark for gloves used with hazardous drugs and chemicals.[11] Double-gloving provides redundant protection; should the outer glove be compromised, the inner glove maintains a barrier. The first glove cuff should be tucked under the gown sleeve, and the second glove cuff should be worn over the sleeve for complete wrist protection.[11] Gloves must be changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[10]

Body Protection

To prevent skin contact, a barrier gown is essential.

  • Mandatory Equipment: A disposable, back-closing gown shown to resist permeability by chemicals is required.[11] Ensure it is long-sleeved with tight-fitting elastic or knit cuffs.

  • Causality: This type of gown prevents incidental contact with contaminated surfaces and protects against small splashes. In the absence of specific permeation data for this compound, gowns should be changed every 2-3 hours or immediately if contaminated.[11]

Respiratory Protection

Engineering controls are the primary method for respiratory protection.

  • Primary Control: All handling of solid or dissolved this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][9]

  • Secondary Control: For situations where a fume hood is not available or during a large spill, respiratory protection is required. A NIOSH-approved respirator, such as an elastomeric half-mask with a multi-gas cartridge and P100-filter, is necessary.[10][11] Surgical masks provide no protection from chemical vapors or aerosols and must not be used.[10]

PPE Selection Protocol by Task

The level of PPE required is dictated by the specific task and the associated risk of exposure.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Chemical Splash GogglesDouble Nitrile GlovesDisposable GownNot required unless package is damaged
Weighing Solid Chemical Splash GogglesDouble Nitrile GlovesDisposable GownRequired: Chemical Fume Hood
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesDisposable GownRequired: Chemical Fume Hood
Reaction Workup/Transfer Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesDisposable GownRequired: Chemical Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldDouble Nitrile Gloves (heavy-duty)Disposable Gown & Shoe CoversRequired: NIOSH-approved respirator
Waste Disposal Chemical Splash GogglesDouble Nitrile GlovesDisposable GownNot required for sealed containers

Procedural Guidance: A Self-Validating Workflow

Donning PPE: The Order of Operations
  • Shoe Covers: Don two pairs of shoe covers if required by facility protocols.[11]

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Don the disposable gown, ensuring it is fully secured in the back. Tuck the inner gloves under the gown's cuffs.

  • Respiratory Protection: If required, perform a seal check and don the respirator.

  • Eye/Face Protection: Don chemical splash goggles, followed by a face shield if needed.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.

Doffing PPE: A Contamination-Controlled Process

This process is designed to prevent contact with contaminated surfaces.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in a designated hazardous waste container.

  • Gown and Inner Gloves: Remove the gown by rolling it away from your body. As you roll it down your arms, peel off the inner gloves simultaneously so they are contained within the removed gown. Dispose of immediately.

  • Exit the immediate work area.

  • Face/Eye Protection: Remove the face shield and goggles from the back to the front.

  • Respiratory Protection: Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[3]

Emergency Protocols: Immediate and Decisive Action

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][2][6]

  • Skin Contact: Immediately remove all contaminated clothing while under a safety shower. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and seek immediate medical attention.

Decontamination and Disposal

All disposable PPE used while handling this compound is considered hazardous waste.

  • PPE Disposal: Place all used gloves, gowns, and other disposable items into a clearly labeled, sealed container for hazardous chemical waste.[12]

  • Chemical Disposal: Unused material and contaminated absorbents from spills must be disposed of as special waste through a licensed disposal company, in accordance with all local, state, and federal regulations.[1][4]

Safe Handling Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_area Enter Designated Work Area don_ppe Don Full PPE (Double Gloves, Gown, Goggles) prep_area->don_ppe verify_hood Verify Chemical Fume Hood Function don_ppe->verify_hood weigh Weigh Compound verify_hood->weigh Begin Work dissolve Prepare Solution weigh->dissolve react Perform Reaction/ Transfer dissolve->react decon Decontaminate Glassware & Surfaces (in hood) react->decon Complete Work waste Seal & Label Chemical Waste decon->waste doff_ppe Doff PPE in Designated Area (Contamination Control) waste->doff_ppe Exit Hood dispose_ppe Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose_ppe wash Wash Hands Thoroughly dispose_ppe->wash

Caption: Workflow for handling this compound.

References

  • [Vertex AI Search Result] - SAFETY DATA SHEET. (2011-12-15). This document provides hazard identification, precautionary statements, and first-aid measures for 2-(1-Piperazinyl)pyrimidine, a structurally similar compound.
  • [Fluorochem] - Safety Data Sheet. (2024-12-19). This SDS details the hazards, handling precautions, and storage information for 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine.
  • [Post Apple Scientific] - 12 Safety Precautions To Follow When Handling Pyridine. (2024-10-01).
  • [AFG Bioscience] - SAFETY DATA SHEET. This document outlines the hazards, first-aid measures, and accidental release measures for 4-Amino-6-(4-methyl-1-piperazinyl)pyrimidine.
  • [Post Apple Scientific] - Handling Pyridine: Best Practices and Precautions. (2024-03-12).
  • [Vertex AI Search Result] - 4 - SAFETY DATA SHEET. (2015-02-02). This SDS for 4-Methylpiperidine describes hazards such as thermal decomposition and necessary handling precautions.
  • [Sigma-Aldrich] - SAFETY DATA SHEET. (2025-05-06).
  • [Centers for Disease Control and Prevention] - Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • [Thermo Fisher Scientific] - SAFETY DATA SHEET. (2016-10-18).
  • [Fisher Scientific] - SAFETY DATA SHEET. This SDS for 1-(1-Methyl-4-piperidinyl)
  • [Fisher Scientific] - SAFETY DATA SHEET. (2024-02-12). This document provides comprehensive safety information for 2-(1-Piperazinyl)
  • [U.S. Department of Health & Human Services] - Personal Protective Equipment (PPE) - CHEMM. This resource provides general information on levels of PPE for chemical exposures.
  • [Pharmacy Times] - USP Chapter <800>: Personal Protective Equipment. (2018-09-04). This article provides a detailed overview of PPE requirements for handling hazardous drugs (HDs) according to USP <800> standards.
  • [Apollo Scientific] - 2-(Piperazin-1-yl)pyrimidine Safety Data Sheet. (2023-06-29).
  • [National Institutes of Health] - RTECS NUMBER-UV9704000-Chemical Toxicity Database. This database provides toxicological data for a related piperonyl-piperazinyl-pyrimidine compound.
  • [ChemicalBook] - 2-(1-Piperazinyl)pyrimidine - Safety Data Sheet. (2025-11-08). This document outlines safe handling, storage, and disposal procedures.
  • [ECHEMI] - 1-(2-Pyrimidinyl)piperazine SDS, 20980-22-7 Safety Data Sheets. This source provides precautionary statements regarding handling and disposal.
  • [Cayman Chemical] - 2-(1-Piperazinyl)pyrimidine. This product information sheet describes the compound's use and biological activity.
  • [National Library of Medicine] - Clinical development of anti-CD19 chimeric antigen receptor T-cell therapy for B-cell non-Hodgkin lymphoma. (2017-06). While not directly related to chemical safety, this article provides context for the types of research where such compounds might be used.

Sources

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